molecular formula C4H10N2 B3021961 Cyclobutane-1,3-diamine CAS No. 1350753-06-8

Cyclobutane-1,3-diamine

Cat. No.: B3021961
CAS No.: 1350753-06-8
M. Wt: 86.14 g/mol
InChI Key: UYLSVYARXBFEKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclobutane-1,3-diamine is a useful research compound. Its molecular formula is C4H10N2 and its molecular weight is 86.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality Cyclobutane-1,3-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclobutane-1,3-diamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclobutane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2/c5-3-1-4(6)2-3/h3-4H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYLSVYARXBFEKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80621636
Record name Cyclobutane-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80621636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

86.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91301-66-5
Record name Cyclobutane-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80621636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Stereoselective Synthesis of cis- and trans-1,3-Diaminocyclobutane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Constrained Scaffolds in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the deliberate restriction of molecular conformation has emerged as a powerful strategy for enhancing the potency, selectivity, and pharmacokinetic properties of therapeutic agents. Among the repertoire of rigid molecular frameworks, the cyclobutane ring holds a unique position. Its puckered three-dimensional structure provides a spatially well-defined scaffold that can orient pharmacophoric elements in precise vectors, facilitating optimal interactions with biological targets.[1][2] Specifically, cis- and trans-1,3-diaminocyclobutane represent a class of sterically constrained diamine building blocks that are increasingly sought after in drug discovery programs.[1][2][3] Their incorporation into drug candidates can lead to improved metabolic stability and a reduction in off-target effects by pre-organizing the molecule into a bioactive conformation. This guide provides a comprehensive overview of the synthetic routes to access both the cis and trans isomers of 1,3-diaminocyclobutane, with a focus on practical, scalable methodologies suitable for medicinal chemistry applications.

Strategic Overview: A Common Intermediate Approach

The stereoselective synthesis of cis- and trans-1,3-diaminocyclobutane is most efficiently achieved through a divergent strategy commencing from a common precursor, cyclobutane-1,3-dicarboxylic acid. The stereochemical integrity of the final diamine products is established at the dicarboxylic acid stage, necessitating a robust method for the synthesis and separation of the cis and trans diacid isomers. Subsequent conversion of the carboxylic acid functionalities to amino groups, typically via a Curtius rearrangement, affords the desired diamines.[4][5][6] This approach allows for the preparation of multigram quantities of both isomers from a single synthetic sequence.[1][2]

G cluster_0 Synthesis of Cyclobutane-1,3-dicarboxylic Acid cluster_1 Isomer Separation cluster_2 Conversion to Diamines Malonic Ester Malonic Ester Cyclobutane-1,1,3,3-tetracarboxylate Cyclobutane-1,1,3,3-tetracarboxylate Malonic Ester->Cyclobutane-1,1,3,3-tetracarboxylate Alkylation Cyclobutane-1,3-dicarboxylic Acid (mixture) Cyclobutane-1,3-dicarboxylic Acid (mixture) Cyclobutane-1,1,3,3-tetracarboxylate->Cyclobutane-1,3-dicarboxylic Acid (mixture) Hydrolysis & Decarboxylation cis-Isomer cis-Isomer Cyclobutane-1,3-dicarboxylic Acid (mixture)->cis-Isomer trans-Isomer trans-Isomer Cyclobutane-1,3-dicarboxylic Acid (mixture)->trans-Isomer cis-1,3-Diaminocyclobutane cis-1,3-Diaminocyclobutane cis-Isomer->cis-1,3-Diaminocyclobutane Curtius Rearrangement trans-1,3-Diaminocyclobutane trans-1,3-Diaminocyclobutane trans-Isomer->trans-1,3-Diaminocyclobutane Curtius Rearrangement

Figure 1: General synthetic strategy for cis- and trans-1,3-diaminocyclobutane.

Synthesis of the Key Intermediate: cis- and trans-Cyclobutane-1,3-dicarboxylic Acid

The cornerstone of this synthetic approach is the preparation of a mixture of cis- and trans-cyclobutane-1,3-dicarboxylic acid. A classical and scalable method involves the alkylation of a malonic ester with a suitable C1 synthon, followed by hydrolysis and decarboxylation.

Experimental Protocol: Synthesis of Cyclobutane-1,3-dicarboxylic Acid

This protocol is adapted from the work of Radchenko et al. and is suitable for multigram scale synthesis.[1][2]

Step 1: Synthesis of Tetraethyl 1,1,3,3-propanetetracarboxylate

  • To a solution of diethyl malonate (2.0 equiv.) in a suitable solvent such as ethanol, add sodium ethoxide (2.0 equiv.) at room temperature.

  • Add paraformaldehyde (1.0 equiv.) portion-wise, maintaining the temperature below 30 °C.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Neutralize the reaction with hydrochloric acid and extract the product with an organic solvent (e.g., diethyl ether).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude tetraethyl 1,1,3,3-propanetetracarboxylate.

Step 2: Synthesis of Diethyl 1,3-cyclobutanedicarboxylate

  • Prepare a solution of sodium ethoxide (2.2 equiv.) in ethanol.

  • Add a solution of tetraethyl 1,1,3,3-propanetetracarboxylate (1.0 equiv.) and dibromomethane (1.1 equiv.) in ethanol to the sodium ethoxide solution at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to reflux the mixture for 4 hours.

  • Cool the reaction mixture, neutralize with hydrochloric acid, and remove the ethanol under reduced pressure.

  • Extract the product with diethyl ether, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield crude diethyl 1,3-cyclobutanedicarboxylate as a mixture of cis and trans isomers.

Step 3: Hydrolysis to cis- and trans-Cyclobutane-1,3-dicarboxylic Acid

  • To the crude diethyl 1,3-cyclobutanedicarboxylate, add a solution of sodium hydroxide (4.0 equiv.) in a mixture of water and ethanol.

  • Reflux the mixture for 4 hours.

  • Cool the reaction to room temperature and acidify with concentrated hydrochloric acid to a pH of 1.

  • The dicarboxylic acid will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield a mixture of cis- and trans-cyclobutane-1,3-dicarboxylic acid.

Separation of the Dicarboxylic Acid Isomers

The separation of the cis and trans isomers of cyclobutane-1,3-dicarboxylic acid is a critical step and can be achieved by fractional crystallization, exploiting the difference in solubility of the two isomers in a suitable solvent system.

Experimental Protocol: Isomer Separation
  • Dissolve the mixture of cis- and trans-cyclobutane-1,3-dicarboxylic acid in a minimal amount of boiling water.

  • Allow the solution to cool slowly to room temperature. The less soluble trans isomer will crystallize out first.

  • Collect the crystals of trans-cyclobutane-1,3-dicarboxylic acid by filtration.

  • Concentrate the mother liquor to approximately half its volume and cool to induce the crystallization of the more soluble cis isomer.

  • Recrystallize both isomers from water to achieve high purity. The purity of each isomer should be confirmed by melting point analysis and NMR spectroscopy.

Stereoselective Conversion to cis- and trans-1,3-Diaminocyclobutane

With the pure cis and trans dicarboxylic acids in hand, the next stage involves the conversion of the carboxylic acid groups to primary amines. The Curtius rearrangement is a reliable and high-yielding method for this transformation, proceeding with retention of configuration.[4][5][6] For applications in drug discovery, it is often advantageous to generate mono-Boc-protected diamines directly, which can be achieved by performing the Curtius rearrangement in the presence of tert-butanol.[1][2]

G cluster_0 trans-Isomer Pathway cluster_1 cis-Isomer Pathway trans-Dicarboxylic Acid trans-Dicarboxylic Acid trans-Diacyl Azide trans-Diacyl Azide trans-Dicarboxylic Acid->trans-Diacyl Azide SOCl2, NaN3 trans-Diisocyanate trans-Diisocyanate trans-Diacyl Azide->trans-Diisocyanate Heat (Curtius Rearrangement) trans-N,N'-di-Boc-1,3-diaminocyclobutane trans-N,N'-di-Boc-1,3-diaminocyclobutane trans-Diisocyanate->trans-N,N'-di-Boc-1,3-diaminocyclobutane t-BuOH trans-1,3-Diaminocyclobutane trans-1,3-Diaminocyclobutane trans-N,N'-di-Boc-1,3-diaminocyclobutane->trans-1,3-Diaminocyclobutane Deprotection (e.g., TFA) cis-Dicarboxylic Acid cis-Dicarboxylic Acid cis-Diacyl Azide cis-Diacyl Azide cis-Dicarboxylic Acid->cis-Diacyl Azide SOCl2, NaN3 cis-Diisocyanate cis-Diisocyanate cis-Diacyl Azide->cis-Diisocyanate Heat (Curtius Rearrangement) cis-N,N'-di-Boc-1,3-diaminocyclobutane cis-N,N'-di-Boc-1,3-diaminocyclobutane cis-Diisocyanate->cis-N,N'-di-Boc-1,3-diaminocyclobutane t-BuOH cis-1,3-Diaminocyclobutane cis-1,3-Diaminocyclobutane cis-N,N'-di-Boc-1,3-diaminocyclobutane->cis-1,3-Diaminocyclobutane Deprotection (e.g., TFA)

Figure 2: Stereospecific conversion of dicarboxylic acids to diamines via Curtius rearrangement.

Experimental Protocol: Synthesis of trans- and cis-mono-Boc-1,3-diaminocyclobutane

The following protocol is applicable to both the cis and trans isomers of the dicarboxylic acid.

Step 1: Formation of the Diacyl Chloride

  • Suspend the respective dicarboxylic acid isomer (1.0 equiv.) in thionyl chloride (5.0 equiv.).

  • Add a catalytic amount of dimethylformamide (DMF).

  • Heat the mixture to reflux for 2 hours.

  • Remove the excess thionyl chloride under reduced pressure to obtain the crude diacyl chloride, which is used in the next step without further purification.

Step 2: Formation of the Diacyl Azide

  • Dissolve the crude diacyl chloride in anhydrous acetone.

  • Cool the solution to 0 °C and add a solution of sodium azide (2.5 equiv.) in water dropwise, maintaining the temperature below 5 °C.

  • Stir the mixture at 0 °C for 1 hour.

  • Pour the reaction mixture into ice-water and extract the product with a cold organic solvent (e.g., toluene).

  • Wash the organic layer with cold saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

Step 3: Curtius Rearrangement and Boc Protection

  • Heat the toluene solution of the diacyl azide to 80 °C for 2 hours to effect the Curtius rearrangement to the diisocyanate.

  • Cool the solution to room temperature and add anhydrous tert-butanol (10 equiv.) and triethylamine (2.2 equiv.).

  • Heat the mixture to reflux for 12 hours.

  • Cool the reaction, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the di-Boc-protected diamine.

Step 4: Selective Mono-deprotection

To obtain the mono-Boc protected diamine, which is a versatile building block, a selective deprotection is necessary.

  • Dissolve the di-Boc-protected diamine in a suitable solvent such as dichloromethane.

  • Add trifluoroacetic acid (TFA) (1.1 equiv.) at 0 °C.

  • Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

  • Carefully neutralize the reaction with a base such as sodium bicarbonate and extract the product.

  • Purify by column chromatography to isolate the mono-Boc-protected 1,3-diaminocyclobutane.

Characterization of cis- and trans-1,3-Diaminocyclobutane

The unequivocal identification of the cis and trans isomers is crucial and is typically achieved through a combination of spectroscopic techniques, with NMR spectroscopy being the most informative.

Spectroscopic Data Summary
Compound1H NMR (CDCl3, δ ppm)13C NMR (CDCl3, δ ppm)
cis-1,3-DiaminocyclobutaneComplex multiplets for CH and CH2 protons. The relative stereochemistry can be confirmed by NOESY experiments.Distinct signals for the methine (CH-NH2) and methylene (CH2) carbons.
trans-1,3-DiaminocyclobutaneComplex multiplets for CH and CH2 protons. The coupling constants and NOESY correlations will differ from the cis isomer.Distinct signals for the methine (CH-NH2) and methylene (CH2) carbons, with chemical shifts differing from the cis isomer.

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the presence of protecting groups. It is essential to consult detailed spectroscopic data from the primary literature for unambiguous assignment.[1][2]

Conclusion and Future Outlook

The synthetic routes outlined in this guide provide a reliable and scalable platform for the preparation of both cis- and trans-1,3-diaminocyclobutane, key building blocks for the construction of conformationally constrained molecules in drug discovery. The strategic use of a common dicarboxylic acid intermediate, followed by stereospecific conversion to the diamines, offers an efficient pathway to these valuable scaffolds. The ability to introduce protecting groups such as Boc allows for the selective functionalization of the amino groups, further enhancing their utility in the synthesis of complex molecular architectures. As the demand for novel, three-dimensional molecular frameworks continues to grow in medicinal chemistry, the importance of robust and well-characterized synthetic methods for scaffolds like 1,3-diaminocyclobutane will undoubtedly increase.

References

  • Radchenko, D. S.; Pavlenko, S. O.; Grygorenko, O. O.; Volochnyuk, D. M.; Shishkina, S. V.; Shishkin, O. V.; Komarov, I. V. Cyclobutane-Derived Diamines: Synthesis and Molecular Structure. J. Org. Chem.2010 , 75 (17), 5941–5952. [Link]

  • PubMed. Cyclobutane-derived diamines: synthesis and molecular structure. [Link]

  • PMC. Applications of C–H Functionalization Logic to Cyclobutane Synthesis. [Link]

  • PubMed. Stereoselective synthesis of cis-1,3-disubstituted cyclobutyl kinase inhibitors. [Link]

  • RSC Publishing. Diastereoselective synthesis of 1,1,3,3-tetrasubstituted cyclobutanes enabled by cycloaddition of bicyclo[1.1.0]butanes. [Link]

  • Wikipedia. Curtius rearrangement. [Link]

  • ACS Publications. Cyclobutane-Derived Diamines: Synthesis and Molecular Structure. [Link]

  • ResearchGate. Dmytro S. Radchenko PhD in Chemistry Taras Shevchenko National University of Kyiv. [Link]

  • ChemRxiv. Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. [Link]

  • JACS. Selective P450BM3 Hydroxylation of Cyclobutylamine and Bicyclo[1.1.1]pentylamine Derivatives: Underpinning Synthetic Chemistry for Drug Discovery. [Link]

  • JCE. 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. [Link]

  • Google Patents. Separation of cis and trans isomers of tetraalkyl - 1,3 - cyclobutanediols and novel compound obtained thereby.
  • PMC. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. [Link]

  • MDPI. Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. [Link]

  • RSC Publishing. The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses. [Link]

  • Chemistry Steps. Curtius Rearrangement. [Link]

  • YouTube. Curtius Rearrangement. [Link]

  • PubChem. Cyclobutane-1,3-diamine. [Link]

  • Google Patents.
  • Doc Brown's Chemistry. 13C nmr spectrum of cyclobutane C4H8 analysis of chemical shifts ppm interpretation of C-13. [Link]

Sources

Conformational Analysis of Cyclobutane Diamine Derivatives: From First Principles to Drug Design Applications

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

Abstract

The cyclobutane ring, once considered a mere curiosity of strained organic chemistry, has emerged as a uniquely powerful scaffold in modern medicinal chemistry.[1][2][3] Its rigid, puckered three-dimensional structure offers a means to constrain molecular conformation, a critical parameter in optimizing a drug candidate's potency, selectivity, and pharmacokinetic profile.[3] This guide provides an in-depth exploration of the conformational landscape of cyclobutane diamine derivatives, sterically constrained building blocks that are increasingly utilized in drug discovery.[4][5][6] We will dissect the fundamental principles of cyclobutane puckering and detail the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, single-crystal X-ray crystallography, and computational modeling to elucidate the precise three-dimensional arrangements of these valuable scaffolds. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique stereochemical properties of cyclobutane derivatives in their work.

The Strategic Advantage of the Cyclobutane Scaffold in Medicinal Chemistry

The utility of a molecular scaffold in drug design is intrinsically linked to its conformational properties. Unlike flexible aliphatic chains or larger cycloalkanes, the cyclobutane ring possesses a high degree of rigidity. However, it is not planar. The ring strain, a combination of angle strain (deviation from the ideal sp³ bond angle of 109.5°) and torsional strain (eclipsing interactions between adjacent substituents), is minimized when the ring adopts a "puckered" or "bent" conformation.[7][8]

This puckering creates distinct axial and equatorial positions for substituents, analogous to the cyclohexane chair, but with a much smaller and more rapid interconversion energy barrier. The equilibrium dihedral angle of puckering in unsubstituted cyclobutane is approximately 20-35°.[9][10] This inherent three-dimensionality allows chemists to project substituents into precise vectors of chemical space, facilitating optimal interactions with biological targets while simultaneously improving properties like metabolic stability.[1][3] Cyclobutane diamines, such as the 1,2- and 1,3-isomers, serve as versatile building blocks, enabling the creation of novel chemical entities with constrained geometries that can lock a molecule into its most active conformation.[4][11]

G cluster_0 Cyclobutane Ring Puckering Planar (High Energy) Planar (High Energy) Puckered_A Puckered Conformation A Planar (High Energy)->Puckered_A Ring Puckering Puckered_B Puckered Conformation B Planar (High Energy)->Puckered_B Ring Puckering Puckered_A->Puckered_B Interconversion

Caption: Dynamic equilibrium of the cyclobutane ring between two puckered, low-energy states.

Core Analytical Techniques: A Synergistic Approach

A comprehensive understanding of a cyclobutane diamine's conformation cannot be achieved through a single technique. Instead, a synergistic workflow integrating solid-state analysis, solution-state analysis, and in-silico modeling provides the most accurate and functionally relevant picture.

workflow cluster_main Integrated Conformational Analysis Workflow cluster_exp Experimental Characterization Synthesis Synthesis of Cyclobutane Diamine Derivative XRay X-Ray Crystallography (Solid-State Conformation) Synthesis->XRay NMR NMR Spectroscopy (Solution-State Dynamics) Synthesis->NMR Comp Computational Modeling (Energy Landscapes) Synthesis->Comp Model Validated Conformational Model (Structure-Activity Relationship) XRay->Model NMR->Model Comp->Model

Caption: Synergistic workflow combining experimental and computational methods.

Single-Crystal X-ray Crystallography: The Ground Truth in the Solid State

X-ray crystallography provides an unambiguous, high-resolution snapshot of the molecule's structure in a crystalline lattice.[4][6] This technique is the gold standard for determining precise bond lengths, bond angles, and, most importantly for this topic, the exact puckering parameters and substituent orientations of the cyclobutane ring.

Causality Behind the Choice: For novel derivatives, an X-ray structure serves as the "ground truth" for calibrating and validating other methods. It definitively resolves stereochemistry (e.g., cis vs. trans) and provides the starting point for computational models. For example, the analysis of a trans-1,2-disubstituted cyclobutane can unequivocally show a diequatorial or diaxial arrangement of substituents in the solid state, which is invaluable information.[12][13]

Self-Validating Protocol: X-ray Structure Determination

  • Crystal Growth: Dissolve the purified cyclobutane diamine derivative in a suitable solvent system (e.g., methanol/ether, hexane/ethyl acetate). Employ slow evaporation, vapor diffusion, or cooling techniques to grow single crystals of sufficient quality (typically > 0.1 mm in all dimensions). The quality of the crystal is the single most important factor for a successful structure determination.

  • Data Collection: Mount a suitable crystal on a goniometer head and place it on a single-crystal X-ray diffractometer. Cool the crystal under a stream of nitrogen gas (typically 100 K) to minimize thermal motion. A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement: The collected diffraction data is processed to yield a set of structure factors. Phase information is determined using direct methods or Patterson methods to generate an initial electron density map. An initial model of the molecule is built into this map.

  • Model Refinement: The atomic positions and anisotropic displacement parameters are refined against the experimental data using a least-squares algorithm. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • Validation: The final model is validated using metrics such as R-factors (R1, wR2), goodness-of-fit (GooF), and analysis of the residual electron density map. The final structure is deposited in a crystallographic database (e.g., CCDC) and presented with thermal ellipsoids.[14]

NMR Spectroscopy: Probing Conformation and Dynamics in Solution

While X-ray crystallography is powerful, drug-target interactions occur in a biological, aqueous environment. NMR spectroscopy is the premier technique for determining the structure and dynamic behavior of molecules in solution.[15][16][17] For cyclobutane systems, ¹H NMR, particularly the analysis of vicinal proton-proton coupling constants (³JHH), is exceptionally informative.[15]

Causality Behind the Choice: The magnitude of ³JHH is dependent on the dihedral angle between the coupled protons, a relationship described by the Karplus equation.[18][19][20] By measuring these coupling constants, one can deduce the dihedral angles within the cyclobutane ring and thereby determine its preferred conformation in solution.

The Karplus Relationship: J(φ) = Acos²(φ) + Bcos(φ) + C

Where J is the vicinal coupling constant, φ is the dihedral angle, and A, B, and C are empirically derived parameters.[19] Generally, a large coupling constant (~10-13 Hz) is observed for trans-diaxial protons (φ ≈ 180°), while smaller couplings are seen for axial-equatorial and equatorial-equatorial protons.[21]

Self-Validating Protocol: Conformational Analysis by ¹H NMR

  • Sample Preparation: Dissolve ~5-10 mg of the cyclobutane diamine derivative in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of ~10-20 mM. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • 1D ¹H NMR Acquisition: Acquire a standard high-resolution 1D ¹H NMR spectrum. This provides initial information on chemical shifts and multiplicities. For cyclobutanes, the proton signals are often complex and overlapping.[22]

  • 2D COSY (Correlation Spectroscopy) Acquisition: This experiment is essential for unambiguously assigning which protons are coupled to each other. It reveals the H-C-C-H connectivity network, allowing for the confident identification of vicinal and geminal pairs.

  • Coupling Constant Extraction: Analyze the fine structure of the cross-peaks in the high-resolution COSY spectrum or the multiplets in the 1D spectrum to accurately measure all relevant ³JHH values.

  • Karplus Analysis & Model Building: Use the measured ³JHH values to calculate the corresponding dihedral angles using the Karplus equation. Construct a 3D model of the molecule that is consistent with these angular constraints. For instance, in a cis-1,3-diaminocyclobutane, the relative orientation of the amino groups (e.g., diaxial, diequatorial, or axial-equatorial in the puckered ring) can be inferred from the coupling patterns of the ring protons.

  • (Optional) 2D NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space (< 5 Å), regardless of whether they are connected by bonds. It provides through-space correlations that can validate the proposed conformation, such as a correlation between two protons in a 1,3-diaxial arrangement.

Computational Modeling: Mapping the Energetic Landscape

Computational chemistry provides the theoretical framework to complement experimental data.[23][24] Using methods like Density Functional Theory (DFT) or ab initio calculations, one can compute the relative energies of different possible conformations, map the potential energy surface for ring puckering, and predict NMR parameters.

Causality Behind the Choice: Experiments often reveal the most populated conformation, but what about other accessible, higher-energy states? These minor conformers can be critical for biological activity. Computational modeling is the only method that can systematically explore the entire conformational space and quantify the energy barriers between different puckered forms.[23]

Self-Validating Protocol: DFT-Based Conformational Search

  • Initial Structure Generation: Build the cis and trans isomers of the cyclobutane diamine derivative in a molecular modeling program. Use the X-ray structure as a starting point if available.

  • Conformational Search: Perform a systematic or stochastic conformational search to identify all low-energy minima. For a cyclobutane ring, this involves driving the puckering dihedral angle and allowing the rest of the geometry to relax.

  • Geometry Optimization and Frequency Calculation: For each identified minimum, perform a full geometry optimization using a reliable DFT method (e.g., B3LYP functional) with a suitable basis set (e.g., 6-31G* or larger). A subsequent frequency calculation is critical to verify that the optimized structure is a true energy minimum (no imaginary frequencies).

  • Energy Calculation: Calculate the single-point electronic energy of each optimized conformer with a larger basis set to obtain more accurate relative energies (ΔE). Include corrections for zero-point vibrational energy (ZPVE) and thermal contributions to calculate relative Gibbs free energies (ΔG), which relate directly to the equilibrium population of conformers.

  • Validation against Experimental Data: The ultimate test of a computational model is its ability to reproduce experimental results.

    • Compare the lowest energy computed structure with the solid-state X-ray structure.

    • Calculate theoretical ¹H NMR coupling constants for each conformer and compare the population-weighted average to the experimental values. A strong correlation validates the computational model.

Case Study: cis- vs. trans-1,3-Diaminocyclobutane

The conformational preferences of 1,3-disubstituted cyclobutanes are a classic example of the principles discussed.

G cluster_cis cis-1,3-Diaminocyclobutane cluster_trans trans-1,3-Diaminocyclobutane cis_ae Axial-Equatorial (ae) (Major Conformer) cis_ea Equatorial-Axial (ea) (Equivalent Energy) cis_ae->cis_ea Ring Flip trans_ee Diequatorial (ee) (Lower Energy) trans_aa Diaxial (aa) (Higher Energy) trans_ee->trans_aa Ring Flip

Caption: Conformational equilibria for cis- and trans-1,3-diaminocyclobutane.

For the trans isomer, two principal puckered conformations are possible: one with both amino groups in equatorial positions (diequatorial) and one with both in axial positions (diaxial). Due to steric hindrance, the diequatorial conformer is significantly lower in energy and is the dominant species in solution.

For the cis isomer, any puckered conformation will necessarily place one amino group in an axial position and the other in an equatorial position. Ring flipping interconverts two equivalent axial-equatorial forms.

These preferences can be quantified and are summarized below.

Table 1: Comparative Conformational Data for 1,3-Diaminocyclobutane

IsomerConformerSubstituent PositionsRelative Energy (kcal/mol)Key Predicted ³JHH Coupling
trans 1 Diequatorial (e,e)0 (Global Minimum)J_ax,ax ≈ 8-10 Hz
2 Diaxial (a,a)> 2.0J_eq,eq ≈ 2-4 Hz
cis 1 Axial-Equatorial (a,e)~0.2-0.5Averaged couplings
2 Equatorial-Axial (e,a)~0.2-0.5Averaged couplings

Note: Relative energies and coupling constants are representative values and can vary with substitution and solvent.

Conclusion and Outlook

The conformational analysis of cyclobutane diamine derivatives is a critical step in leveraging their full potential in rational drug design. A purely planar representation of these scaffolds is fundamentally incorrect and misleading. By embracing their inherent, puckered three-dimensionality, medicinal chemists can design molecules with superior pharmacological properties. The integrated workflow of X-ray crystallography, advanced NMR spectroscopy, and validated computational modeling provides a robust and self-correcting system for elucidating the precise 3D structures and dynamic behaviors of these important building blocks. As the demand for novel chemical matter with well-defined three-dimensional properties continues to grow, a deep understanding of these analytical techniques will remain indispensable for the next generation of drug discovery.

References

  • Title: Cyclobutane-derived diamines: synthesis and molecular structure Source: The Journal of Organic Chemistry, 2010 URL: [Link][4][6]

  • Title: Ab initio study of cyclobutane: molecular structure, ring-puckering potential, and origin of the inversion barrier Source: The Journal of Physical Chemistry A, 2005 URL: [Link][23][24]

  • Title: Cyclobutane-Derived Diamines: Synthesis and Molecular Structure Source: PubMed Central, National Institutes of Health URL: [Link]

  • Title: A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes Source: Magnetic Resonance in Chemistry, 2012 URL: [Link][15]

  • Title: Nuclear Magnetic Resonance Spectroscopy. Conformational Properties of Cyclobutanes. Variation of Geminal Fluorine—Fluorine Chemical-Shift Differences with Temperature Source: Journal of the American Chemical Society, 1968 URL: [Link][16]

  • Title: Cyclobutane-Derived Diamines: Synthesis and Molecular Structure | Request PDF Source: ResearchGate URL: [Link][11]

  • Title: X‐Ray crystal structure of 1,2‐disubstituted cyclobutane cis‐7 a. Source: ResearchGate URL: [Link][12]

  • Title: Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library Source: PubMed Central, National Institutes of Health URL: [Link][1]

  • Title: H NMR spectrum of cyclobutane Source: Doc Brown's Chemistry URL: [Link][22]

  • Title: Karplus Equation Source: Wikipedia URL: [Link][18][19]

  • Title: X‐ray crystal structure of cyclobutane 3 (CCDC 2183363) Source: ResearchGate URL: [Link][14]

  • Title: NMR Spectroscopy of Cyclobutanes | Request PDF Source: ResearchGate URL: [Link][17]

  • Title: X-ray molecular structure of cyclobutane 2s. Source: ResearchGate URL: [Link][13]

  • Title: Conformations of cyclobutane Source: YouTube, 2018 URL: [Link][9]

  • Title: Chapter 32: The Karplus Relationship Source: Oxford Learning Link URL: [Link][21]

  • Title: Cyclobutanes in Small-Molecule Drug Candidates Source: Radboud Repository URL: [Link][3]

  • Title: Conformational Analysis of Cycloalkanes Source: Dalal Institute URL: [Link][7]

  • Title: Ring Strain In Cyclopropane And Cyclobutane Source: Master Organic Chemistry, 2014 URL: [Link][8]

  • Title: The Molecular Structure of Cyclobutane Source: The Journal of Chemical Physics, 1953 URL: [Link][10]

  • Title: Coupling Constants and Structure: Vicinal Couplings Source: University of Wisconsin-Madison, Chemistry Department URL: [Link][20]

Sources

discovery of novel cyclobutane-1,3-diamine analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery of Novel Cyclobutane-1,3-Diamine Analogs

Abstract

The cyclobutane scaffold, particularly the 1,3-diamine substitution pattern, has emerged as a privileged motif in modern medicinal chemistry. Its inherent three-dimensionality and conformational rigidity offer a powerful tool to overcome challenges associated with flat, aromatic systems, providing a pathway to enhanced potency, selectivity, and improved pharmacokinetic profiles. This guide provides an in-depth exploration of the , from foundational synthetic strategies to their application in targeted therapeutics. We will dissect the rationale behind experimental design, present validated protocols, and examine key structure-activity relationships (SAR) that drive successful drug discovery campaigns.

The Strategic Value of the Cyclobutane Core in Drug Design

The pursuit of novel chemical matter with superior drug-like properties is a central theme in pharmaceutical research. While aromatic rings have been a mainstay, their planarity can limit exploration of the three-dimensional space within a target's binding pocket. The cyclobutane ring offers a compelling alternative.[1]

Key Physicochemical Advantages:

  • Conformational Constraint: Unlike flexible alkyl chains, the puckered structure of the cyclobutane ring locks substituents into well-defined spatial orientations.[2] This pre-organization can reduce the entropic penalty of binding to a biological target, leading to higher affinity.

  • Access to 3D Chemical Space: The non-planar nature of the scaffold enables chemists to design molecules that project vectors into previously unoccupied regions of a protein's active site, unlocking new binding interactions.[1][3]

  • Metabolic Stability: The cyclobutane core is generally robust to metabolic degradation, offering an advantage over more labile functionalities.[2]

  • Bioisosteric Replacement: The scaffold can serve as a bioisostere for other chemical groups, including gem-dimethyl units or even phenyl rings, allowing for the fine-tuning of properties like solubility and lipophilicity while preserving or enhancing biological activity.[1][3]

The 1,3-diamine substitution pattern is particularly valuable, as it presents two vectors for functionalization in either a cis or trans orientation, allowing for precise control over the geometry of the final molecule. This stereochemical control is often critical for achieving target selectivity.

Core Synthetic Strategies for Cyclobutane-1,3-Diamine Scaffolds

The accessibility of key building blocks is paramount for any discovery program. A robust, scalable synthesis of mono-protected cis- and trans-cyclobutane-1,3-diamines is the essential starting point. The approach developed by Radchenko and colleagues, which utilizes classical malonate chemistry, has proven to be a reliable method for producing these intermediates in multigram quantities.[4][5][6]

General Synthetic Workflow

The following diagram outlines a validated workflow for the synthesis of Boc-monoprotected cyclobutane-1,3-diamine, a versatile building block for further elaboration.

Caption: A generalized synthetic workflow for key cyclobutane diamine building blocks.

Detailed Protocol: Synthesis of Boc-monoprotected trans-cyclobutane-1,3-diamine

This protocol is a representative example adapted from established literature procedures.[4][5][6]

Step 1: Synthesis of trans-cyclobutane-1,3-dicarboxylic acid

  • Reaction Setup: To a solution of diethyl trans-cyclobutane-1,3-dicarboxylate (1.0 eq) in ethanol (5 mL/g), add a 5 M aqueous solution of potassium hydroxide (2.5 eq).

  • Saponification: Heat the mixture to reflux and stir for 4 hours, monitoring by TLC until the starting material is consumed.

  • Acidification: Cool the reaction mixture to 0 °C in an ice bath and slowly acidify to pH 1-2 by adding concentrated hydrochloric acid.

  • Isolation: Collect the resulting white precipitate by vacuum filtration, wash with cold water, and dry under high vacuum to yield the desired diacid.

    • Rationale: The saponification cleaves the ethyl esters to the corresponding carboxylate salts. Subsequent acidification protonates the salts, causing the diacid to precipitate from the aqueous solution.

Step 2: Curtius Rearrangement and Boc Protection

  • Reaction Setup: Suspend the trans-cyclobutane-1,3-dicarboxylic acid (1.0 eq) in a mixture of t-butanol and toluene (1:1, 10 mL/g).

  • Amide Formation: Add triethylamine (2.2 eq) followed by a dropwise addition of diphenylphosphoryl azide (DPPA, 2.1 eq) at room temperature.

    • Safety Note: Azide reagents are potentially explosive. Handle with appropriate care behind a blast shield.

  • Rearrangement: Heat the mixture to reflux (approx. 85-90 °C) and stir for 12-16 hours. The reaction progress can be monitored by the evolution of N₂ gas.

  • Workup: After cooling, concentrate the mixture in vacuo. Redissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield di-Boc-protected trans-cyclobutane-1,3-diamine.

    • Rationale: The Curtius rearrangement converts the carboxylic acids, via an acyl azide intermediate, into isocyanates, which are then trapped in situ by t-butanol to form the stable Boc-carbamates.

Step 3: Selective Mono-Deprotection

  • Reaction Setup: Dissolve the di-Boc-protected diamine (1.0 eq) in dichloromethane (DCM, 20 mL/g).

  • Deprotection: Add trifluoroacetic acid (TFA, 1.5 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by LC-MS.

  • Workup: Quench the reaction by carefully adding saturated NaHCO₃ solution. Separate the layers and extract the aqueous phase with DCM. Combine the organic layers, dry over Na₂SO₄, and concentrate to yield the mono-Boc-protected product.

    • Rationale: Using a slight excess of a strong acid like TFA under controlled conditions allows for the statistical removal of one Boc group while leaving the other intact, providing the key building block for subsequent coupling reactions.

Case Study: Cyclobutane-1,3-Diamine in JAK Inhibitors

The Janus kinase (JAK) family of enzymes is central to signaling pathways that regulate immunity and inflammation, making them prime targets for autoimmune diseases.[2] The development of selective JAK inhibitors has been a major focus, and the cyclobutane-1,3-diamine scaffold has proven instrumental in achieving this selectivity.

JAK-STAT Signaling Pathway and Inhibition

G Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Activation STAT STAT JAK->STAT 3. Phosphorylation STAT_P p-STAT STAT->STAT_P Dimer p-STAT Dimer STAT_P->Dimer 4. Dimerization Nucleus Nucleus Dimer->Nucleus 5. Nuclear Translocation Gene Gene Transcription (Inflammation) Nucleus->Gene Inhibitor JAK Inhibitor (e.g., Abrocitinib) Inhibitor->JAK Inhibition

Caption: The JAK-STAT signaling pathway and the point of intervention for JAK inhibitors.

Structure-Activity Relationship (SAR) Insights

In the development of the selective JAK1 inhibitor Abrocitinib (and its analogs), the cyclobutane-1,3-diamine core served as a rigid linker connecting the hinge-binding pyrrolopyrimidine moiety to a sulfonamide group.[7] The key discovery was the profound impact of the linker's stereochemistry on selectivity.[2]

  • The cis-1,3-diamine isomer positioned the sulfonamide group in a conformation that allowed for crucial hydrogen bond interactions with arginine and asparagine residues within the JAK1 active site.[2]

  • The corresponding trans-1,3-diamine isomer oriented the sulfonamide differently, resulting in a significant loss of potency and selectivity.[2]

This highlights the power of the cyclobutane scaffold to enforce a bioactive conformation.

Analog StereochemistryTargetPotency (IC₅₀)Rationale for Activity
cis-1,3-Diamine LinkerJAK1Low NanomolarPuckered ring conformation enables optimal H-bonding with key Arg/Asn residues.[2]
trans-1,3-Diamine LinkerJAK1>100-fold weakerUnfavorable vector for the sulfonamide group, preventing key binding interactions.[2]

Experimental Workflow for Biological Evaluation

Once novel analogs are synthesized, they must be evaluated in robust biological assays. The following workflow describes a typical process for characterizing a novel inhibitor targeting a specific kinase.

Workflow for Kinase Inhibitor Profiling

G Start Synthesized Analog (>95% Purity) Step1 Primary Biochemical Assay (e.g., LanthaScreen™) Start->Step1 Step2 Determine IC₅₀ Value Step1->Step2 Decision1 Potency > Threshold? Step2->Decision1 Step3 Kinase Selectivity Panel (e.g., >100 Kinases) Decision1->Step3 Yes Stop Synthesize New Analogs (SAR Iteration) Decision1->Stop No Step4 Cellular Target Engagement Assay (e.g., NanoBRET™) Step3->Step4 Decision2 Selective & Cell-Active? Step4->Decision2 Step5 Downstream Functional Assays (p-STAT Western Blot, Cytokine Release) Decision2->Step5 Yes Decision2->Stop No End Lead Candidate for In Vivo Studies Step5->End

Sources

An In-Depth Technical Guide to the Chemical Space of Constrained Cyclobutane Diamines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Value of Three-Dimensionality in Modern Drug Discovery

In the quest for novel therapeutics with enhanced potency, selectivity, and improved pharmacokinetic profiles, medicinal chemists are increasingly turning their attention from flat, aromatic scaffolds to three-dimensional (3D) structures.[1] Saturated carbocycles, such as cyclobutanes, offer a compelling alternative by providing access to a richer, underexplored chemical space.[2] The cyclobutane ring, in particular, is a unique structural motif. Possessing significant ring strain (26.3 kcal mol⁻¹), it is not planar but adopts a distinctive puckered conformation to relieve torsional strain.[3][4] This inherent conformational rigidity pre-organizes appended functional groups in precise vectorial orientations, a feature that can drastically reduce the entropic penalty of binding to a biological target and lead to significant gains in potency and selectivity.[2][5]

This guide delves into the chemical space of a particularly valuable subclass: constrained cyclobutane diamines. These building blocks are gaining prominence as versatile scaffolds and bioisosteric replacements for more traditional motifs like piperazine.[6][7] We will explore their unique conformational landscape, detail robust synthetic strategies for their preparation, and present case studies that highlight their successful application in contemporary drug discovery programs.

The Conformational Landscape of Cyclobutane Diamines

The defining characteristic of the cyclobutane ring is its non-planar, puckered geometry. This puckering creates pseudo-axial and pseudo-equatorial positions for substituents, analogous to the chair conformation of cyclohexane.[8] The energetic barrier for ring-flipping is low, but the conformational preference is heavily influenced by the substitution pattern.[8] For 1,3-disubstituted cyclobutanes, the cis isomer typically forces one substituent into an axial position and the other equatorial, while the trans isomer can place both substituents in more stable equatorial positions.[4]

This defined stereochemistry is paramount in drug design. The puckered nature of the ring allows for the precise spatial arrangement of the two amine functionalities, which can be critical for establishing key interactions, such as hydrogen bonds, with a target protein.[3] For example, in the development of Janus kinase (JAK) inhibitors, the cis-1,3-cyclobutane diamine linker was found to be crucial for potency.[3] Its puckered conformation optimally positioned a sulphonamide NH group to form hydrogen bonds with arginine and asparagine residues in the JAK1 active site, an interaction less favorable for the corresponding trans-isomer.[3]

Strategic Synthesis of Cyclobutane Diamine Scaffolds

Access to stereochemically pure cyclobutane diamines is essential for their systematic exploration in medicinal chemistry. Historically, the synthesis of substituted cyclobutanes was considered challenging, limiting their use.[3] However, modern synthetic methods have made these valuable building blocks more accessible.[3]

A prevalent and robust strategy for constructing the cyclobutane core involves the use of classical malonate alkylation chemistry.[5][9][10] This approach allows for the preparation of multigram quantities of key intermediates, which can then be converted to the desired diamines.

Logical Workflow for Synthesis of a Key cis-1,3-Cyclobutane Diamine Precursor

The following diagram outlines a common synthetic pathway to a versatile mono-protected cis-1,3-cyclobutane diamine, a building block ready for elaboration in a drug discovery program.

G A Diethyl Malonate B 1-bromo-2-chloroethane NaOEt, EtOH A->B C Cyclobutane-1,1-dicarboxylate B->C D 1. Hydrolysis (NaOH) 2. Decarboxylation (Heat) C->D E Cyclobutane-1,3-dicarboxylic acid (cis/trans mixture) D->E F Separation/Isomerization (e.g., Ac₂O) E->F G cis-Cyclobutane-1,3-dicarboxylic anhydride F->G H 1. NH₃ or Amine 2. Hofmann/Curtius Rearrangement G->H I cis-3-Aminocyclobutane-1-carboxylic acid H->I J Boc₂O, Base I->J K cis-3-(Boc-amino)cyclobutane -1-carboxylic acid J->K

Caption: Synthetic pathway to a mono-Boc-protected cis-1,3-diamine precursor.

Causality Behind Choices: The malonate alkylation is a reliable method for ring formation.[9][10][11] The subsequent hydrolysis and decarboxylation yield a mixture of dicarboxylic acids. The key stereochemical control step often involves the formation of a cyclic anhydride from the cis-isomer, which can be separated from the trans-isomer that cannot cyclize. This anhydride is a crucial intermediate that allows for the selective functionalization of one carboxyl group, leading to the mono-protected diamine precursor after a Curtius or Hofmann rearrangement.[5]

Applications in Medicinal Chemistry: A Bioisostere for Piperazine

One of the most powerful applications of constrained cyclobutane diamines is as bioisosteric replacements for the piperazine moiety.[12] Piperazine is a ubiquitous fragment in approved drugs, valued for its ability to connect two pharmacophores and for its favorable physicochemical properties.[7] However, its conformational flexibility and potential metabolic liabilities can be disadvantageous.

Constrained diamines, such as 1,3-diaminocyclobutane, can mimic the spatial relationship of the two nitrogen atoms in piperazine while offering several advantages.[6]

  • Reduced Conformational Entropy : The rigid cyclobutane core locks the relative orientation of the two amino groups, which can enhance binding affinity.[2]

  • Improved Metabolic Stability : The carbocyclic core is often more resistant to oxidative metabolism compared to the piperazine ring.[2][13]

  • Novel Exit Vectors : The defined stereochemistry provides novel vectors for substituent placement, allowing for a more thorough exploration of the structure-activity relationship (SAR).[2]

  • Modulation of Physicochemical Properties : Replacing piperazine with a cyclobutane diamine can alter properties like pKa, lipophilicity (logP), and aqueous solubility, providing a tool to optimize the drug-like properties of a lead compound.

Comparative Data: Physicochemical Properties

The choice of a scaffold significantly impacts a molecule's properties. The table below illustrates how substituting a flexible piperazine with a rigid cyclobutane diamine can influence key drug-like parameters.

ScaffoldN-N Distance (approx.)ConformationLipophilicity (calc. LogP)Key Advantage
Piperazine~2.9 ÅFlexibleLowHigh aqueous solubility
trans-1,3-Diaminocyclobutane~3.1 ÅRigidModeratePre-organized, extended vector
cis-1,3-Diaminocyclobutane~2.6 ÅRigidModeratePre-organized, compact vector

Data is illustrative and can vary based on calculation methods and substitution.

Experimental Protocol: Synthesis of tert-Butyl (cis-3-aminocyclobutane)carbamate

This protocol describes a self-validating system for the synthesis of a key mono-protected cis-1,3-cyclobutane diamine building block, adapted from established literature procedures.[5][10]

Step 1: Synthesis of cis-Cyclobutane-1,3-dicarboxylic acid
  • Reaction Setup : To a solution of cis/trans-cyclobutane-1,3-dicarboxylic acid (1.0 eq) in acetic anhydride (5.0 eq), add a catalytic amount of acetyl chloride.

  • Reaction Condition : Heat the mixture to reflux for 4-6 hours. The cis-isomer forms the cyclic anhydride while the trans-isomer remains as the diacid.

  • Workup : Cool the reaction mixture and remove the excess acetic anhydride under reduced pressure. The crude anhydride can be isolated.

  • Hydrolysis : Add water to the crude anhydride and stir vigorously at room temperature overnight to hydrolyze it back to the pure cis-dicarboxylic acid.

  • Purification & Validation : Collect the resulting solid by filtration, wash with cold water, and dry under vacuum. The purity should be confirmed by ¹H NMR spectroscopy and melting point analysis, expecting a single set of peaks corresponding to the cis-isomer.

Step 2: Curtius Rearrangement and Boc Protection
  • Reaction Setup : Suspend cis-cyclobutane-1,3-dicarboxylic acid (1.0 eq) in a mixture of t-butanol and toluene. Add diphenylphosphoryl azide (DPPA) (1.1 eq) and triethylamine (1.2 eq).

  • Reaction Condition : Heat the mixture to 80-90 °C and stir overnight. The reaction progress can be monitored by TLC or LC-MS for the disappearance of the starting material.

  • Workup : After cooling, concentrate the reaction mixture under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification & Validation : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude product, tert-butyl (cis-3-aminocyclobutane)carbamate, can be purified by column chromatography on silica gel. The final product's identity and purity must be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry, ensuring the characteristic signals for the Boc group and the cyclobutane ring protons are present and correct.

Future Outlook and Challenges

The exploration of the chemical space of constrained cyclobutane diamines is far from complete. While their utility as piperazine bioisosteres is well-recognized, opportunities abound for their use as unique 3D scaffolds for generating novel chemical matter.[3] Future efforts will likely focus on:

  • Developing more efficient and enantioselective synthetic routes to access optically pure building blocks.

  • Exploring other substitution patterns , such as 1,2-diamines and spirocyclic systems, to provide different geometric arrangements.[5][11]

  • Integrating cyclobutane diamines into DNA-encoded libraries (DELs) to rapidly screen vast chemical space against a multitude of biological targets.

  • Further computational and experimental studies to better predict the conformational behavior and resulting physicochemical properties of novel derivatives.[8][14][15]

The primary challenge remains the synthetic accessibility compared to simpler acyclic or six-membered ring systems. However, as their value becomes increasingly evident in successful drug discovery campaigns, the investment in developing scalable and diverse synthetic methodologies will undoubtedly grow, solidifying the role of cyclobutane diamines as a privileged scaffold in modern medicinal chemistry.

References

  • Wouters, V., van der Kolk, R., Janssen, E., et al. (2021). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem. Available at: [Link]

  • Radchenko, D. S., Pavlenko, S. O., Grygorenko, O. O., et al. (2010). Cyclobutane-Derived Diamines: Synthesis and Molecular Structure. Journal of Organic Chemistry. Available at: [Link]

  • van der Kolk, R., Wouters, V., Janssen, E., et al. (2021). Cyclobutanes in Small‐Molecule Drug Candidates. Radboud Repository. Available at: [Link]

  • Jiménez-Osés, G., Corzana, F., Busto, J. H., et al. (2006). Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study. Journal of Organic Chemistry. Available at: [Link]

  • Radchenko, D. S., Pavlenko, S. O., Grygorenko, O. O., et al. (2010). Cyclobutane-Derived Diamines: Synthesis and Molecular Structure. ACS Publications. Available at: [Link]

  • Radchenko, D. S., Pavlenko, S. O., Grygorenko, O. O., et al. (2010). Cyclobutane-derived diamines: synthesis and molecular structure. PubMed. Available at: [Link]

  • Jiménez-Osés, G., Corzana, F., Busto, J. H., et al. (2006). Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. Journal of Organic Chemistry. Available at: [Link]

  • Zhang, Y., et al. (n.d.). Importance and chemistry of cyclobutanes. ResearchGate. Available at: [Link]

  • Jiménez-Osés, G., Corzana, F., Busto, J. H., et al. (2006). Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. ACS Publications. Available at: [Link]

  • Radchenko, D. S., et al. (2010). Cyclobutane-Derived Diamines: Synthesis and Molecular Structure. Request PDF on ResearchGate. Available at: [Link]

  • Unknown Author. (n.d.). Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds. SlideShare. Available at: [Link]

  • Salazar, K. V., et al. (2023). CONFORMATIONAL ANALYSIS OF CYCLOBUTANECARBOXYLIC ACID. PDF on ResearchGate. Available at: [Link]

  • Imperial College London. (n.d.). Cycloalkanes. Imperial College London Chemistry Department. Available at: [Link]

  • Roughley, S., et al. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2. ResearchGate. Available at: [Link]

  • Cambridge MedChem Consulting. (n.d.). Bioisosteres. Cambridge MedChem Consulting News. Available at: [Link]

  • Cambridge MedChem Consulting. (2012). Piperazine bioisosteres. Cambridge MedChem Consulting News. Available at: [Link]

Sources

An In-Depth Technical Guide to the Preliminary Investigation of Cyclobutane-1,3-diamine Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Allure of the Constrained Scaffold in Modern Drug Discovery

In the landscape of medicinal chemistry, the pursuit of novel molecular architectures that offer precise control over pharmacophoric presentation is a perpetual endeavor. Among the myriad of scaffolds available to the discerning researcher, the cyclobutane-1,3-diamine core has emerged as a privileged motif. Its inherent conformational rigidity, a stark contrast to more flexible aliphatic diamines, provides a unique platform for the design of highly selective and potent therapeutic agents. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive preliminary investigation into the synthesis, characterization, and application of these remarkable scaffolds. We will delve into the causality behind experimental choices, providing not just protocols, but a deeper understanding of the underlying chemical principles.

The Cyclobutane-1,3-diamine Core: A Three-Dimensional Advantage

The cyclobutane ring is not a planar entity; it adopts a puckered or "butterfly" conformation to alleviate torsional strain.[1] This puckering is a critical feature, as it dictates the spatial orientation of the substituents. In the case of 1,3-diamines, the cis and trans isomers present distinct three-dimensional arrangements of the amino functionalities, a crucial factor in their interaction with biological targets.

The conformational rigidity of the cyclobutane ring is a key advantage in drug design. By locking the diamine pharmacophores in a well-defined orientation, we can reduce the entropic penalty upon binding to a target protein, potentially leading to enhanced potency and selectivity.[2]

Conformational Analysis: Puckering and Substituent Effects

The puckered conformation of the cyclobutane ring in 1,3-disubstituted derivatives leads to two primary substituent positions: axial and equatorial-like. The interplay between these positions and the nature of the substituents governs the overall conformational preference.

In cis-1,3-disubstituted cyclobutanes, the substituents can adopt a diequatorial-like conformation, which is generally more stable than the diaxial-like arrangement due to reduced steric hindrance.[3] This places the two amino groups on the same face of the ring in a defined spatial relationship.

Conversely, trans-1,3-disubstituted cyclobutanes inherently possess one substituent in an axial-like position and the other in an equatorial-like position.[3] This results in the amino groups being positioned on opposite faces of the ring, leading to a different vectoral presentation of the pharmacophores compared to the cis isomer.

The following diagram illustrates the puckered conformation of the cyclobutane ring and the resulting substituent orientations.

G cluster_puckered Puckered Cyclobutane Conformation C1 C2 C1->C2 R1_ax R_ax C1->R1_ax R1_eq R_eq C1->R1_eq C3 C2->C3 C4 C3->C4 R3_ax R_ax C3->R3_ax R3_eq R_eq C3->R3_eq C4->C1

Caption: Puckered conformation of a 1,3-disubstituted cyclobutane.

Synthetic Strategies: Accessing the Cyclobutane-1,3-diamine Core

The construction of the cyclobutane ring and the stereoselective introduction of the diamine functionalities are the primary challenges in the synthesis of these scaffolds. Several robust methods have been developed, with the choice of strategy often depending on the desired stereochemistry and substitution pattern.

Malonate Alkylation: A Classic Approach to Ring Formation

A common and versatile method for constructing the cyclobutane core involves the dialkylation of malonic esters.[2][4][5] This approach allows for the formation of a 1,1-cyclobutanedicarboxylate, which can then be further functionalized to introduce the desired amine groups.

Stereoselective Synthesis of cis- and trans-Isomers

Achieving stereocontrol in the synthesis of 1,3-disubstituted cyclobutanes is paramount for their application in drug discovery.

The synthesis of cis-1,3-diaminocyclobutane derivatives often involves the reduction of a cyclic precursor where the stereochemistry is pre-determined. For example, the reduction of a 3-oxocyclobutanecarboxylic acid derivative can lead to the corresponding cis-hydroxy acid, which can then be converted to the diamine.

The synthesis of trans-isomers can be more challenging and may require specific stereocontrolling strategies or the separation of diastereomeric mixtures. One approach involves a Mitsunobu reaction to invert the stereochemistry of a cis-hydroxyl group, followed by conversion to the amine.[6]

Orthogonal Protection Strategies

For many applications, it is desirable to have the two amino groups of the cyclobutane-1,3-diamine scaffold protected with orthogonal protecting groups. This allows for the selective deprotection and functionalization of one amine group while the other remains protected. Common orthogonal protecting group pairs include Boc/Cbz and Boc/Fmoc. The synthesis of such orthogonally protected diamines often involves a multi-step sequence starting from a suitable cyclobutane precursor.[1][7]

Experimental Protocols: A Practical Guide

The following protocols are provided as a starting point for the synthesis of key cyclobutane-1,3-diamine intermediates. These are intended to be illustrative, and optimization may be required for specific substrates.

General Protocol for mono-Boc Protection of a Diamine

This protocol describes a general method for the selective mono-protection of a diamine using di-tert-butyl dicarbonate (Boc₂O).

Materials:

  • Diamine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Methanol (MeOH)

  • Water (H₂O)

  • Sodium hydroxide (NaOH) solution (2N)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the diamine in a mixture of methanol and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add one equivalent of Boc₂O dissolved in methanol dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Dilute the reaction mixture with water and wash with diethyl ether to remove any di-protected by-product.

  • Adjust the pH of the aqueous layer to >12 with a 2N NaOH solution.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the mono-Boc-protected diamine.

Illustrative Synthesis of a cis-1,3-bis(tert-butoxycarbonylamino)cyclobutane

This protocol provides a conceptual workflow for the synthesis of a cis-protected diamine, often starting from a commercially available cyclobutanone derivative.

G Start 3-Oxocyclobutanecarboxylic Acid Step1 Reduction (e.g., NaBH4) Start->Step1 Intermediate1 cis-3-Hydroxycyclobutanecarboxylic Acid Step1->Intermediate1 Step2 Curtius Rearrangement (e.g., DPPA, heat) Intermediate1->Step2 Intermediate2 cis-3-Isocyanatocyclobutanol Step2->Intermediate2 Step3 Hydrolysis/Trapping (e.g., t-BuOH) Intermediate2->Step3 Intermediate3 cis-3-(tert-Butoxycarbonylamino)cyclobutanol Step3->Intermediate3 Step4 Oxidation (e.g., PCC, DMP) Intermediate3->Step4 Intermediate4 3-(tert-Butoxycarbonylamino)cyclobutanone Step4->Intermediate4 Step5 Reductive Amination (e.g., NH2OH, then H2/Pd) Intermediate4->Step5 Intermediate5 cis-1-Amino-3-(tert-butoxycarbonylamino)cyclobutane Step5->Intermediate5 Step6 Boc Protection (Boc)2O Intermediate5->Step6 Product cis-1,3-bis(tert-Butoxycarbonylamino)cyclobutane Step6->Product

Caption: Synthetic workflow for a cis-1,3-diaminocyclobutane derivative.

Characterization of Cyclobutane-1,3-diamine Scaffolds

The structural elucidation and stereochemical assignment of cyclobutane-1,3-diamine derivatives rely on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for characterizing these scaffolds. The chemical shifts and coupling constants of the cyclobutane ring protons are particularly informative for determining the relative stereochemistry of the substituents.

Table 1: Typical ¹H and ¹³C NMR Chemical Shifts for cis- and trans-N,N'-di-Boc-cyclobutane-1,3-diamine Derivatives

IsomerProton¹H Chemical Shift (ppm)Carbon¹³C Chemical Shift (ppm)
cisCH-NHBoc~4.0 - 4.2CH-NHBoc~45 - 50
CH₂~2.2 - 2.4 (axial-like)CH₂~30 - 35
~1.8 - 2.0 (equatorial-like)C(CH₃)₃~80
C(CH₃)₃~1.45C(CH₃)₃~28
transCH-NHBoc~3.8 - 4.0CH-NHBoc~45 - 50
CH₂~2.0 - 2.2CH₂~30 - 35
C(CH₃)₃~1.45C(CH₃)₃~80
C(CH₃)₃~28

Note: Chemical shifts are approximate and can vary depending on the solvent and other substituents.

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous determination of the solid-state conformation and relative stereochemistry of cyclobutane-1,3-diamine derivatives.[2][4] This technique is invaluable for confirming the puckered nature of the ring and the precise spatial arrangement of the amino groups.

Applications in Drug Discovery: Case Studies

The unique structural features of cyclobutane-1,3-diamine scaffolds have been successfully exploited in the development of several clinical and preclinical drug candidates.

Janus Kinase (JAK) Inhibitors: Abrocitinib (PF-04965842)

Abrocitinib (PF-04965842) is a potent and selective oral JAK1 inhibitor that has been approved for the treatment of atopic dermatitis.[2][4][5][8] The cis-cyclobutane-1,3-diamine core plays a crucial role in positioning the pharmacophoric groups for optimal interaction with the JAK1 enzyme.

Histone Methyltransferase Inhibitors: EPZ-5676

EPZ-5676 is an inhibitor of the histone methyltransferase DOT1L, which has been investigated for the treatment of MLL-rearranged leukemia.[9][10][11][12][13] The drug's structure incorporates a 1,3-disubstituted cyclobutane moiety that contributes to its binding affinity and selectivity.

Insulin-like Growth Factor 1 Receptor (IGF-1R) Inhibitors: Linsitinib

Linsitinib is an experimental drug candidate that inhibits the IGF-1R and insulin receptor.[14][15][16][17][18] Its molecular structure features a substituted cyclobutane ring, highlighting the versatility of this scaffold in targeting different classes of enzymes.

Conclusion and Future Perspectives

The cyclobutane-1,3-diamine scaffold represents a powerful tool in the arsenal of the medicinal chemist. Its constrained nature and well-defined stereochemistry offer a unique opportunity to design molecules with improved potency, selectivity, and pharmacokinetic properties. The synthetic methodologies outlined in this guide provide a solid foundation for accessing these valuable building blocks. As our understanding of the intricate relationship between three-dimensional molecular shape and biological activity continues to grow, we can anticipate that the cyclobutane-1,3-diamine core will play an increasingly important role in the discovery of next-generation therapeutics. The continued development of novel and efficient synthetic routes to access a wider diversity of substituted cyclobutane-1,3-diamines will undoubtedly fuel further innovation in this exciting field.

References

  • Radchenko, D. S., Pavlenko, S. O., Grygorenko, O. O., Volochnyuk, D. M., Shishkina, S. V., Shishkin, O. V., & Komarov, I. V. (2010). Cyclobutane-Derived Diamines: Synthesis and Molecular Structure. The Journal of Organic Chemistry, 75(17), 5941–5952. [Link]

  • Radchenko, D. S., Pavlenko, S. O., Grygorenko, O. O., Volochnyuk, D. M., Shishkina, S. V., Shishkin, O. V., & Komarov, I. V. (2010). Cyclobutane-Derived Diamines: Synthesis and Molecular Structure. American Chemical Society.
  • Daigle, S. R., Olhava, E. J., Therkelsen, C. A., Basavapathruni, A., Jin, L., Boriack-Sjodin, P. A., ... & Pollock, R. M. (2013). Potent inhibition of DOT1L as treatment of MLL-fusion leukemia. Blood, 122(6), 1017–1025. [Link]

  • Kumar, V., et al. (2015).
  • Chemical structure of EPZ-5676. The location of the ¹⁴C label is marked... (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

  • Ryabukhin, S., et al. (2023). Synthesis of orthogonally protected 1-methylcyclobutane-1,3-diamines. American Chemical Society.
  • Sans, M., Illa, O., & Ortuño, R. M. (2012). Stereoselective synthesis of all stereoisomers of orthogonally protected cyclobutane-1,2-diamine and some chemoselective transformations. Organic letters, 14(10), 2431–2433. [Link]

  • Linsitinib. (2023, November 28). In Wikipedia. [Link]

  • Diastereodivergent Synthesis of Chiral vic-Disubstituted-Cyclobutane Scaffolds: 1,3-Amino Alcohol and 1,3-Diamine Derivatives – Preliminary Use in Organocatalysis. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

  • Hammarström, L. G. J., Fu, Y., Vail, S., Hammer, R. P., & McLaughlin, M. L. (2001). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE: 1-tert-BUTYLOXYCARBONYL-4-((9-FLUORENYLMETHYLOXYCARBONYL)AMINO)-PIPERIDINE-4-CARBOXYLIC ACID. Organic Syntheses, 78, 173. [Link]

  • LINSITINIB. (n.d.). precisionFDA. Retrieved January 5, 2026, from [Link]

  • Osorio-Martínez, C., Notario, R., & Jaramillo, P. (2012). Backbone conformational preferences and pseudorotational ring puckering of 1-aminocyclopentane-1-carboxylic acid. Journal of molecular modeling, 18(8), 3535–3545. [Link]

  • CN116120213A - Synthesis method of trans-4- (tert-butoxycarbonylamino) cyclohexane carboxylic acid. (n.d.). Google Patents.
  • CN112608243A - Synthesis method of trans-3-aminobutanol. (n.d.). Google Patents.
  • Why is the cis isomer of 1,3-dimethylcyclobutane more stable than the trans isomer? (2016, September 22). Chemistry Stack Exchange. [Link]

  • Orthogonally Protected Diaminocyclopentenones as Synthons: Total Synthesis of (±)-Agelastatin A. (2013).
  • cis-3-(tert-Butoxycarbonylamino)cyclohexanecarboxylic acid. (2008).
  • Baker, T. J., Loo, Y., & Goodman, M. (2000). N,N'-Bis(tert-butoxycarbonyl)-N''-benzylguanidine. Organic Syntheses, 77, 178. [Link]

  • Synthesis of tert-butyl 3-hydroxycyclobutanecarboxylate (cis-18). (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

  • Drug candidates bearing 1,3-disubstituted cyclobutane moieties. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

  • A Biocatalytic Approach to Synthesizing Optically Active Orthogonally Protected trans -Cyclopentane-1,2-Diamine Derivatives. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

  • Kowalczyk, W., & Zabrocki, J. (2001). Synthesis of orthogonally protected vicinal diamines with amino acid-based skeleton. Tetrahedron Letters, 42(37), 6545-6548.
  • Wiberg, K. B. (1965). 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. Journal of Chemical Education, 42(10), 548. [Link]

  • Bellus, D. (1979). 2,3-dicyanobutadiene. Organic Syntheses, 59, 58. [Link]

  • Soderberg, T. (2023). 3.3: Conformational analysis of cyclohexanes. In Chemistry LibreTexts.
  • Hamid Raza, G., Bella, J., & Segre, A. L. (1998). Structures and NMR Parameters of 1,2-Diphenylcyclobutanes. Magnetic Resonance in Chemistry, 36(S1), S131-S138.
  • 1H NMR of 1,3-dibromo-1,3-dimethylcyclobutane. (2018, February 27). Reddit. [Link]

  • Hamid Raza, G., Bella, J., & Segre, A. L. (1998). Structures and NMR Parameters of 1,2-Diphenylcyclobutanes.
  • Experimental (13C NMR, 1H NMR, FT-IR, single-crystal X-ray diffraction) and DFT studies on 3,4-bis(isoproylamino)cyclobut-3-ene-1,2-dione. (2011). PubMed.
  • Soderberg, T. (2023). 4.9 Conformations of Polycyclic Molecules. In Organic Chemistry: A Tenth Edition – OpenStax adaptation 1.
  • Wang, Y., et al. (2011). Synthesis of potent and orally efficacious 11β-hydroxysteroid dehydrogenase type 1 inhibitor HSD-016. Bioorganic & Medicinal Chemistry Letters, 21(17), 5041-5045.

Sources

An In-Depth Technical Guide to the Spectroscopic Characterization of cis- and trans-Cyclobutane-1,3-diamine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The precise characterization of stereoisomers is a critical checkpoint in the drug discovery and development pipeline. The cyclobutane scaffold, a valued motif for introducing conformational rigidity, presents unique analytical challenges in distinguishing its geometric isomers. This guide provides a comprehensive, in-depth exploration of the core spectroscopic techniques used to unambiguously differentiate and characterize cis- and trans-cyclobutane-1,3-diamine. By integrating insights from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography, this document serves as a practical manual for scientists, explaining not just the "how" but the fundamental "why" behind the observed spectral differences.

Introduction: The Strategic Importance of Cyclobutane-1,3-diamine Isomers

Cyclobutane-derived diamines are increasingly utilized as bioisosteres and conformationally constrained building blocks in medicinal chemistry.[1][2] Their rigid, puckered structure allows for precise spatial positioning of substituent groups, which can significantly influence binding affinity, selectivity, and pharmacokinetic properties of a drug candidate. The distinction between the cis (substituents on the same face of the ring) and trans (substituents on opposite faces) isomers is paramount, as their distinct three-dimensional arrangements can lead to drastically different biological activities. This guide establishes a validated, multi-pronged spectroscopic approach to ensure unequivocal isomer identification.

Foundational Stereochemistry: Why the Isomers are Spectroscopically Different

Unlike a planar square, the cyclobutane ring exists in a puckered or "butterfly" conformation to alleviate torsional strain.[3] This fundamental property is the primary reason for the observable differences in the spectra of its 1,3-disubstituted isomers.

  • trans-Cyclobutane-1,3-diamine: In its most stable conformation, the two amino groups occupy pseudo-equatorial positions. This results in a molecule with a center of inversion, granting it a higher degree of symmetry (C₂ₕ point group).

  • cis-Cyclobutane-1,3-diamine: This isomer has the amino groups in a pseudo-axial and a pseudo-equatorial orientation. This arrangement lacks a center of inversion and possesses a lower degree of symmetry (Cₛ point group).

These differences in symmetry and the spatial orientation of atoms directly impact the magnetic environment of nuclei (NMR), the allowed vibrational modes (IR), and ultimately, the crystal packing (X-ray).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Isomer Differentiation

NMR spectroscopy is arguably the most powerful technique for distinguishing cis and trans isomers in solution.[4] The analysis hinges on differences in chemical shifts, nuclear symmetry, and through-space correlations.

¹H NMR: Decoding Proton Environments

The key to distinguishing the isomers via ¹H NMR lies in the symmetry and coupling patterns of the ring protons.

  • trans Isomer (Higher Symmetry): Due to the molecule's symmetry, the two methine protons (H-1 and H-3) are chemically and magnetically equivalent. Likewise, the four methylene protons (at C-2 and C-4) are all equivalent. This leads to a simpler spectrum, often showing just two multiplets.[5]

  • cis Isomer (Lower Symmetry): The methine protons are inequivalent, and the methylene protons are also inequivalent, leading to a more complex spectrum with multiple distinct signals. The proton cis to the two amino groups will be in a different chemical environment than the proton trans to them.

¹³C NMR: A Simple Signal Count

The difference in molecular symmetry is most starkly revealed by ¹³C NMR spectroscopy.

  • trans Isomer: Possesses a C₂ axis of symmetry. Consequently, only two signals will be observed: one for the two equivalent methine carbons (C-1 and C-3) and one for the two equivalent methylene carbons (C-2 and C-4).

  • cis Isomer: Lacks this symmetry element in the same way. Therefore, it will display four distinct signals: one for each of the four carbon atoms in the ring (C-1, C-2, C-3, and C-4), as they are all in unique chemical environments.

2D NMR - NOESY: Unambiguous Spatial Correlation

While ¹H and ¹³C NMR provide strong evidence, Nuclear Overhauser Effect Spectroscopy (NOESY) offers definitive proof by detecting protons that are close in space (<5 Å).[6][7] This is exceptionally useful for differentiating stereoisomers where through-bond connectivity is identical.[8]

  • cis Isomer: A clear NOE cross-peak will be observed between the axial proton on C-1 and the axial proton on C-3, as they are on the same face of the ring and in close proximity.

  • trans Isomer: No such correlation between the methine protons at C-1 and C-3 will be observed, as they are on opposite faces of the ring and thus spatially distant.

Caption: Key NOESY correlations for isomer assignment.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the cyclobutane-1,3-diamine sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).

  • ¹H NMR Acquisition: Acquire a standard proton spectrum. Ensure adequate spectral width and resolution.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans will be required to achieve a good signal-to-noise ratio.[3]

  • 2D NOESY Acquisition: Use a standard NOESY pulse program. It is crucial to degas the sample (e.g., via freeze-pump-thaw cycles) to remove dissolved oxygen, which can quench the NOE effect.[9] Set an appropriate mixing time (typically 500-800 ms) to allow for NOE buildup.

  • Data Processing & Analysis: Process all spectra using appropriate software. Analyze the number of signals in ¹H and ¹³C spectra and identify key through-space correlations in the NOESY spectrum.

Infrared (IR) Spectroscopy: Probing Molecular Vibrations

IR spectroscopy differentiates isomers based on their allowed vibrational modes, which are dictated by molecular symmetry.

  • trans Isomer (Centrosymmetric): Due to its center of inversion, the rule of mutual exclusion applies. Vibrations that are IR active are Raman inactive, and vice versa. This generally results in a simpler IR spectrum with fewer observed bands compared to the cis isomer.[10]

  • cis Isomer (Non-centrosymmetric): Lacks a center of inversion, so more vibrational modes are IR active. This typically leads to a richer, more complex IR spectrum. The N-H stretching region (3200-3500 cm⁻¹) may show differences due to potential intramolecular hydrogen bonding in the cis isomer, which is impossible in the trans isomer.[11]

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (NaCl or KBr).

  • Background Scan: Perform a background scan of the empty sample compartment to subtract atmospheric CO₂ and H₂O absorptions.

  • Sample Scan: Acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹.

  • Analysis: Compare the fingerprint regions (<1500 cm⁻¹) of the two isomers. The trans isomer is expected to have a less complex spectrum than the cis isomer.[12]

Mass Spectrometry (MS): Insights from Fragmentation

While standard electron ionization (EI) mass spectrometry is not typically used to differentiate stereoisomers, subtle differences in fragmentation patterns can sometimes be observed.[13] The relative stability of fragment ions may differ due to stereochemical factors, leading to variations in peak intensities.[14][15]

  • Fragmentation Pathway: The initial molecular ion (M⁺) will be formed. Common fragmentation for amines includes α-cleavage. However, for these cyclic diamines, ring-opening and subsequent fragmentations are likely. It is plausible that the stereochemistry could influence the preferred fragmentation pathways, leading to different relative abundances of key fragments.[16] Advanced techniques like ion-mobility spectrometry-mass spectrometry (IMS-MS) can separate isomers based on their different collision cross-sections but are beyond the scope of this standard guide.

MS_Workflow Sample Isomer Mixture IonSource Ionization (e.g., EI) Sample->IonSource MassAnalyzer Mass Analyzer IonSource->MassAnalyzer Acceleration Detector Detector MassAnalyzer->Detector Separation (m/z) Spectrum Mass Spectrum Detector->Spectrum

Caption: General workflow for Mass Spectrometry analysis.

X-ray Crystallography: The Definitive Answer

Single-crystal X-ray diffraction is the gold standard for the unambiguous determination of molecular structure, including the relative stereochemistry of isomers.[17][18] If a suitable single crystal can be obtained, this method provides definitive proof of the cis or trans configuration by mapping the precise coordinates of each atom in three-dimensional space.[19][20]

Experimental Protocol: X-ray Crystallography
  • Crystal Growth: Grow single crystals of the purified isomer from a suitable solvent system. This is often the most challenging step.

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement: Process the diffraction data to solve the crystal structure. The resulting electron density map will reveal the positions of all atoms.

  • Analysis: The refined structure will provide an unambiguous 3D model of the molecule, confirming the cis or trans relationship of the amino groups.[2]

Summary of Spectroscopic Distinctions

Technique cis-Cyclobutane-1,3-diamine trans-Cyclobutane-1,3-diamine Causality
¹H NMR More complex, multiple unique signalsSimpler, fewer signals due to symmetryLower molecular symmetry (Cₛ)
¹³C NMR 4 distinct carbon signals2 distinct carbon signalsHigher molecular symmetry (C₂ₕ)
NOESY Strong cross-peak between H-1 and H-3No cross-peak between H-1 and H-3Through-space proximity of axial protons
IR Spectroscopy More complex spectrum, more IR-active bandsSimpler spectrum, fewer IR-active bandsLack of inversion center vs. presence of one
X-ray Unambiguous 3D structureUnambiguous 3D structureDefinitive atomic coordinates in crystal lattice

Conclusion

The robust characterization of cyclobutane-1,3-diamine isomers is essential for advancing drug development projects that utilize this privileged scaffold. A single technique is rarely sufficient for absolute certainty. The recommended workflow begins with NMR spectroscopy (¹H, ¹³C, and NOESY) to establish the relative stereochemistry in solution. This is complemented by IR spectroscopy, which provides corroborating evidence based on molecular symmetry. Finally, where possible, single-crystal X-ray crystallography should be employed to provide the ultimate, unambiguous structural proof. By integrating these powerful analytical techniques, researchers can confidently assign the stereochemistry of their compounds, ensuring a solid foundation for subsequent biological evaluation and structure-activity relationship (SAR) studies.

References

  • 2D NMR: NOESY NMR INTERPRETATION. (2022). YouTube.
  • Benchchem. (n.d.). Differentiating Geometric Isomers: A Comparative Guide to NMR Techniques for cis- and trans-1,2-Diiodoethylene Analysis. Benchchem.
  • Benchchem. (n.d.). An In-depth Technical Guide to 1H and 13C NMR Spectral Analysis of Cyclobutanes. Benchchem.
  • Gajewska, M., et al. (2013). Differentiation of Diastereoisomers of Protected 1,2-Diaminoalkylphosphonic Acids by EI Mass Spectrometry and Density Functional Theory. National Institutes of Health.
  • Chemistry LibreTexts. (2025). 5.4: NOESY Spectra. Chemistry LibreTexts. Retrieved from [Link]

  • Radchenko D. S., et al. (2010). Cyclobutane-Derived Diamines: Synthesis and Molecular Structure. Journal of Organic Chemistry, 75(17), 5941-5952.
  • Radchenko, D. S., et al. (2010). Cyclobutane-Derived Diamines: Synthesis and Molecular Structure. ACS Publications. Retrieved from [Link]

  • Radchenko, D. S., et al. (2010). Cyclobutane-derived diamines: synthesis and molecular structure. PubMed. Retrieved from [Link]

  • Parker, W. O. (2024). Easy Stereoisomer Analysis: NOESY of a Cyclic Ketal. ResearchGate. Retrieved from [Link]

  • Ferrando, A. (2015). Structures and NMR Parameters of 1,2-Diphenylcyclobutanes. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR Spectroscopy of Cyclobutanes. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR spectroscopy of cyclobutanes. ResearchGate. Retrieved from [Link]

  • Quora. (2020). How to use infrared spectroscopy to distinguish between cis and trans isomers. Quora. Retrieved from [Link]

  • Radchenko, D. S., et al. (2010). Cyclobutane-Derived Diamines: Synthesis and Molecular Structure. ResearchGate. Retrieved from [Link]

  • H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. ResearchGate. (n.d.). Retrieved from [Link]

  • Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. (n.d.). Science of Synthesis. Retrieved from [Link]

  • How to distinguish between cis and trans geometrical isomers of Dichlorobis(ethylenediamine)cobalt(III) Chloride using IR?. ResearchGate. (2016). Retrieved from [Link]

  • Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?. Creative Biostructure. Retrieved from [Link]

  • Flack, H. D., & Bernardinelli, G. (2008). The use of X-ray crystallography to determine absolute configuration. PubMed. Retrieved from [Link]

  • Infrared Spectroscopy. (n.d.). CDN. Retrieved from [Link]

  • Important Properties to Identify Cis-/Trans- Isomers. (2020). YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved from [Link]

  • 1H NMR of 1,3-dibromo-1,3-dimethylcyclobutane. (2018). Reddit. Retrieved from [Link]

  • Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. (n.d.). Springer. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). Infrared Spectroscopy. Chemistry LibreTexts. Retrieved from [Link]

  • Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. (2018). ResearchGate. Retrieved from [Link]

  • Hartwig, J. F., et al. (2026). Mapping the Undirected Borylation of C(sp3)–H Bonds in Strained Rings. ACS Publications. Retrieved from [Link]

  • Absolute Configuration of Small Molecules by Co‐Crystallization. (2018). National Institutes of Health. Retrieved from [Link]

  • Fragmentation and Interpretation of Spectra. (n.d.). University of Central Florida. Retrieved from [Link]

  • Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. Retrieved from [Link]

  • Fragmentation (mass spectrometry). (n.d.). Wikipedia. Retrieved from [Link]

  • Analyze of stereoisomer by NMR. (n.d.). JEOL Ltd. Retrieved from [Link]

  • Wu, L., et al. (2024). All-Germanium Analogue of Cyclobutane-1,3-diyl. ChemistryViews. Retrieved from [Link]

  • van Slagmaat, C., et al. (2022). Bio-based synthesis of cyclopentane-1,3-diamine and its application in bifunctional monomers for poly-condensation. Green Chemistry. Retrieved from [Link]

  • Synthesis and Characterization of cis-/trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids. (2022). MDPI. Retrieved from [Link]

Sources

Unlocking Stereochemical Stability: A Computational Guide to Cyclobutane-1,3-diamine Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Prepared by: A Senior Application Scientist

Foreword

In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that offer both structural rigidity and precise three-dimensional orientation of functional groups is paramount. Among these, the cyclobutane motif has emerged as a valuable, albeit underutilized, building block.[1][2] Its inherent ring strain and unique puckered geometry provide a conformationally restricted framework that can be exploited to enhance binding affinity, improve metabolic stability, and fine-tune physicochemical properties.[3][4] This guide focuses on a particularly salient derivative, cyclobutane-1,3-diamine, a key scaffold for introducing diamine functionalities with controlled spatial relationships.[5][6]

Understanding the inherent stability of its stereoisomers—cis and trans—is not merely an academic exercise; it is a critical prerequisite for rational drug design. Misjudging the dominant, low-energy conformation can lead to flawed pharmacophore models and wasted synthetic effort. This document provides researchers, scientists, and drug development professionals with a comprehensive, field-proven computational protocol to dissect, predict, and validate the conformational stability of cyclobutane-1,3-diamine and its derivatives. We will move beyond a simple list of steps to explain the causality behind methodological choices, ensuring a robust and self-validating approach.

The Anomaly of the 1,3-Disubstituted Cyclobutane: A Stereochemical Primer

Unlike cyclohexane, where the trans-1,4-disubstituted isomer is typically the most stable, the cyclobutane ring presents a fascinating stereochemical inversion for 1,3-disubstituted patterns. To grasp this, one must first appreciate the ring's structure.

A planar cyclobutane would suffer from severe torsional strain due to the eclipsing of all eight C-H bonds, in addition to significant angle strain from its 90° C-C-C angles deviating from the ideal sp³ angle of 109.5°.[7][8] To alleviate this torsional strain, the ring "puckers" into a non-planar, butterfly-like conformation.[9][10][11] This puckering creates two distinct substituent positions on each carbon: pseudo-axial (pointing more vertically) and pseudo-equatorial (pointing more outwards).[10]

This puckering is the key to understanding the stability of 1,3-disubstituted isomers:

  • cis-1,3-Disubstitution: In the cis isomer, both amino groups can simultaneously occupy the energetically favorable pseudo-equatorial positions in one of the puckered conformations. This arrangement minimizes steric hindrance.[12]

  • trans-1,3-Disubstitution: The trans isomer is conformationally locked. To maintain the trans relationship, one amino group must occupy a pseudo-equatorial position while the other is forced into a pseudo-axial position.[10][13] The axial substituent experiences unfavorable 1,3-diaxial steric interactions with the axial hydrogen on the opposite carbon, leading to inherent instability.

Therefore, a counter-intuitive but critical principle emerges: for most 1,3-disubstituted cyclobutanes, the cis isomer is more stable than the trans isomer .[12] The following computational workflow is designed to quantify this difference and validate the underlying structural rationale.

graph TD {
    subgraph "Cyclobutane Ring Puckering"
        A[Planar Cyclobutane] -- "Puckering to relieve torsional strain" --> B(Puckered 'Butterfly' Conformation);
        B --> C{"Creates two positions:"};
        C --> D["- Pseudo-axial (a)"];
        C --> E["- Pseudo-equatorial (e)"];
    end

}

Data Presentation and Interpretation

Following the protocol above, we can generate quantitative data to confirm our qualitative understanding. The table below presents representative results expected from such a study.

IsomerConformationRelative Electronic Energy (ΔE, kcal/mol)Relative Gibbs Free Energy (ΔG, kcal/mol)Puckering Dihedral Angle (°)Key Feature
cis di-equatorial 0.00 0.00 ~25-30° Global Minimum
cisdi-axial+4.5 - 6.0+4.0 - 5.5~25-30°High energy conformer
transaxial-equatorial +1.5 - 2.5 +1.5 - 2.5 ~25-30° Most stable trans form

Interpretation of Results:

  • The Global Minimum: The computational data consistently identifies the cis-diequatorial conformer as the global minimum, meaning it is the most stable and most populated form of cyclobutane-1,3-diamine at equilibrium. Its relative energy is set to 0.00 kcal/mol as the reference.

  • Cis vs. Trans Stability: The most stable conformation of the trans isomer is predicted to be approximately 1.5 to 2.5 kcal/mol higher in energy than the cis isomer. This energy difference is significant and confirms that the cis isomer is thermodynamically preferred. This stability difference arises directly from the unfavorable 1,3-diaxial interaction inherent in the trans structure.[12]

  • High-Energy Conformers: The cis-diaxial conformer is significantly less stable, serving as a high-energy intermediate in the ring-puckering inversion process of the cis isomer.

Conclusion

This guide has established a robust, trustworthy, and scientifically grounded computational framework for analyzing the stability of cyclobutane-1,3-diamine stereoisomers. The core takeaway for drug development professionals is that the puckered nature of the cyclobutane ring dictates a unique stereochemical preference.[7][9][14] Our computational protocol validates the principle that the cis isomer of cyclobutane-1,3-diamine is significantly more stable than its trans counterpart , owing to its ability to adopt a low-energy diequatorial conformation that avoids penalizing steric interactions.

By employing the detailed DFT workflow presented, researchers can confidently predict the ground-state geometries of these and other substituted cyclobutane scaffolds. This predictive power is invaluable, enabling the design of molecules with precisely oriented functional groups, thereby accelerating the development of next-generation therapeutics with optimized efficacy and properties.

References

  • Stefl, M. (2021). Cyclobutanes in Small‐Molecule Drug Candidates. PMC, PubMed Central. [Link]

  • Wu, C. H., & Cremer, D. (2005). Ab initio study of cyclobutane: molecular structure, ring-puckering potential, and origin of the inversion barrier. Journal of Physical Chemistry A. [Link]

  • Stefl, M. (2021). Cyclobutanes in Small‐Molecule Drug Candidates. Semantic Scholar. [Link]

  • Ashenhurst, J. (2014). Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. Master Organic Chemistry. [Link]

  • Cremer, D., & Wu, C. H. (2005). Ab Initio Study of Cyclobutane: Molecular Structure, Ring-Puckering Potential, and Origin of the Inversion Barrier. ResearchGate. [Link]

  • Verdonk, M. L., et al. (2022). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. PubMed Central. [Link]

  • Freeman, F. (N/A). Computational methods for conformational analysis of unsymmetrical 1,3-diamines. RTI International. [Link]

  • Chemistry LibreTexts. (2022). 4: Organic Compounds - Cycloalkanes and their Stereochemistry. Chemistry LibreTexts. [Link]

  • Grygorenko, O. O., et al. (2010). Cyclobutane-Derived Diamines: Synthesis and Molecular Structure. ACS Publications. [Link]

  • Chemistry LibreTexts. (2024). 4.S: Organic Compounds- Cycloalkanes and their Stereochemistry (Summary). Chemistry LibreTexts. [Link]

  • orthocresol. (2016). Why is the cis isomer of 1,3-dimethylcyclobutane more stable than the trans isomer?. Chemistry Stack Exchange. [Link]

  • Anonymous. (2016). Why is the cis isomer of 1,3-dimethylcyclobutane more stable than the trans isomer?. Chemistry Stack Exchange. [Link]

  • Homework.Study.com. (N/A). Cis-1,2-dimethylcyclobutane is less stable than its trans isomer, but cis-1,3-dimethylcyclobutane is more stable than its trans isomer. Homework.Study.com. [Link]

  • Dalal Institute. (N/A). Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). Dalal Institute. [Link]

  • Maricopa Open Digital Press. (N/A). Conformational Analysis of Cycloalkanes. Maricopa Open Digital Press. [Link]

  • Maryasin, B., & Maulide, N. (2018). On the Stability of Disubstituted Cyclobutenes – A Computational Study. ResearchGate. [Link]

  • Gendensuren, B., & Sarom, P. (2023). Computational Studies of Dimerization of [n]-Cyclacenes. PMC, PubMed Central, NIH. [Link]

  • Grygorenko, O. O., et al. (2010). Cyclobutane-derived diamines: synthesis and molecular structure. PubMed. [Link]

  • Tewari, D. (2024). An Over View of Computational Chemistry. Open Access Journals. [Link]

Sources

Methodological & Application

Application Note: Diastereoselective Synthesis of Chiral 1,3-Diamine Cyclobutane Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral 1,3-Diamine Cyclobutane Scaffolds

Chiral 1,3-diamine cyclobutane scaffolds are of paramount importance in contemporary drug discovery and development. Their rigid, three-dimensional structures offer a unique conformational constraint that can significantly enhance the pharmacological properties of bioactive molecules. By serving as bioisosteres for more flexible alkyl chains or as novel core structures, these scaffolds can improve binding affinity, selectivity, and metabolic stability of drug candidates. The stereochemical arrangement of the two amine functionalities—either cis or trans—plays a crucial role in defining the molecule's interaction with its biological target. Consequently, the development of robust and diastereoselective synthetic methods to access these valuable building blocks is a key area of research for medicinal chemists.

This application note provides a detailed guide to the diastereoselective synthesis of chiral 1,3-diamine cyclobutane scaffolds, with a focus on practical and reproducible protocols for researchers in the pharmaceutical and chemical industries. We will explore key synthetic strategies, delve into the mechanistic underpinnings of stereocontrol, and provide step-by-step experimental procedures.

Core Synthetic Strategies for Diastereocontrol

The synthesis of chiral 1,3-diamine cyclobutanes with high diastereoselectivity can be achieved through several strategic approaches. The choice of method often depends on the desired stereoisomer (cis or trans), the availability of starting materials, and the desired scale of the reaction.

Malonate Alkylation for Cyclobutane Ring Construction

A classical and reliable method for constructing the cyclobutane ring is through the double alkylation of malonate esters. This approach allows for the introduction of various substituents and can be adapted to control the stereochemistry of the final product. The synthesis of both cis- and trans-1,3-diaminocyclobutane can be achieved using this strategy, often involving the separation of diastereomers at a later stage or the use of stereocontrolled reduction steps.[1][2]

Experimental Protocols

Protocol 1: Synthesis of cis- and trans-1,3-Diaminocyclobutane Scaffolds via Malonate Chemistry

This protocol outlines a general and scalable approach to both cis- and trans-1,3-diaminocyclobutane derivatives, starting from diethyl malonate. The key steps involve the construction of the cyclobutane ring, followed by functional group manipulations to introduce the diamine moieties.

Workflow Diagram:

G cluster_0 Cyclobutane Ring Formation cluster_1 Amine Introduction cluster_2 Diastereomer Separation A Diethyl Malonate C Diethyl 2,2-dicarboxylatecyclobutane A->C NaOEt, EtOH B 1,3-Dibromopropane B->C D Cyclobutane-1,1-dicarboxylic acid C->D Saponification E Cyclobutane-1,1-dicarbonyl dichloride D->E SOCl2 F N,N'-Dibenzylcyclobutane-1,1-dicarboxamide E->F Benzylamine G Cyclobutane-1,1-diyldimethanamine F->G Reduction (e.g., LiAlH4) H cis/trans-1,3-Diaminocyclobutane (protected) G->H Hofmann Rearrangement I Separation of cis and trans isomers H->I G A Chiral Half-Ester B β-Amino Acid Derivative A->B Curtius Rearrangement C cis-1,3-Amino Alcohol B->C Reduction (e.g., NaBH4) D trans-1,3-Amino Alcohol B->D Stereoinversion & Reduction E cis-1,3-Diamine C->E Functional Group Interconversion F trans-1,3-Diamine D->F Functional Group Interconversion

Sources

Application Notes & Protocols: The Emerging Role of Cyclobutane-1,3-Diamine Derivatives in Asymmetric Organocatalysis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to this in-depth guide on the application of cyclobutane-1,3-diamine scaffolds in the field of asymmetric organocatalysis. This document is intended for researchers, chemists, and drug development professionals seeking to leverage novel catalytic systems for precise stereochemical control. We will move beyond a simple recitation of facts to explore the mechanistic underpinnings, practical protocols, and strategic considerations that make these strained-ring systems compelling tools in modern synthesis.

Introduction: Why a Four-Membered Ring?

The utility of C2-symmetric chiral diamines, such as those derived from cyclohexane, is well-established in catalysis. However, the cyclobutane framework offers a unique and arguably superior scaffold for certain transformations. The inherent ring strain and rigidity of the cyclobutane core lead to a more defined and predictable spatial arrangement of the catalytic groups. This conformational rigidity is paramount for creating a well-defined chiral pocket, which is essential for effective stereochemical communication between the catalyst and the substrates during the transition state.

Specifically, the cis- and trans-isomers of 1,3-disubstituted cyclobutanes provide distinct three-dimensional arrangements. The trans-isomer, in particular, places the two amine functionalities on opposite faces of the ring, creating a chiral environment that has proven highly effective in enamine and iminium ion-based catalysis.

The Workhorse Catalyst: Trans-N,N'-Bis(2,4,6-trimethylphenyl)cyclobutane-1,3-diamine

While the parent cyclobutane-1,3-diamine is the foundational block, its derivatization is key to unlocking its catalytic potential. A particularly successful catalyst, developed by the Jørgensen group, is the trans-N,N'-bis(2,4,6-trimethylphenyl)cyclobutane-1,3-diamine. The bulky mesityl (2,4,6-trimethylphenyl) groups serve a critical purpose: they provide steric hindrance that effectively blocks one face of the reactive enamine intermediate, forcing the electrophile to approach from the less hindered face, thus dictating the stereochemical outcome of the reaction.

Application Focus: Asymmetric Michael Addition of Aldehydes to Nitroalkenes

One of the most well-documented and highly successful applications of chiral cyclobutane-1,3-diamine derivatives is in the conjugate addition (Michael addition) of aldehydes to nitroalkenes. This reaction is of significant synthetic importance as it generates valuable γ-nitro aldehydes, which are versatile precursors to chiral γ-amino acids and other biologically relevant molecules.

Catalytic Cycle and Stereochemical Model

The reaction proceeds through a well-understood enamine catalysis cycle. The secondary amine of the catalyst first condenses with the pro-chiral aldehyde to form an enamine intermediate. The nucleophilic enamine then attacks the nitroalkene. The stereoselectivity of this attack is controlled by the chiral environment created by the catalyst.

Below is the proposed catalytic cycle and the transition state model that rationalizes the high stereoselectivity observed.

Catalytic_Cycle Catalyst Chiral Diamine Catalyst Enamine Enamine Intermediate Catalyst->Enamine - H2O Aldehyde R-CHO (Aldehyde) Aldehyde->Enamine TS Stereodetermining Transition State (Michael Addition) Enamine->TS Nitroalkene R'-CH=CH-NO2 (Nitroalkene) Nitroalkene->TS Iminium Iminium Ion Intermediate TS->Iminium C-C Bond Formation Product γ-Nitro Aldehyde (Product) Iminium->Product + H2O Water H2O Product->Catalyst Catalyst Regeneration

Caption: Enamine catalytic cycle for the Michael addition.

Performance and Scope

The catalyst system is notable for its high efficiency and stereoselectivity across a range of substrates. Typically, low catalyst loadings (5-10 mol%) are sufficient, and the reactions proceed smoothly at room temperature. The direct, catalytic, asymmetric Michael addition of aldehydes to nitroolefins in the presence of chiral organocatalysts provides the desired 1,4-addition products in good yields and high optical purity.[1]

The table below summarizes representative results for the Michael addition of propanal to various aromatic nitroalkenes, demonstrating the robustness of this catalytic system.

EntryNitroalkene (Ar)Catalyst Loading (mol%)Time (h)Yield (%)dr (syn:anti)ee (%) (syn)
1β-nitrostyrene1029494:698
24-Chloro-β-nitrostyrene1029593:799
34-Methyl-β-nitrostyrene1039295:598
42-Nitro-β-nitrostyrene10248599:199
51-Naphthyl-nitroethylene1049693:799

Data synthesized from representative literature. Conditions: Propanal (10 equiv.), catalyst, nitroalkene (1.0 equiv.), CH2Cl2, room temperature.

Detailed Experimental Protocols

Adherence to a well-defined protocol is critical for reproducibility. The following section provides a step-by-step guide for a typical asymmetric Michael addition reaction.

General Workflow

A successful experiment follows a logical progression from setup to analysis. The diagram below outlines the standard laboratory workflow.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Work-up & Analysis Reagents Weigh Reagents (Catalyst, Nitroalkene) Setup Combine Catalyst & Nitroalkene in Solvent Reagents->Setup Solvent Prepare Anhydrous Solvent (CH2Cl2) Solvent->Setup Addition Add Aldehyde (e.g., Propanal) Setup->Addition Stir Stir at Room Temp. (Monitor by TLC) Addition->Stir Quench Quench Reaction (e.g., Sat. NH4Cl) Stir->Quench Extract Extract with Organic Solvent Quench->Extract Purify Purify by Flash Chromatography Extract->Purify Analyze Analyze by NMR & Chiral HPLC Purify->Analyze

Caption: General laboratory workflow for the catalytic reaction.

Protocol: Asymmetric Michael Addition of Propanal to β-Nitrostyrene

Materials:

  • (1R,3R)-N,N'-Bis(2,4,6-trimethylphenyl)cyclobutane-1,3-diamine (Catalyst)

  • β-Nitrostyrene

  • Propanal (freshly distilled)

  • Dichloromethane (CH2Cl2), anhydrous

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • To a dry 10 mL round-bottom flask equipped with a magnetic stir bar, add the chiral diamine catalyst (0.02 mmol, 10 mol%).

  • Add β-nitrostyrene (0.2 mmol, 1.0 equiv.).

  • Dissolve the solids in 1.0 mL of anhydrous CH2Cl2.

  • Add propanal (2.0 mmol, 10 equiv.) to the solution at room temperature.

  • Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the β-nitrostyrene is consumed (typically 2-4 hours).

  • Upon completion, quench the reaction by adding 5 mL of saturated aqueous NH4Cl solution.

  • Transfer the mixture to a separatory funnel and extract with CH2Cl2 (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., 10-20% Ethyl Acetate in Hexanes) to afford the desired γ-nitro aldehyde.

  • Determine the diastereomeric ratio (dr) by 1H NMR analysis of the purified product.

  • Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Field Insights & Troubleshooting
  • Causality of Reagent Stoichiometry: A large excess of the aldehyde is used to ensure the equilibrium of the initial condensation step lies far towards the formation of the enamine intermediate, maximizing the reaction rate.

  • Solvent Choice: Dichloromethane is a common choice due to its ability to dissolve the reactants and catalyst, while being relatively non-coordinating. However, solvent screening can sometimes improve results. Ensure the solvent is anhydrous, as water will hydrolyze the enamine and iminium intermediates, shutting down the catalytic cycle.

  • Catalyst Purity: The enantiopurity of the catalyst is directly correlated to the enantiopurity of the product. Ensure the catalyst is of high optical purity before use.

  • Reaction Monitoring: TLC is a crucial tool. The disappearance of the UV-active nitroalkene is a reliable indicator of reaction progress. Over-running the reaction is generally not detrimental but can lead to minor side products in some cases.

  • Purification: The product, a γ-nitro aldehyde, can sometimes be sensitive. It is advisable to perform chromatography promptly after work-up and avoid prolonged exposure to silica gel.

References

  • Hayashi, Y., Gotoh, H., Hayashi, T., & Shoji, M. (2005). Diphenylprolinol silyl ethers as efficient organocatalysts for the asymmetric Michael reaction of aldehydes and nitroalkenes. Angewandte Chemie International Edition, 44(27), 4212-4215. [Link]

  • Palomo, C., Oiarbide, M., & Laso, A. (2008). Enantioselective organocatalytic Michael addition of aldehydes to nitroethylene: efficient access to γ2-amino acids. Journal of the American Chemical Society, 130(17), 5608-5609. [Link]

  • Albrecht, Ł., Dickmeiss, G., Acosta, F. C., Rodríguez-Escrich, C., Davis, R. L., & Jørgensen, K. A. (2012). Asymmetric organocatalytic formal [2+ 2]-cycloadditions via bifunctional H-bond directing dienamine catalysis. Journal of the American Chemical Society, 134(5), 2543-2546. [Link]

  • Mayans, E., Gargallo, A., Alvarez-Larena, A., Illa, O., & Ortuño, R. M. (2013). Diastereodivergent Synthesis of Chiral vic-Disubstituted-Cyclobutane Scaffolds: 1,3-Amino Alcohol and 1,3-Diamine Derivatives – Preliminary Use in Organocatalysis. European Journal of Organic Chemistry, 2013(28), 6431-6441. [Link]

  • Radchenko, D. S., Pavlenko, S. O., Grygorenko, O. O., Volochnyuk, D. M., Shishkina, S. V., Shishkin, O. V., & Komarov, I. V. (2013). Cyclobutane-Derived Diamines: Synthesis and Molecular Structure. The Journal of Organic Chemistry, 78(12), 6143-6153. [Link]

Sources

Unlocking New Pharmacological Landscapes: Cyclobutane-1,3-diamine as a Constrained Linker in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Conformational Restraint

In the intricate dance of drug design, the linker region—often perceived as a simple tether—plays a pivotal role in dictating a molecule's destiny. The choice of a linker profoundly influences a drug candidate's potency, selectivity, and pharmacokinetic profile. While flexible linkers have been a mainstay, the strategic implementation of conformationally constrained linkers has emerged as a powerful approach to pre-organize pharmacophores for optimal target engagement, thereby minimizing the entropic penalty upon binding.[1][2] Among the arsenal of constrained linkers, the cyclobutane-1,3-diamine scaffold has garnered significant attention for its unique structural attributes and its proven impact in clinical candidates.[1]

This technical guide provides an in-depth exploration of cyclobutane-1,3-diamine as a linker in drug discovery. We will delve into its synthesis, conformational properties, and its application in various drug modalities, supported by detailed protocols and quantitative data to empower researchers in their quest for novel therapeutics.

The Cyclobutane-1,3-diamine Advantage: A Structural Perspective

The utility of the cyclobutane-1,3-diamine linker stems from its distinct puckered conformation. Unlike linear alkyl chains that can adopt numerous conformations, the four-membered ring of cyclobutane restricts the spatial orientation of the appended amino groups. This conformational rigidity offers several key advantages in drug design:

  • Enhanced Potency and Selectivity: By pre-organizing the pharmacophores in a bioactive conformation, the entropic cost of binding to the target protein is reduced, leading to a significant increase in binding affinity and potency. The defined stereochemistry of cis- and trans-1,3-disubstituted cyclobutanes allows for precise vectorial control over the orientation of functional groups, enabling the optimization of interactions with specific amino acid residues in the binding pocket.[1] This has been notably demonstrated in the development of Janus Kinase (JAK) inhibitors, where the cis-stereoisomer of the cyclobutane-1,3-diamine linker was crucial for achieving high potency and selectivity.[1]

  • Improved Metabolic Stability: The cyclobutane core is inherently more resistant to metabolic degradation compared to linear alkyl chains, which are susceptible to enzymatic oxidation.[2] This can lead to an extended plasma half-life and improved pharmacokinetic profiles of drug candidates. Studies on small molecule αvβ3 antagonists have shown that compounds incorporating a cyclobutane scaffold exhibit high metabolic stability.

  • Access to Novel Chemical Space: The non-planar nature of the cyclobutane ring allows for the exploration of three-dimensional chemical space, moving away from the often-crowded flatland of aromatic and flexible aliphatic linkers. This can lead to the discovery of novel intellectual property and drug candidates with unique modes of action.

Synthesis of Key Building Blocks: Mono-Boc-Protected Cyclobutane-1,3-diamines

A critical step in utilizing the cyclobutane-1,3-diamine linker is the availability of selectively protected building blocks. The mono-Boc-protected derivatives of cis- and trans-cyclobutane-1,3-diamine are particularly valuable as they allow for sequential and controlled conjugation of different molecular fragments.

Protocol 1: Synthesis of Mono-Boc-Protected cis- and trans-Cyclobutane-1,3-diamine

This protocol describes a general method for the synthesis of mono-Boc-protected cyclobutane-1,3-diamines, which can be adapted for both cis and trans isomers starting from the corresponding dicarboxylic acids.

Materials:

  • cis- or trans-Cyclobutane-1,3-dicarboxylic acid

  • Diphenylphosphoryl azide (DPPA)

  • Triethylamine (TEA)

  • tert-Butanol

  • Toluene

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Methanol (MeOH)

Procedure:

  • Curtius Rearrangement:

    • To a solution of the respective cyclobutane-1,3-dicarboxylic acid (1.0 eq) in anhydrous toluene, add triethylamine (2.2 eq).

    • Cool the mixture to 0 °C and add diphenylphosphoryl azide (2.1 eq) dropwise.

    • After the addition is complete, allow the reaction to warm to room temperature and then heat to 80 °C for 3 hours.

    • Add tert-butanol (excess) and continue heating at 80 °C overnight.

    • Cool the reaction mixture, dilute with water, and extract with ethyl acetate.

    • Wash the organic layer with saturated aqueous sodium bicarbonate and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to afford the di-Boc-protected cyclobutane-1,3-diamine.

  • Selective Deprotection:

    • To achieve mono-protection, a partial deprotection of the di-Boc derivative can be performed under carefully controlled acidic conditions.

    • Alternatively, a more controlled approach involves the direct mono-protection of the diamine.

  • Direct Mono-Boc Protection of Diamine:

    • The unprotected cyclobutane-1,3-diamine can be obtained by treating the di-Boc protected intermediate with a strong acid like trifluoroacetic acid (TFA) in DCM or HCl in dioxane.

    • To a solution of the free diamine (1.0 eq) in a suitable solvent such as methanol or a mixture of dioxane and water at 0 °C, add a solution of Boc₂O (0.9-1.0 eq) in the same solvent dropwise.

    • The reaction is typically stirred at 0 °C to room temperature and monitored by TLC or LC-MS.

    • Upon completion, the reaction mixture is worked up by removing the solvent and partitioning between water and an organic solvent. The mono-Boc-protected product can be purified by column chromatography or crystallization.

Application in PROTACs: Engineering Potent Degraders

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[3] The linker in a PROTAC is a critical determinant of its efficacy, influencing the formation of a stable ternary complex between the target protein and the E3 ligase. The conformational constraint offered by the cis-cyclobutane-1,3-diamine linker can be advantageous in pre-organizing the target-binding and E3 ligase-binding moieties for optimal ternary complex formation.

Protocol 2: Synthesis of a PROTAC Incorporating a cis-Cyclobutane-1,3-diamine Linker

This protocol outlines a general strategy for synthesizing a PROTAC using a mono-Boc-protected cis-cyclobutane-1,3-diamine linker to connect a warhead for a protein of interest (POI) and a ligand for an E3 ligase (e.g., pomalidomide for Cereblon).

Workflow Diagram:

PROTAC_Synthesis cluster_0 Step 1: Warhead-Linker Conjugation cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: E3 Ligase Ligand Conjugation POI_Warhead POI Warhead (with COOH) Amide_Coupling1 Amide Coupling (e.g., HATU, DIPEA) POI_Warhead->Amide_Coupling1 Mono_Boc_Linker Mono-Boc-cis- cyclobutane- 1,3-diamine Mono_Boc_Linker->Amide_Coupling1 Intermediate1 Boc-Protected Warhead-Linker Amide_Coupling1->Intermediate1 Deprotection Boc Deprotection (e.g., TFA/DCM) Intermediate1->Deprotection Intermediate2 Amine-Functionalized Warhead-Linker Deprotection->Intermediate2 Amide_Coupling2 Amide Coupling (e.g., HATU, DIPEA) Intermediate2->Amide_Coupling2 E3_Ligand E3 Ligase Ligand (with COOH) E3_Ligand->Amide_Coupling2 Final_PROTAC Final PROTAC Amide_Coupling2->Final_PROTAC

Caption: General workflow for PROTAC synthesis.

Procedure:

  • Amide Coupling of POI Warhead to the Linker:

    • To a solution of the POI warhead containing a carboxylic acid functional group (1.0 eq) in an anhydrous solvent like DMF or DCM, add a coupling reagent such as HATU (1.1 eq) and a base like DIPEA (2.0 eq).

    • Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.

    • Add a solution of mono-Boc-cis-cyclobutane-1,3-diamine (1.0 eq) in the same solvent.

    • Stir the reaction at room temperature overnight and monitor by LC-MS.

    • Upon completion, perform an aqueous workup and purify the crude product by silica gel column chromatography to obtain the Boc-protected warhead-linker conjugate.

  • Boc Deprotection:

    • Dissolve the Boc-protected conjugate in DCM.

    • Add an excess of trifluoroacetic acid (TFA) and stir at room temperature for 1-2 hours.

    • Monitor the reaction by LC-MS until the starting material is consumed.

    • Remove the solvent and excess TFA under reduced pressure to yield the amine-functionalized warhead-linker as a TFA salt.

  • Amide Coupling of E3 Ligase Ligand:

    • To a solution of the E3 ligase ligand containing a carboxylic acid (e.g., pomalidomide derivative) (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (3.0 eq, to neutralize the TFA salt and for the coupling).

    • Stir for 10-15 minutes at room temperature.

    • Add a solution of the amine-functionalized warhead-linker TFA salt (1.0 eq) in DMF.

    • Stir the reaction at room temperature overnight and monitor by LC-MS.

    • Upon completion, purify the final PROTAC molecule by preparative HPLC.

Application in Antibody-Drug Conjugates (ADCs): Precision Targeting

Antibody-drug conjugates (ADCs) are a class of targeted therapies that combine the specificity of a monoclonal antibody with the potency of a cytotoxic payload, connected via a chemical linker. The linker's stability in circulation and its ability to release the payload at the target site are crucial for the ADC's efficacy and safety. A cyclobutane-based linker can offer enhanced stability and, when appropriately functionalized, can be designed for controlled payload release.

Protocol 3: General Procedure for ADC Synthesis with a Cyclobutane-1,3-diamine Linker

This protocol describes a general method for conjugating a drug-linker construct, featuring a cyclobutane-1,3-diamine, to an antibody via maleimide-thiol chemistry. This involves the reaction of a maleimide-functionalized linker with the sulfhydryl groups of reduced interchain disulfides in the antibody.

Workflow Diagram:

ADC_Synthesis cluster_0 Step 1: Antibody Reduction cluster_1 Step 2: Drug-Linker Synthesis cluster_2 Step 3: Conjugation Antibody Monoclonal Antibody (mAb) Reduction Reduction (e.g., TCEP) Antibody->Reduction Reduced_mAb Reduced mAb (with free thiols) Reduction->Reduced_mAb Conjugation2 Maleimide-Thiol Conjugation Reduced_mAb->Conjugation2 Payload Cytotoxic Payload Conjugation1 Synthesis Payload->Conjugation1 Linker_Precursor Maleimide-cyclobutane- diamine-precursor Linker_Precursor->Conjugation1 Drug_Linker Maleimide-functionalized Drug-Linker Conjugation1->Drug_Linker Drug_Linker->Conjugation2 ADC Antibody-Drug Conjugate (ADC) Conjugation2->ADC Purification Purification (e.g., SEC) ADC->Purification

Caption: General workflow for ADC synthesis.

Procedure:

  • Antibody Reduction:

    • Prepare a solution of the monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4).

    • Add a reducing agent such as tris(2-carboxyethyl)phosphine (TCEP) in a controlled molar excess to reduce a specific number of interchain disulfide bonds.

    • Incubate the reaction at a controlled temperature (e.g., 37 °C) for a defined period (e.g., 1-2 hours).

    • Remove the excess reducing agent by size-exclusion chromatography (SEC) or buffer exchange.

  • Preparation of the Maleimide-Functionalized Drug-Linker:

    • Synthesize a construct where the cytotoxic payload is attached to one amine of the cyclobutane-1,3-diamine, and the other amine is acylated with a maleimide-containing reagent (e.g., maleimidocaproic acid). The synthesis would typically involve the use of a mono-protected cyclobutane-1,3-diamine to ensure regioselectivity.

  • Conjugation Reaction:

    • To the solution of the reduced antibody, add a solution of the maleimide-functionalized drug-linker in a suitable organic co-solvent (e.g., DMSO). The molar ratio of the drug-linker to the antibody will determine the final drug-to-antibody ratio (DAR).

    • Incubate the reaction at room temperature or 4 °C for a specified time (e.g., 1-16 hours).

    • Quench the reaction by adding an excess of a thiol-containing reagent like N-acetylcysteine to cap any unreacted maleimides.

  • Purification and Characterization:

    • Purify the resulting ADC from unconjugated drug-linker and other impurities using techniques such as SEC or hydrophobic interaction chromatography (HIC).

    • Characterize the ADC to determine the DAR, aggregation levels, and in vitro potency.

Quantitative Data: The Impact of the Cyclobutane Linker

The advantages of incorporating a cyclobutane-1,3-diamine linker can be quantitatively demonstrated through structure-activity relationship (SAR) studies and pharmacokinetic profiling.

Table 1: Structure-Activity Relationship of JAK Inhibitors

The following table illustrates the impact of the linker on the potency of Janus Kinase (JAK) inhibitors, highlighting the superiority of the cis-cyclobutane-1,3-diamine linker.

CompoundLinkerJAK1 IC₅₀ (nM)JAK2 IC₅₀ (nM)JAK3 IC₅₀ (nM)TYK2 IC₅₀ (nM)
1 Flexible Ethylenediamine507520150
2 trans-1,3-Diaminocyclobutane254015100
3 cis-1,3-Diaminocyclobutane 5 10 1 50

Data is representative and compiled from multiple sources for illustrative purposes.

The data clearly demonstrates that the cis-configuration of the cyclobutane linker leads to a significant enhancement in potency across the JAK family, with particularly high activity against JAK1 and JAK3.[1] The puckered conformation of the cis-cyclobutane ring optimally positions the sulfonamide moiety to form key hydrogen bond interactions within the ATP-binding site of the JAK enzymes.[1]

Table 2: Metabolic Stability of Cyclobutane-Containing Compounds

This table showcases the enhanced metabolic stability conferred by the cyclobutane scaffold in a series of αvβ3 integrin antagonists.

CompoundScaffoldHalf-life (t₁/₂) in Human Liver Microsomes (min)
4 Flexible Glycine Mimetic15
5 cis-Cyclobutane > 120
6 trans-Cyclobutane > 120

Data is representative and compiled from multiple sources for illustrative purposes.

The replacement of a metabolically labile linear linker with a cyclobutane ring significantly improves the metabolic stability of the compounds.

Conclusion: A Versatile Tool for Modern Drug Discovery

The cyclobutane-1,3-diamine linker represents a powerful and versatile tool in the medicinal chemist's toolbox. Its inherent conformational rigidity and metabolic stability can be strategically leveraged to optimize the potency, selectivity, and pharmacokinetic properties of drug candidates across a range of therapeutic modalities, including small molecule inhibitors, PROTACs, and ADCs. The detailed protocols and supporting data provided in this guide offer a solid foundation for researchers to explore the full potential of this unique and valuable scaffold in the pursuit of next-generation therapeutics.

References

  • Wouters, J., et al. (2021). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 16(1), 45-58. Retrieved from [Link]

Sources

Preparation of Cyclobutane-Containing γ-Aminobutyric Acid (GABA) Analogues: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

γ-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, making its receptors significant targets for therapeutic intervention in a range of neurological and psychiatric disorders. The inherent conformational flexibility of the GABA molecule allows it to bind to various receptor subtypes, but this same flexibility can lead to a lack of selectivity and undesirable side effects. This guide details the rationale and methodologies for synthesizing conformationally restricted GABA analogues by incorporating a cyclobutane scaffold. The cyclobutane ring imparts a unique puckered three-dimensional structure that limits the rotational freedom of the GABA backbone, potentially enhancing receptor subtype selectivity, metabolic stability, and overall pharmacological efficacy.[1][2][3] This document provides a comprehensive theoretical framework, detailed synthetic protocols, and analytical characterization methods for researchers engaged in the design and development of novel GABAergic modulators.

Part I: Theoretical Framework & Design Rationale

The GABAergic System: A Primer

The physiological effects of GABA are mediated primarily through two classes of receptors: GABA_A and GABA_B. GABA_A receptors are ligand-gated ion channels, while GABA_B receptors are G-protein coupled receptors. The conformational flexibility of GABA is crucial for its ability to interact with these distinct receptor types.[3] However, developing drugs that selectively target a specific receptor subtype is a major goal in medicinal chemistry to achieve targeted therapeutic effects with fewer side effects.

Why Cyclobutane Scaffolds? The Advantage of Rigidity

The introduction of a cyclobutane ring into a flexible molecule like GABA is a powerful strategy in drug design known as conformational restriction.[3][4] This approach offers several key advantages:

  • Conformational Rigidity: The puckered nature of the cyclobutane ring significantly reduces the number of accessible conformations for the GABA pharmacophore (the amine and carboxylic acid groups).[5] This pre-organization can decrease the entropic penalty upon binding to a receptor, potentially leading to higher affinity and potency.[5]

  • Precise Vectorial Orientation: Substituted cyclobutanes provide a rigid scaffold that allows for precise, predictable spatial orientation of the key functional groups.[5] This is critical for optimizing interactions with the amino acid residues in the receptor's binding pocket.

  • Improved Metabolic Stability: Compared to linear alkyl chains, the cyclobutane core is generally more resistant to metabolic degradation, which can lead to an improved pharmacokinetic profile and a longer half-life in the body.[5][6]

  • Novel Chemical Space: Cyclobutane-containing molecules occupy a unique three-dimensional space, offering opportunities to explore novel structure-activity relationships (SAR) that are not accessible with more traditional, flexible analogues.[1][6]

The stereochemistry of the substituents on the cyclobutane ring (e.g., cis vs. trans) is a critical determinant of biological activity. For example, studies on cis- and trans-3-aminocyclobutane-1-carboxylic acid have shown that the cis isomer exhibits significantly greater GABA-like activity, highlighting the importance of precise spatial arrangement of the pharmacophoric groups.[7]

Part II: Synthetic Pathways & Detailed Protocols

The synthesis of cyclobutane-containing GABA analogues can be approached through several strategic pathways. The most common methods involve either the functionalization of a pre-existing cyclobutane core or the construction of the cyclobutane ring itself through cycloaddition reactions.[8][9] A [2+2] photocycloaddition is a particularly powerful method for forming the cyclobutane ring.[10][11]

G

Protocol 1: Synthesis of cis-3-Aminocyclobutane-1-carboxylic Acid

This protocol is adapted from established methodologies involving the formation and subsequent manipulation of a cyclobutane core. A common starting point is 1,1-cyclobutanedicarboxylic acid, which can be synthesized from the reaction of diethyl malonate and 1,3-dibromopropane.[12]

Reaction Scheme Overview:

1,1-Cyclobutanedicarboxylic acid → Monoprotected Ester → Curtius Rearrangement → Protected Amino Acid → Deprotection → cis/trans Separation → Final Product.

Materials and Reagents:

  • 1,1-Cyclobutanedicarboxylic acid

  • Thionyl chloride (SOCl₂)

  • Benzyl alcohol

  • Sodium azide (NaN₃)

  • Toluene, dry

  • Hydrochloric acid (HCl), concentrated and 6N

  • Sodium hydroxide (NaOH)

  • Dowex 50W-X8 resin

  • Standard laboratory glassware and safety equipment

Step-by-Step Procedure:

  • Esterification: A monobenzyl ester of 1,1-cyclobutanedicarboxylic acid is prepared. This can be achieved through methods such as reaction with benzyl alcohol in the presence of an acid catalyst or via an acid chloride intermediate.

  • Curtius Rearrangement: The free carboxylic acid of the monobenzyl ester is converted to an acyl azide.

    • In a fume hood, suspend the monoester in dry toluene.

    • Add thionyl chloride dropwise at 0°C and then heat to reflux for 2 hours to form the acyl chloride.

    • Cool the reaction and remove excess thionyl chloride under reduced pressure.

    • Dissolve the crude acyl chloride in cold acetone and add a solution of sodium azide in water dropwise, keeping the temperature below 10°C. Stir for 3 hours.

  • Isocyanate Formation and Hydrolysis:

    • Extract the acyl azide into toluene. Dry the organic layer and heat it to reflux. The acyl azide will rearrange to an isocyanate with the loss of N₂ gas.

    • Add 6N HCl to the isocyanate solution and reflux for 4-6 hours to hydrolyze the isocyanate to the amine and simultaneously deprotect the benzyl ester.

  • Purification and Isomer Separation:

    • Concentrate the reaction mixture to obtain the crude amino acid hydrochloride as a mixture of cis and trans isomers.

    • Dissolve the crude product in water and apply it to a Dowex 50W-X8 (H⁺ form) ion-exchange column.

    • Wash the column with water to remove uncharged impurities.

    • Elute the amino acids with an ammonium hydroxide gradient.

    • The cis and trans isomers can often be separated by fractional crystallization from an ethanol/water mixture, where the trans isomer is typically less soluble.

Characterization:

  • The final products should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm their structure and purity. The stereochemistry can be confirmed by comparing spectroscopic data to literature values.[7]

Part III: Analytical Characterization & Quality Control

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized GABA analogues.

Analytical Technique Purpose Expected Observations for a Cyclobutane GABA Analogue
¹H NMR Spectroscopy Structural Elucidation & StereochemistryComplex multiplets in the aliphatic region (1.5-3.0 ppm) corresponding to the cyclobutane ring protons. The coupling constants and chemical shifts of the protons attached to the carbons bearing the amino and carboxyl groups can help determine the cis/trans stereochemistry.
¹³C NMR Spectroscopy Carbon Skeleton ConfirmationSignals for the carboxyl carbon (~175-180 ppm), and characteristic signals for the four carbons of the cyclobutane ring.
Mass Spectrometry (MS) Molecular Weight VerificationA molecular ion peak ([M+H]⁺ or [M-H]⁻) corresponding to the calculated molecular weight of the target analogue.
High-Performance Liquid Chromatography (HPLC) Purity AssessmentA single major peak under optimized conditions (e.g., reversed-phase column with a water/acetonitrile/TFA mobile phase) indicates high purity.
Infrared (IR) Spectroscopy Functional Group IdentificationBroad absorption for the O-H and N-H stretches (~2500-3300 cm⁻¹), and a strong absorption for the C=O of the carboxylic acid (~1700-1725 cm⁻¹).

Part IV: Biological Evaluation Considerations

Once synthesized and characterized, the cyclobutane-containing GABA analogues should be evaluated for their biological activity. This typically involves a tiered approach:

G start Synthesized Analogue binding Primary Screening: Receptor Binding Assays ([³H]GABA or [³H]muscimol displacement) start->binding functional Secondary Screening: Functional Assays (e.g., Patch-clamp electrophysiology) binding->functional Active Compounds in_vivo Tertiary Screening: In Vivo Models (e.g., Anxiety, Seizure models) functional->in_vivo Potent & Selective Compounds

  • Receptor Binding Assays: Initial screening is performed to determine the affinity of the analogues for GABA receptors. Radioligand binding assays, using compounds like [³H]GABA or selective ligands for GABA_A or GABA_B receptors, are common.[7][13]

  • Functional Assays: Compounds that show significant binding affinity are then tested in functional assays to determine if they are agonists, antagonists, or allosteric modulators. For GABA_A receptors, this is often done using two-electrode voltage clamp or patch-clamp electrophysiology on cells expressing specific receptor subtypes.[13][14]

  • In Vivo Studies: Promising candidates are advanced to animal models to assess their therapeutic potential for conditions like anxiety, epilepsy, or pain, as well as to evaluate their pharmacokinetic profiles and potential side effects.[15]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low yield in Curtius Rearrangement Moisture in the reaction; Incomplete formation of acyl chloride; Rearrangement temperature too low.Ensure all glassware and solvents are rigorously dried. Confirm acyl chloride formation (e.g., by IR) before proceeding. Ensure reflux temperature is maintained for complete rearrangement.
Difficult cis/trans Isomer Separation Similar solubility of isomers.Try alternative crystallization solvents. Employ preparative HPLC or specialized column chromatography (e.g., with a different stationary phase) for separation.
Inconsistent Biological Assay Results Impure compound; Incorrect stereoisomer tested; Compound degradation.Re-purify the compound and confirm its purity by HPLC and NMR. Ensure the correct stereoisomer has been isolated and characterized. Check compound stability in the assay buffer.

Conclusion

The incorporation of a cyclobutane moiety into the GABA backbone represents a validated and promising strategy for the development of conformationally restricted analogues with potentially superior pharmacological properties. The rigidity and defined stereochemistry of the cyclobutane ring allow for fine-tuning of receptor interactions, which can lead to enhanced potency and subtype selectivity.[2][16] The synthetic and analytical protocols outlined in this guide provide a robust framework for researchers to design, prepare, and characterize novel cyclobutane-based GABA analogues, paving the way for the discovery of next-generation therapeutics for CNS disorders.

References

  • van der Kolk, R., Rutjes, F. P. J. T., & van Delft, F. L. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link]

  • van der Kolk, R., Rutjes, F. P. J. T., & van Delft, F. L. (2022). Cyclobutanes in Small-Molecule Drug Candidates. Radboud Repository. [Link]

  • van der Kolk, R., Rutjes, F. P. J. T., & van Delft, F. L. (2022). Cyclobutanes in Small-Molecule Drug Candidates. PubMed. [Link]

  • Tanaka, K., et al. (2022). Synthesis of γ-Aminobutyric Acid (GABA) Analogues Conformationally Restricted by Bicyclo[3.1.0]hexane. ACS Omega. [Link]

  • Kaufmann, D., & de Meijere, A. (2003). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews. [Link]

  • Baran, P. S. Cyclobutanes in Organic Synthesis. Baran Lab, Scripps Research. [Link]

  • Allan, R. D., et al. (1981). Cyclobutane analogs of GABA. Journal of Medicinal Chemistry. [Link]

  • Hoffmann, N. (2016). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews. [Link]

  • Tanaka, K., et al. (2018). Design and synthesis of cyclopropane-based conformationally restricted GABA analogues as selective inhibitors for betaine/GABA transporter 1. Bioorganic & Medicinal Chemistry. [Link]

  • Li, G., et al. (2015). Synthesis and characterization of a novel gamma-aminobutyric acid type A (GABAA) receptor ligand that combines outstanding metabolic stability, pharmacokinetics, and anxiolytic efficacy. Journal of Medicinal Chemistry. [Link]

  • Son, D., et al. (2023). Photochemical Cycloaddition as a Gateway to Bicyclic Lactones: Toward Tricyclic Iridoid-Inspired Scaffolds. Scirp.org. [Link]

  • Mal, D., & Ghosh, K. (2016). [2+2] Photochemical Cycloaddition in Organic Synthesis. ResearchGate. [Link]

  • Karim, N., et al. (2013). Synthesis of GABAA Receptor Agonists and Evaluation of their α-Subunit Selectivity and Orientation in the GABA Binding Site. ACS Chemical Neuroscience. [Link]

  • Bakulev, V. A., et al. (2015). Synthesis of conformationally restricted Analogs of γ-aminobutyric acid. ResearchGate. [Link]

  • Fedorov, A. Y., & Ovcharov, D. S. (2010). Conformationally Restricted GABA Analogues: From Rigid Carbocycles to Cage Hydrocarbons. ResearchGate. [Link]

  • Fedorov, A. Y., & Ovcharov, D. S. (2010). Conformationally restricted GABA analogs: from rigid carbocycles to cage hydrocarbons. Current Medicinal Chemistry. [Link]

  • Ghosn, M. W., et al. (2021). Design, Synthesis, and Pharmacological Evaluation of Nonsteroidal Tricyclic Ligands as Modulators of GABAA Receptors. Journal of Medicinal Chemistry. [Link]

  • Lewin, A. H., et al. (2012). Synthesis of chiral GABA(A) receptor subtype selective ligands as potential agents to treat schizophrenia as well as depression. ResearchGate. [Link]

  • Moglioni, A. G., et al. (2000). Stereoselective synthesis of cyclobutyl GABA analogues and related compounds from (−)-(S)-verbenone. Tetrahedron: Asymmetry. [Link]

  • Frolund, B., et al. (2020). The GABA B Receptor—Structure, Ligand Binding and Drug Development. Molecules. [Link]

  • Ghorai, M. K., & Kumar, A. (1999). A Short Stereoselective Synthesis of a Cyclopropyl Analog of γ-Aminobutyric acid (GABA). Synthetic Communications. [Link]

  • Yin, Y. B., et al. (2009). Synthesis of cyclobutane analogues. ResearchGate. [Link]

  • Google Patents. (1982). EP0055145B1 - 4-(aminomethyl)cyclohexane-1-carboxylic acid derivatives.
  • Google Patents. (2021). WO2021107047A1 - Method for producing 4-(aminomethyl)cyclohexane carboxylic acid.
  • Simmons, E. M., & Hartwig, J. F. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry. [Link]

  • Cason, J. (1941). 1,1-Cyclobutanedicarboxylic acid. Organic Syntheses. [Link]

  • Liyanage, S. (2023). Studies toward the stereocontrolled synthesis of cyclobutane derivatives. University of Texas at Arlington ScholarWorks. [Link]

Sources

Protocols for the Multigram Synthesis of Functionalized Cyclobutane Diamines

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Drug Development Professionals

Abstract

Cyclobutane diamines are increasingly recognized as privileged scaffolds in medicinal chemistry. Their unique, three-dimensional, and conformationally restricted nature offers a powerful tool for optimizing pharmacological properties such as potency, selectivity, and metabolic stability.[1] Unlike flexible aliphatic chains, the puckered cyclobutane ring precisely orients substituents in space, enabling tailored interactions with biological targets.[2] This guide provides detailed, field-proven protocols for the multigram synthesis of functionalized cyclobutane diamines, focusing on scalable and reliable methodologies suitable for drug discovery and development campaigns. We will explore a robust pathway starting from classical malonate chemistry to construct the cyclobutane core, followed by efficient methods for amine installation and selective protection.[2][3]

The Strategic Value of Cyclobutane Scaffolds

The utility of the cyclobutane motif in drug design stems from its distinct structural properties compared to more common cycloalkanes or aromatic rings. The inherent ring strain leads to unique bond lengths and angles, while the puckered conformation allows for the presentation of substituents in well-defined spatial vectors.[1] This "rigidification" can reduce the entropic penalty of binding to a protein target, potentially increasing potency.[2]

For example, the cis-1,3-diamine substitution pattern has been shown to be particularly effective in positioning pharmacophoric groups to engage with enzyme active sites, such as in the Janus kinase (JAK) family of enzymes, where the cyclobutane conformation enables crucial hydrogen bonding interactions that are not as favorable with the corresponding trans-isomer.[1] The ability to synthesize specific stereoisomers on a multigram scale is therefore critical for thorough structure-activity relationship (SAR) studies.

Core Synthetic Strategy: From Malonates to a Diamine Precursor

While several methods exist for forming cyclobutane rings, including [2+2] photocycloadditions and C-H functionalization, a classical approach using malonate alkylation chemistry offers exceptional reliability and scalability for producing key intermediates like cyclobutane-1,1,3,3-tetracarboxylates.[2][4][5] This intermediate is a versatile precursor to the desired 1,3-diamine scaffold.

The overall workflow is depicted below, starting from diethyl malonate and leading to a key dicarboxylic acid intermediate.

G cluster_0 Part 1: Cyclobutane Core Synthesis cluster_1 Part 2: Amine Installation & Protection A Diethyl Malonate B Tetraethyl 1,1,3,3-cyclobutanetetracarboxylate A->B 1. NaOEt, EtOH 2. Dibromomethane C cis/trans-1,3-Cyclobutanedicarboxylic Acid B->C Saponification & Decarboxylation (e.g., aq. HBr, heat) D cis-1,3-Cyclobutanedicarbonyl Dichloride C->D SOCl₂ or (COCl)₂ E cis-1,3-Cyclobutanedicarbonyl Diazide D->E NaN₃, Acetone/H₂O F cis-1,3-Diisocyanatocyclobutane E->F Curtius Rearrangement (Toluene, heat) G Dibenzyl (cis-cyclobutane-1,3-diyl)dicarbamate F->G Benzyl Alcohol, heat H cis-1,3-Diaminocyclobutane G->H Deprotection (H₂, Pd/C) I Mono-Boc-protected cis-1,3-Diaminocyclobutane H->I Selective Mono-protection (Boc)₂O, controlled pH G start Crude Mono-Boc Diamine Mixture silica Standard Silica Column start->silica amine_silica Amine-Functionalized Silica Column start->amine_silica eluent1 Eluent: DCM/MeOH/NH₄OH (e.g., 90:9:1) silica->eluent1 eluent2 Eluent: Hexane/Ethyl Acetate Gradient amine_silica->eluent2 outcome1 Separated Products (May show tailing) eluent1->outcome1 outcome2 Clean Separation (Improved peak shape) eluent2->outcome2

Sources

Application Notes & Protocols: The Strategic Integration of Cyclobutane-1,3-diamine in Advanced Polymer Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

These application notes serve as a technical guide for researchers, polymer chemists, and material scientists on the utilization of cyclobutane-1,3-diamine as a novel building block for advanced polymers. While direct literature on the polymerization of cyclobutane-1,3-diamine is emerging, the principles outlined herein are derived from established polymer chemistry and analogous cycloaliphatic systems to provide a robust framework for innovation.

Introduction: The Rationale for Cyclobutane-1,3-diamine in Polymer Design

The incorporation of cyclic monomers into polymer backbones is a well-established strategy for tailoring material properties. Cyclobutane-1,3-diamine, a four-membered cycloaliphatic diamine, offers a unique combination of rigidity, conformational constraint, and stereochemical diversity (cis/trans isomers). Its integration into polymer chains is hypothesized to impart several desirable characteristics:

  • Enhanced Thermal Stability and Rigidity: The inherent strain and conformational rigidity of the cyclobutane ring can restrict segmental motion within the polymer backbone. This is expected to lead to an increase in the glass transition temperature (Tg) and enhanced thermal stability compared to linear aliphatic analogues. Studies on oligocyclobutane-containing prepolymers have demonstrated the high stiffness that the polycyclobutyl motif imparts on materials.[1]

  • Modified Crystallinity and Solubility: The non-planar, puckered structure of the cyclobutane ring can disrupt chain packing, potentially leading to amorphous or semi-crystalline polymers with improved solubility in common organic solvents. This is a significant advantage for processability, particularly in the context of high-performance polymers which are often intractable.[2]

  • Control over Stereochemistry: The availability of cis- and trans-isomers of cyclobutane-1,3-diamine provides a powerful tool for fine-tuning polymer architecture and morphology. The choice of isomer can significantly influence chain symmetry, packing efficiency, and intermolecular interactions, thereby affecting mechanical and thermal properties.

These attributes position cyclobutane-1,3-diamine as a compelling monomer for the synthesis of high-performance polyamides, polyimides, and polyurethanes with tailored properties for applications in aerospace, electronics, and biomedical devices.

Synthesis of High-Performance Polyamides

The reaction of diamines with dicarboxylic acids or their more reactive derivatives, diacyl chlorides, is a fundamental method for polyamide synthesis.[3] The incorporation of cyclobutane-1,3-diamine is anticipated to yield polyamides with increased rigidity and thermal resistance.

Protocol 1: Low-Temperature Solution Polycondensation of Cyclobutane-1,3-diamine and Terephthaloyl Chloride

This protocol describes the synthesis of a semi-aromatic polyamide. The use of a diacyl chloride necessitates a low-temperature approach to prevent side reactions and degradation.

Workflow Diagram:

G cluster_prep Monomer Preparation cluster_reaction Polymerization cluster_workup Isolation & Purification M1 Dissolve Cyclobutane-1,3-diamine and Triethylamine in DMAc R1 Cool Diamine solution to 0°C M1->R1 M2 Dissolve Terephthaloyl Chloride in separate DMAc R2 Add Diacyl Chloride solution dropwise with vigorous stirring R1->R2 Under N2 atmosphere R3 Maintain at 0°C for 2h, then warm to RT for 12h R2->R3 W1 Precipitate polymer in excess Methanol R3->W1 Reaction mixture becomes viscous W2 Filter and wash polymer with Methanol and Water W1->W2 W3 Dry under vacuum at 80°C W2->W3 G cluster_step1 Step 1: Poly(amic acid) Synthesis cluster_step2 Step 2: Thermal Imidization S1_1 Dissolve Cyclobutane-1,3-diamine in anhydrous NMP S1_2 Add solid PMDA portion-wise at room temperature S1_1->S1_2 S1_3 Stir for 24h under N2 to form viscous PAA solution S1_2->S1_3 Equimolar amounts S2_1 Cast PAA solution onto a glass plate S1_3->S2_1 S2_2 Heat stepwise in an oven: 100°C (1h), 200°C (1h), 300°C (1h) S2_1->S2_2 Under N2 flow S2_3 Cool to room temperature to obtain polyimide film S2_2->S2_3

Caption: Workflow for two-step polyimide synthesis.

Materials:

  • cis-Cyclobutane-1,3-diamine (or trans-isomer)

  • Pyromellitic dianhydride (PMDA), polymerization grade

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

Procedure:

  • Poly(amic acid) (PAA) Synthesis:

    • In a flame-dried, three-necked flask with a mechanical stirrer and nitrogen inlet, dissolve cyclobutane-1,3-diamine (1.00 eq) in anhydrous NMP.

    • Once the diamine is fully dissolved, add solid PMDA (1.00 eq) portion-wise to the solution over 30 minutes. The reaction is exothermic; maintain the temperature at or below 25°C.

    • Continue stirring the solution at room temperature under a nitrogen atmosphere for 24 hours. The viscosity will increase significantly as the PAA forms.

  • Thermal Imidization:

    • The resulting PAA solution can be used directly. Cast the solution onto a clean, dry glass plate using a doctor blade.

    • Place the plate in a programmable oven with a nitrogen atmosphere.

    • Heat the film using a stepwise temperature program: 1 hour at 100°C (to slowly remove the solvent), 1 hour at 200°C, and 1 hour at 300°C (to effect the imidization).

    • After the thermal treatment, allow the oven to cool slowly to room temperature.

    • The resulting transparent polyimide film can be removed from the glass plate by immersion in water.

Causality: The two-step method is preferred as it allows for the formation of a processable PAA precursor. The stepwise heating during imidization is critical to prevent rapid solvent evaporation which can cause defects in the final film.

Synthesis of Novel Polyurethanes

Polyurethanes are versatile polymers whose properties are dictated by the choice of diisocyanate and diol/diamine. Using cyclobutane-1,3-diamine as a chain extender with a diisocyanate can create rigid segments in the polyurethane, enhancing its hardness and modulus. The synthesis of polyurethanes from cyclopentane-1,3-diamine has been successfully demonstrated and serves as an excellent model for this protocol. [4][5]

Protocol 3: Bulk Polymerization of Cyclobutane-1,3-diamine with Hexamethylene Diisocyanate (HDI)

This protocol describes a solvent-free, melt polymerization which is an environmentally favorable "green chemistry" approach.

Workflow Diagram:

G cluster_reaction Bulk Polymerization cluster_workup Isolation R1 Charge Cyclobutane-1,3-diamine and HDI to reactor R2 Add Dibutyltin dilaurate (catalyst) R1->R2 Equimolar amounts R3 Heat to 80°C with stirring under N2 atmosphere R2->R3 R4 Increase temperature to 120°C as viscosity increases R3->R4 Monitor viscosity W1 Cool the molten polymer R4->W1 W2 Isolate the solid polyurethane W1->W2

Caption: Workflow for bulk polyurethane synthesis.

Materials:

  • trans-Cyclobutane-1,3-diamine

  • Hexamethylene diisocyanate (HDI)

  • Dibutyltin dilaurate (DBTDL) catalyst

Procedure:

  • In a reaction vessel equipped with a mechanical stirrer and a nitrogen inlet, add equimolar amounts of trans-cyclobutane-1,3-diamine and hexamethylene diisocyanate.

  • Add a catalytic amount of dibutyltin dilaurate (approx. 0.05 mol%).

  • Heat the mixture to 80°C with constant stirring under a slow stream of nitrogen.

  • As the polymerization proceeds, the viscosity of the mixture will increase. The temperature can be gradually increased to 120°C to maintain mobility.

  • The reaction is typically complete within 2-4 hours, indicated by a significant increase in viscosity, making stirring difficult.

  • Cool the reactor to room temperature and isolate the solid polyurethane.

Causality: The use of a catalyst like DBTDL is essential for achieving a high molecular weight polymer in a reasonable timeframe. The reaction between an amine and an isocyanate is highly efficient, making it suitable for bulk polymerization and reducing the need for solvents. [6]

Expected Polymer Properties: A Comparative Summary

The following table summarizes the anticipated properties of polymers synthesized with cyclobutane-1,3-diamine, based on structure-property relationships and data from analogous systems.

PropertyPolyamide (Semi-aromatic)Polyimide (Aromatic)Polyurethane (Aliphatic)Rationale
Glass Transition (Tg) High (>200°C)Very High (>300°C)Moderate (100-150°C)Rigid cyclobutane ring restricts chain mobility. [1]
Solubility Soluble in polar aprotic solvents (DMAc, NMP)Potentially soluble in NMP, m-cresol, CHCl3Soluble in DMF, DMSONon-planar ring disrupts packing, improving solubility. [2]
Crystallinity Semi-crystallineAmorphousLikely AmorphousAsymmetric structure of the diamine may hinder crystal formation.
Mechanical Strength High Tensile StrengthHigh Modulus, BrittleHard and RigidThe stiff cyclobutane unit is expected to increase modulus and hardness. [1]
Thermal Decomposition > 400°C> 500°C> 300°CDependent on the stability of the formed linkages (imide > amide > urethane).

Conclusion and Future Outlook

Cyclobutane-1,3-diamine stands out as a promising, yet underexplored, monomer for the synthesis of advanced polymers. The protocols detailed in these notes provide a foundational starting point for researchers to explore this unique building block. By leveraging the inherent rigidity and stereoisomerism of the cyclobutane ring, it is possible to develop novel polyamides, polyimides, and polyurethanes with enhanced thermal and mechanical properties, and improved processability. Further research should focus on the systematic comparison of cis- and trans-isomers and the copolymerization of cyclobutane-1,3-diamine with other diamines to create a new generation of high-performance materials.

References

  • Synthesis, Thermochemistry, and Cure Behavior of Oligocyclobutane-Containing Prepolymers Relevant to Propellant Applications. ACS Applied Polymer Materials. [Link]

  • Polyurethanes cured with amines and their preparation.
  • Special Issue: High Performance Polymers. MDPI. [Link]

  • Bio-based Synthesis of Cyclopentane-1,3-diamine and its Application in Bifunctional Monomers for Poly-condensation. ResearchGate. [Link]

  • Process for preparing polyurethanes in an isocyanate-reactive solvent solution.
  • Multifunctional Aliphatic Diamine-Based Polynaphthoxazines: From Synthesis and Polymerization to Bioactivity and Photoluminescence. ACS Omega. [Link]

  • Bio-based synthesis of cyclopentane-1,3-diamine and its application in bifunctional monomers for poly-condensation. Green Chemistry (RSC Publishing). [Link]

  • Isocyanate-free Synthesis of (Functional) Polyureas, Polyurethanes, and Urethane-containing Copolymers. RWTH Publications. [Link]

  • High performance polyimides with good solubility and optical transparency formed by the introduction of alkyl and naphthalene groups into diamine monomers. RSC Publishing. [Link]

  • Bio-based synthesis of cyclopentane-1,3-diamine and its application in bifunctional monomers for poly-condensation. Maastricht University. [Link]

  • Paving the Way towards Sustainability of Polyurethanes: Synthesis and Properties of Terpene-Based Diisocyanate. PMC. [Link]

  • Soluble Polyimides Bearing (cis, trans)-Hydrogenated Bisphenol A and (trans, trans)-Hydrogenated Bisphenol A Moieties: Synthesis, Properties and the Conformational Effect. MDPI. [Link]

  • A Brief Introduction to the Polyurethanes According to the Principles of Green Chemistry. MDPI. [Link]

  • Cyclobutane-linked nanothreads through thermal and photochemically mediated polymerization of cyclohexadiene. Polymer Chemistry (RSC Publishing). [Link]

  • Stress-responsive polymers containing cyclobutane core mechanophores: reactivity and mechanistic insights. Scholars@Duke publication. [Link]

  • Preparation of Transparent Polyimides Derived from cis- and trans-Dicyclohexyl-3,3′,4,4′-tetracarboxylic Dianhydrides. ResearchGate. [Link]

  • Synthesis and properties of transparent polyimides derived from trans- and cis-1,4-bis(3,4-dicarboxyphenoxy)cyclohexane dianhydrides. OUCI. [Link]

  • (PDF) Cyclobutane-linked Nanothreads through Thermal and Photochemically Mediated Polymerization of Cyclohexadiene. ResearchGate. [Link]

  • Polyimide modification by a linear aliphatic diamine to enhance transport performance and plasticization resistance. ResearchGate. [Link]

  • Synthesis and properties of transparent polyimides derived from trans-1,4-bis(2,3-dicarboxyphenoxy)cyclohexane dianhydride. RSC Publishing. [Link]

  • Cyclobutane-linked nanothreads through thermal and photochemically mediated polymerization of cyclohexadiene. PubMed. [Link]

  • Long-Chain Aliphatic Polymers To Bridge the Gap between Semicrystalline Polyolefins and Traditional Polycondensates. ACS Publications. [Link]

  • Scheme II. Polycondensation reactions of the diamine with different dicarboxylic acids. ResearchGate. [Link]

  • All-Germanium Analogue of Cyclobutane-1,3-diyl. ChemistryViews. [Link]

Sources

Application Notes & Protocols: Employing Cyclobutane-1,3-Diamine for the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of a Strained Scaffold

In the competitive landscape of kinase inhibitor design, achieving both high potency and exquisite selectivity remains a paramount challenge. The ATP-binding site, the target of most kinase inhibitors, is highly conserved across the kinome, making it difficult to design drugs that inhibit the intended target without causing off-target effects. To overcome this, medicinal chemists are increasingly "escaping flatland" by incorporating three-dimensional (3D) scaffolds that can orient pharmacophoric groups in precise vectors, exploiting subtle differences between kinase active sites.[1][2]

The cyclobutane ring, once considered an exotic and synthetically challenging motif, has emerged as a powerful tool in this endeavor.[3] Its inherent ring strain forces a puckered, non-planar conformation, providing a rigid and stereochemically defined scaffold.[2][3] This rigidity pre-organizes the molecule for target binding, reducing the entropic penalty upon association and often leading to a significant enhancement in binding affinity.[1]

Specifically, the cis-1,3-diamine substitution pattern on the cyclobutane ring has proven to be a particularly effective linker or core element in a new generation of potent and selective kinase inhibitors. This guide provides an in-depth analysis of the rationale, synthesis, and application of cyclobutane-1,3-diamine in kinase inhibitor development, supported by detailed protocols and structural insights.

Causality in Design: Why Choose Cyclobutane-1,3-Diamine?

The decision to incorporate a cyclobutane-1,3-diamine linker is driven by several key advantages over more conventional acyclic or saturated heterocyclic linkers like piperazine.

  • Conformational Rigidity and Pre-organization: Unlike flexible alkyl chains or conformationally mobile six-membered rings, the puckered cyclobutane ring restricts the spatial arrangement of the two amine groups. This conformational constraint is the cornerstone of its utility. For kinase inhibitors that typically feature a hinge-binding heterocycle and a second pharmacophore extending towards the solvent front, the cyclobutane-1,3-diamine acts as a rigid pedestal, locking the two ends of the molecule in an optimal binding orientation. The cis stereoisomer, in particular, has been shown to be crucial for the activity of several potent inhibitors.[1]

  • Precise Vectorial Control: The 1,3-disposition of substituents on the cyclobutane ring allows for a "diagonal" projection of functional groups into chemical space. This unique geometry enables the molecule to simultaneously engage with distinct pockets within the kinase active site that might be inaccessible to inhibitors built on more linear or traditionally shaped scaffolds.

  • Improved Physicochemical Properties: The compact and saturated nature of the cyclobutane core can lead to improved metabolic stability compared to more labile linear linkers.[3] Furthermore, as a bioisosteric replacement for other groups, it can modulate properties like solubility and lipophilicity, enhancing the overall drug-like characteristics of the inhibitor.[1]

  • Novelty and Intellectual Property: The relative novelty of the cyclobutane scaffold provides opportunities for exploring new chemical space, leading to the discovery of drug candidates with unique structures and strong intellectual property positions.[1]

Case Study: Abrocitinib, a Selective JAK1 Inhibitor

The power of the cis-cyclobutane-1,3-diamine scaffold is exemplified by the development of Abrocitinib (PF-04965842) , a highly selective Janus Kinase 1 (JAK1) inhibitor approved for the treatment of atopic dermatitis.[4][5] The JAK family (JAK1, JAK2, JAK3, TYK2) plays a central role in cytokine signaling pathways that drive inflammation and autoimmune diseases.[6] Achieving selectivity among these highly homologous kinases is critical, as inhibition of JAK2 is associated with hematological side effects.

The design of Abrocitinib evolved from less selective inhibitors like Tofacitinib, which utilizes a piperidine linker. By replacing the piperidine with the rigid cis-cyclobutane-1,3-diamine moiety, researchers at Pfizer achieved a dramatic improvement in JAK1 selectivity.[6]

Structural and Mechanistic Insights (PDB: 6BBU)

The X-ray crystal structure of Abrocitinib bound to the JAK1 kinase domain (PDB ID: 6BBU) provides a clear rationale for the scaffold's efficacy.[6][7]

G cluster_inhibitor Abrocitinib (Inhibitor) cluster_kinase JAK1 ATP-Binding Site PyrroloPyrimidine Pyrrolo[2,3-d]pyrimidine (Hinge Binder) Cyclobutane cis-Cyclobutane-1,3-diamine (Rigid Linker) PyrroloPyrimidine->Cyclobutane Hinge Hinge Region (Leu959) PyrroloPyrimidine->Hinge H-Bonds Sulfonamide Propane-1-sulfonamide (Solvent Front) Cyclobutane->Sulfonamide HydrophobicPocket Hydrophobic Pocket Cyclobutane->HydrophobicPocket Optimal Positioning SolventChannel Solvent Channel Sulfonamide->SolventChannel Interaction

As depicted in the crystal structure, the key interactions are:

  • Hinge Binding: The pyrrolo[2,3-d]pyrimidine core forms critical hydrogen bonds with the backbone of Leu959 in the hinge region, a canonical interaction for ATP-competitive inhibitors.

  • Rigid Linker Orientation: The cis-cyclobutane ring projects the two amine substituents at an angle of approximately 90 degrees relative to each other. One amine is attached to the hinge-binding core, while the other is directed towards the solvent-exposed region of the active site. This rigid, non-linear orientation is a key differentiator from more flexible linkers.

  • Solvent Front Interaction: The sulfonamide group is precisely positioned by the cyclobutane linker to interact with the solvent channel, contributing to the overall binding affinity and selectivity profile.

The puckered conformation of the cyclobutane ring allows it to sit favorably within a hydrophobic pocket, while its rigidity ensures that the sulfonamide group is maintained in an optimal position for its interactions. This structural arrangement is difficult to achieve with more flexible linkers like piperazines, which may adopt multiple conformations, some of which are non-productive for binding.

Quantitative Data: Potency and Selectivity

The strategic choice of the cis-cyclobutane-1,3-diamine linker is validated by the in vitro potency and selectivity data for Abrocitinib compared to other JAK inhibitors with different linkers.

CompoundLinker/ScaffoldJAK1 IC₅₀ (nM)JAK2 IC₅₀ (nM)JAK3 IC₅₀ (nM)TYK2 IC₅₀ (nM)JAK2/JAK1 Ratio
Abrocitinib cis-Cyclobutane-1,3-diamine29803>10,0001,250~28x
Tofacitinib Piperidine112201344~0.2x
Baricitinib Azetidine/Pyrrolidine5.95.7>40053~1x

Data compiled from multiple sources for illustrative purposes.

This data clearly demonstrates the superior selectivity of Abrocitinib for JAK1 over JAK2, a direct consequence of the structural constraints imposed by the cyclobutane linker.

Experimental Protocols

The following protocols provide methodologies for the synthesis of a key building block and its subsequent elaboration into a kinase inhibitor, based on established synthetic routes.

Protocol 1: Synthesis of tert-Butyl (cis-3-Aminocyclobutyl)carbamate

This protocol describes a stereoselective route to the mono-Boc-protected cis-1,3-diaminocyclobutane, a versatile building block for kinase inhibitor synthesis. The strategy is adapted from multi-step syntheses involving a key Curtius or Lossen rearrangement to establish the cis-diamine stereochemistry.

G Start 3-Oxocyclobutane- 1-carboxylic acid Step1 Esterification (e.g., SOCl₂, MeOH) Start->Step1 Intermediate1 Methyl 3-oxocyclobutane- 1-carboxylate Step1->Intermediate1 Step2 Oxime Formation (NH₂OH·HCl, Base) Intermediate1->Step2 Intermediate2 Oxime Intermediate Step2->Intermediate2 Step3 Reduction & Rearrangement (e.g., H₂, Pd/C then Curtius) Intermediate2->Step3 Intermediate3 cis-3-Amino- cyclobutanecarboxylic Acid Step3->Intermediate3 Step4 Boc Protection (Boc₂O, Base) Intermediate3->Step4 FinalProduct tert-Butyl (cis-3-aminocyclobutyl)carbamate Step4->FinalProduct

Step 1: Esterification of 3-Oxocyclobutane-1-carboxylic acid

  • To a stirred solution of 3-oxocyclobutane-1-carboxylic acid (1.0 eq) in methanol (5 mL/g) at 0 °C, add thionyl chloride (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 3-oxocyclobutane-1-carboxylate.

Step 2: Formation of the Hydroxamic Acid (Precursor to Rearrangement)

  • Dissolve the ketoester from Step 1 (1.0 eq) in a mixture of THF/water (2:1, 10 mL/g).

  • Add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (1.5 eq).

  • Stir the mixture at room temperature for 4 hours.

  • Extract the product with ethyl acetate. The intermediate can be carried forward, but this step sets up the nitrogen for rearrangement. A more direct route involves conversion of the carboxylic acid to an acyl azide.

Step 3: Curtius Rearrangement and Hydrolysis

  • This step is hazardous and requires expertise in handling azides. Convert the corresponding carboxylic acid to an acyl chloride (using oxalyl chloride) and then react with sodium azide to form the acyl azide.

  • Heat the acyl azide in an inert solvent like toluene, which will induce the Curtius rearrangement to form an isocyanate.

  • Treat the isocyanate with acidic water (e.g., HCl) and heat to hydrolyze the isocyanate and any protecting groups, yielding the cis-1,3-diaminocyclobutane dihydrochloride salt. The cis stereochemistry is favored under these rearrangement conditions.

Step 4: Selective Mono-Boc Protection

  • Dissolve the diamine dihydrochloride salt (1.0 eq) in a 1:1 mixture of dioxane and water.

  • Add sodium carbonate (2.2 eq) to neutralize the salt.

  • Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.05 eq) in dioxane dropwise at room temperature.

  • Stir the reaction for 12-18 hours.

  • Extract the mixture with ethyl acetate. Wash the organic layer with water and brine.

  • Dry over sodium sulfate, filter, and concentrate. Purify by column chromatography (silica gel, gradient of dichloromethane/methanol) to yield tert-butyl (cis-3-aminocyclobutyl)carbamate.

Self-Validation: The stereochemistry should be confirmed by NMR spectroscopy, comparing the spectra to literature values for the cis and trans isomers. The success of the mono-protection can be confirmed by mass spectrometry and NMR, observing the characteristic Boc group signals and a single free amine.

Protocol 2: Coupling to a Kinase Core (Illustrative Example)

This protocol outlines the coupling of the mono-protected diamine to a generic chloro-substituted pyrrolopyrimidine core, a common hinge-binder in kinase inhibitors.

G Diamine tert-Butyl (cis-3-aminocyclobutyl)carbamate Coupling SₙAr Reaction (e.g., DIPEA, n-BuOH) Diamine->Coupling KinaseCore 4-Chloro-7H-pyrrolo [2,3-d]pyrimidine KinaseCore->Coupling CoupledProduct Boc-Protected Inhibitor Precursor Coupling->CoupledProduct Deprotection Boc Deprotection (e.g., TFA or HCl) CoupledProduct->Deprotection AmineProduct Free Amine Inhibitor Precursor Deprotection->AmineProduct FinalCoupling Sulfonylation (R-SO₂Cl, Base) AmineProduct->FinalCoupling FinalInhibitor Final Kinase Inhibitor FinalCoupling->FinalInhibitor

Step 1: Nucleophilic Aromatic Substitution (SₙAr)

  • In a sealed vessel, combine tert-butyl (cis-3-aminocyclobutyl)carbamate (1.0 eq), 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.1 eq), and N,N-diisopropylethylamine (DIPEA, 3.0 eq) in n-butanol (15 mL/g).

  • Heat the mixture to 120 °C and stir for 24 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by column chromatography (silica gel, gradient of hexanes/ethyl acetate) to obtain the coupled product.

Step 2: Boc Deprotection

  • Dissolve the product from Step 1 in dichloromethane (10 mL/g).

  • Add trifluoroacetic acid (TFA, 10 eq) and stir at room temperature for 2 hours.

  • Concentrate the mixture under reduced pressure. Co-evaporate with dichloromethane twice to remove residual TFA.

  • The resulting amine salt is typically used in the next step without further purification.

Step 3: Final Sulfonylation

  • Dissolve the amine salt from Step 2 in dichloromethane (20 mL/g).

  • Cool the solution to 0 °C and add a base such as triethylamine or DIPEA (3.0 eq).

  • Add the desired sulfonyl chloride (e.g., propane-1-sulfonyl chloride, 1.2 eq) dropwise.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction with water and extract the product with dichloromethane.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry over sodium sulfate, filter, and concentrate. Purify by chromatography or recrystallization to yield the final kinase inhibitor.

Self-Validation: Each step should be monitored by TLC or LC-MS to ensure complete conversion. The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Conclusion and Future Outlook

The cyclobutane-1,3-diamine scaffold represents a validated and highly effective structural motif for the design of potent and selective kinase inhibitors. Its inherent rigidity and unique 3D geometry provide a distinct advantage over traditional, more flexible linkers. The successful development of the JAK1 inhibitor Abrocitinib underscores the real-world therapeutic potential of this approach. The synthetic protocols provided herein offer a robust starting point for researchers to access key building blocks and explore their incorporation into novel inhibitor designs targeting a wide range of kinases. As the drive for kinase selectivity continues, the strategic use of constrained, 3D scaffolds like cyclobutane-1,3-diamine will undoubtedly play an increasingly critical role in the future of drug discovery.

References

  • Werness, S. H., et al. (2004). Stereoselective synthesis of cis-1,3-disubstituted cyclobutyl kinase inhibitors. Organic Letters, 6(11), 1853-1856. Available at: [Link]

  • Vazquez, M.L., et al. (2018). Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842): A Selective JAK1 Clinical Candidate for the Treatment of Autoimmune Diseases. Journal of Medicinal Chemistry, 61(3), 1130-1152. Available at: [Link]

  • RCSB Protein Data Bank. (2018). Crystal Structure of JAK1 in complex with compound 25 (PDB ID: 6BBU). Available at: [Link]

  • Van der Kolk, M. R., et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. Available at: [Link]

  • Borges, G. A., et al. (2022). Synthetic Approaches and Clinical Application of Representative Small-Molecule Inhibitors of Cyclin-Dependent Kinase for Cancer Therapy. Molecules, 27(21), 7586. Available at: [Link]

  • Radboud Repository. (2022). Cyclobutanes in Small-Molecule Drug Candidates. Available at: [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. Ligand page for abrocitinib. Available at: [Link]

  • Çalışkan, B., et al. (2022). Computational Modelling of Abrocitinib Derivatives/Metabolites and Unveiling their Janus Kinase (JAK) Inhibitory Activities using Molecular Docking and in silico ADMET Studies. ResearchGate. Available at: [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (2022). Abrocitinib. Available at: [Link]

  • IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY. Ligand page for abrocitinib. Available at: [Link]

Sources

Application Note: A Detailed Experimental Protocol for the Construction of Cyclobutane Rings via Malonate Alkylation

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Drug Development Professionals

Abstract

The cyclobutane motif is a privileged scaffold in medicinal chemistry, imparting unique conformational constraints and metabolic stability to drug candidates.[1] Its synthesis, however, can be challenging due to inherent ring strain. This application note provides a comprehensive, field-tested guide to the construction of the cyclobutane core using the robust and reliable malonic ester synthesis. We will delve into the mechanistic underpinnings of the reaction, offer a detailed step-by-step experimental protocol, and provide expert insights into process optimization and troubleshooting. This document is intended for researchers, medicinal chemists, and process development scientists seeking a practical and scalable method for synthesizing key cyclobutane-containing intermediates.

Introduction: The Strategic Value of the Cyclobutane Ring

The cyclobutane ring is a prominent structural feature in numerous natural products and pharmaceutical agents. Its rigid, puckered conformation allows for precise spatial orientation of substituents, which is invaluable for optimizing ligand-receptor interactions.[2] Furthermore, the replacement of more common motifs like gem-dimethyl groups or aromatic rings with a cyclobutane core can significantly enhance a compound's pharmacokinetic profile. The malonic ester synthesis represents a classic and highly effective strategy for creating the 1,1-disubstituted cyclobutane dicarboxylate, a versatile precursor for a wide array of more complex derivatives.[2]

Mechanistic Rationale and Strategic Considerations

The construction of a cyclobutane ring via malonate alkylation is fundamentally a tandem SN2 reaction sequence. The strategy hinges on the enhanced acidity of the α-protons of diethyl malonate (pKa ≈ 13), which allows for facile deprotonation and subsequent intramolecular cyclization.

The core mechanistic pathway involves three critical stages:

  • Enolate Formation: A suitable base, typically sodium ethoxide (NaOEt), deprotonates the α-carbon of diethyl malonate. The choice of ethoxide as the base is strategic; it matches the ethyl ester groups, thereby preventing unwanted transesterification side reactions.[3][4]

  • First Alkylation (Intermolecular SN2): The resulting malonate enolate, a potent carbon nucleophile, attacks one of the electrophilic carbons of a 1,3-dihalopropane (e.g., 1,3-dibromopropane), forming a new carbon-carbon bond.[5]

  • Second Alkylation (Intramolecular SN2): A second equivalent of base removes the remaining acidic α-proton. The resulting nucleophile then undergoes an intramolecular SN2 reaction, displacing the second halide to form the strained four-membered ring.[4][5] This intramolecular step is kinetically favored due to the proximity of the reacting centers.

The overall transformation is depicted in the diagram below.

G Malonate Diethyl Malonate Enolate1 Malonate Enolate Malonate->Enolate1 Deprotonation Intermediate γ-Halopropyl Malonate Intermediate Enolate1->Intermediate Intermolecular SN2 Enolate2 Intermediate Enolate Intermediate->Enolate2 Deprotonation Product Diethyl 1,1-Cyclobutanedicarboxylate Enolate2->Product Intramolecular SN2 (Ring Closure) Base1 NaOEt Base1->Malonate Dihalide 1,3-Dihalopropane Dihalide->Enolate1 Base2 NaOEt Base2->Intermediate G A Step 1: Prepare NaOEt Solution (Dissolve Na in anhydrous EtOH) C Step 3: Controlled Addition (Add NaOEt solution to reactor at 60-65 °C) A->C B Step 2: Charge Reactor (Add Diethyl Malonate & 1,3-Dibromopropane) B->C D Step 4: Reflux (Heat mixture to ensure complete reaction) C->D E Step 5: Quench & Solvent Removal (Add water, distill off EtOH) D->E F Step 6: Extraction (Extract aqueous layer with diethyl ether) E->F G Step 7: Drying & Concentration (Dry combined organic layers, remove ether) F->G H Step 8: Purification (Vacuum distill crude product) G->H

Caption: Experimental workflow for cyclobutane synthesis.

Procedure Details:

  • Preparation of Sodium Ethoxide: In a 2-L flask equipped with a stirrer and reflux condenser, carefully add sodium pieces (46 g) to absolute ethanol (1 L). The reaction is exothermic. Allow all the sodium to dissolve completely. Strictly anhydrous conditions are critical for success . [6]2. Reaction Setup: In the 3-L three-necked flask, combine diethyl malonate (160 g) and 1,3-dibromopropane (212 g). Begin stirring the mixture.

  • Alkylation and Cyclization: Heat the malonate/dibromopropane mixture to approximately 60°C. Slowly add the sodium ethoxide solution from the addition funnel. The rate of addition should be controlled to maintain the reaction temperature between 60-65°C. [7]Cooling may be necessary initially. The total addition typically takes 1.5-2 hours. [6][7]4. Completion of Reaction: After the addition is complete, heat the mixture on a steam bath and maintain a gentle reflux for an additional 2 hours, or until a sample of the reaction mixture is neutral to phenolphthalein when added to water. [7]5. Workup - Part 1 (Solvent Removal): Cool the reaction mixture. Add approximately 900 mL of cold water to dissolve the precipitated sodium bromide. [6]Distill the mixture to remove the bulk of the ethanol.

  • Workup - Part 2 (Extraction): Transfer the remaining mixture to a large separatory funnel. Separate the organic layer. Extract the aqueous layer three times with 500-mL portions of diethyl ether. [6]7. Workup - Part 3 (Drying): Combine the initial organic layer with the ether extracts. Wash with a small amount of saturated brine solution and then dry over anhydrous sodium sulfate. [6]8. Purification: Filter off the drying agent and remove the ether by distillation on a steam bath. The crude residue should be purified by vacuum distillation. The product, diethyl 1,1-cyclobutanedicarboxylate, typically boils at 91–96°C at 4 mmHg. [6]The expected yield is in the range of 53-55%. [6]

Troubleshooting and Optimization

ProblemProbable Cause(s)Recommended Solution(s)
Low Yield Moisture Contamination: Water hydrolyzes the ester and deactivates the sodium ethoxide base.Ensure all glassware is oven-dried. Use freshly prepared, strictly anhydrous ethanol. [6]
Incomplete Reaction: Insufficient reaction time or temperature.Monitor the reaction by TLC or GC. Ensure the reflux period is adequate.
Side Reactions: Intermolecular reaction between two malonate molecules and one dihalide can lead to polymer formation.Maintain proper stoichiometry and controlled addition of the base to favor the intramolecular cyclization.
Formation of Oily Residue Unreacted Starting Material: Reaction did not go to completion.Verify the quality and reactivity of the sodium and the dryness of the ethanol. Re-evaluate reaction time and temperature.
Difficult Purification Close Boiling Points of Byproducts: Traces of mono-alkylated intermediate or other byproducts.Use an efficient distillation column (e.g., a short Vigreux column) and carefully control the vacuum and temperature during distillation. [6]

Subsequent Transformations and Utility

The resulting diethyl 1,1-cyclobutanedicarboxylate is a stable and versatile intermediate. A common subsequent step is acidic or basic hydrolysis of the diester, followed by heating to induce decarboxylation, which removes one of the carboxyl groups to yield cyclobutanecarboxylic acid. [5][7]This mono-acid is a valuable building block for further elaboration in drug discovery programs.

Conclusion

The construction of a cyclobutane ring via malonate alkylation is a time-honored yet highly relevant synthetic method. By understanding the underlying mechanism and paying close attention to critical experimental parameters—most notably the exclusion of moisture and control of temperature—researchers can reliably and scalably produce valuable cyclobutane intermediates. This protocol provides a solid foundation for scientists engaged in the synthesis of novel chemical entities for pharmaceutical development.

References

  • Mariella, R. P., & Raube, R. (n.d.). Diethyl 1,1-cyclobutanedicarboxylate. Organic Syntheses. Retrieved from [Link]

  • Heisig, G. B., & Stodola, F. H. (n.d.). 1,1-Cyclobutanedicarboxylic acid. Organic Syntheses. Retrieved from [Link]

  • ChemHelper. (2014, October 11). Malonate Ester Multistep Roadmap Synthesis in Organic Chemistry [Video]. YouTube. Retrieved from [Link]

  • Mathew, M. (2016, January 2). Mechanism of cyclopropane ring formation from malonate ester. Chemistry Stack Exchange. Retrieved from [Link]

  • Bornowski, E. C., Shepich, J. H., Carpenter, P. M., & Wolfe, J. P. (2022). Regiodivergent Palladium-Catalyzed Alkene Difunctionalization Reactions for the Construction of Methylene Cyclobutanes and Methylene Cyclopentanes. Organic Letters. Retrieved from [Link]

  • Ashenhurst, J. (2023, June 5). The Malonic Ester and Acetoacetic Ester Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Anonymous. (n.d.). Exp't 13: Phase-Transfer-Catalyzed Alkylation of Diethyl Malonate. Scribd. Retrieved from [Link]

  • Mangel, T., et al. (2020). Cyclobutane Formation by the Reaction of Ethenesulfonyl Fluoride with Dimethyl Diazomalonate. Open Access LMU. Retrieved from [Link]

  • Conner, M. L., & Brown, M. K. (2016). Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition. Journal of Organic Chemistry. Retrieved from [Link]

Sources

Application Note & Protocols: Developing 3D Fragment Libraries with Cyclobutane-1,3-Diamine for Advanced Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for generating high-quality chemical leads. The field is progressively evolving from traditionally flat, aromatic-rich fragments towards molecules with greater three-dimensional (3D) character. This shift is driven by the pursuit of novel chemical space, improved physicochemical properties, and enhanced selectivity for challenging biological targets.[1][2][3] This guide details the rationale, design principles, and comprehensive protocols for the development and application of a 3D fragment library based on the cyclobutane-1,3-diamine scaffold. This sterically constrained, puckered ring system offers precisely defined exit vectors, enabling a systematic exploration of target binding pockets and providing a robust foundation for fragment-to-lead evolution.[4][5][6] We present a complete workflow, from library design and synthesis to characterization and application in biophysical screening cascades.

The Imperative for Three-Dimensionality in Fragment Libraries

The initial success of FBDD was built upon libraries of small, simple molecules, which, due to synthetic accessibility, were often dominated by flat, sp²-hybridized systems. While effective, this "flatland" approach undersamples the vast, biologically relevant 3D chemical space that drugs and natural products occupy.[7][8]

The strategic incorporation of 3D scaffolds into fragment libraries offers several compelling advantages:

  • Enhanced Physicochemical Properties: Increased sp³ character is correlated with improved aqueous solubility and reduced promiscuity, mitigating common challenges in hit validation and optimization.[1][2]

  • Novel Intellectual Property: Moving away from heavily explored flat structures opens new avenues for generating novel chemical entities with clear intellectual property landscapes.[1]

  • Improved Target Selectivity: The defined spatial arrangement of functional groups on a 3D scaffold can lead to more specific interactions within a target's binding site, providing a superior starting point for developing selective inhibitors.[9]

  • Tackling Difficult Targets: For targets with shallow or complex binding sites, such as protein-protein interfaces, 3D fragments can provide the necessary shape complementarity that flat fragments often lack.[10]

The cyclobutane ring, in particular, has emerged as an attractive but underutilized 3D scaffold.[11][12][13] Its puckered conformation provides a rigid framework that restricts conformational freedom, reducing the entropic penalty of binding and allowing for the precise vectorial orientation of substituents.[14] The cyclobutane-1,3-diamine motif is especially valuable, offering two addressable points for diversification or growth, making it a versatile building block for library development.[15][16][17]

Principles of Cyclobutane-1,3-Diamine Library Design

A successful fragment library is not merely a collection of small molecules; it is a carefully curated toolkit designed for maximal information output. Our design strategy for the cyclobutane library is rooted in established FBDD principles while emphasizing 3D diversity.

Physicochemical Property Guidelines

The library is designed to adhere to an expanded "Rule of Three" (Ro3) to ensure fragments possess the ideal characteristics for screening and subsequent optimization.[11][18]

PropertyGuidelineRationale
Molecular Weight (MW) ≤ 300 DaMaintains fragment-level simplicity and allows for significant MW increase during hit-to-lead optimization.
cLogP ≤ 3Ensures sufficient aqueous solubility to avoid artifacts in biophysical assays and improves ligand efficiency.
Hydrogen Bond Donors (HBD) ≤ 3Prevents excessive polarity, which can hinder cell permeability and lead to non-specific binding.
Hydrogen Bond Acceptors (HBA) ≤ 3Complements the HBD rule to maintain a balance of polarity and lipophilicity.
Rotatable Bonds (nRot) ≤ 3The rigid cyclobutane core helps enforce this rule, reducing conformational complexity and entropic loss upon binding.
Fraction of sp³ carbons (Fsp³) ≥ 0.35A key metric for ensuring three-dimensionality, leading to improved physicochemical properties.[2]
Shape and Chemical Diversity

To ensure comprehensive exploration of 3D space, the library design incorporates both cis and trans isomers of the 1,3-disubstituted cyclobutane core. This strategy maximizes shape diversity while avoiding the introduction of chiral centers, which simplifies synthesis, characterization, and the interpretation of screening results.[11][12]

Principal Moment of Inertia (PMI) analysis is used to visualize and quantify the shape diversity of the virtual library, ensuring a broad distribution from rod-like to disk-like to spherical shapes.[8][19] This is complemented by Principal Component Analysis (PCA) to ensure wide coverage of chemical space through a diverse set of appended functionalities (R-groups).[11][12]

G cluster_design Library Design Workflow A Define Core Scaffold: Cyclobutane-1,3-diamine (cis and trans isomers) B Select Diverse R-Groups (Amides, Sulfonamides, Amines) A->B C Generate Virtual Library B->C D Filter by Physicochemical Properties (Rule of Three) C->D E Analyze Shape Diversity (Principal Moment of Inertia - PMI) D->E F Analyze Chemical Diversity (Principal Component Analysis - PCA) E->F G Final Curated Fragment Set F->G

Figure 1: Workflow for the rational design of the 3D cyclobutane fragment library.

Synthesis Protocol: A General Route to a Cyclobutane-1,3-Diamine Fragment Library

This section provides a robust, field-proven protocol for the synthesis of a diverse library of cyclobutane-1,3-diamine fragments. The strategy relies on the synthesis of a versatile, mono-protected diamine intermediate, which is then diversified through parallel synthesis.

Stage 1: Synthesis of Key Intermediate - tert-butyl (cis/trans-3-aminocyclobutyl)carbamate

The synthesis of the cyclobutane core can be achieved through various published routes, often starting from diethyl malonate derivatives to construct the four-membered ring.[15][20][21] The following protocol outlines a general approach to obtain the key Boc-monoprotected intermediate, which allows for selective derivatization of one amino group.

Protocol S1: Synthesis of Mono-Boc-Protected Cyclobutane-1,3-Diamine

  • Ring Formation: Synthesize 1,1,3,3-cyclobutanetetracarboxylic tetraethyl ester from diethyl malonate and dibromomethane. This step establishes the core cyclobutane ring structure.

  • Hydrolysis & Decarboxylation: Hydrolyze the tetraester under basic conditions, followed by acidification and heating to yield cyclobutane-1,3-dicarboxylic acid. This removes the ester groups, preparing the scaffold for amine introduction.

  • Curtius Rearrangement: Convert the dicarboxylic acid to the corresponding diacyl azide using diphenylphosphoryl azide (DPPA). Gentle heating in the presence of tert-butanol traps the intermediate isocyanate to yield the di-Boc-protected cyclobutane-1,3-diamine. This is a critical step for installing the amine functionalities with a suitable protecting group.

  • Selective Deprotection: Carefully treat the di-Boc protected compound with one equivalent of a strong acid (e.g., trifluoroacetic acid) in a controlled manner. This selectively removes one Boc group, yielding the mono-protected tert-butyl (3-aminocyclobutyl)carbamate as a mixture of cis and trans isomers.

  • Isomer Separation (Optional but Recommended): The cis and trans diastereomers can be separated at this stage using column chromatography to allow for the creation of isomer-pure sub-libraries. This is crucial for maximizing shape diversity.[11]

Stage 2: Parallel Diversification of the Scaffold

With the key intermediate in hand, a diverse library can be generated using robust, high-throughput chemical reactions. The following protocols are designed for parallel synthesis in 96-well plates.

Protocol S2: Amide Library Synthesis

  • Preparation: In each well of a 96-well plate, dispense 100 µL of a 0.2 M solution of the mono-Boc-protected diamine intermediate in dichloromethane (DCM).

  • Reagent Addition: Add 1.1 equivalents of a diverse set of acyl chlorides or sulfonyl chlorides from a stock solution. Add 1.5 equivalents of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to scavenge the HCl byproduct.

  • Reaction: Seal the plate and agitate at room temperature for 12-16 hours. The choice of robust acylation chemistry ensures high conversion rates across a diverse range of substrates.

  • Workup: Quench the reaction by adding an aqueous solution of sodium bicarbonate. Extract the organic layer using a liquid handler. Evaporate the solvent to yield the crude product.

  • Final Deprotection: Treat the crude product with a 4 M solution of HCl in dioxane to remove the Boc protecting group, yielding the final fragment as a hydrochloride salt, which often improves solubility.[16]

Protocol S3: Secondary Amine Library Synthesis (via Reductive Amination)

  • Preparation: In each well, dispense 100 µL of a 0.2 M solution of the mono-Boc-protected diamine intermediate in dichloroethane (DCE).

  • Reagent Addition: Add 1.1 equivalents of a diverse set of aldehydes or ketones.

  • Reaction: Add 1.5 equivalents of a mild reducing agent, such as sodium triacetoxyborohydride. Seal the plate and agitate at room temperature for 16-24 hours. This one-pot procedure is highly efficient for generating secondary amines.

  • Workup & Deprotection: Follow steps 4 and 5 from Protocol S2.

G cluster_synthesis General Synthetic Workflow A Core Synthesis: Mono-Boc-Protected Cyclobutane-1,3-Diamine B Parallel Synthesis Array (96-well) A->B C Amide Library (Acyl/Sulfonyl Chlorides + DIPEA) B->C Path 1 D Secondary Amine Library (Aldehydes + NaBH(OAc)3) B->D Path 2 E Workup & Purification C->E D->E F Final Boc Deprotection (HCl/Dioxane) E->F G Final Fragment Library (HCl Salts) F->G G cluster_screening Fragment Screening Cascade A Primary Screen: High-Throughput Biophysics (e.g., SPR, DSF) B Initial Hits Identified A->B C Orthogonal Hit Validation: Secondary Biophysical Method (e.g., NMR, MST) B->C D Confirmed Hits C->D E Dose-Response & Affinity Determination (KD) D->E F Structural Biology: Determine Binding Mode (X-ray Crystallography) D->F G Structure-Guided Hit Expansion (Medicinal Chemistry) F->G

Figure 3: A tiered workflow for fragment screening and hit validation.

Protocol A1: Primary Screening using Surface Plasmon Resonance (SPR)

  • Immobilization: Covalently immobilize the target protein onto a sensor chip surface. A control channel with an unrelated protein should be used to identify non-specific binders.

  • Library Screen: Prepare the fragment library at a high concentration (e.g., 200 µM) in a suitable running buffer. Inject the fragments over the target and control surfaces.

  • Hit Identification: Fragments that show a specific binding response on the target channel relative to the control channel are considered initial hits. Modern instruments like the Biacore 8K are ideal for this high-throughput screening. [22] Protocol A2: Orthogonal Hit Confirmation using ¹⁹F NMR

This method is particularly powerful if a subset of the library contains fluorine atoms, or for competition-based assays.

  • Sample Preparation: Prepare samples of the target protein (typically 5-10 µM). For each sample, add a single fluorine-containing fragment or a cocktail of non-overlapping fragments (100-200 µM).

  • Data Acquisition: Acquire a ¹⁹F NMR spectrum for each sample.

  • Hit Confirmation: Binding of a fragment to the protein will cause broadening or a chemical shift perturbation of its corresponding signal in the ¹⁹F spectrum. This confirms direct interaction in solution, validating the primary SPR hit. [22] Protocol A3: Structural Characterization using X-ray Crystallography

  • Co-crystallization or Soaking: Obtain crystals of the target protein. Soak the crystals in a solution containing a high concentration (1-10 mM) of the confirmed fragment hit.

  • Data Collection & Analysis: Collect X-ray diffraction data. Solve the crystal structure to visualize the precise binding mode of the fragment.

  • Analysis: The resulting 3D structure is invaluable. It reveals the key interactions between the fragment and the protein and, crucially, shows the exit vectors of the cyclobutane scaffold, guiding the medicinal chemistry strategy for growing the fragment into a potent lead compound. [23]

Conclusion

The development of 3D fragment libraries represents a significant advancement in the field of FBDD. The cyclobutane-1,3-diamine scaffold provides a structurally rigid, non-planar core with well-defined vectors for chemical elaboration. By following the detailed design, synthesis, and screening protocols outlined in this guide, researchers can effectively construct and utilize these powerful tools to explore novel chemical space. The application of such libraries promises to uncover high-quality starting points for previously intractable targets and accelerate the discovery of next-generation therapeutics.

References

  • van der Kolk, R. et al. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem. Available at: [Link]

  • Sygnature Discovery. (n.d.). Why 3D is not the always the winner in fragment-based screening?. Sygnature Discovery. Available at: [Link]

  • van der Kolk, R. et al. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. Radboud Repository. Available at: [Link]

  • PubMed. (2022). Cyclobutanes in Small-Molecule Drug Candidates. PubMed. Available at: [Link]

  • Urick, A. K. et al. (2020). Evaluating the Advantages of Using 3D-Enriched Fragments for Targeting BET Bromodomains. ACS Medicinal Chemistry Letters. Available at: [Link]

  • McCreesh, R. P. et al. (2022). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. ChemMedChem. Available at: [Link]

  • Morrison, C. et al. (2020). Expanding medicinal chemistry into 3D space: metallofragments as 3D scaffolds for fragment-based drug discovery. Chemical Science. Available at: [Link]

  • Proteopedia. (2013). Fragment-Based Drug Discovery. Proteopedia, life in 3D. Available at: [Link]

  • Discovery outsourcing. (2023). 3D-Fragment Library. Discovery outsourcing. Available at: [Link]

  • Erlanson, D. A. et al. (2022). Fragment‐based drug discovery—the importance of high‐quality molecule libraries. WIREs Computational Molecular Science. Available at: [Link]

  • ResearchGate. (2022). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. ResearchGate. Available at: [Link]

  • Radchenko, D. S. et al. (2010). Cyclobutane-Derived Diamines: Synthesis and Molecular Structure. The Journal of Organic Chemistry. Available at: [Link]

  • PubMed. (2010). Cyclobutane-derived diamines: synthesis and molecular structure. PubMed. Available at: [Link]

  • PubMed. (2022). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. PubMed. Available at: [Link]

  • ResearchGate. (2021). Fragment-based drug design (FBDD) approaches used to identify hits in three different anti-infectious drug discovery programs. ResearchGate. Available at: [Link]

  • Technology Networks. (2023). Fragment-Based Drug Discovery Enters the Mainstream. Technology Networks. Available at: [Link]

  • ResearchGate. (2010). Cyclobutane-Derived Diamines: Synthesis and Molecular Structure. ResearchGate. Available at: [Link]

  • York Research Database. (2022). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. University of York. Available at: [Link]

  • Vrije Universiteit Amsterdam. (2023). Design and Synthesis of (3D) Cyclobutane Fragments for Use in Fragment-Based Drug Discovery. Vrije Universiteit Amsterdam Research Portal. Available at: [Link]

  • CHI. (2022). Fragment-Based Drug Discovery Conference. Cambridge Healthtech Institute. Available at: [Link]

  • Unistra. (2022). Comprehensive analysis of commercial fragment libraries. Drug Design Unistra. Available at: [Link]

  • Practical Fragments. (2013). 3D Fragments...An Analysis. Practical Fragments Blog. Available at: [Link]

  • ResearchGate. (2018). Diastereodivergent Synthesis of Chiral vic-Disubstituted-Cyclobutane Scaffolds: 1,3-Amino Alcohol and 1,3-Diamine Derivatives – Preliminary Use in Organocatalysis. ResearchGate. Available at: [Link]

  • Waman, Y. et al. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Frontiers in Chemistry. Available at: [Link]

  • Mortenson, P. N. et al. (2016). Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Programs for Use in Academia. Journal of Medicinal Chemistry. Available at: [Link]

  • Twist Bioscience. (n.d.). Library Preparation Protocol - Enzymatic Fragmentation and Combinatorial Dual Indices. Twist Bioscience. Available at: [Link]

  • Sygnature Discovery. (n.d.). Fragment Screening. Sygnature Discovery. Available at: [Link]

  • SpiroChem. (n.d.). Fragment Library. SpiroChem. Available at: [Link]

  • CBIRT. (2023). Revolutionizing Fragment-based Drug Discovery: An Automated, Open-Source Workflow for Generating 3D Fragment Libraries. CBIRT. Available at: [Link]

  • Stanford Medicine. (n.d.). Fragment library design. Stanford Medicine. Available at: [Link]

  • ResearchGate. (2017). Drug candidates bearing 1,3-disubstituted cyclobutane moieties. ResearchGate. Available at: [Link]

Sources

scalable synthetic routes to cis-1,3-disubstituted cyclobutane carboxylic acids

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Scalable Synthesis of cis-1,3-Disubstituted Cyclobutane Carboxylic Acids

Authored by: A Senior Application Scientist

Introduction: The Rising Prominence of the Cyclobutane Scaffold in Modern Chemistry

In the landscape of medicinal chemistry and drug development, the cyclobutane motif has emerged as a uniquely valuable scaffold. Its inherent ring strain and puckered three-dimensional geometry offer a powerful tool for chemists to design molecules with enhanced pharmacological properties.[1][2] Specifically, the cis-1,3-disubstituted pattern provides a conformationally restricted alternative to more flexible linkers (like ethyl or propyl groups) and can serve as a non-planar bioisostere for aryl rings, often leading to improved metabolic stability, binding affinity, and solubility.[1][2] The successful incorporation of this moiety into clinical candidates, such as the RORγt inverse agonist TAK-828F and the histamine H₃ antagonist PF-03654746, underscores its importance.[1]

However, the thermodynamic barrier to forming a strained four-membered ring, coupled with the need for precise stereochemical control, presents significant synthetic challenges. The demand for large quantities of these building blocks for preclinical and clinical studies necessitates synthetic routes that are not only efficient and stereoselective but also robustly scalable. This guide provides a detailed overview of field-proven, scalable strategies for accessing cis-1,3-disubstituted cyclobutane carboxylic acids, with a focus on the underlying principles, practical insights, and detailed protocols for immediate application.

Strategic Overview: Pathways to the cis-1,3-Cyclobutane Core

Multiple synthetic strategies can be employed to construct the target scaffold. The choice of route often depends on the available starting materials, desired substitution patterns, and specific scalability requirements. We will explore three primary and authoritative approaches: Diastereoselective Reduction, Photochemical [2+2] Cycloaddition, and Functionalization of Pre-formed Cyclobutane Cores.

G Target cis-1,3-Disubstituted Cyclobutane Carboxylic Acids Strategy1 Strategy 1: Diastereoselective Reduction Target->Strategy1  Retrosynthesis Strategy2 Strategy 2: [2+2] Photocycloaddition Target->Strategy2  Retrosynthesis Strategy3 Strategy 3: Advanced Functionalization Target->Strategy3  Retrosynthesis Intermediate1 Cyclobutylidene Meldrum's Acid Strategy1->Intermediate1 Intermediate2 Olefins / Alkenes Strategy2->Intermediate2 Intermediate3 Prochiral Cyclobutanones or Bicyclo[1.1.0]butanes Strategy3->Intermediate3

Caption: High-level retrosynthetic strategies for accessing the target scaffold.

Strategy 1: Diastereoselective Reduction of Cyclobutylidene Derivatives

This strategy represents one of the most scalable and chromatography-free methods developed to date, exemplified by the process development for the TAK-828F scaffold.[3][4] The core of this approach involves the Knoevenagel condensation of a 3-substituted cyclobutanone with Meldrum's acid, followed by a highly diastereoselective reduction of the resulting exocyclic double bond.

Causality and Mechanistic Insight

The key to success in this route is the reduction step. The reduction of the cyclobutylidene Meldrum's acid derivative with a hydride source like sodium borohydride (NaBH₄) proceeds with high cis-selectivity.[4] This stereochemical outcome is rationalized by the steric approach control, where the hydride attacks the less hindered face of the double bond, leading preferentially to the desired cis product. Subsequent hydrolysis and decarboxylation of the Meldrum's acid adduct yield the target carboxylic acid.

A critical parameter for achieving high diastereomeric ratios is the control of acidic impurities during the process. The presence of residual acids can compromise the stereoselectivity of the reduction and hinder the purification by recrystallization.[4] The process is designed to be "telescoped," where intermediates are used in subsequent steps without isolation, and purification is achieved through crystallization, thereby avoiding costly and time-consuming column chromatography.[4]

G start 3-Substituted Cyclobutanone step1 Knoevenagel Condensation (Meldrum's Acid, RT) start->step1 intermediate Cyclobutylidene Meldrum's Acid Deriv. step1->intermediate step2 Diastereoselective Reduction (NaBH₄, Toluene/EtOH) intermediate->step2 Key Step intermediate2 cis-Cyclobutane Meldrum's Acid Adduct step2->intermediate2 step3 Hydrolysis & Decarboxylation (aq. HCl, Heat) intermediate2->step3 end cis-1,3-Disubstituted Cyclobutane Carboxylic Acid step3->end

Caption: Workflow for the diastereoselective reduction strategy.

Protocol: Scalable Synthesis of a cis-1,3-Cyclobutane Carboxylic Acid Scaffold

(Adapted from the synthesis of the TAK-828F core)[3][4]

Step 1: Knoevenagel Condensation

  • To a stirred solution of the starting 3-substituted cyclobutanone (1.0 equiv) in toluene, add Meldrum's acid (1.1 equiv).

  • Add piperidine (0.1 equiv) and acetic acid (0.1 equiv) as catalysts.

  • Stir the mixture at room temperature for 12-16 hours. The product, a cyclobutylidene Meldrum's acid derivative, will often precipitate from the solution.

  • Filter the solid product, wash with cold toluene, and dry under vacuum. This intermediate is typically used directly in the next step without further purification.

Step 2: Diastereoselective Reduction

  • Suspend the cyclobutylidene Meldrum's acid derivative (1.0 equiv) in a mixture of toluene and ethanol.

  • Cool the suspension to 0-5 °C in an ice bath.

  • Portion-wise, add sodium borohydride (NaBH₄, 1.5 equiv) over 30 minutes, maintaining the internal temperature below 10 °C.

    • Expert Insight: The use of NaBH₄ is a cost-effective and safe choice for large-scale reductions. Portion-wise addition helps control the exotherm and any hydrogen evolution.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours until TLC or LCMS analysis indicates complete consumption of the starting material.

  • Carefully quench the reaction by the slow addition of 1 M HCl (aq) until the pH is ~2-3.

  • Separate the organic layer, and extract the aqueous layer with toluene. Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure.

Step 3: Hydrolysis, Decarboxylation, and Crystallization

  • To the crude residue from Step 2, add a 6 M solution of hydrochloric acid.

  • Heat the mixture to reflux (approx. 100-110 °C) for 6-8 hours. This step drives both the hydrolysis of the Meldrum's acid moiety and the subsequent decarboxylation.

  • Cool the reaction mixture to room temperature. The desired carboxylic acid product should crystallize from the aqueous solution.

  • Filter the solid, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum to yield the final cis-1,3-disubstituted cyclobutane carboxylic acid.

    • Trustworthiness: This crystallization step is crucial for scalability as it purifies the product to a high diastereomeric ratio (>95:5 cis:trans) without the need for chromatography.[4]

Strategy 2: [2+2] Photocycloaddition

The [2+2] photocycloaddition is a classic and powerful method for constructing four-membered rings directly from two olefinic components.[5] This reaction can be performed either intermolecularly or intramolecularly and is often the most direct route to the cyclobutane core.

Causality and Mechanistic Insight

The reaction typically proceeds via the photoexcitation of one olefin partner to its triplet state, often facilitated by a sensitizer like acetone or benzophenone.[6] This excited triplet species then adds to the ground-state olefin to form a 1,4-diradical intermediate. Subsequent spin inversion and ring closure yield the cyclobutane product. The stereochemistry of the product is determined during the ring-closing step of this diradical intermediate.

While powerful, scalability can be a challenge due to factors such as the low efficiency of light penetration in large reactors and the potential for side reactions. However, modern advancements in photochemical reactors, particularly continuous flow systems, have significantly improved the scalability and efficiency of these reactions.[7]

Protocol: General Procedure for Sensitized Intermolecular [2+2] Photocycloaddition
  • In a quartz reaction vessel, dissolve the alkene substrates (1.0 to 1.5 equiv of one component) in a suitable solvent (e.g., acetone, which also acts as a sensitizer, or acetonitrile with benzophenone).

  • De-gas the solution for 15-30 minutes by bubbling with nitrogen or argon to remove oxygen, which can quench the excited triplet state.

  • Irradiate the solution with a suitable UV light source (e.g., a medium-pressure mercury lamp) while maintaining a controlled temperature (typically 0-25 °C) with a cooling system.

  • Monitor the reaction progress by GC or TLC. Photoreactions can be slow, sometimes requiring 24-72 hours of irradiation.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • The crude product often contains a mixture of regio- and stereoisomers, requiring purification by column chromatography or crystallization to isolate the desired cis-1,3-disubstituted cyclobutane.

Strategy 3: Advanced Functionalization of Pre-formed Cyclobutanes

Modern synthetic chemistry offers elegant solutions for installing functionality onto a pre-existing cyclobutane ring with high stereocontrol. Two prominent methods are catalytic C-H functionalization and the desymmetrization of prochiral cyclobutanes.

  • C-H Functionalization: This approach uses a directing group to guide a transition metal catalyst (e.g., palladium) to selectively activate and functionalize a specific C-H bond on the cyclobutane ring. This allows for the late-stage introduction of substituents with high regio- and stereocontrol.[8]

  • Enzymatic Desymmetrization: Prochiral meso-cyclobutane derivatives can be selectively functionalized using enzymes, such as lipases.[9] These biocatalysts can distinguish between two enantiotopic groups, leading to the formation of chiral, non-racemic products with very high enantiomeric excess. This method is particularly attractive for its mild reaction conditions and environmental friendliness.[9]

These methods are at the cutting edge of synthetic chemistry and are particularly valuable for creating complex and stereochemically rich cyclobutane derivatives, though they may require more specialized catalysts or enzymes compared to the more classical approaches.

Comparative Summary of Synthetic Routes

StrategyTypical YieldDiastereoselectivity (cis:trans)ScalabilityKey AdvantagesKey Challenges
Diastereoselective Reduction 70-90%>95:5ExcellentChromatography-free, uses common reagents, proven on a large scale.[3][4]Requires a suitable cyclobutanone precursor.
[2+2] Photocycloaddition 40-75%VariableModerateDirect formation of the ring, access to diverse structures.[5]Often yields mixtures of isomers, specialized equipment needed, light penetration issues on scale.[7]
Advanced Functionalization 60-95%>99:1GoodExceptional stereocontrol, mild conditions (enzymatic).[9]May require expensive catalysts or enzymes, substrate scope can be limited.

Conclusion

The synthesis of cis-1,3-disubstituted cyclobutane carboxylic acids is a critical enabling technology for modern drug discovery. While classical methods like [2+2] photocycloaddition remain valuable, strategies based on the diastereoselective reduction of cyclobutylidene derivatives have proven to be exceptionally robust, efficient, and scalable, offering a clear path to multi-kilogram production without the need for column chromatography.[3][4] Concurrently, advanced techniques in C-H functionalization and enzymatic desymmetrization provide powerful, highly selective alternatives for accessing novel, complex analogues. The selection of the optimal route will depend on the specific target, scale, and available resources, but the protocols and insights provided herein offer a strong foundation for researchers and drug development professionals to successfully incorporate this valuable scaffold into their programs.

References

  • Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist. The Journal of Organic Chemistry. [Link]

  • Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist. ACS Publications. [Link]

  • Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. National Institutes of Health (NIH). [Link]

  • Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2+2] Photopolymerization. National Institutes of Health (NIH). [Link]

  • Ring-closing metathesis. Wikipedia. [Link]

  • Ring Closing Metathesis (RCM). Organic Chemistry Portal. [Link]

  • Applications of C–H Functionalization Logic to Cyclobutane Synthesis. ACS Publications. [Link]

  • 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. Journal of Chemical Education. [Link]

  • Stereoselective synthesis of cis-1,3-disubstituted cyclobutyl kinase inhibitors. PubMed. [Link]

  • Scalable preparation and property investigation of a cis-cyclobutane-1,2-dicarboxylic acid from β-trans-cinnamic acid. RSC Publishing. [Link]

  • Cyclobutanes in Organic Synthesis. Baran Laboratory, Scripps Research. [Link]

  • Catalytic Enantioselective Desymmetrization of Cyclobutane-1,3-diones by Carbonyl-Amine Condensation. PubMed. [Link]

  • Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition. National Institutes of Health (NIH). [Link]

  • Cyclobutanes in Small‐Molecule Drug Candidates. PubMed Central, National Institutes of Health (NIH). [Link]

  • Scalable preparation and property investigation of a cis-cyclobutane-1,2-dicarboxylic acid from β-trans-cinnamic acid. Chemical Communications (RSC Publishing). [Link]

  • Two Scalable Syntheses of 3-(Trifluoromethyl)cyclobutane-1-carboxylic Acid. Scite.ai. [Link]

  • Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews, ACS Publications. [Link]

  • Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. PubMed Central, National Institutes of Health (NIH). [Link]

  • Ring-Opening Carbonyl-Olefin Metathesis of Cyclobutenes. PubMed Central, National Institutes of Health (NIH). [Link]

  • Cyclobutane Derivatives. III. cis-1,3-Cyclobutanedicarboxylic Acid. ACS Publications. [Link]

  • Drug candidates bearing 1,3-disubstituted cyclobutane moieties. ResearchGate. [Link]

  • Cyclobutane synthesis. Organic Chemistry Portal. [Link]

  • Cyclobutane-1,3-Diacid (CBDA): A Semi-Rigid Building Block Prepared by [2+2] Photocyclization for Polymeric Materials. PubMed. [Link]

  • Organometallic Chemistry - Ring Closing Metathesis Reaction. Reddit. [Link]

  • Synthesis of Cis-Diammine (1,1-cyclobutane dicarboxylate) Platinum(II). ResearchGate. [Link]

  • Enantioselective Desymmetrization of Cyclobutanones: A Speedway to Molecular Complexity. PubMed. [Link]

  • Catalytic Enantioselective Desymmetrization of Cyclobutane-1,3-diones by Carbonyl-Amine Condensation. Figshare. [Link]

  • Enzymatic Desymmetrisation of Prochiral meso-1,2. IRIS Unife. [Link]

  • Desymmetrization of cyclobutene in the total synthesis of[10]‐ladderanoic acid. ResearchGate. [Link]

  • Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. Nanyang Technological University Institutional Repository. [Link]

  • Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. PubMed Central, National Institutes of Health (NIH). [Link]

  • Diastereoselective synthesis of 1,1,3,3-tetrasubstituted cyclobutanes enabled by cycloaddition of bicyclo[1.1.0]butanes. Organic Chemistry Frontiers (RSC Publishing). [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of Diastereoselective Cyclobutane Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the intricate art of diastereoselective cyclobutane synthesis. This guide is crafted for researchers, scientists, and professionals in drug development who are navigating the complexities of forming this valuable four-membered ring with stereochemical precision. Here, we move beyond simple protocols to delve into the causality behind experimental choices, offering field-proven insights to troubleshoot and optimize your reactions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific, frequently encountered problems during diastereoselective cyclobutane synthesis in a direct question-and-answer format.

Issue 1: Poor Diastereoselectivity

Question: My [2+2] cycloaddition is producing a nearly 1:1 mixture of diastereomers. What factors should I investigate to improve the diastereoselectivity?

Answer: Achieving high diastereoselectivity is a common hurdle and is influenced by a delicate interplay of steric and electronic factors.[1][2] A systematic approach to optimization is crucial.

Potential Causes & Recommended Actions:

  • Solvent Effects: The polarity of the solvent can dramatically influence the diastereoselectivity of the reaction, sometimes even reversing it.[1][3] Non-covalent interactions between the solvent and substrate can stabilize one transition state over another.[3]

    • Action: Screen a range of solvents from non-polar (e.g., hexanes, toluene) to polar (e.g., acetonitrile, water).[1] For thermal ketene cycloadditions, decreasing solvent polarity can favor a more concerted transition state, thus improving diastereoselectivity.[4] In some photochemical reactions, highly polar solvents like water or less polar ones like toluene have shown a significant impact on diastereoselectivity.[5]

  • Temperature: Lowering the reaction temperature often enhances diastereoselectivity.[1][6] This is because the energy difference between the transition states leading to the different diastereomers becomes more significant at lower temperatures, favoring the formation of the thermodynamically more stable product.[1]

    • Action: Attempt the reaction at a lower temperature (e.g., 0 °C, -20 °C, or -78 °C). Monitor the reaction kinetics, as the rate will likely decrease.

  • Lewis Acid Catalysis: Lewis acids can coordinate to one of the reactants, enforcing a specific geometry in the transition state and promoting a more concerted cycloaddition pathway.[4] This is particularly effective in reactions involving bicyclobutanes or in promoting enantioselectivity in photocycloadditions.[7][8][9][10][11]

    • Action: Introduce a Lewis acid catalyst such as Bi(OTf)₃, Sc(OTf)₃, or a chiral catalyst system for asymmetric reactions.[7][8][9] It is essential to screen different Lewis acids and optimize stoichiometry and reaction conditions.[4]

  • Steric Hindrance: The steric bulk of substituents on the reacting partners can dictate the facial selectivity of their approach.[4]

    • Action: If synthetically feasible, consider using substrates with bulkier substituents to amplify steric differentiation in the transition state.[4]

  • Chiral Auxiliaries: Attaching a chiral auxiliary to one of the reactants can effectively control the facial selectivity of the cycloaddition.[1]

    • Action: Employ a well-established chiral auxiliary. The auxiliary can be cleaved post-reaction to yield the desired enantiomerically enriched cyclobutane.[1]

Issue 2: Low or No Yield in [2+2] Photocycloaddition

Question: I am attempting a [2+2] photocycloaddition, but the yield of my cyclobutane product is disappointingly low. What are the likely causes and how can I improve it?

Answer: Low yields in photocycloaddition reactions are a common problem. A systematic troubleshooting approach is recommended to identify the limiting factor.[1]

Potential Causes & Recommended Actions:

  • Insufficient Light Source/Wavelength: The UV lamp's wavelength must be appropriate for the excitation of your substrate.[1] The light source also needs to be powerful enough to drive the reaction efficiently.[1]

    • Action: Verify that the emission spectrum of your lamp overlaps with the absorption spectrum of the reactant. Ensure the lamp is functioning correctly and is of sufficient wattage.

  • Reaction Time and Concentration: Inadequate reaction time can lead to incomplete conversion, while overly dilute conditions may hinder intermolecular reactions.[1]

    • Action: Monitor the reaction progress using TLC or GC-MS to determine the optimal reaction time.[1] Empirically determine the optimal reactant concentration; excessively high concentrations can also lead to side reactions.[6]

  • Presence of Quenchers: Oxygen is a notorious quencher of triplet excited states, which are often intermediates in these reactions.[1][6]

    • Action: Thoroughly degas the solvent and reaction mixture before and during irradiation.[1][6] Common techniques include freeze-pump-thaw cycles or sparging with an inert gas like nitrogen or argon.

  • Side Reactions: Competing reactions such as cis-trans isomerization of the alkene or polymerization can consume the starting material.[1][6]

    • Action: Analyze the crude reaction mixture by ¹H NMR or GC-MS to identify byproducts.[6] Modifying reaction conditions, such as lowering the temperature, may minimize these side reactions.[6]

  • Substrate Reactivity: The electronic properties of the reacting alkenes are crucial.[1] For less reactive substrates, direct irradiation may be inefficient.

    • Action: For reactions that do not proceed well with direct irradiation, consider using a triplet photosensitizer like acetone or benzophenone.[1][12]

Issue 3: Formation of Undesired Regioisomers

Question: My reaction is producing a mixture of head-to-head (HH) and head-to-tail (HT) regioisomers. How can I control the regioselectivity?

Answer: The formation of regioisomers is a common challenge in intermolecular [2+2] cycloadditions.[13][14] The regiochemical outcome is often dictated by the electronic and steric properties of the substituents on the alkenes.

Potential Causes & Recommended Actions:

  • Electronic Effects: The reaction of electron-rich and electron-poor alkenes often favors a head-to-tail arrangement to stabilize developing charges in a stepwise mechanism.[1]

    • Action: If possible, modify the electronic properties of your substrates to favor one orientation. For example, introduce electron-withdrawing or electron-donating groups.

  • Catalyst Control: In metal-catalyzed or photocatalyzed reactions, the catalyst can play a crucial role in determining regioselectivity.

    • Action: For photocatalyzed reactions, the choice of sensitizer can be critical. For instance, colloidal quantum dots have been shown to provide switchable regioselectivity based on substrate design.[15][16] In some cases, chiral catalysts can also influence regioselectivity.[14]

  • Reaction Medium: The reaction environment can influence the stability of intermediates, thereby affecting regioselectivity.

    • Action: Experiment with different solvents. In some cases, performing the reaction in organized media like micelles or on a solid support can enforce a specific orientation of the reactants.

Frequently Asked Questions (FAQs)

Q1: How does solvent choice impact diastereoselectivity in more detail?

A1: Solvents can influence diastereoselectivity through several mechanisms. In reactions proceeding through polar or zwitterionic intermediates, polar solvents can stabilize these intermediates, potentially allowing for bond rotation and loss of stereochemical information.[4] Conversely, nonpolar solvents can disfavor charge separation, promoting a more concerted pathway and preserving the stereochemistry of the reactants.[4] Furthermore, specific non-covalent interactions like hydrogen bonding or π-π stacking between the solvent and the transition state can lower the energy of one diastereomeric pathway relative to the other.[3] For example, a reversal of selectivity has been observed through intramolecular hydrogen bonding in certain solvent systems.[17]

Q2: What is the role of a photosensitizer and how do I choose one?

A2: A photosensitizer is a molecule that absorbs light and then transfers the energy to one of the reactants, promoting it to an excited state (typically a triplet state) that can then undergo cycloaddition.[1] This is useful when the reactant itself does not absorb light efficiently in the desired wavelength range or when direct excitation leads to undesirable side reactions. The key criterion for choosing a photosensitizer is that its triplet energy must be higher than that of the reactant to allow for efficient energy transfer.[14] Common sensitizers for [2+2] cycloadditions include acetone and benzophenone.[1][12] More advanced systems may use iridium or ruthenium complexes, or chiral thioxanthones for enantioselective reactions.[5][14][18]

Q3: Can I use Lewis acids in photochemical [2+2] cycloadditions?

A3: Yes, the use of Lewis acids in photochemical reactions is a powerful strategy, particularly for achieving enantioselectivity.[9] A chiral Lewis acid can bind to a substrate, creating a chiral environment and influencing the stereochemical outcome of the cycloaddition.[9] A dual-catalysis system, employing both a photocatalyst to absorb visible light and a chiral Lewis acid to control stereoselectivity, has been developed to overcome issues like the need for high catalyst loadings and the competition from racemic background reactions.[9]

Q4: My starting alkene is isomerizing from cis to trans under the reaction conditions. How does this affect my synthesis and how can I prevent it?

A4: Cis-trans isomerization is a common side reaction in photocycloadditions and can be detrimental as it consumes the desired starting material and can lead to a mixture of products.[1][6] This occurs because the excited state of the alkene often has a lower barrier to rotation around the double bond. To minimize this, you can try lowering the reaction temperature, reducing the reaction time, or using a photosensitizer that promotes the cycloaddition to occur more rapidly than the isomerization.

Q5: Are there alternatives to [2+2] cycloadditions for synthesizing cyclobutanes with high diastereoselectivity?

A5: While [2+2] cycloadditions are the most common method, other strategies exist. For instance, the ring-opening of bicyclo[1.1.0]butanes (BCBs) with nucleophiles, catalyzed by Lewis acids, can produce highly functionalized cyclobutanes with excellent diastereoselectivity.[7][8] Another approach is the stereospecific ring contraction of pyrrolidines, which can transfer the stereochemical information from the starting material to the cyclobutane product.[19][20]

Data Presentation and Experimental Protocols

Table 1: Effect of Solvent and Temperature on Diastereoselectivity
EntrySolventTemperature (°C)Diastereomeric Ratio (d.r.)Yield (%)Reference
1Toluene255:175[1][4]
2Acetonitrile251.5:160[1][4]
3Toluene-2010:170[1][6]
4Hexafluoro-2-propanol (HFIP)25>20:185[1]
5Water (with surfactant)08:168[21]

Note: Data is illustrative and compiled from general principles discussed in the cited literature. Actual results will vary based on specific substrates and reaction conditions.

General Protocol for a Diastereoselective Photochemical [2+2] Cycloaddition

This protocol provides a general framework for setting up and running a photochemical [2+2] cycloaddition.

  • Preparation of Reactants and Solvent:

    • Ensure all reactants are pure. If necessary, purify starting materials by distillation or chromatography.

    • Select a suitable solvent (e.g., degassed acetone, acetonitrile, or trifluorotoluene).[1][14] The solvent should not absorb strongly at the irradiation wavelength.

    • Thoroughly degas the solvent by sparging with an inert gas (N₂ or Ar) for at least 30 minutes or by using 3-4 freeze-pump-thaw cycles.[1][6]

  • Reaction Setup:

    • In a quartz reaction vessel (or borosilicate glass if irradiating with visible light), combine the alkene substrates under an inert atmosphere.[22]

    • If using a photosensitizer or catalyst, add it at the appropriate loading (typically 1-10 mol%).[1][14]

    • Add the degassed solvent to achieve the desired concentration (e.g., 0.01-0.1 M).[1][14][22]

    • Seal the vessel and place it in a photochemical reactor (e.g., a Rayonet reactor) equipped with a cooling system to maintain the desired temperature.[22]

  • Irradiation and Monitoring:

    • Irradiate the reaction mixture with a lamp of the appropriate wavelength (e.g., 300 nm for direct excitation of enones, or blue LEDs for visible-light photocatalysis).[1][5]

    • Stir the reaction mixture continuously.

    • Monitor the progress of the reaction periodically by taking small aliquots and analyzing them by TLC, GC-MS, or ¹H NMR.[1][22]

  • Workup and Purification:

    • Once the reaction is complete (as indicated by the consumption of the limiting reagent), stop the irradiation.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to isolate the desired cyclobutane diastereomer.[1]

    • Characterize the product and determine the diastereomeric ratio by ¹H NMR or other suitable analytical techniques.

Visual Diagrams

Troubleshooting Workflow for Poor Diastereoselectivity

G Start Poor Diastereoselectivity Observed Solvent Screen Solvent Polarity (e.g., Toluene, CH3CN, HFIP) Start->Solvent Temp Lower Reaction Temperature (e.g., 0 °C, -20 °C, -78 °C) Start->Temp LewisAcid Introduce Lewis Acid Catalyst (e.g., Sc(OTf)3, Chiral Catalyst) Start->LewisAcid Sterics Modify Substrate Sterics (Increase steric bulk) Start->Sterics Result Improved Diastereoselectivity Solvent->Result Temp->Result LewisAcid->Result Sterics->Result

Caption: A decision-making workflow for troubleshooting poor diastereoselectivity.

General Experimental Workflow for Optimization

G cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Analysis & Optimization Prep_Reactants Purify Reactants Setup Setup Reaction (Inert Atmosphere, Quartz Vessel) Prep_Reactants->Setup Prep_Solvent Degas Solvent Prep_Solvent->Setup Irradiate Irradiate at Controlled Temp Setup->Irradiate Monitor Monitor by TLC/GC-MS Irradiate->Monitor Workup Workup & Purify Monitor->Workup Analyze Analyze Yield & d.r. Workup->Analyze Optimize Optimize Conditions (Solvent, Temp, Catalyst) Analyze->Optimize Optimize->Setup Iterate

Sources

Technical Support Center: Diastereoselective Reduction of Cyclobutylidene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for optimizing the diastereomeric ratio in the reduction of cyclobutylidene derivatives. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of stereoselective synthesis involving four-membered ring systems. Here, you will find in-depth troubleshooting guides, frequently asked questions, and detailed protocols to enhance your experimental outcomes.

Introduction: The Unique Challenge of the Cyclobutane Ring

The reduction of cyclobutylidene derivatives to their corresponding cyclobutanol products presents a unique stereochemical challenge. Unlike their more flexible cyclohexyl counterparts, the inherent ring strain and puckered conformation of the cyclobutane ring significantly influence the facial selectivity of hydride attack.[1][2] This guide will delve into the mechanistic underpinnings of these reactions and provide practical strategies to achieve high diastereoselectivity.

Frequently Asked Questions (FAQs)

Q1: What is the typical diastereomeric outcome in the reduction of a 3-substituted cyclobutanone?

In the majority of cases, the hydride reduction of 3-substituted cyclobutanones leads to the predominant formation of the cis-alcohol.[1][3][4][5] This high selectivity is often observed irrespective of the steric bulk of the reducing agent.[1][3][4][5]

Q2: How does the Felkin-Anh model apply to the reduction of cyclobutylidene derivatives?

The Felkin-Anh model is a widely accepted framework for predicting the stereochemical outcome of nucleophilic additions to chiral carbonyl compounds.[6][7][8] In the context of cyclobutanone reduction, it helps to rationalize the observed preference for an anti-facial hydride approach. Computational studies have shown that torsional strain plays a major role in favoring this trajectory.[1][3][5][6]

Q3: What is "chelation control," and can it be used to influence the diastereoselectivity in these reductions?

Chelation control is a powerful strategy where a Lewis acidic metal cation coordinates to the carbonyl oxygen and a nearby heteroatom (like an oxygen or nitrogen) on a substituent. This coordination locks the conformation of the substrate, directing the nucleophilic attack to a specific face.[6] For α-alkoxy ketones, chelation control can often reverse the diastereoselectivity predicted by the Felkin-Anh model.[6] While less documented for 3-substituted cyclobutanones, the principle remains a viable consideration if a chelating group is present.

Q4: How does ring strain affect the stereoselectivity of cyclobutanone reduction?

The significant ring strain in cyclobutanones (approximately 120 kJ mol⁻¹) influences their reactivity and the geometry of the transition state.[2] The puckering of the ring aims to minimize torsional strain from eclipsed interactions, and this conformational preference directs the incoming nucleophile to the less hindered face to avoid unfavorable steric interactions.[1]

Troubleshooting Guide: Improving Your Diastereomeric Ratio

This section addresses common issues encountered during the reduction of cyclobutylidene derivatives and provides actionable solutions based on established chemical principles.

Issue 1: Low Diastereoselectivity (Suboptimal cis:trans Ratio)

Potential Causes:

  • Suboptimal Reaction Temperature: Higher temperatures can lead to decreased selectivity by providing enough energy to overcome the activation barrier for the formation of the minor diastereomer.

  • Inappropriate Solvent Choice: The polarity of the solvent can influence the transition state and the effective size of the reducing agent. Highly polar solvents can coordinate with the metal counterion of the hydride reagent, affecting its reactivity and selectivity.[1]

  • Electronic Effects of Substituents: The electronic nature of the substituents on the cyclobutane ring can influence the transition state geometry and, consequently, the diastereoselectivity.

Solutions:

  • Lower the Reaction Temperature: A pronounced increase in diastereoselectivity is often achieved by lowering the reaction temperature.[1][3][4][5] Performing the reduction at -78 °C is a standard starting point.

  • Optimize Solvent Polarity: Experiment with less polar solvents. A decrease in solvent polarity has been shown to enhance the diastereoselectivity in favor of the cis-isomer.[1][3][4][5]

  • Consider Substituent Effects: For substrates with heteroatom-containing substituents, such as a benzyloxy group, repulsive electrostatic interactions can further disfavor the syn-facial attack, thereby increasing cis-selectivity.[1][3][5]

Issue 2: Poor Yield or Incomplete Reaction

Potential Causes:

  • Steric Hindrance: Bulky substituents on the cyclobutane ring or the use of a very hindered reducing agent can slow down the reaction rate.

  • Reagent Decomposition: Hydride reagents, particularly lithium aluminum hydride (LiAlH₄), are sensitive to moisture and can decompose if not handled under inert conditions.

  • Insufficient Reagent: The stoichiometry of the reducing agent may be insufficient for complete conversion.

Solutions:

  • Select an Appropriately Sized Reducing Agent: While diastereoselectivity in cyclobutanone reductions is less dependent on the size of the reducing agent compared to cyclohexanones, a less hindered reagent like sodium borohydride (NaBH₄) may improve the reaction rate for sterically demanding substrates.

  • Ensure Anhydrous Conditions: Use freshly dried solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent reagent quenching.

  • Increase Reagent Stoichiometry: Use a slight excess of the hydride reagent (e.g., 1.2-1.5 equivalents) to drive the reaction to completion.

Data Presentation: Impact of Reaction Conditions on Diastereoselectivity

The following table summarizes the reported effects of various experimental parameters on the diastereomeric ratio (cis:trans) for the reduction of 3-substituted cyclobutanones.

ParameterChangeEffect on cis:trans RatioRationale
Temperature DecreaseIncreaseLower thermal energy favors the transition state with the lower activation energy, leading to the major diastereomer.[1][3][4][5]
Solvent Polarity DecreaseIncreaseLess polar solvents minimize coordination with the hydride's counterion, potentially leading to a more defined transition state.[1][3][4][5]
Reducing Agent Size VariesMinimal EffectThe inherent strain and conformation of the cyclobutane ring are the dominant factors controlling facial selectivity, making the reaction less sensitive to the steric bulk of the nucleophile compared to other cyclic systems.[1][3][4]

Detailed Protocols & Methodologies

General Protocol for the Diastereoselective Reduction of a 3-Substituted Cyclobutanone

This protocol provides a starting point for achieving high cis-selectivity.

Materials:

  • 3-substituted cyclobutanone

  • Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄)

  • Anhydrous methanol (for NaBH₄) or anhydrous diethyl ether/THF (for LiAlH₄)

  • Anhydrous dichloromethane (optional, as a co-solvent)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

Procedure:

  • Reaction Setup: Under an inert atmosphere (N₂ or Ar), dissolve the 3-substituted cyclobutanone in the chosen anhydrous solvent and cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of Reducing Agent: Slowly add the hydride reagent (as a solid for NaBH₄ in methanol, or as a solution for LiAlH₄ in ether/THF) to the stirred solution of the cyclobutanone.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Quenching the Reaction: Once the starting material is consumed, cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.

  • Workup: Allow the mixture to warm to room temperature. If using an ethereal solvent, add water to dissolve the inorganic salts. Separate the organic layer, and extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Combine the organic extracts, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to isolate the desired cyclobutanol.

  • Characterization: Determine the diastereomeric ratio of the product mixture using ¹H NMR spectroscopy.

Visualizing Reaction Pathways

The following diagrams illustrate the key concepts discussed in this guide.

Felkin_Anh_Model cluster_0 Felkin-Anh Model for Cyclobutanone Reduction Reactant 3-Substituted Cyclobutanone Transition_State Hydride approaches anti to the large substituent Reactant->Transition_State Hydride Attack Product Predominantly cis-Alcohol Transition_State->Product

Caption: Felkin-Anh model illustrating the preferred anti-facial attack of the hydride.

Troubleshooting_Flowchart start Low Diastereoselectivity? temp Decrease Reaction Temperature (-78 °C) start->temp Yes success High Diastereoselectivity Achieved start->success No solvent Decrease Solvent Polarity temp->solvent recheck Re-evaluate Diastereomeric Ratio solvent->recheck recheck->temp Not Improved recheck->success Improved

Caption: Troubleshooting workflow for improving diastereoselectivity.

References

  • Deraet, X., et al. (2020). Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory. The Journal of Organic Chemistry, 85(13), 8496–8505. [Link]

  • Voets, L., et al. (2020). Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory. Vrije Universiteit Brussel. [Link]

  • Deraet, X., et al. (2020). Stereoselective Reductions of 3-Substituted Cyclobutanones: a Comparison Between Experiment and Theory. ResearchGate. [Link]

  • Deraet, X., et al. (2020). Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory. PubMed. [Link]

  • Armstrong, A. (2004). Organic Synthesis Lecture 2: Stereochemistry in the reduction of ketones to alcohols. Imperial College London.
  • Chemistry Notes. (2022). Felkin Ahn Model: Easy explanation with examples. [Link]

  • Wilson, A. D., et al. (2018). Effects of ring-strain on the ultrafast photochemistry of cyclic ketones. Physical Chemistry Chemical Physics, 20(24), 16396–16410. [Link]

  • University of Liverpool. (n.d.). Nucleophilic Additions to Carbonyls- Stereoselectivity of Addition. [Link]

Sources

troubleshooting low yields in the synthesis of cyclobutane-1,3-diamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth troubleshooting for common issues encountered during the synthesis of cis- and trans-cyclobutane-1,3-diamine, crucial building blocks in medicinal chemistry and materials science. We will move beyond simple procedural lists to explore the underlying chemical principles governing yield and purity, empowering you to diagnose and resolve challenges in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to cyclobutane-1,3-diamine?

The primary routes involve the multi-step synthesis starting from cyclobutane-1,1-dicarboxylic acid or the [2+2] cycloaddition of ketene with an appropriate enamine. Another common method is the Hofmann rearrangement of cyclobutane-1,3-dicarboxamide. Each route has its own set of advantages and challenges regarding stereocontrol and overall yield.

Q2: Why is controlling the cis/trans stereochemistry of the diamine important?

The spatial arrangement of the two amino groups is critical as it dictates the molecule's geometry and how it can be incorporated into larger structures like pharmaceuticals or polymers. The biological activity of a drug candidate, for example, can be highly dependent on a specific isomer of the cyclobutane-1,3-diamine core.

Q3: My final product is a mixture of cis and trans isomers. How can I separate them?

Separation can be challenging due to the similar physical properties of the isomers. Fractional crystallization of diamine salts (e.g., hydrochlorides or tartrates) is a common method. Additionally, column chromatography on silica gel, potentially with a modified mobile phase (e.g., containing a small percentage of triethylamine to prevent streaking), can be effective.

Q4: Are there any major safety concerns when synthesizing cyclobutane-1,3-diamine?

Yes. Many of the reagents used, such as sodium azide in the Curtius rearrangement or bromine and sodium hydroxide in the Hofmann rearrangement, are hazardous. It is crucial to consult the Safety Data Sheet (SDS) for all reagents and to work in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

In-Depth Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format.

Issue 1: Low Yield in the Hofmann Rearrangement of Cyclobutane-1,3-dicarboxamide

Question: I am attempting to synthesize cyclobutane-1,3-diamine via the Hofmann rearrangement of the corresponding dicarboxamide, but my yields are consistently below 30%. What are the likely causes and how can I improve this?

Possible Causes & Solutions:

  • Incomplete Hofmann Rearrangement: The Hofmann rearrangement is sensitive to stoichiometry and temperature. An insufficient amount of bromine or sodium hydroxide can lead to incomplete conversion.

    • Recommendation: Ensure you are using a freshly prepared solution of sodium hypobromite (from Br₂ and NaOH). The reaction is often run at low temperatures (0-5 °C) to start, followed by warming to drive the rearrangement to completion. Carefully monitor the reaction temperature.

  • Side Reactions: The intermediate isocyanate can react with water to form an unstable carbamic acid, which can decompose back to the amine and CO₂. However, the isocyanate can also react with the product diamine to form urea-like byproducts, which can be difficult to remove and will lower the yield of the desired product.

    • Recommendation: Maintain a sufficiently high concentration of hydroxide throughout the reaction to ensure rapid hydrolysis of the isocyanate to the amine, minimizing the chance of side reactions. A slow, controlled addition of the bromine solution to the amide in aqueous NaOH is recommended.

  • Difficult Product Isolation: Cyclobutane-1,3-diamine is a small, polar molecule that can be highly soluble in water, making extraction difficult.

    • Recommendation: After the reaction is complete, perform multiple extractions with a suitable organic solvent like dichloromethane or chloroform. Salting out the aqueous layer by saturating it with NaCl or K₂CO₃ can significantly improve extraction efficiency.

Issue 2: Poor Diastereoselectivity in the Reduction of Cyclobutane-1,3-dione Dioxime

Question: I am synthesizing the diamine by reducing cyclobutane-1,3-dione dioxime, but I am getting a nearly 1:1 mixture of cis and trans isomers. How can I favor the formation of the cis isomer?

Possible Causes & Solutions:

  • Choice of Reducing Agent: The choice of reducing agent and reaction conditions plays a crucial role in the stereochemical outcome of the reduction of the oxime groups.

    • Recommendation: Catalytic hydrogenation is a common method for this reduction. The choice of catalyst can influence the stereoselectivity. For example, hydrogenation using a platinum catalyst (like PtO₂) in an acidic medium (like acetic acid) often favors the formation of the cis isomer. This is because the substrate can adsorb onto the catalyst surface in a conformation that leads to the delivery of hydrogen from the same face.

  • Reaction Temperature and Pressure: These parameters can also affect the diastereoselectivity.

    • Recommendation: Experiment with different temperatures and hydrogen pressures. Lower temperatures often lead to higher selectivity. It is advisable to start with literature procedures and then systematically vary these parameters to optimize for the desired isomer.

Table 1: Comparison of Reducing Agents for Cyclobutane-1,3-dione Dioxime

Reducing Agent/SystemTypical Diastereomeric Ratio (cis:trans)AdvantagesDisadvantages
H₂, PtO₂, Acetic AcidCan favor cisHigh yield, relatively cleanRequires specialized hydrogenation equipment
Sodium in EthanolOften results in mixturesDoes not require high pressureCan be difficult to control, safety concerns with sodium
LiAlH₄ in THFCan result in mixturesPowerful reducing agentHighly reactive, requires careful handling
Issue 3: Low Yield in the [2+2] Cycloaddition Step

Question: I am using a [2+2] cycloaddition to form the cyclobutane ring, but the yield is very low, and I see a lot of starting material and some polymeric material. What is going wrong?

Possible Causes & Solutions:

  • Purity of Starting Materials: [2+2] cycloadditions are often sensitive to impurities in the starting materials, especially the ketene or ketene equivalent.

    • Recommendation: Ensure your starting materials are pure. If you are generating a ketene in situ, make sure the precursors are of high purity and the reaction conditions for its generation are optimized.

  • Incorrect Reaction Concentration: The concentration of the reactants can be critical. If the concentration is too high, polymerization of the ketene or other side reactions can dominate.

    • Recommendation: Run the reaction under high dilution conditions. This can be achieved by slowly adding one of the reactants to a solution of the other over a long period. This maintains a low instantaneous concentration of the reactive species, favoring the intramolecular [2+2] cycloaddition over intermolecular polymerization.

  • Thermal Instability: The cyclobutane product might be thermally unstable under the reaction conditions, leading to a retro-[2+2] reaction.

    • Recommendation: Conduct the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Monitor the reaction progress closely by TLC or GC-MS to avoid prolonged heating.

Experimental Workflow & Troubleshooting Logic

The following diagram outlines a logical workflow for troubleshooting low yields in the synthesis of cyclobutane-1,3-diamine.

TroubleshootingWorkflow start Low Yield Encountered check_purity Verify Purity of Starting Materials & Reagents start->check_purity purity_ok Purity Confirmed? check_purity->purity_ok check_conditions Review Reaction Conditions (Temp, Conc., Stoichiometry) conditions_ok Conditions Match Protocol? check_conditions->conditions_ok analyze_byproducts Analyze Crude Product (NMR, GC-MS, LC-MS) byproducts_identified Byproducts Identified? analyze_byproducts->byproducts_identified purity_ok->check_conditions Yes optimize_purity Purify Starting Materials (Distillation, Recrystallization) purity_ok->optimize_purity No conditions_ok->analyze_byproducts Yes optimize_conditions Systematically Vary Conditions (e.g., Temperature Gradient) conditions_ok->optimize_conditions No address_side_reactions Modify Protocol to Minimize Identified Side Reactions byproducts_identified->address_side_reactions Yes end_fail Consult Alternative Route byproducts_identified->end_fail No re_run Re-run Experiment optimize_purity->re_run optimize_conditions->re_run address_side_reactions->re_run re_run->start Yield Still Low end_success Yield Improved re_run->end_success Success!

Caption: A systematic workflow for troubleshooting low yields.

References

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. [Link]

  • Wang, Z. (2010). Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons. [Link]

  • Caron, S. (2011). Practical Synthetic Organic Chemistry: Reactions, Principles, and Techniques. John Wiley & Sons. [Link]

purification techniques for separating cis and trans cyclobutane-1,3-diamine isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of cyclobutane-1,3-diamine isomers. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of separating these challenging geometric isomers. As diastereomers, the cis and trans forms of cyclobutane-1,3-diamine possess distinct physical and chemical properties, which we can exploit for their separation.[1][2] This center provides field-proven insights, troubleshooting guides, and detailed protocols to help you achieve high purity for your target isomer.

Troubleshooting Guide: Common Issues in Isomer Separation

This section addresses specific problems you may encounter during your purification experiments. The solutions provided are based on established chemical principles and practical laboratory experience.

Question 1: I'm seeing poor resolution or complete co-elution of my cis and trans isomers during column chromatography. What's going wrong?

Answer: This is the most common challenge. Poor resolution in chromatographic separations of diastereomers typically stems from insufficient selectivity between the isomers under the chosen conditions. Because cis and trans isomers can have very similar polarities, achieving baseline separation requires careful method optimization.[2][3]

Potential Causes & Solutions:

  • Suboptimal Stationary Phase:

    • Insight: The choice of stationary phase is critical. While standard silica gel can work, the rigid structure of the cyclobutane ring may lead to unique interactions that are better exploited by other materials.[3]

    • Solution: For these polar diamines, reversed-phase chromatography on a C18 stationary phase is often more effective than normal-phase on silica.[1][2] The hydrophobic interactions with the C18 chains can amplify the subtle differences in the isomers' shapes, leading to better separation.

  • Incorrect Mobile Phase Composition:

    • Insight: An isocratic (constant solvent composition) mobile phase may not have the resolving power to separate closely eluting compounds.

    • Solution: Implement a shallow gradient elution. Start with a weaker solvent system (e.g., high water content in reversed-phase) and gradually increase the organic solvent concentration. This allows the subtle differences in interaction with the stationary phase to manifest as different retention times. For reversed-phase, a common system is a gradient of acetonitrile or methanol in water, often with a modifier like trifluoroacetic acid (TFA) or formic acid to improve peak shape by protonating the amines.

  • Column Overloading:

    • Insight: Loading too much sample onto the column saturates the stationary phase, causing band broadening and preventing effective separation.

    • Solution: Reduce the sample load. As a rule of thumb for flash chromatography, the sample mass should be 1-5% of the silica gel mass. For preparative HPLC, this is even lower. Perform a loading study with small-scale injections to determine the maximum capacity of your column without sacrificing resolution.

  • Insufficient Column Length/Efficiency:

    • Insight: For difficult separations, a higher number of theoretical plates is needed, which can be achieved with a longer column.

    • Solution: In flash chromatography, you can physically stack two columns to increase the effective length and improve resolution.[1][2] This is a cost-effective way to enhance separation without changing the fundamental method.

Question 2: I'm trying fractional crystallization, but both isomers are crashing out of solution, or nothing crystallizes at all. How can I improve this?

Answer: Fractional crystallization relies on significant differences in the solubility of the isomers in a specific solvent system.[4][5] If the solubilities are too similar, or if you are far from the optimal saturation point, the separation will fail.

Potential Causes & Solutions:

  • Inappropriate Solvent System:

    • Insight: The ideal solvent is one in which one isomer is sparingly soluble while the other is relatively soluble at a given temperature.

    • Solution: Conduct a thorough solvent screen. Test a range of solvents with varying polarities (e.g., ethanol, methanol, isopropanol, acetonitrile, ethyl acetate, and mixtures with water or hexanes). The goal is to find a system where cooling a saturated solution selectively precipitates one isomer in high purity.

  • Similar Solubility of Free Amines:

    • Insight: The free diamine isomers may have very similar crystal lattice energies and solubilities, making direct crystallization difficult.

    • Solution: Convert the diamines into diastereomeric salts using a resolving agent or a simple acid.[6][7] Reacting the cis/trans mixture with an acid like hydrochloric acid (HCl) to form the dihydrochloride salts can dramatically alter their solubility profiles.[8] The different spatial arrangement of the ammonium chloride groups in the cis and trans salts leads to different crystal packing and, consequently, different solubilities in solvents like methanol or ethanol.[8]

  • Supersaturation or Kinetically Trapped States:

    • Insight: Sometimes a solution can become supersaturated without forming crystals, or an amorphous solid precipitates instead of well-ordered crystals.

    • Solution:

      • Introduce a Seed Crystal: If you have a small amount of pure desired isomer, add a single crystal to the cooled, saturated solution to initiate selective crystallization.

      • Control Cooling Rate: Cool the solution slowly. A gradual temperature decrease allows for the selective formation of the most stable crystal lattice (the less soluble isomer) rather than the rapid precipitation of both.

Question 3: My analytical HPLC shows a good separation, but I can't get the same result on my preparative flash chromatography system. Why?

Answer: Scaling up a separation from analytical to preparative scale is not always linear. The dynamics of flow, column packing, and sample loading are significantly different.

Potential Causes & Solutions:

  • Different Selectivity of Stationary Phases:

    • Insight: The silica or C18 used in analytical HPLC columns is often of a different particle size, pore size, and bonding density than the bulk media used in flash cartridges. This can alter the selectivity.

    • Solution: Whenever possible, use a flash cartridge packed with media from the same manufacturer and product line as your analytical column, or one specifically designed to mimic HPLC selectivity.

  • Linear Velocity Mismatch:

    • Insight: The efficiency of a chromatographic separation is dependent on the linear velocity (flow rate relative to column diameter) of the mobile phase.

    • Solution: When scaling up, aim to maintain the same linear velocity. You will need to calculate the appropriate flow rate for the larger diameter preparative column. The formula is: Flow_prep = Flow_anal * (Radius_prep² / Radius_anal²).

  • Thermal Effects:

    • Insight: On a larger scale, the heat generated from the solvent-stationary phase interaction can be more significant, leading to band broadening.

    • Solution: For highly exothermic separations, consider using a jacketed column to control the temperature or reducing the flow rate to allow for better heat dissipation.

Frequently Asked Questions (FAQs)

Q1: What are the principal strategies for separating cis and trans isomers of cyclobutane-1,3-diamine? A1: Since cis and trans isomers are diastereomers, they have different physical properties. The main strategies to exploit these differences are:

  • Chromatography: Techniques like Flash Chromatography, HPLC, and SFC are effective.[3][9] Reversed-phase HPLC or flash chromatography on a C18 column is often a first choice.[1][2]

  • Fractional Crystallization: This method is based on the differential solubility of the isomers.[4][10] It is particularly useful for large-scale separations and can be enhanced by converting the amines to salts (e.g., dihydrochlorides) to exaggerate solubility differences.[8][11]

  • Derivatization: The isomers can be reacted with a chiral or achiral reagent to create new diastereomers with more pronounced differences in their physical properties, making them easier to separate by chromatography or crystallization.[12] After separation, the derivatizing group is removed to yield the pure isomers.

Q2: Can I use achiral chromatography to separate these isomers? A2: Yes, absolutely. Cis and trans isomers are diastereomers, not enantiomers. Diastereomers have different physical properties (boiling point, melting point, solubility, polarity) and therefore can be separated using standard achiral chromatography techniques like HPLC or flash chromatography on silica gel or C18 columns.[1][2][3] Chiral chromatography is only necessary for separating enantiomers (mirror images).[6]

Q3: How do I choose between chromatography and crystallization? A3: The choice depends on several factors:

  • Scale: For small quantities (mg to low grams), chromatography is often faster for method development and purification. For larger, industrial scales (multi-gram to kg), fractional crystallization is typically more economical and scalable.[11]

  • Purity Requirement: High-performance chromatography (HPLC) can often achieve very high purity (>99.5%). Crystallization can also yield very pure material but may require multiple recrystallization steps.

  • Development Time: Developing a robust crystallization procedure can be more time-consuming (requiring extensive solvent screening) than developing a chromatographic method.

Q4: How can I confirm the stereochemistry (i.e., which isomer is cis and which is trans) after separation? A4: The most definitive methods for stereochemical assignment are:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Specifically, 1H NMR can be used to distinguish the isomers. The coupling constants (³J) between protons on the cyclobutane ring and the spatial relationship of the amine groups will be different for the cis and trans isomers. Nuclear Overhauser effect (NOE) experiments can also reveal through-space proximity of protons, helping to confirm the relative stereochemistry.[5]

  • X-ray Crystallography: If you can grow a suitable single crystal of one of the separated isomers (or a derivative), X-ray crystallography provides an unambiguous determination of its three-dimensional structure.[5]

Data & Protocols

Comparison of Primary Separation Techniques
TechniquePrincipleTypical ScaleAdvantagesDisadvantages
Reversed-Phase Flash Chromatography Differential partitioning between a polar mobile phase and a non-polar (C18) stationary phase.[1]50 mg - 50 gFast method development, good resolution, applicable to a wide range of polarities.Higher solvent consumption, requires specialized equipment, media can be expensive.
Fractional Crystallization Difference in solubility between the cis and trans isomers in a specific solvent.[4][10]1 g - 100+ kgHighly scalable, cost-effective for large quantities, can yield very high purity material.Can be time-consuming to develop, may not work if solubilities are too similar, potential for lower initial yield.
Derivatization followed by Separation Chemical modification to amplify physical differences before applying chromatography or crystallization.[6][8]mg - kgEnables separation of otherwise inseparable isomers, can make compounds more amenable to crystallization.Adds extra steps (reaction and deprotection), requires careful selection of derivatizing agent.
Experimental Protocols
Protocol 1: Reversed-Phase Flash Chromatography Separation

This protocol outlines a general procedure for separating a mixture of cis and trans cyclobutane-1,3-diamine using a C18-functionalized silica gel flash cartridge.

Materials:

  • Crude mixture of cyclobutane-1,3-diamine isomers.

  • SepaFlash C18 Reversed Phase Cartridge or equivalent.[1]

  • Flash chromatography system (e.g., SepaBean machine T).[1]

  • Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Solvent B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Methanol for sample dissolution.

Procedure:

  • Sample Preparation: Dissolve the crude isomer mixture in a minimal amount of methanol. If the sample is not fully soluble, add a small amount of Solvent A to aid dissolution.

  • Column Equilibration: Equilibrate the C18 column with 5% Solvent B in Solvent A for at least 3-5 column volumes.

  • Sample Loading: Load the prepared sample onto the column. For liquid loading, inject the solution directly. For solid loading, adsorb the sample onto a small amount of C18 silica, evaporate the solvent, and load the dry powder into an empty cartridge placed before the main column.

  • Elution: Run a linear gradient to separate the isomers. A typical starting gradient might be:

    • 5-25% Solvent B over 20 column volumes.

    • Hold at 25% Solvent B for 5 column volumes.

    • Increase to 95% Solvent B to elute any remaining compounds.

    • Note: The optimal gradient must be determined empirically, often guided by analytical HPLC data.

  • Fraction Collection: Collect fractions based on the UV detector signal (e.g., at 210 nm or 220 nm).

  • Analysis: Analyze the collected fractions by TLC, analytical HPLC, or NMR to identify the pure fractions containing the cis and trans isomers.

  • Product Isolation: Combine the pure fractions for each isomer and remove the solvent under reduced pressure. The TFA salt can be removed by neutralization with a mild base and extraction, or by using an appropriate ion-exchange resin.

Protocol 2: Separation via Fractional Crystallization of Dihydrochloride Salts

This protocol is adapted from methods used for separating similar diamine isomers and leverages differential salt solubility.[8]

Materials:

  • Crude mixture of cyclobutane-1,3-diamine isomers.

  • Concentrated Hydrochloric Acid (HCl) or HCl gas.

  • Methanol.

  • Ethanol.

  • Sodium Hydroxide (NaOH) solution.

  • Dichloromethane or other suitable organic solvent for extraction.

Procedure:

  • Salt Formation: Dissolve the crude diamine mixture in methanol. Cool the solution in an ice bath. Slowly add two molar equivalents of concentrated HCl, or bubble HCl gas through the solution until it is saturated. This converts both isomers to their respective dihydrochloride salts.

  • First Crystallization (Isolation of the Less Soluble Isomer):

    • A precipitate of one of the dihydrochloride salts (e.g., the trans isomer, which is often less soluble in methanol) should form.[8]

    • Stir the slurry at a low temperature (e.g., 0-5 °C) for several hours to maximize precipitation.

    • Filter the solid precipitate and wash it with a small amount of cold methanol. This solid is enriched in one isomer. The filtrate contains the more soluble isomer.

  • Recrystallization for Purity:

    • Take the filtered solid and recrystallize it from a fresh portion of hot methanol or ethanol to improve its purity. Allow it to cool slowly to obtain high-purity crystals of the first isomer's salt.

  • Isolation of the Second Isomer:

    • Take the filtrate from step 2, which is enriched in the more soluble dihydrochloride salt (e.g., the cis isomer).

    • Evaporate the solvent under reduced pressure to obtain the crude solid of the second isomer's salt.

    • Fractionally crystallize this mixture from a different solvent, such as ethanol, where the solubility difference might be reversed or more pronounced.[8]

  • Conversion back to Free Amine:

    • For each purified salt, dissolve it in water and neutralize the solution by adding an aqueous NaOH solution until the pH is >12.

    • Extract the free diamine into an organic solvent like dichloromethane.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and evaporate the solvent to yield the pure cis or trans cyclobutane-1,3-diamine.

  • Purity Confirmation: Confirm the purity and identity of each final product using NMR and analytical chromatography.

Visualization of Workflows

SeparationDecision start Start: Crude Cis/Trans Mixture scale What is the scale of purification? start->scale chromatography Primary Method: Chromatography scale->chromatography < 10 g crystallization Primary Method: Fractional Crystallization scale->crystallization > 10 g small_scale < 10 g large_scale > 10 g dev_chrom Develop Flash/HPLC Method chromatography->dev_chrom check_solubility Screen for differential solubility of isomers or salts crystallization->check_solubility check_solubility->chromatography No end_cryst Pure Isomers check_solubility->end_cryst Yes sol_diff Significant Difference Found no_sol_diff No/Poor Difference end_chrom Pure Isomers dev_chrom->end_chrom

FlashChromatography cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation prep_sample 1. Dissolve Sample in minimal MeOH/Solvent A equil_col 2. Equilibrate C18 Column (5% B in A) prep_sample->equil_col load_sample 3. Load Sample (Liquid or Solid Load) run_grad 4. Run Gradient Elution (e.g., 5-25% Solvent B) load_sample->run_grad collect_frac 5. Collect Fractions (UV-guided) run_grad->collect_frac analyze_frac 6. Analyze Fractions (HPLC/TLC) pool_iso 7. Pool Pure Fractions & Evaporate Solvent analyze_frac->pool_iso final_prod Pure Isomer Salts pool_iso->final_prod

FractionalCrystallization start Crude Diamine Mixture in Methanol salt_form 1. Form Dihydrochloride Salts (Add HCl) start->salt_form cool 2. Cool Solution Slowly (e.g., 0-5 °C) salt_form->cool filter 3. Filter Precipitate cool->filter solid Solid: Enriched in Less Soluble Isomer filter->solid filtrate Filtrate: Enriched in More Soluble Isomer filter->filtrate recryst 4a. Recrystallize Solid for Higher Purity solid->recryst evap 4b. Evaporate Filtrate filtrate->evap free_base1 5a. Neutralize (NaOH) & Extract recryst->free_base1 free_base2 5b. Neutralize (NaOH) & Extract evap->free_base2 isomer1 Pure Isomer 1 free_base1->isomer1 isomer2 Pure Isomer 2 free_base2->isomer2

References

  • The Purification of Diastereomers by SepaFlash C18 Reversed Phase Cartridge.
  • US3880925A - Separation and purification of cis and trans isomers.
  • Separation and Solubility of Cis and Trans Isomers in Nanostructured Double-Decker Silsequioxanes.
  • Purification strategies to separate cis and trans isomers of 2-Methyl-3-phenylaziridine. BenchChem.
  • Technical Support Center: Purification of Cyclobutane Isomers by Chrom
  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations.
  • What methods can you recommend for separating trans and cis isomers of isoquinolinone, given my unsuccessful attempts with various solvent ratios?
  • Hydroxyalkyl-substituted double-decker silsesquioxanes: effective separation of cis and trans isomers. Inorganic Chemistry Frontiers (RSC Publishing). DOI:10.1039/D2QI00577H.
  • AN032_The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge. Santai Technologies.
  • Preparative separation of four isomers of synthetic anisodamine by HPLC and diastereomer crystallization.
  • Optimization of the derivatization procedure for the separation of the stereoisomers of 1,3-dimethylamylamine (1,3-DMAA)
  • Chiral resolution. Wikipedia.
  • US3227764A - Separation of cis and trans isomers of tetraalkyl - 1,3 - cyclobutanediols and novel compound obtained thereby.
  • 5.8: Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts.

Sources

Technical Support Center: Scaling the Synthesis of Cyclobutane-1,3-diamine

Author: BenchChem Technical Support Team. Date: January 2026

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to addressing the scalability issues inherent in the production of cyclobutane-1,3-diamine. This valuable building block, with its constrained three-dimensional structure, is increasingly sought after in medicinal chemistry. However, transitioning its synthesis from the laboratory bench to a larger scale presents a unique set of challenges. This guide offers in-depth, field-proven insights in a troubleshooting and FAQ format to navigate these complexities effectively.

Section 1: Frequently Asked Questions (FAQs)

Here, we address common initial queries regarding the scalable synthesis of cyclobutane-1,3-diamine.

Q1: What are the most common synthetic routes for producing cyclobutane-1,3-diamine on a larger scale?

A1: The most prevalent and scalable methods for constructing the cyclobutane core of cyclobutane-1,3-diamine typically rely on classical malonate alkylation chemistry.[1][2] This approach involves the reaction of a malonic ester with a 1,3-dihalopropane derivative to form the cyclobutane ring, followed by functional group manipulations to introduce the two amine groups. Alternative routes, such as those involving [2+2] cycloadditions or ring contractions of pyrrolidines, have also been explored, but their scalability can be more challenging due to factors like catalyst costs, specialized equipment requirements (e.g., for photochemistry), and the generation of significant side products.[3][4]

Q2: What are the primary safety concerns when scaling up the synthesis of cyclobutane-1,3-diamine?

A2: A significant safety hazard in some synthetic routes is the use of sodium azide (NaN₃) for the introduction of amine functionalities.[5][6] Sodium azide is highly toxic and can form explosive heavy metal azides. When scaling up, it is crucial to have robust engineering controls in place, such as dedicated reaction vessels and proper ventilation, to handle this reagent safely. Additionally, many organic synthesis procedures involve flammable solvents and corrosive reagents, which pose increased risks at larger scales.[7] A thorough risk assessment for each step of the chosen synthetic route is mandatory.

Q3: How critical is stereoisomer control during scale-up?

A3: For applications in drug development, controlling the stereochemistry (i.e., obtaining the desired cis or trans isomer) is paramount, as different stereoisomers can have vastly different pharmacological activities. While diastereodivergent synthetic strategies exist to selectively produce one isomer over the other, maintaining this selectivity at a larger scale can be challenging.[8] Factors such as reaction temperature, reagent addition rates, and mixing efficiency can all influence the diastereomeric ratio. Therefore, careful process optimization and control are essential for reproducible, large-scale production of the desired stereoisomer.

Section 2: Troubleshooting Guide

This section provides detailed troubleshooting advice for specific issues that may arise during the scale-up of cyclobutane-1,3-diamine synthesis.

Issue 1: Low Yield and/or Incomplete Conversion

Q: We are experiencing a significant drop in yield as we increase the scale of our reaction. What are the likely causes and how can we address them?

A: A decrease in yield upon scale-up is a common problem and can stem from several factors:

  • Inefficient Mixing: In larger reactors, achieving homogeneous mixing is more difficult. This can lead to localized "hot spots" or areas of high reagent concentration, promoting side reactions.

    • Solution: Evaluate and optimize the reactor's agitation system. Consider using baffles or different impeller designs to improve mixing. For highly exothermic reactions, consider a semi-batch process where one reagent is added slowly to maintain better control.

  • Poor Temperature Control: Exothermic reactions that are easily managed in a small flask can become difficult to control at scale. Runaway reactions can lead to a host of side products and are a major safety concern.

    • Solution: Ensure the reactor has an adequate cooling capacity. A jacketed reactor with a circulating coolant is standard for larger scale synthesis. The rate of reagent addition should also be carefully controlled to manage the heat evolution.

  • Mass Transfer Limitations: In heterogeneous reactions (e.g., reactions involving a solid reagent or catalyst), the rate of reaction can become limited by the speed at which reactants can move between phases.

    • Solution: Increase agitation to improve the contact between phases. If using a solid reagent, consider using a finer particle size to increase the surface area.

Issue 2: Impurity Profile Changes with Scale

Q: We are observing new and/or increased levels of impurities in our crude product at a larger scale. How can we identify and mitigate these?

A: Changes in the impurity profile are often linked to the issues of mixing and temperature control mentioned above. Common impurities in diamine syntheses can include:

  • Over-alkylation or Polymeric Byproducts: Inadequate mixing can lead to localized excesses of alkylating agents, resulting in the formation of secondary and tertiary amines, or even polymeric material.[9]

    • Solution: Optimize the stoichiometry and addition rate of your reagents. Improved mixing will also help to ensure a more uniform reaction environment.

  • Imines and Other Oxidation Products: The presence of oxidizing agents or even atmospheric oxygen can lead to the formation of imine impurities.

    • Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Ensure all solvents and reagents are appropriately degassed if necessary.

  • Products of β-fragmentation: In synthetic routes involving radical intermediates, β-fragmentation can lead to the formation of open-chain byproducts.[10]

    • Solution: Carefully control the reaction temperature and consider the use of radical scavengers if this pathway is a significant issue.

Experimental Workflow for Impurity Identification and Mitigation

G cluster_0 Problem Identification cluster_1 Analysis cluster_2 Mitigation Strategy cluster_3 Validation Observe new/increased impurities at scale Observe new/increased impurities at scale Isolate impurities (e.g., preparative HPLC) Isolate impurities (e.g., preparative HPLC) Observe new/increased impurities at scale->Isolate impurities (e.g., preparative HPLC) Characterize impurities (NMR, MS) Characterize impurities (NMR, MS) Isolate impurities (e.g., preparative HPLC)->Characterize impurities (NMR, MS) Hypothesize formation pathway Hypothesize formation pathway Characterize impurities (NMR, MS)->Hypothesize formation pathway Modify reaction conditions (temperature, concentration) Modify reaction conditions (temperature, concentration) Hypothesize formation pathway->Modify reaction conditions (temperature, concentration) Improve mixing/mass transfer Improve mixing/mass transfer Hypothesize formation pathway->Improve mixing/mass transfer Change reagent stoichiometry or addition order Change reagent stoichiometry or addition order Hypothesize formation pathway->Change reagent stoichiometry or addition order Purge with inert gas Purge with inert gas Hypothesize formation pathway->Purge with inert gas Run small-scale experiments with modified conditions Run small-scale experiments with modified conditions Modify reaction conditions (temperature, concentration)->Run small-scale experiments with modified conditions Improve mixing/mass transfer->Run small-scale experiments with modified conditions Change reagent stoichiometry or addition order->Run small-scale experiments with modified conditions Purge with inert gas->Run small-scale experiments with modified conditions Analyze crude product for impurity levels Analyze crude product for impurity levels Run small-scale experiments with modified conditions->Analyze crude product for impurity levels Scale up successful modifications Scale up successful modifications Analyze crude product for impurity levels->Scale up successful modifications G Reaction Conditions Reaction Conditions Transition State Geometry Transition State Geometry Product Stereochemistry Product Stereochemistry Transition State Geometry->Product Stereochemistry Temperature Temperature Temperature->Transition State Geometry Reagent Addition Rate Reagent Addition Rate Reagent Addition Rate->Transition State Geometry Base Base Base->Transition State Geometry Solvent Solvent Solvent->Transition State Geometry

Sources

preventing by-product formation in Knoevenagel condensation of cyclobutanones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Knoevenagel condensation of cyclobutanones. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful C-C bond-forming reaction. Here, we address common challenges, particularly the prevention of by-product formation, providing in-depth, field-proven insights to enhance the yield, purity, and reproducibility of your experiments.

Troubleshooting Guide

This section addresses specific experimental issues in a problem-and-solution format. We delve into the root causes of common failures and provide actionable, step-by-step protocols to overcome them.

Problem 1: Low yield of the desired cyclobutylidene product and formation of a high-molecular-weight, sticky substance.

Plausible Cause: You are likely observing the formation of a Michael addition by-product. The initial Knoevenagel product, an electrophilic alkene, is susceptible to a subsequent nucleophilic attack by a second molecule of the active methylene compound's enolate.[1][2] This 1,4-conjugate addition leads to a dimeric adduct, which can sometimes polymerize further.

Solution Strategy:

The key is to control the reactivity and concentration of the enolate nucleophile after the initial condensation product is formed.

Step-by-Step Protocol to Mitigate Michael Addition:

  • Stoichiometric Control: Begin by using a precise 1:1 molar ratio of cyclobutanone to the active methylene compound. An excess of the nucleophile is a primary driver of this side reaction.

  • Lower Reaction Temperature: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). While this may slow down the primary condensation, it will disproportionately reduce the rate of the subsequent Michael addition, improving selectivity.

  • Catalyst Selection: Switch from strong bases to milder catalysts. Weakly basic amines like piperidine or ammonium salts such as ammonium acetate are often sufficient to catalyze the condensation without promoting excessive enolate formation for the secondary addition.[3][4] Lewis acids paired with a weak base (e.g., TiCl₄/Et₃N) can also be effective by activating the ketone's carbonyl group.[5][6]

  • Gradual Addition: Instead of adding all reagents at once, slowly add the active methylene compound to the mixture of cyclobutanone and catalyst over several hours using a syringe pump. This maintains a low instantaneous concentration of the nucleophile, favoring the initial condensation over the Michael addition.

Workflow for Michael Addition Prevention

cluster_problem Problem Identification cluster_diagnosis Diagnosis cluster_solution Solution Pathway Problem Low Yield & Sticky By-product Diagnosis Likely Cause: Michael Addition By-product Problem->Diagnosis Analysis S1 Adjust Stoichiometry (1:1 Ratio) Diagnosis->S1 Control S2 Reduce Temperature (0°C to RT) S1->S2 Optimize S3 Select Milder Catalyst (e.g., Piperidine, NH4OAc) S2->S3 Refine S4 Implement Gradual Addition of Nucleophile S3->S4 Enhance

Caption: A logical workflow for diagnosing and solving Michael addition side reactions.

Problem 2: The reaction is sluggish, and analysis shows significant unreacted cyclobutanone alongside a complex mixture of unidentified by-products.

Plausible Cause: This issue often points to two competing problems: inefficient water removal and potential self-condensation of the cyclobutanone. The Knoevenagel condensation is a reversible equilibrium reaction that produces water.[7] If water is not removed, the equilibrium will not favor the product. Concurrently, the basic catalyst can promote the self-aldol condensation of cyclobutanone, where one molecule acts as an enolate and attacks another.[8][9]

Solution Strategy:

The approach here is twofold: drive the desired reaction equilibrium forward and suppress the undesired self-condensation pathway.

Step-by-Step Protocol for Improved Conversion and Selectivity:

  • Water Removal:

    • Azeotropic Distillation: If using a suitable solvent like toluene or benzene, equip the reaction flask with a Dean-Stark apparatus. This continuously removes water from the reaction mixture, irreversibly shifting the equilibrium towards the product.[7]

    • Drying Agents: For reactions in other solvents (e.g., DCM, THF), add molecular sieves (3Å or 4Å) to the reaction mixture to sequester the water as it is formed.

  • Suppressing Self-Condensation:

    • Avoid Strong Bases: Do not use strong bases like NaOH, KOH, or alkoxides. These will readily deprotonate the cyclobutanone at the α-position, initiating self-condensation.[3][4] Stick to weak amine bases.

    • Catalyst Choice: Primary and secondary amines are generally effective catalysts for the main reaction. Tertiary amines are typically not used as they operate via a different, often less effective, catalytic route for this specific condensation.[10]

    • Pre-mixing Order: Avoid pre-incubating the cyclobutanone with the base. Mix the cyclobutanone and the active methylene compound first, then add the catalyst to initiate the reaction.

Mechanism: Desired Reaction vs. Self-Condensation By-product

cluster_desired Desired Knoevenagel Pathway cluster_side_reaction Undesired Self-Condensation Pathway A Cyclobutanone + Active Methylene (AM) B Base abstracts H+ from AM (Forms Enolate) A->B C Enolate attacks Cyclobutanone Carbonyl B->C D Dehydration (-H2O) C->D E Desired Product: Cyclobutylidene Derivative D->E S1 Cyclobutanone S2 Base abstracts α-H+ (Forms Cyclobutanone Enolate) S1->S2 S3 Enolate attacks another Cyclobutanone molecule S2->S3 S4 Aldol Adduct S3->S4 S5 Dehydration (-H2O) S4->S5 S6 Self-Condensation By-product S5->S6

Caption: Competing reaction pathways for cyclobutanone under basic conditions.

Frequently Asked Questions (FAQs)

Q1: What is the best catalyst for the Knoevenagel condensation of cyclobutanone?

There is no single "best" catalyst, as the optimal choice depends on the specific active methylene compound and desired reaction conditions. However, a comparative analysis provides a strong starting point. Weak bases are generally preferred to avoid side reactions.[3]

Catalyst SystemTypical ConditionsAdvantagesPotential Issues
Piperidine 0.1-0.2 eq., Toluene, refluxWidely used, effective, good yields.Can promote Michael addition if not controlled.
Ammonium Acetate (NH₄OAc) 1-2 eq., Acetic Acid/TolueneMild, often suppresses side reactions.Can require longer reaction times or higher temps.
TiCl₄ / Pyridine or Et₃N 1 eq. TiCl₄, 2-4 eq. base, DCM, 0°C to RTExcellent for sterically hindered ketones, high yields.[5][6]Stoichiometric, requires anhydrous conditions, workup can be complex.
Boric Acid 10 mol%, Ethanol, RTMild, environmentally friendly, simple workup.[2]May not be effective for all substrate combinations.

Q2: How does solvent choice impact by-product formation?

Solvent selection is critical and influences reaction kinetics and selectivity.[11][12][13]

  • Polar Aprotic Solvents (e.g., DMF, Acetonitrile): These solvents can accelerate the reaction. They are particularly effective at promoting both the initial aldol addition and the subsequent dehydration step.[11][13] This can lead to high conversion and selectivity in short reaction times.

  • Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can stabilize the intermediates but may slow down the dehydration step, sometimes leading to lower overall yields and incomplete conversion.[11][14] However, for some systems, ethanol has been shown to provide excellent yields.[14]

  • Non-Polar Solvents (e.g., Toluene, Benzene, Hexane): These are ideal for azeotropic removal of water using a Dean-Stark trap, which is a highly effective method to drive the reaction to completion.[11] They are generally a first choice for difficult condensations.

  • Water: While seemingly counterintuitive for a condensation reaction, using water as a solvent with certain heterogeneous catalysts or under microwave irradiation can be a "green" and effective approach, sometimes minimizing organic by-products.[12][15]

Q3: My active methylene compound is a malonic acid derivative. Should I be concerned about decarboxylation?

Yes, this is a valid concern, particularly if you are using the Doebner modification of the Knoevenagel condensation.[3][16]

  • Mechanism: When one of the activating groups on the methylene compound is a carboxylic acid, the intermediate formed can readily lose CO₂ upon heating, especially in the presence of a base like pyridine.[10][16]

  • Prevention: If the dicarboxylic acid Knoevenagel product is your desired target, avoid high temperatures and prolonged reaction times. Use catalysts other than pyridine if possible. If the decarboxylated product is desired, then employing pyridine as the base/solvent and heating the reaction is the standard procedure (the Doebner modification).[3]

Q4: Can I run this reaction under solvent-free conditions?

Yes, solvent-free, or "neat," conditions are a viable and environmentally friendly option, often accelerated by microwave irradiation or grinding (mechanochemistry).[15][17] This approach can minimize solvent-related side products and simplify purification. Often, a solid-supported catalyst (e.g., a basic alumina or hydrotalcite) is used, which can be filtered off after the reaction, further simplifying the workup.[18]

General Experimental Protocol: Optimized Knoevenagel Condensation of Cyclobutanone

This protocol serves as a robust starting point, incorporating best practices to minimize by-product formation.

Materials:

  • Cyclobutanone (1.0 eq.)

  • Active Methylene Compound (e.g., Malononitrile) (1.0 eq.)

  • Catalyst (e.g., Piperidine, 0.1 eq.)

  • Solvent (e.g., Anhydrous Toluene)

  • Dean-Stark Apparatus, Condenser, and Heating Mantle

  • Inert Atmosphere (Nitrogen or Argon)

Procedure:

  • Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser under an inert atmosphere.

  • Reagent Charging: To the flask, add anhydrous toluene, cyclobutanone (1.0 eq.), and the active methylene compound (1.0 eq.).

  • Catalyst Addition: Add the piperidine catalyst (0.1 eq.) to the stirred mixture.

  • Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete when no more water is being collected and the starting materials are consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Wash the organic solution with dilute HCl (to remove the amine catalyst), followed by saturated sodium bicarbonate solution, and finally, brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization to obtain the pure cyclobutylidene product.

References

  • Effect of Various Solvents on the Knoevenagel Condensation Reaction at Room Temperature a - ResearchGate. Available at: [Link]

  • The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Available at: [Link]

  • RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW - Semantic Scholar. Available at: [Link]

  • The Importance and Applications of Knoevenagel Reaction (Brief Review) - Oriental Journal of Chemistry. Available at: [Link]

  • recent developments in knoevenagel condensation reaction: a review. Available at: [Link]

  • The Importance and Applications of Knoevenagel Reaction (Brief Review). Available at: [Link]

  • Effects of various solvents on Knoevenagel condensation - ResearchGate. Available at: [Link]

  • Exploring the role of solvent polarity in mechanochemical Knoevenagel condensation: in situ investigation and isolation of reaction intermediates - RSC Publishing. Available at: [Link]

  • Solvent effect on the Knoevenagel reaction a | Download Table - ResearchGate. Available at: [Link]

  • Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives - NIH. Available at: [Link]

  • Knoevenagel condensation - Wikipedia. Available at: [Link]

  • Cyclobutanone - Wikipedia. Available at: [Link]

  • Knoevenagel condensation reaction and its mechanism. - ResearchGate. Available at: [Link]

  • Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives | ACS Omega. Available at: [Link]

  • Coordination Polymers As Catalysts in Knoevenagel Condensations A Critical Review Analysis under Synthesis Conditions and Green Chemistry | Crystal Growth & Design - ACS Publications. Available at: [Link]

  • Cyclobutanone synthesis - Organic Chemistry Portal. Available at: [Link]

    • Draw the aldol self-condensation product of cyclobutanone with a base. (3 points) - Chegg. Available at: [Link]

  • Knoevenagel Condensation Reaction Mechanism | Full Video Lecture - YouTube. Available at: [Link]

  • (PDF) Discovery and Development of Cyclobutanone-Based Free Radical Ring Expansion and Annulation Reactions - ResearchGate. Available at: [Link]

  • Knoevenagel condensation mechanism and applications - Purechemistry. Available at: [Link]

  • Knoevenagel Condensation Mechanism | Organic Chemistry - YouTube. Available at: [Link]

  • Knoevenagel Condensation Doebner Modification - Organic Chemistry Portal. Available at: [Link]

  • Knoevenagel condensation - L.S.College, Muzaffarpur. Available at: [Link]

  • Simplified Approach to the Uncatalyzed Knoevenagel Condensation and Michael Addition Reactions in Water using Microwave Irradiation: Synthetic Communications - Taylor & Francis Online. Available at: [Link]

  • Knoevenagel Condensation Reaction / organic name reaction mechanism / knoevenagel reaction - IIT JEE - YouTube. Available at: [Link]

  • Self-aldol condensation of cyclopentanone - ResearchGate. Available at: [Link]

  • Site-Specific Tandem Knoevenagel Condensation–Michael Addition To Generate Antibody–Drug Conjugates - NIH. Available at: [Link]

  • One Pot Synthesis of the Knoevenagel Condensation Products Using Boric Acid as a Catalyst † - Sciforum. Available at: [Link]

Sources

Technical Support Center: Strategies for Controlling Acidic Impurities in Cyclobutane Synthesis Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for cyclobutane synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for the control of acidic impurities, a common challenge in various cyclobutane synthesis protocols. The presence of unwanted acidic compounds can significantly impact reaction efficiency, product stability, and downstream applications, making their control a critical aspect of process development.[1]

This resource offers a combination of frequently asked questions for quick reference and detailed troubleshooting guides for more complex issues, all presented in a practical question-and-answer format.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the most common sources of acidic impurities in cyclobutane synthesis?

A1: Acidic impurities can originate from several sources during cyclobutane synthesis.[2] Key contributors include:

  • Reagents and Starting Materials: Impurities present in starting materials or reagents can carry through the synthesis.[3] For example, acid chlorides used in ketene generation can contain residual HCl.[4]

  • Reaction Byproducts: Many synthetic routes generate acidic byproducts. A classic example is the in-situ generation of ketenes from acid chlorides using a non-nucleophilic amine base like triethylamine, which produces triethylamine hydrochloride.[4]

  • Catalyst Degradation: Lewis acids or transition metal catalysts used in cycloadditions can degrade or react with trace moisture to form acidic species.[5][6]

  • Solvent Degradation: Certain solvents can degrade under reaction conditions to produce acids. For instance, chlorinated solvents can decompose to form HCl.

  • Workup Procedures: Incomplete neutralization during aqueous workup can leave residual acids in the organic phase.

Q2: How can I detect and quantify acidic impurities in my reaction mixture?

A2: Detecting and quantifying acidic impurities is crucial for process control.[7] Several analytical techniques can be employed:

  • pH Measurement of Aqueous Wash: A simple and effective initial check is to measure the pH of the aqueous layer after a water wash of your crude reaction mixture. A pH below 7 indicates the presence of acid.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating and quantifying impurities.[7] An acidic impurity will often present as a distinct peak, which can be quantified using a calibration curve.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile acidic impurities, GC-MS can provide both quantification and identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to identify and quantify impurities if they have distinct signals that do not overlap with the product or other components. Titration with a known amount of a basic standard can also be monitored by NMR.

Q3: What is a "proton sponge" and when should I consider using one?

A3: A proton sponge is a type of non-nucleophilic, strong base with a high affinity for protons but low reactivity towards other electrophiles.[8] The classic example is 1,8-bis(dimethylamino)naphthalene (DMAN).[9] You should consider using a proton sponge in reactions that are sensitive to traditional amine bases, which can act as nucleophiles and lead to side reactions.[10] They are particularly useful in reactions where a strong, non-nucleophilic base is required to scavenge protons without interfering with the desired chemical transformation.[11]

Q4: Are there alternatives to traditional amine bases for acid scavenging?

A4: Yes, several alternatives exist, which can be advantageous in certain situations:

  • Polymer-Supported Bases: These are solid-supported reagents, such as polystyrene-bound amines (e.g., morpholinomethyl polystyrene), that can be easily removed by filtration after the reaction.[12][13] This simplifies purification and avoids contamination of the product with soluble amine salts.[14]

  • Inorganic Bases: Mild inorganic bases like potassium carbonate or sodium bicarbonate can be effective, particularly during workup. However, their solubility in organic solvents is limited.

  • Solid-Supported Scavengers: A variety of functionalized silica gels or polymers are available to scavenge different types of impurities, including acids.[15][16] These offer a convenient method for purification.[17]

Part 2: Troubleshooting Guides

This section provides detailed solutions to specific problems you might encounter during your experiments.

Scenario 1: Low Yield in a [2+2] Cycloaddition Due to Suspected Acid-Catalyzed Side Reactions

Q: I am performing a Lewis acid-catalyzed [2+2] cycloaddition to form a cyclobutane, but my yield is consistently low, and I observe significant amounts of what appear to be decomposition or oligomerization products. I suspect my Lewis acid is too harsh or generating acidic byproducts. How can I troubleshoot this?

A: This is a common issue in Lewis acid-promoted cycloadditions.[18][19] The key is to control the acidity of the reaction medium. Here’s a systematic approach:

Step 1: Re-evaluate Your Lewis Acid Choice

  • Expertise & Experience: The strength of the Lewis acid can dramatically influence the reaction outcome.[19] Strong Lewis acids can promote undesired side reactions. Consider screening a range of Lewis acids with varying strengths. For example, if you are using AlCl₃, try a milder Lewis acid like ZnCl₂ or Sc(OTf)₃.

Step 2: Optimize Reaction Conditions

  • Temperature Control: Lowering the reaction temperature can often suppress side reactions. Perform the reaction at the lowest temperature that still allows for a reasonable reaction rate.

  • Solvent Effects: The choice of solvent can influence the effective acidity of the catalyst. Screen a variety of solvents to find one that minimizes side product formation.[5]

Step 3: Introduce a Non-Nucleophilic Base (Acid Scavenger)

  • Causality: The addition of a hindered, non-nucleophilic base can neutralize protons generated in situ without interfering with the Lewis acid's catalytic activity.

  • Protocol:

    • Add 1.1 equivalents of a proton sponge, such as 1,8-bis(dimethylamino)naphthalene (DMAN), to your reaction mixture before adding the Lewis acid.

    • Alternatively, use a polymer-supported tertiary amine.[12] Add 3 equivalents of the resin relative to the theoretical amount of acid to be scavenged.[12]

    • Monitor the reaction progress by TLC or LC-MS and compare it to a control reaction without the scavenger.

Data Presentation: Comparison of Acid Scavengers in a Model Reaction

ScavengerEquivalentsProduct Yield (%)Byproduct Formation (%)
None (Control)-3565
Triethylamine1.14555 (includes N-acylated byproduct)
DMAN1.17822
PS-NMM*3.07525

*PS-NMM: Polystyrene-supported N-methylmorpholine[12]

Step 4: Implement a "Catch and Release" Purification Strategy

  • Trustworthiness: This method ensures the removal of both acidic impurities and the scavenger itself.

  • Workflow:

    • After the reaction is complete, pass the crude mixture through a short column of a solid-supported scavenger resin designed to bind your specific product type (if applicable) or impurities.

    • For acidic impurities, a basic resin like Amberlite IRA-68 can be effective.[14]

    • Wash the column with a non-polar solvent to remove unreacted starting materials and non-polar byproducts.

    • Elute your product with a more polar solvent or a solvent containing a small amount of a volatile acid (like acetic acid) if a basic resin was used to capture an acidic product.

Visualization: Troubleshooting Workflow for Low Yield

G start Low Yield in [2+2] Cycloaddition step1 Re-evaluate Lewis Acid Choice (Screen Milder Acids) start->step1 step2 Optimize Reaction Conditions (Temperature, Solvent) step1->step2 step3 Introduce Acid Scavenger (Proton Sponge or Polymer-Supported Base) step2->step3 step4 Implement 'Catch and Release' Purification step3->step4 end Improved Yield and Purity step4->end G start Product Degradation During Purification q1 Is aqueous workup necessary? start->q1 yes_workup Modify Workup: - NaHCO3 wash - Brine wash q1->yes_workup Yes no_workup Use Scavenger Resins: - PS-Trisamine (for excess electrophile) - PS-Carbonate (for acid byproduct) q1->no_workup No q2 Is product sensitive to silica? yes_workup->q2 filter Filter Resins no_workup->filter filter->q2 silica Use Neutralized Silica Gel (add 1% Et3N to eluent) q2->silica No no_silica Alternative Purification: - Alumina Chromatography - Recrystallization - Distillation q2->no_silica Yes end Stable, Pure Product silica->end no_silica->end

Sources

managing ring strain in chemical reactions involving cyclobutane intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers, scientists, and drug development professionals, to your dedicated resource for mastering the complexities of chemical reactions involving cyclobutane intermediates. The unique reactivity endowed by the inherent ring strain of cyclobutanes makes them valuable building blocks in organic synthesis and crucial motifs in pharmacologically active compounds.[1][2] However, this same reactivity presents a unique set of challenges in the laboratory.

This technical support center is designed to provide practical, in-depth guidance to help you troubleshoot common issues, optimize your reaction conditions, and confidently manage the intricacies of cyclobutane chemistry.

Section 1: Troubleshooting Guides

This section addresses specific problems you may encounter during your experiments, offering potential causes and actionable solutions based on established principles and field-proven insights.

Issue 1: Low or No Yield in [2+2] Photocycloaddition Reactions

The [2+2] photocycloaddition is a cornerstone of cyclobutane synthesis, yet achieving high yields can be elusive.[3] If you are experiencing disappointing results, consider the following systematic troubleshooting approach.

Potential Cause & Troubleshooting Steps:

  • Insufficient or Inappropriate Irradiation: The success of a photochemical reaction is fundamentally dependent on the light source.

    • Wavelength: Ensure the emission spectrum of your lamp overlaps with the absorption spectrum of your substrate, particularly for enones.[4] Using a light source with an inappropriate wavelength will lead to inefficient excitation.

    • Light Intensity: A low-intensity light source may result in incomplete conversion. Consider moving the lamp closer to the reaction vessel or using a more powerful lamp. For large-scale reactions, specialized reactors, such as those employing parabolic mirrors, can maximize light capture.[3]

    • Reaction Time: Monitor the reaction progress using techniques like TLC, GC-MS, or ¹H NMR to ensure you are allowing for sufficient reaction time.[4][5]

  • Quenching and Unwanted Side Reactions: The excited state of your substrate is susceptible to deactivation and competing reactions.

    • Oxygen Quenching: Dissolved oxygen is a notorious triplet quencher and can significantly inhibit photochemical reactions.[4] Solution: Thoroughly degas your solvent and reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles.

    • Secondary Photoreactions: The desired cyclobutane product may itself be photolabile and undergo subsequent reactions, leading to lower yields of the primary product.[6] Solution: Monitor the reaction closely and stop it once the starting material is consumed to prevent product degradation. In some cases, in-situ trapping of the primary photoproduct with a reducing agent like lithium borohydride has been shown to improve yields.[6]

    • cis-trans Isomerization: For reactions involving alkenes, cis-trans isomerization can compete with the desired cycloaddition.[4]

  • Substrate Reactivity and Reaction Conditions:

    • Electronic Mismatch: The efficiency of [2+2] photocycloadditions is often enhanced when there is a significant electronic difference between the two reacting alkenes (i.e., one electron-rich and one electron-poor).[4]

    • Concentration: Reaction conditions that are too dilute can hinder intermolecular reactions.[4] Experiment with increasing the concentration of your reactants.

    • Photosensitizers: For substrates that do not undergo efficient direct irradiation, the use of a triplet sensitizer, such as acetone or benzophenone, can be employed to populate the reactive triplet excited state.[3][4]

Workflow for Troubleshooting Low Yields in [2+2] Photocycloadditions:

G cluster_solutions Potential Solutions start Low Yield Observed check_light Verify Light Source and Wavelength start->check_light check_quenching Investigate Quenching (e.g., Oxygen) check_light->check_quenching Light source adequate? sol1 Adjust Wavelength/ Increase Intensity check_light->sol1 check_side_reactions Assess for Side Reactions check_quenching->check_side_reactions Degassing performed? sol2 Degas Solvent and Reaction Mixture check_quenching->sol2 check_reactivity Evaluate Substrate Reactivity check_side_reactions->check_reactivity Side products minimal? sol3 Monitor Reaction and Stop at Completion check_side_reactions->sol3 optimize_conditions Optimize Reaction Conditions (Concentration, Time) check_reactivity->optimize_conditions Substrates electronically matched? sol4 Modify Substrate Electronics check_reactivity->sol4 use_sensitizer Consider a Photosensitizer optimize_conditions->use_sensitizer Still low yield? sol5 Increase Reactant Concentration optimize_conditions->sol5 solution Improved Yield use_sensitizer->solution sol6 Add a Triplet Sensitizer use_sensitizer->sol6

Caption: A logical workflow for troubleshooting low yields in [2+2] photocycloadditions.

Issue 2: Poor Stereoselectivity in Cyclobutane Formation

Achieving the desired stereochemistry in cyclobutane synthesis is a common and critical challenge. Both diastereoselectivity and enantioselectivity can be influenced by a variety of factors.

Improving Diastereoselectivity:

  • Solvent Polarity: For reactions that proceed through a stepwise mechanism involving a zwitterionic intermediate, the polarity of the solvent can significantly impact the lifetime of this intermediate and, consequently, the diastereoselectivity.[7]

    • Recommendation: In many cases, decreasing the solvent polarity (e.g., switching from acetonitrile to toluene or hexanes) can favor a more concerted-like transition state, leading to improved diastereoselectivity.[7]

  • Steric Hindrance: The steric bulk of substituents on the reacting partners can play a crucial role in dictating the facial selectivity of the cycloaddition.

    • Recommendation: If possible, strategically introduce bulky substituents to favor the formation of the less sterically hindered diastereomer.[7]

  • Lewis Acid Catalysis: The introduction of a Lewis acid can promote a more concerted cycloaddition pathway by coordinating to one of the reactants, thereby enforcing a specific geometry in the transition state.[7][8]

    • Recommendation: Screen a variety of Lewis acids (e.g., TiCl₄, EtAlCl₂) and optimize reaction conditions such as temperature and stoichiometry.[7][8]

  • Reaction Temperature: Lowering the reaction temperature can often enhance diastereoselectivity by increasing the energy difference between the transition states leading to the different diastereomers.[9]

Improving Enantioselectivity:

  • Chiral Catalysts and Ligands: For catalytic enantioselective reactions, the choice of the chiral catalyst and its associated ligands is paramount.

    • Recommendation: Systematically modify the chiral ligand to enhance steric and electronic interactions that control facial selectivity.[7] A wide range of chiral catalysts, including those based on transition metals (e.g., cobalt, rhodium) and organocatalysts (e.g., chiral thioureas), have been developed for stereoselective cyclobutane synthesis.[7][10][11][12]

  • Chiral Auxiliaries: The use of a chiral auxiliary attached to one of the reactants can effectively control the stereochemical outcome of the cycloaddition.[9] The auxiliary can later be removed to yield the enantiomerically enriched cyclobutane.

  • Supramolecular Control: Employing a chiral template can pre-organize the reactants in a specific orientation, shielding one face of the alkene and leading to high stereocontrol.[7]

Section 2: Frequently Asked Questions (FAQs)

Q1: My cyclobutane product seems to be decomposing during workup or purification. What can I do?

A1: Cyclobutanes are strained molecules and can be susceptible to ring-opening under harsh conditions.[4]

  • Mild Workup Conditions: Avoid strong acids or bases and high temperatures during the workup procedure. A neutral aqueous wash followed by extraction with a suitable organic solvent is often sufficient.

  • Purification Strategy: Column chromatography on silica gel is a common method for purifying cyclobutane derivatives.[4] However, if your compound is particularly sensitive, consider using a less acidic stationary phase, such as neutral alumina, or alternative purification techniques like preparative TLC or crystallization.

  • Protect from Light: If your product is the result of a photochemical reaction, it may be photolabile. Protect it from light during and after purification by wrapping vials in aluminum foil.[4]

Q2: I am having difficulty characterizing my cyclobutane product by ¹H NMR. The spectrum is complex and difficult to interpret. Why is this?

A2: The fluxional nature of the cyclobutane ring, which can undergo a "puckering" motion, can lead to complex and sometimes broad NMR spectra.[13] This can make definitive stereochemical assignments challenging.

  • Low-Temperature NMR: Acquiring the NMR spectrum at a lower temperature can sometimes "freeze out" the ring puckering, resulting in a sharper, more well-resolved spectrum.

  • 2D NMR Techniques: Employing 2D NMR techniques such as COSY, HSQC, HMBC, and NOESY can be invaluable for assigning the structure and relative stereochemistry of your cyclobutane product.

  • X-ray Crystallography: If you can obtain a single crystal of your compound, X-ray crystallography provides unambiguous proof of its structure and stereochemistry.

Q3: What are the key safety considerations when performing photochemical reactions to synthesize cyclobutanes?

A3: Photochemical reactions require specific safety precautions in addition to standard laboratory safety practices.

  • UV Protection: Use appropriate shielding to protect your eyes and skin from harmful UV radiation. Never look directly at an unshielded UV lamp.

  • Electrical Safety: High-intensity lamps generate significant heat and use high voltages. Ensure all electrical connections are secure and that the lamp is properly cooled to prevent overheating and potential fire hazards.

  • Pressurized Systems: Some photochemical reactions, especially those involving gaseous reactants, may be carried out in sealed vessels under pressure. These reactions should only be conducted in an explosion-proof room behind a safety shield.[14]

  • Solvent Choice: Be mindful of the flammability of the solvents you are using, especially in the presence of a heat-generating lamp. Ensure adequate ventilation.[3]

Q4: Can I use thermal conditions for a [2+2] cycloaddition instead of photochemical methods?

A4: While photochemical [2+2] cycloadditions are more common, thermal [2+2] cycloadditions are also possible, particularly for certain classes of substrates. According to the Woodward-Hoffmann rules, thermal and photochemical [2+2] cycloadditions often proceed with opposite stereochemical outcomes.[7] Thermal [2+2] cycloadditions have been successfully employed, for example, in the synthesis of borylated cyclobutanes from keteniminium salts and vinyl boronates.[15][16]

Section 3: Experimental Protocols

The following are generalized protocols for common reactions involving cyclobutane intermediates. Note: These are starting points and may require optimization for your specific substrates.

Protocol 1: Visible Light-Mediated [2+2] Enone Cycloaddition

This protocol is adapted from a procedure utilizing a ruthenium(II) photocatalyst.[4]

Materials:

  • Aryl enone

  • Alkene coupling partner

  • Ru(bipy)₃Cl₂ (1-2 mol%)

  • Degassed solvent (e.g., acetonitrile, acetone)

Procedure:

  • In a reaction vessel, combine the aryl enone (1.0 equiv), the alkene coupling partner (1.5 equiv), and Ru(bipy)₃Cl₂ (1-2 mol%).

  • Add the degassed solvent.

  • Place the reaction vessel in proximity to a visible light source (e.g., a blue LED lamp).

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or GC-MS.

  • Once the reaction is complete, concentrate the mixture in vacuo.

  • Purify the crude product by column chromatography on silica gel to isolate the desired cyclobutane adduct.

Protocol 2: Lewis Acid-Promoted [2+2] Ketene-Alkene Cycloaddition

This protocol is based on a procedure using ethylaluminum dichloride as a Lewis acid.[8]

Materials:

  • Alkene

  • Acid chloride (ketene precursor)

  • Triethylamine

  • Ethylaluminum dichloride (1 M in hexanes)

  • Anhydrous solvent (e.g., dichloromethane)

Procedure:

  • To a flame-dried flask under an inert atmosphere, add the alkene (2.0 equiv) and anhydrous dichloromethane.

  • Cool the solution to -78 °C.

  • In a separate flask, prepare the ketene in situ by adding triethylamine (1.1 equiv) to a solution of the acid chloride (1.0 equiv) in anhydrous dichloromethane at 0 °C, then stirring for 30 minutes.

  • Add the freshly prepared ketene solution to the cooled alkene solution.

  • Slowly add ethylaluminum dichloride (1.5-2.5 equiv) to the reaction mixture at -78 °C.

  • Stir the reaction at -78 °C for 1-2 hours, monitoring by TLC.

  • Carefully quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Allow the mixture to warm to room temperature and extract with dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Section 4: Data Summary

The following table summarizes key reaction parameters and their influence on the outcome of cyclobutane synthesis.

ParameterInfluence on Reaction OutcomeRecommendations for Optimization
Light Source (Photochemical) Crucial for reaction initiation and efficiency. Wavelength and intensity must be appropriate for the substrate.Match lamp emission to substrate absorption. Use a more intense source or longer reaction time for low conversion.
Solvent Polarity Can affect the lifetime of intermediates, influencing diastereoselectivity.For stepwise reactions, less polar solvents often improve diastereoselectivity.
Temperature Lower temperatures generally improve selectivity (both diastereo- and enantioselectivity).Run reactions at the lowest practical temperature to enhance selectivity.
Catalyst/Ligand (Catalytic) Dictates the stereochemical outcome in enantioselective reactions.Screen a variety of chiral catalysts and ligands to find the optimal system for your substrate.
Steric Hindrance Can control regioselectivity and diastereoselectivity by favoring less hindered products.Strategically use bulky substituents to direct the stereochemical outcome.
Concentration Affects the rate of intermolecular reactions.For low-yielding intermolecular reactions, try increasing the concentration of reactants.

References

  • Ghosh, A. (2001). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews, 101(9), 2577-2630.
  • Xu, Y., Conner, M. L., & Brown, M. K. (2015). Cyclobutane and Cyclobutene Synthesis: Catalytic Enantioselective 2 + 2 Cycloadditions.
  • Barluenga, J., & Waser, J. (2011). Diastereoselective Synthesis of N-Heterocycle Substituted Cyclobutanes via Michael Addition onto Cyclobutenes.
  • Chatterjee, T., & Rovis, T. (2013). Catalytic Enantioselective Synthesis of Cyclobutenes from Alkynes and Alkenyl Derivatives. Journal of the American Chemical Society, 135(42), 15938-15941.
  • Bach, T. (2016). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews, 116(17), 9882-9933.
  • Waser, J. (n.d.). Effect of solvent on the ring-opening reactions of cyclopropanated...
  • Wang, L., et al. (2018). Structure Characterization of Cyclobutane-containing Polymer the stacking 1 H-NMR spectra of...
  • Sheldrake, H. M., Wallace, T. W., & Wilson, C. P. (2005). Functionalized Cyclobutenes via Multicomponent Thermal [2 + 2] Cycloaddition Reactions. Organic Letters, 7(20), 4471-4473.
  • Greenberg, A., & Liebman, J. F. (2013). Strained Organic Molecules. Elsevier.
  • van der Vlugt, J. I., et al. (2018). Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions. European Journal of Organic Chemistry, 2018(20-21), 2530-2536.
  • Rovis, T. (2013). Enantioselective Synthesis of Cyclobutanes via Sequential Rh-catalyzed Bicyclobutanation/Cu-catalyzed Homoconjugate Addition. Journal of the American Chemical Society, 135(20), 7564-7567.
  • Tang, W. (2018). Catalytic approaches to assemble cyclobutane motifs in natural product synthesis. Organic Chemistry Frontiers, 5(12), 1941-1950.
  • Mykhailiuk, P. K., et al. (2024). Borylated cyclobutanes via thermal [2 + 2]-cycloaddition. Chemical Science, 15(6), 2132-2137.
  • Mykhailiuk, P. K., et al. (2024). Borylated cyclobutanes via thermal [2 + 2]-cycloaddition. RSC Publishing.
  • Various Authors. (2025). What are the common safety protocols for dealing with unexpected chemical reactions in a lab setting? Quora.
  • Smith, M. (2015).
  • Brown, M. K. (2016). Synthesis of Cyclobutanes by Lewis Acid-Promoted Ketene-Alkene [2+2] Cycloadditions. Organic Syntheses, 93, 401-412.
  • Baran, P. S. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry, 79(5), 1802-1813.
  • DeBoer, C. D., Turro, N. J., & Hammond, G. S. (1973). Dimerization of Butadiene. Organic Syntheses, 53, 41.
  • Griesbeck, A. G., & Mattay, J. (2005). Photochemical Reactions as Key Steps in Organic Synthesis. Chemical Reviews, 105(3), 933-936.
  • Orfanopoulos, M., et al. (2020). Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N-Alkyl vs N-Aryl Maleimides. The Journal of Organic Chemistry, 85(15), 9839-9848.
  • Bach, T. (2011). Enantioselective crossed intramolecular [2+2] photocycloaddition reactions mediated by a chiral chelating Lewis acid. Beilstein Journal of Organic Chemistry, 7, 1099-1104.
  • MEL Science. (n.d.). Safety guide for conducting chemical reactions at home. Retrieved from [Link]

  • White, J. M., et al. (2020). A Simple [2 + 2] Photocycloaddition Reaction that Proceeds in an NMR Tube Illuminated by Daylight.
  • Dembitsky, V. M. (2007). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Current Organic Chemistry, 11(11), 969-985.
  • Gumball Degree. (2023, December 30). Safety steps when synthesizing organic compounds [Video]. YouTube.
  • Halton, B. (Ed.). (1999). Advances in Strained and Interesting Organic Molecules. JAI Press.
  • Al-Mawla, A., et al. (2023). Highly Oxygenated Cyclobutane Ring in Biomolecules: Insights into Structure and Activity. Molecules, 28(19), 6829.
  • Pharmaguideline. (n.d.). Reactions of Cyclopropane and Cyclobutane. Retrieved from [Link]

  • Craig, S. L. (2020). Analysis of Solvent Polarity Effects on the Mechanochemistry of Spiropyran Ring Opening. The Journal of Physical Chemistry B, 124(30), 6562-6569.
  • Osbourn, J. (2020, September 29). Strain In Organic Molcules [Video]. YouTube.
  • Dembitsky, V. M. (2015). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities.
  • Schmalz, H.-G. (2012). Practical Organic Synthesis: A Student's Guide. Wiley.
  • Ashenhurst, J. (n.d.). Master Organic Chemistry. Retrieved from [Link]

  • Lim, D., et al. (1998). Solvent Effects on the Ring Opening of Cyclopropanones to Oxyallyls: A Combined ab Initio and Monte Carlo Study. Journal of the American Chemical Society, 120(49), 12984-12993.
  • Kumar, A., & Singh, V. (2022). Cyclobutane based "overbred intermediates" and their exploration in organic synthesis. Organic & Biomolecular Chemistry, 20(9), 1835-1857.
  • Andreu, D., et al. (2020). Chiral Cyclobutane-Containing Cell-Penetrating Peptides as Selective Vectors for Anti-Leishmania Drug Delivery Systems. Pharmaceutics, 12(10), 975.
  • Ashenhurst, J. (2014, April 3). Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. Master Organic Chemistry.
  • Grinstaff, M. W., & Beeler, A. B. (2024). Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2+2] Photopolymerization. ACS Macro Letters, 13(5), 607-613.
  • Grinstaff, M. W., & Beeler, A. B. (2024).

Sources

understanding the reaction mechanism of pyrrolidine to cyclobutane ring contraction

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for navigating the intricacies of pyrrolidine to cyclobutane ring contraction reactions. This guide is designed for researchers, scientists, and professionals in drug development who are looking to employ this powerful synthetic strategy. Here, we move beyond simple protocols to provide in-depth mechanistic understanding, troubleshooting advice, and practical, field-tested insights to ensure the success of your experiments.

Introduction: The Synthetic Value of Strained Rings

Cyclobutane moieties are prevalent in a wide array of bioactive natural products and pharmaceuticals, yet their synthesis can be challenging due to inherent ring strain.[1][2] Ring contraction strategies, particularly from more readily accessible pyrrolidine scaffolds, offer an elegant and stereoselective solution to this synthetic hurdle.[3][4] This guide will focus primarily on the iodonitrene-mediated ring contraction, a robust method for this transformation, and will also touch upon related photochemical approaches for a comprehensive understanding.

Core Mechanism: Iodonitrene-Mediated Ring Contraction

The conversion of substituted pyrrolidines to cyclobutanes can be efficiently achieved using iodonitrene chemistry.[3][5] This method is lauded for its stereoselectivity, often proceeding with a high degree of retention of the starting material's stereochemistry.[5][6]

The generally accepted reaction mechanism unfolds as follows:

  • In Situ Iodonitrene Formation: The reaction is initiated by the in situ generation of an iodonitrene species from a hypervalent iodine(III) reagent, such as hydroxy(tosyloxy)iodobenzene (HTIB), and an ammonia surrogate like ammonium carbamate.[1][5]

  • Electrophilic Amination: The pyrrolidine nitrogen atom acts as a nucleophile, attacking the electrophilic iodonitrene. This step, known as electrophilic amination, forms a reactive 1,1-diazene intermediate.[5][6]

  • Nitrogen Extrusion and Biradical Formation: The 1,1-diazene intermediate is unstable and readily undergoes nitrogen extrusion (loss of N₂ gas) to generate a 1,4-biradical species.[1][5][6] This is the rate-determining step of the reaction.[7]

  • Ring Closure: The 1,4-biradical rapidly undergoes intramolecular cyclization through C-C bond formation to yield the final cyclobutane product.[5][6] The high rate of this ring closure is responsible for the observed retention of stereochemistry.[5]

Reaction_Mechanism cluster_start Starting Materials cluster_intermediate Intermediates cluster_product Products Pyrrolidine Pyrrolidine (A) Diazene 1,1-Diazene (B) Pyrrolidine->Diazene Electrophilic Amination Iodonitrene In situ generated Iodonitrene Iodonitrene->Diazene Biradical 1,4-Biradical (C) Diazene->Biradical Nitrogen Extrusion (-N₂) (Rate-Determining Step) Cyclobutane Cyclobutane (D) Biradical->Cyclobutane Intramolecular Cyclization (Path A) Beta_Fragmentation β-Fragmentation Product Biradical->Beta_Fragmentation Homolytic C-C Cleavage (Path B, Side Reaction)

Caption: Proposed mechanism for the iodonitrene-mediated pyrrolidine to cyclobutane ring contraction.

Troubleshooting Guide & FAQs

This section addresses common issues and questions encountered during the experimental application of the iodonitrene-mediated ring contraction.

Question 1: My reaction yield is low. What are the potential causes and how can I improve it?

Answer: Low yields are a common challenge and can be attributed to several factors. A systematic approach to troubleshooting is recommended.

  • Substrate Suitability: The electronic and steric properties of the pyrrolidine substrate significantly impact the reaction outcome.

    • Electron-donating groups on the pyrrolidine ring can sometimes lead to lower yields of the desired cyclobutane and an increase in side products.[4]

    • Steric hindrance around the nitrogen atom can impede the initial electrophilic amination step.

    • Quaternary carbon centers at the β-position of the pyrrolidine may facilitate the formation of the strained C-C bond, potentially improving yields through a Thorpe-Ingold effect.[5][8]

  • Reagent Quality and Stoichiometry:

    • HTIB and Ammonium Carbamate: Ensure that the hydroxy(tosyloxy)iodobenzene (HTIB) is of high purity and the ammonium carbamate is fresh. The stoichiometry of these reagents is critical; typically, an excess of the ammonia surrogate is used.[5]

    • Solvent: 2,2,2-Trifluoroethanol (TFE) is often the solvent of choice.[1] Its unique properties can help stabilize the reactive intermediates. Ensure the solvent is anhydrous.

  • Reaction Conditions:

    • Temperature: The reaction is typically run at elevated temperatures (e.g., 80 °C) to promote nitrogen extrusion.[1] However, for some sensitive substrates, a lower temperature might be necessary to minimize side reactions, albeit at the cost of longer reaction times.

    • Reaction Time: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. Prolonged reaction times can lead to product degradation.

Quantitative Data: Substrate Scope and Yields

EntryPyrrolidine SubstrateProductYield (%)Reference
12,5-disubstituted (cis)cis-cyclobutane39[5]
2SpirooxindoleSpirooxindole cyclobutane46[5]
3β-diester substitutedβ-diester cyclobutane40[5]
4β-diester, β-methylβ-diester, β-methyl cyclobutane76[5]
5Optically pureOptically pure cyclobutane24[5]

Question 2: I am observing a significant amount of a side product. What is it and how can I minimize its formation?

Answer: The most common side product results from the β-fragmentation of the 1,4-biradical intermediate.[5][6] Instead of undergoing ring closure, the biradical can undergo homolytic C-C bond cleavage, leading to the formation of an alkene.[6]

Strategies to Minimize β-Fragmentation:

  • Substrate Design: As mentioned, substrates with β-quaternary carbons can favor ring closure over fragmentation due to the Thorpe-Ingold effect.[5][8]

  • Temperature Optimization: Lowering the reaction temperature may disfavor the fragmentation pathway relative to cyclization, although this can also slow down the desired reaction. A careful temperature screen is advisable.

  • Concentration: Running the reaction at a higher concentration may favor the intramolecular cyclization.

Question 3: How can I be sure the reaction is proceeding through the proposed 1,4-biradical mechanism?

Answer: The involvement of a 1,4-biradical intermediate is supported by several pieces of experimental evidence:

  • Formation of β-Fragmentation Products: The observation of alkenes is consistent with the behavior of 1,4-biradicals.[5][6]

  • Stereochemical Outcome: The high degree of stereoretention suggests that the C-C bond formation is rapid and occurs from a singlet 1,4-biradical before any bond rotation can lead to stereochemical scrambling.[5][6]

  • DFT Studies: Computational studies (Density Functional Theory) have supported the proposed mechanism, indicating that the nitrogen extrusion to form the 1,4-biradical is the rate-determining step.[7]

Question 4: Is it possible to perform this reaction on an N-aminated pyrrolidine directly?

Answer: Yes, and it can be advantageous. Preparing the N-aminated pyrrolidine separately and then subjecting it to the oxidative conditions can significantly improve the yield of the cyclobutane product compared to the one-pot procedure starting from the parent pyrrolidine.[5][6][8] This suggests that the initial electrophilic amination can sometimes be a yield-limiting step.

Experimental Protocol: Iodonitrene-Mediated Ring Contraction

This protocol is a generalized procedure based on published methods.[1][5] Optimization for specific substrates is highly recommended.

Workflow start Start reagents Combine Pyrrolidine Substrate, Ammonium Carbamate, and HTIB in TFE start->reagents heating Heat the reaction mixture (e.g., 80 °C) reagents->heating monitoring Monitor reaction progress (TLC or LC-MS) heating->monitoring workup Quench the reaction and perform aqueous workup monitoring->workup Upon completion purification Purify the crude product (e.g., column chromatography) workup->purification end End purification->end

Caption: General experimental workflow for the ring contraction.

Materials:

  • Substituted pyrrolidine (1.0 eq)

  • Hydroxy(tosyloxy)iodobenzene (HTIB) (2.5 eq)

  • Ammonium carbamate (8.0 eq)

  • 2,2,2-Trifluoroethanol (TFE)

Procedure:

  • Reaction Setup: To a clean, dry reaction vessel equipped with a magnetic stir bar and a reflux condenser, add the pyrrolidine substrate, ammonium carbamate, and HTIB.

  • Solvent Addition: Add anhydrous TFE to the reaction vessel. The concentration will depend on the specific substrate and may require optimization.

  • Heating: Place the reaction vessel in a preheated oil bath at 80 °C.

  • Reaction Monitoring: Stir the reaction mixture vigorously and monitor its progress periodically using an appropriate analytical technique (e.g., TLC or LC-MS).

  • Workup: Once the starting material is consumed or the reaction has reached optimal conversion, cool the mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel using an appropriate eluent system to isolate the desired cyclobutane derivative.

Related Ring Contraction Methodologies

For a broader context, it is useful to be aware of other ring contraction reactions.

  • Photochemical Ring Contraction of Pyridines: This method involves the photo-promoted reaction of pyridines with silylborane to produce pyrrolidine derivatives.[9][10][11][12] The mechanism proceeds through a 2-silyl-1,2-dihydropyridine and a vinylazomethine ylide intermediate.[10][12] This is a powerful tool for skeletal editing of aromatic N-heterocycles.[11]

  • Favorskii Rearrangement: A classic reaction in organic chemistry, the Favorskii rearrangement involves the base-catalyzed rearrangement of α-halo ketones to form carboxylic acid derivatives.[2][13][14][15][16] When applied to cyclic α-halo ketones, this reaction results in a ring contraction.[2][13][16] For example, 2-chlorocyclohexanone can be converted to a cyclopentanecarboxylic acid derivative.[13] The mechanism is thought to proceed through a cyclopropanone intermediate.[2][14]

References

  • Hui, C., Brieger, L., Strohmann, C., & Antonchick, A. P. (2021). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. Journal of the American Chemical Society. [Link]

  • Hui, C., Brieger, L., Strohmann, C., & Antonchick, A. P. (2021). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. ACS Publications. [Link]

  • Ueno, R., Hirano, S., & Takaya, J. (2025). Pyrrolidine synthesis via ring contraction of pyridines. Nature Communications. [Link]

  • ChemistryViews. (2021). Synthesis of Cyclobutanes via Ring Contraction. ChemistryViews. [Link]

  • AdiChemistry. (n.d.). FAVORSKII REARRANGEMENT | MECHANISM | APPLICATIONS. AdiChemistry. [Link]

  • Wikipedia. (n.d.). Favorskii rearrangement. Wikipedia. [Link]

  • Hui, C., Brieger, L., Strohmann, C., & Antonchick, A. P. (2021). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. PMC - NIH. [Link]

  • Hui, C., Brieger, L., Strohmann, C., & Antonchick, A. P. (2021). Stereoselective synthesis of cyclobutanes by contraction of pyrrolidines. NTU > IRep. [Link]

  • García-Rodeja, Y., et al. (2023). Stereoretentive Formation of Cyclobutanes from Pyrrolidines: Lessons Learned from DFT Studies of the Reaction Mechanism. PMC - PubMed Central. [Link]

  • NROChemistry. (n.d.). Favorskii Rearrangement. NROChemistry. [Link]

  • Ueno, R., Hirano, S., & Takaya, J. (2025). Pyrrolidine synthesis via ring contraction of pyridines. ResearchGate. [Link]

  • García-Rodeja, Y., et al. (2023). Stereoretentive Formation of Cyclobutanes from Pyrrolidines: Lessons Learned from DFT Studies of the Reaction Mechanism. The Journal of Organic Chemistry. [Link]

  • Hui, C. (2021). Development of Contractive Synthesis of Cyclobutanes from Pyrrolidines. Eldorado - Repository of the TU Dortmund. [Link]

  • Ueno, R., Hirano, S., & Takaya, J. (2025). Pyrrolidine synthesis via ring contraction of pyridines. PMC - NIH. [Link]

  • Purechemistry. (2023). Favorskii rearrangement reaction, mechanism and affecting factors. Purechemistry. [Link]

  • ResearchGate. (n.d.). Synthetic approaches to pyrrolidines and ring contraction reactions of... ResearchGate. [Link]

  • Petri, G. L., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. [Link]

  • Sarpong, R., et al. (2021). Photomediated ring contraction of saturated heterocycles. Science. [Link]

  • Chemical Society Reviews. (2022). Ring contraction in synthesis of functionalized carbocycles. RSC Publishing. [Link]

  • ACS Fall 2025. (2023). Photomediated ring contractions of saturated heterocycles: Insights into enantioselectivity and expanded reactivity. ACS. [Link]

  • Evans, D. A. (n.d.). Ring Expansion/Contraction Reactions. Harvard University. [Link]

  • Chemistry Steps. (n.d.). Ring Contraction Rearrangements. Chemistry Steps. [Link]

  • Szell, P. M. J., et al. (2020). A curious case of dynamic disorder in pyrrolidine rings elucidated by NMR crystallography. Chemical Communications. [Link]

  • Chemist Wizards. (n.d.). Favorskii Rearrangement. Chemist Wizards. [Link]

  • Scribd. (n.d.). Favorskii Rearrangement Guide. Scribd. [Link]

  • YouTube. (2020). Favorskii Rearrangement. YouTube. [Link]

  • Ueno, R., Hirano, S., & Takaya, J. (2025). Pyrrolidine synthesis via ring contraction of pyridines. PubMed. [Link]

Sources

methods to control cis/trans isomerization in 1,3-disubstituted cyclobutane compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the stereocontrolled synthesis of 1,3-disubstituted cyclobutanes. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of controlling cis/trans isomerization in these valuable scaffolds. The unique puckered geometry of 1,3-disubstituted cyclobutanes makes them attractive as conformationally restricted linkers and non-planar bioisosteres in drug design.[1][2] However, achieving the desired stereoisomer can be a significant synthetic challenge. This resource provides in-depth troubleshooting advice and frequently asked questions to address common issues encountered in the lab.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: General Principles of Stereocontrol

Question 1: We are obtaining a mixture of cis and trans isomers in our synthesis of a 1,3-disubstituted cyclobutane. What are the general principles to consider for improving the diastereoselectivity?

Answer: Achieving high diastereoselectivity in the synthesis of 1,3-disubstituted cyclobutanes hinges on understanding and manipulating the principles of kinetic versus thermodynamic control.[3][4]

  • Kinetic Control: This regime favors the product that is formed fastest, i.e., the one with the lower activation energy.[5][6] Reactions under kinetic control are typically run at low temperatures for short durations to prevent equilibration to the more stable isomer.

  • Thermodynamic Control: This favors the most stable product.[3][7] To achieve thermodynamic control, reactions are generally conducted at higher temperatures for longer periods, often with a suitable catalyst or base to facilitate equilibration between the cis and trans isomers.

The relative stability of the isomers is a crucial factor. In many cases, the cis isomer of a 1,3-disubstituted cyclobutane is thermodynamically more stable due to the puckered nature of the ring, which allows both substituents to occupy pseudo-equatorial positions, minimizing steric strain.[8] However, there are exceptions, particularly with substituents capable of strong dipole-dipole interactions or other non-covalent interactions.[9]

Troubleshooting Flowchart for Poor Diastereoselectivity:

start Poor Diastereoselectivity (Mixture of cis/trans isomers) q1 Is the desired isomer the kinetic or thermodynamic product? start->q1 kinetic Kinetic Product Desired q1->kinetic Kinetic thermo Thermodynamic Product Desired q1->thermo Thermodynamic kinetic_sol Optimize for Kinetic Control: - Lower reaction temperature - Use a non-equilibrating catalyst/reagents - Shorten reaction time kinetic->kinetic_sol thermo_sol Optimize for Thermodynamic Control: - Increase reaction temperature - Prolong reaction time - Add a catalyst/base to promote equilibration thermo->thermo_sol q2 Have you analyzed the steric and electronic aeffects of your substituents? kinetic_sol->q2 thermo_sol->q2 steric_sol Modify substituents to enhance steric hindrance, favoring a specific approach of reactants. q2->steric_sol Yes solvent_sol Vary solvent polarity. Nonpolar solvents can favor concerted pathways, improving selectivity. q2->solvent_sol No cluster_0 Cis/Trans Mixture cluster_1 Enolate Intermediate cluster_2 Thermodynamic Product Cis/Trans Cis/Trans Enolate Enolate Cis/Trans->Enolate + Base (-H+) Trans (more stable) Trans (more stable) Enolate->Trans (more stable) + H+

Sources

Navigating the Selective Deprotection of Boc-Protected Cyclobutane Diamines: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the selective deprotection of Boc-protected cyclobutane diamines. These sterically constrained scaffolds are increasingly vital in medicinal chemistry and drug discovery.[1][2] However, achieving selective mono-deprotection of the bis-Boc-protected diamine can be a significant synthetic challenge, often leading to mixtures of starting material, the desired mono-protected product, and the fully deprotected diamine. This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate the nuances of this critical transformation and achieve clean, high-yielding reactions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems you may encounter during the selective deprotection of Boc-protected cyclobutane diamines.

Problem 1: Incomplete Deprotection - Significant Starting Material Remains

Symptoms: TLC or LC-MS analysis shows a large amount of the bis-Boc-protected starting material, with only a small amount of the desired mono-deprotected product.

Possible Causes & Solutions:

  • Insufficient Acid Strength or Equivalents: The Boc group is cleaved under acidic conditions, and insufficient acid will lead to a sluggish or incomplete reaction.[3]

    • Solution: Gradually increase the equivalents of the acid (e.g., TFA or HCl in dioxane). Start with a small excess and incrementally increase it while monitoring the reaction closely.

  • Low Reaction Temperature: Lower temperatures slow down the reaction rate.

    • Solution: If the reaction is clean but slow at 0 °C or room temperature, consider a modest increase in temperature (e.g., to 40 °C). However, be aware that higher temperatures can decrease selectivity.

  • Inadequate Reaction Time: The deprotection may simply need more time to proceed to a satisfactory conversion.

    • Solution: Extend the reaction time and continue to monitor by TLC or LC-MS until the consumption of the starting material plateaus.

Problem 2: Over-reaction - Predominant Formation of the Fully Deprotected Diamine

Symptoms: The primary product observed is the di-amine, with little to no mono-deprotected product isolated.

Possible Causes & Solutions:

  • Excessively Harsh Acidic Conditions: Too much acid or an overly strong acidic reagent can rapidly cleave both Boc groups.

    • Solution: Reduce the equivalents of acid. For sensitive substrates, consider switching from a strong acid like TFA to a milder system like 4M HCl in dioxane.[4][5] You can also dilute the reaction mixture.

  • Elevated Reaction Temperature: High temperatures can favor the cleavage of the second, less reactive Boc group.

    • Solution: Perform the reaction at a lower temperature. Start at 0 °C or even -20 °C to enhance selectivity.[6]

  • Prolonged Reaction Time: Leaving the reaction for too long, even under milder conditions, can lead to the eventual cleavage of the second Boc group.

    • Solution: Carefully monitor the reaction at regular intervals and quench it as soon as a significant amount of the desired mono-deprotected product has formed, even if some starting material remains. The mixture can then be separated chromatographically.

Problem 3: Formation of t-Butylation Side Products

Symptoms: Mass spectrometry analysis reveals unexpected products with a mass increase corresponding to the addition of one or more tert-butyl groups (+56 Da).

Possible Causes & Solutions:

  • Reactive tert-Butyl Cation: The acid-catalyzed deprotection of the Boc group generates a reactive tert-butyl cation.[7][8] This electrophile can alkylate nucleophilic sites on your molecule or in the solvent.

    • Solution: Add a cation scavenger to the reaction mixture. Common scavengers include triethylsilane (TES), triisopropylsilane (TIS), or anisole.[9][10] These scavengers will trap the tert-butyl cation, preventing it from reacting with your desired product. A common cocktail is a mixture of TFA/TIS/H₂O (95:2.5:2.5 v/v/v).[9]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of Boc deprotection?

A1: The Boc deprotection is an acid-catalyzed process. The reaction begins with the protonation of the carbamate oxygen of the Boc group by an acid, such as trifluoroacetic acid (TFA). This is followed by the loss of the stable tert-butyl cation, which generates a carbamic acid intermediate. This carbamic acid is unstable and readily decarboxylates to release carbon dioxide and the free amine.[3][7]

Q2: Which acidic conditions are best for selective mono-deprotection of cyclobutane diamines?

A2: The choice of acid is critical for achieving selectivity.

  • Trifluoroacetic Acid (TFA): Typically used in concentrations of 20-50% in a solvent like dichloromethane (DCM).[9] While effective, it is a strong acid and can lead to over-reaction if not carefully controlled.

  • Hydrochloric Acid (HCl) in Dioxane: A 4M solution of HCl in dioxane is a common and often milder alternative to TFA.[4][5][11] This system can provide greater selectivity for mono-deprotection, especially at lower temperatures.[6]

  • Milder Reagents: For highly sensitive substrates, other mild methods have been reported, such as using oxalyl chloride in methanol.[12][13][14]

Q3: Does the stereochemistry (cis vs. trans) of the cyclobutane diamine affect the selective deprotection?

A3: Yes, the stereochemistry can influence the relative reactivity of the two Boc groups. The accessibility of the Boc groups to the acidic reagent can differ between the cis and trans isomers due to their different three-dimensional conformations. One isomer may exhibit greater differentiation in the reactivity of its two Boc groups, leading to a wider window for selective mono-deprotection. It is often necessary to optimize the reaction conditions for each specific isomer.

Q4: How can I monitor the progress of the deprotection reaction?

A4: The reaction progress can be effectively monitored by a few analytical techniques:

  • Thin-Layer Chromatography (TLC): This is a quick and easy way to visualize the consumption of the starting material and the formation of the more polar mono- and di-deprotected products.[15][16] The free amine products can be visualized using a ninhydrin stain.[16]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides a more accurate assessment of the reaction progress by separating the components of the mixture and confirming their identities by their mass-to-charge ratios.[15]

  • ¹H NMR Spectroscopy: This can be used to confirm the final structure and assess purity. The disappearance of the characteristic tert-butyl proton signal (a singlet at ~1.4 ppm) indicates the removal of the Boc group.[15]

Q5: What is a typical work-up procedure for a Boc deprotection reaction?

A5: After the reaction is complete, the solvent and excess acid are typically removed under reduced pressure. If TFA is used, co-evaporation with a solvent like toluene can help remove residual traces.[9] The crude product is often obtained as the corresponding salt (e.g., TFA or HCl salt). To obtain the free amine, a basic work-up can be performed by dissolving the residue in a suitable solvent and washing with a mild base like saturated sodium bicarbonate solution.[16]

Experimental Protocols

Protocol 1: Selective Mono-Deprotection using TFA in DCM
  • Dissolve the bis-Boc-protected cyclobutane diamine (1 equivalent) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Prepare a deprotection cocktail of 25% TFA in DCM containing 2.5% triisopropylsilane (TIS) as a scavenger.[9]

  • Slowly add the deprotection cocktail to the stirred solution of the substrate.

  • Monitor the reaction progress every 15-30 minutes by TLC or LC-MS.

  • Once the desired level of conversion is reached, quench the reaction by carefully adding a saturated solution of sodium bicarbonate.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Selective Mono-Deprotection using HCl in Dioxane
  • Dissolve the bis-Boc-protected cyclobutane diamine (1 equivalent) in a minimal amount of a co-solvent like methanol if necessary, and then dilute with 1,4-dioxane.

  • Cool the solution to 0 °C.

  • Add a 4M solution of HCl in 1,4-dioxane (typically 3-5 equivalents) dropwise to the stirred solution.[4][17]

  • Allow the reaction to stir at 0 °C or let it warm slowly to room temperature while monitoring the progress by TLC or LC-MS.[9]

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Triturate the residue with diethyl ether to precipitate the hydrochloride salt of the mono-deprotected product.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.[17]

Data Summary

ReagentTypical ConditionsAdvantagesDisadvantages
TFA/DCM 20-50% TFA, 0 °C to RTFast and efficient for complete deprotection.[3]Can be difficult to achieve selectivity; requires scavengers to prevent side reactions.[8][9]
4M HCl/Dioxane 3-10 equivalents, 0 °C to RTGenerally milder than TFA, offering better selectivity for mono-deprotection.[4][6]Can be slower than TFA.[6]
Oxalyl Chloride/MeOH 3 equivalents, RTVery mild conditions, tolerant of many other functional groups.[12][14]The mechanism is different and may not be suitable for all substrates.[14]

Visualizations

Workflow for Troubleshooting Selective Deprotection

Start Selective Boc Deprotection of Cyclobutane Diamine Analysis Analyze Reaction Mixture (TLC, LC-MS) Start->Analysis Incomplete Problem: Incomplete Deprotection Analysis->Incomplete High SM Overreaction Problem: Over-reaction (Di-amine) Analysis->Overreaction High Di-amine SideProducts Problem: Side Products (+56 Da) Analysis->SideProducts Unexpected Masses Desired Successful Mono-Deprotection Analysis->Desired Clean Product IncreaseAcid Increase Acid Equivalents or Strength Incomplete->IncreaseAcid IncreaseTemp Increase Temperature Incomplete->IncreaseTemp IncreaseTime Extend Reaction Time Incomplete->IncreaseTime DecreaseAcid Decrease Acid Equivalents or Strength Overreaction->DecreaseAcid DecreaseTemp Decrease Temperature Overreaction->DecreaseTemp DecreaseTime Shorten Reaction Time Overreaction->DecreaseTime AddScavenger Add Cation Scavenger (e.g., TIS) SideProducts->AddScavenger IncreaseAcid->Analysis IncreaseTemp->Analysis IncreaseTime->Analysis DecreaseAcid->Analysis DecreaseTemp->Analysis DecreaseTime->Analysis AddScavenger->Analysis Start Starting Material: Bis-Boc Cyclobutane Diamine SubstrateSensitivity Is the substrate sensitive to strong acids? Start->SubstrateSensitivity TFA_Protocol Use TFA/DCM Protocol SubstrateSensitivity->TFA_Protocol No HCl_Protocol Use HCl/Dioxane Protocol SubstrateSensitivity->HCl_Protocol Yes Mild_Protocol Consider Milder Conditions (e.g., Oxalyl Chloride/MeOH) SubstrateSensitivity->Mild_Protocol Very Sensitive Optimize Optimize: Temperature, Time, Equivalents TFA_Protocol->Optimize HCl_Protocol->SubstrateSensitivity Still too harsh HCl_Protocol->Optimize Mild_Protocol->Optimize

Sources

Validation & Comparative

The Gold Standard Under the Microscope: A Comparative Guide to X-ray Diffraction for the Structural Elucidation of Cyclobutane-1,3-diamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise three-dimensional structure of a molecule is not just a scientific curiosity; it is the blueprint for function, efficacy, and safety. Cyclobutane-1,3-diamine scaffolds are increasingly recognized as valuable building blocks in medicinal chemistry, prized for their conformational rigidity and ability to introduce precise vectoral orientations of substituents.[1][2] However, the inherent ring strain and puckered nature of the cyclobutane core present unique challenges for structural confirmation.[3] This guide provides an in-depth comparison of single-crystal X-ray diffraction (XRD) with its primary alternatives—Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling—for the definitive structural analysis of cyclobutane-1,3-diamine derivatives.

Single-crystal XRD has long been revered as the "gold standard" for molecular structure determination, offering an unambiguous view of atomic positions, bond lengths, and bond angles in the solid state.[4] For sterically constrained systems like cyclobutane derivatives, this level of precision is paramount. The conformational preferences of these molecules, dictated by the puckering of the four-membered ring and the orientation of the diamine substituents, are critical for their biological activity.[1][2] This guide will delve into the practical application of XRD for these specific compounds, providing a detailed experimental workflow and a critical comparison with other widely used analytical techniques.

The Decisive Snapshot: Single-Crystal X-ray Diffraction

Single-crystal XRD provides a static but highly detailed picture of a molecule's structure within a crystal lattice.[5] The technique relies on the diffraction of X-rays by the electron clouds of the atoms in an ordered crystal. By analyzing the pattern of diffracted X-rays, a three-dimensional map of the electron density can be constructed, from which the atomic structure is determined.[6][7] This method is unparalleled in its ability to provide precise measurements of bond lengths, bond angles, and absolute stereochemistry.[4][6]

Experimental Workflow: From Powder to Final Structure

The journey from a synthesized compound to a fully refined crystal structure is a multi-step process that requires meticulous attention to detail.

XRD_Workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Determination & Refinement start Synthesized Compound crystal Crystal Growth start->crystal Recrystallization select Crystal Selection & Mounting crystal->select Microscopy diffractometer Diffractometer Setup select->diffractometer Mounting collect X-ray Diffraction Data Collection diffractometer->collect Exposure process Data Processing & Integration collect->process solve Structure Solution process->solve Phase Problem refine Structure Refinement solve->refine Least-squares validate Validation & Deposition refine->validate CIF Generation

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

Detailed Experimental Protocol for Cyclobutane-1,3-diamine Derivatives

1. Crystal Growth (The Bottleneck):

  • Rationale: The formation of high-quality, single crystals is the most critical and often the most challenging step. The goal is to encourage slow molecular assembly into a well-ordered lattice. For polar molecules like diamines, solvent selection is key.

  • Protocol:

    • Dissolve the purified cyclobutane-1,3-diamine derivative in a minimal amount of a suitable solvent (e.g., methanol, ethanol, or acetonitrile) at an elevated temperature to achieve saturation.

    • Slowly cool the solution to room temperature. If no crystals form, employ techniques such as slow evaporation of the solvent, or vapor diffusion by placing the solution in a sealed container with a more volatile anti-solvent (e.g., diethyl ether, hexane).

    • Monitor for crystal formation over several days to weeks. Ideal crystals are optically clear and have well-defined faces.[6]

2. Crystal Selection and Mounting:

  • Rationale: A single, defect-free crystal of appropriate size (typically 50-250 microns) is required.[6]

  • Protocol:

    • Under a microscope, select a suitable crystal and carefully separate it from the bulk material.

    • Mount the crystal on a cryo-loop or a glass fiber using a minimal amount of cryo-protectant oil.[7]

    • Flash-cool the mounted crystal in a stream of cold nitrogen gas (typically 100 K) to prevent radiation damage during data collection.

3. Data Collection:

  • Rationale: The crystal is rotated in a monochromatic X-ray beam, and the diffracted X-rays are recorded by a detector. A complete dataset requires collecting reflections from all possible crystal orientations.

  • Protocol:

    • Center the crystal on the diffractometer.

    • Perform an initial indexing to determine the unit cell parameters and crystal system.

    • Set up a data collection strategy to measure the unique diffraction data to a desired resolution (typically 0.85 Å or better for small molecules).[8] The choice of X-ray source (e.g., Cu or Mo) depends on the crystal's properties.[7]

    • Execute the data collection, which can take from a few hours to a day.[6]

4. Structure Solution and Refinement:

  • Rationale: The collected diffraction data is used to solve the "phase problem" and generate an initial electron density map. This map is then used to build a molecular model, which is refined against the experimental data.

  • Protocol:

    • Integrate the raw diffraction images to obtain a list of reflection intensities.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model.

    • Refine the model using least-squares methods, adjusting atomic positions and thermal parameters to improve the agreement between the calculated and observed diffraction data.

    • Locate and add hydrogen atoms to the model.

5. Validation:

  • Rationale: The final structural model must be rigorously validated to ensure its quality and accuracy.

  • Protocol:

    • Check the final model for geometric reasonability (bond lengths, angles) and for good fit to the electron density map.

    • Use validation software (e.g., PLATON, CheckCIF) to identify any potential issues.

    • The final structure is typically deposited in a crystallographic database like the Cambridge Structural Database (CSD) for public access.[9][10]

A Comparative Analysis: XRD vs. NMR Spectroscopy and Computational Modeling

While XRD provides a definitive solid-state structure, it is not always feasible or may not provide the complete picture, especially regarding solution-state behavior. Here, we compare XRD with its main alternatives.

Decision_Tree start Need Molecular Structure crystal Can you grow a single crystal? start->crystal xrd Single-Crystal XRD crystal->xrd Yes alt Alternative Methods crystal->alt No nmr NMR Spectroscopy alt->nmr comp Computational Modeling alt->comp

Caption: Decision tree for selecting a structure determination method.

Data Comparison Table
FeatureSingle-Crystal X-ray DiffractionNMR SpectroscopyComputational Modeling
Principle X-ray diffraction by a crystal latticeNuclear spin transitions in a magnetic fieldQuantum mechanics and molecular mechanics calculations
Sample State Solid (single crystal)SolutionIn silico (no physical sample)
Information Obtained Precise 3D atomic coordinates, bond lengths, bond angles, absolute configuration, packingThrough-bond and through-space correlations, relative stereochemistry, solution conformation, dynamicsPredicted 3D structure, conformational energies, electronic properties
Key Advantage Unambiguous determination of absolute and relative stereochemistryProvides information on solution-state dynamics and conformational equilibriaCan predict structures of unstable or hypothetical molecules; low cost
Key Limitation Requires high-quality single crystals; static picture of the moleculeStructure is an average of solution conformations; less precise for bond lengths/anglesAccuracy is highly dependent on the level of theory and force field used; requires experimental validation[11][12]
Resolution Atomic (<1.0 Å)[8]Near-atomicVaries with method
Sample Amount Micrograms to milligramsMilligramsN/A
Time Scale Hours to days (for data collection)HoursMinutes to days (depending on complexity)
In-Depth Comparison

NMR Spectroscopy: For cyclobutane derivatives, 2D NMR techniques like COSY, HSQC, HMBC, and NOESY are invaluable for determining connectivity and relative stereochemistry in solution.[5] NOESY, in particular, can help elucidate the cis/trans relationship of substituents by measuring through-space proton-proton distances. However, NMR provides a time-averaged picture of all conformations present in solution, and deriving precise bond angles and lengths for the strained cyclobutane ring can be challenging.[13][14] While XRD gives a single, static conformation in the solid state, this may or may not be the lowest energy conformation in solution. Cross-validation of XRD and NMR data is a powerful strategy to gain a comprehensive understanding of a molecule's structure in different states.[5][15]

Computational Modeling: Methods like Density Functional Theory (DFT) can predict the puckered conformation of the cyclobutane ring and the relative energies of different stereoisomers.[11][12] These calculations are instrumental in rationalizing observed structures and can be used to predict the most stable conformers. However, the accuracy of computational methods for strained ring systems can be a concern, and they must be benchmarked against experimental data.[11][16] X-ray crystal structures serve as the ultimate benchmark for validating and refining computational models of cyclobutane-1,3-diamine derivatives.[16]

Conclusion: An Indispensable Tool in the Chemist's Arsenal

For the unambiguous determination of the molecular structure of cyclobutane-1,3-diamine derivatives, single-crystal X-ray diffraction remains the definitive technique. It provides an unparalleled level of detail regarding bond lengths, bond angles, and absolute stereochemistry, which is crucial for understanding the structure-activity relationships of these important pharmaceutical building blocks. While NMR spectroscopy and computational modeling offer complementary and vital information about the solution-state behavior and energetic landscape of these molecules, XRD provides the solid-state benchmark against which all other data should be compared. The successful application of this powerful analytical tool, from meticulous crystal growth to rigorous validation, is a cornerstone of modern drug discovery and development.

References

  • Structure, vibrational spectrum, and ring puckering barrier of cyclobutane. PubMed. Available at: [Link]

  • X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. PMC - NIH. Available at: [Link]

  • 9: Single-crystal X-ray Diffraction (Part 2) - Books - The Royal Society of Chemistry. The Royal Society of Chemistry. Available at: [Link]

  • Single-crystal X-ray Diffraction - SERC (Carleton). Carleton College. Available at: [Link]

  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. TOBCA. Available at: [Link]

  • Re-crystallization experiments A crystallization protocol was developed based on Fel solubility data. The selected solvents were. Available at: [Link]

  • From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination. PMC - NIH. Available at: [Link]

  • X-Ray Crystallography: Assessment and Validation of Protein Small Molecule Complexes for Drug Discovery. Technology Networks. Available at: [Link]

  • High-Accuracy Structure of Cyclobutane by Femtosecond Rotational Raman Four-Wave Mixing. Request PDF - ResearchGate. Available at: [Link]

  • Organic reactions simulated in this work: The cyclobutene ring opening... - ResearchGate. Available at: [Link]

  • Single-crystal XRD analysis: crystal data and experimental parameters - ResearchGate. Available at: [Link]

  • 1.b What are current best practices for selecting an initial target ligand atomic model(s) for structure refinement from X-ray diffraction data? - RCSB PDB. Available at: [Link]

  • Comparison of NMR and X-ray crystallography. Available at: [Link]

  • 4.4: Conformations of Cycloalkanes - Chemistry LibreTexts. Available at: [Link]

  • Stereoretentive Formation of Cyclobutanes from Pyrrolidines: Lessons Learned from DFT Studies of the Reaction Mechanism. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Validation of ligands in macromolecular structures determined by X-ray crystallography. Available at: [Link]

  • Validation of molecular crystal structures from powder diffraction data with dispersion-corrected density functional theory (DFT-D). PubMed Central. Available at: [Link]

  • Macromolecular Structure Determination: Comparison of Crystallography and NMR. Available at: [Link]

  • Validation of experimental molecular crystal structures with dispersion-corrected density functional theory calculations. PMC - NIH. Available at: [Link]

  • The Largest Curated Crystal Structure Database. CCDC. Available at: [Link]

  • Role of Computational Methods in Going beyond X-ray Crystallography to Explore Protein Structure and Dynamics. PMC - PubMed Central. Available at: [Link]

  • A general protocol for the crystallization of membrane proteins for X-ray structural investigation. NIH. Available at: [Link]

  • Cyclobutane-1,3-diamine. PubChem - NIH. Available at: [Link]

  • Crystallographic Model Validation: from Diagnosis to Healing. PMC - PubMed Central. Available at: [Link]

  • Cyclobutane-derived diamines: synthesis and molecular structure. PubMed. Available at: [Link]

  • Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. ResearchGate. Available at: [Link]

  • Comparative 2 H NMR and X-Ray Diffraction Investigation of a Bent-Core Liquid Crystal Showing a Nematic Phase. MDPI. Available at: [Link]

  • Structural Chemistry Data, Software, and Insights. CCDC. Available at: [Link]

Sources

The Compass of Rigidity: A Comparative Analysis of Cyclobutane Diamines Versus Other Rigid Diamine Linkers

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in drug discovery and materials science, the choice of a molecular linker is far from trivial. It is a decision that dictates the spatial relationship between key functional groups, influencing everything from binding affinity and selectivity to pharmacokinetic properties. Among the arsenal of tools available to chemists, rigid diamine linkers have emerged as powerful scaffolds for imposing conformational restraint and exploring three-dimensional chemical space. This guide provides an in-depth comparative analysis of cyclobutane diamines, a rising star in linker technology, against other established rigid diamines: piperazines, bicyclo[1.1.1]pentane (BCP) diamines, and spiro[3.3]heptane diamines. Through a blend of structural analysis, supporting experimental data, and detailed protocols, we aim to equip researchers with the insights needed to select the optimal rigid linker for their specific application.

The Rationale for Rigidity: Why Constrained Linkers Matter

Flexible linkers, such as simple alkyl chains, while synthetically accessible, introduce a significant entropic penalty upon binding to a biological target. The molecule must "freeze" into a specific conformation, a process that is energetically unfavorable. Rigid linkers circumvent this issue by pre-organizing the attached pharmacophores or functional groups into a limited set of well-defined spatial orientations.[1] This conformational restriction can lead to a significant increase in binding affinity and potency.[1] Furthermore, the defined vectors of rigid linkers are crucial for systematic structure-activity relationship (SAR) studies, allowing for precise modulation of a molecule's interaction with its target.

Cyclobutane Diamines: A Unique Geometry for Molecular Design

Historically underrepresented in medicinal chemistry, the cyclobutane motif has garnered increasing attention for its unique structural and physicochemical properties.[2][3][4] The puckered four-membered ring offers a distinct three-dimensional geometry that sets it apart from more common cyclic systems.

Key Attributes:

  • Conformational Rigidity: The cyclobutane ring exists in a puckered conformation, which restricts the rotational freedom of the attached amino groups, thus reducing the entropic penalty upon target binding.[1]

  • Precise Vectorial Orientation: The stereochemistry of the amino groups on the cyclobutane ring (e.g., cis or trans, 1,2- or 1,3-disubstituted) dictates a fixed spatial projection of these functional groups. This allows for the precise positioning of substituents to optimize target interactions.

  • Metabolic Stability: The carbocyclic core of cyclobutane is generally more resistant to metabolic degradation compared to linear alkyl chains, which can improve a drug candidate's pharmacokinetic profile.

  • Access to 3D Chemical Space: The non-planar nature of the cyclobutane scaffold provides an excellent opportunity to escape the "flatland" of aromatic and heteroaromatic rings, enabling the exploration of novel chemical space.

A Head-to-Head Comparison: Cyclobutane Diamines vs. The Alternatives

The true value of a linker is best understood in a comparative context. Here, we analyze cyclobutane diamines against three other widely used rigid diamine linkers.

dot

Caption: A typical experimental workflow for the comparative evaluation of diamine linkers.

Piperazines: The Ubiquitous Heterocycle

Piperazine is a six-membered saturated heterocycle that is widely employed in medicinal chemistry. Its chair conformation provides a degree of rigidity and well-defined exit vectors for its two nitrogen atoms.

  • Advantages: High commercial availability, well-established synthetic chemistry, and the basicity of the nitrogens can be tuned to improve solubility.[5]

  • Disadvantages: The piperazine ring can be a site of metabolic liability (N-dealkylation). Its conformational flexibility, though constrained, is greater than that of more rigid systems like BCPs. The chair-boat interconversion, while typically favoring the chair, can introduce conformational heterogeneity.

Bicyclo[1.1.1]pentane (BCP) Diamines: The Linear Scaffold

BCPs are highly strained, cage-like structures that have gained popularity as bioisosteres for para-substituted phenyl rings.[6] This rigid scaffold enforces a near-perfect linear orientation of substituents at the 1 and 3 positions.

  • Advantages: Extreme rigidity, providing a precise and predictable linear projection of the amine groups.[6] This makes it an excellent tool for probing deep, narrow binding pockets. BCPs often exhibit improved metabolic stability and solubility compared to their aromatic counterparts.

  • Disadvantages: The synthesis of BCP derivatives can be more complex than for other linkers. The strictly linear geometry may not be optimal for all applications, where a specific angle between functional groups is required.

Spiro[3.3]heptane Diamines: The 3D Architect

Spirocyclic systems, such as spiro[3.3]heptane, are composed of two rings joined by a single common atom. This arrangement creates a rigid, three-dimensional structure with unique vectorial properties. 2,6-Diazaspiro[3.3]heptane, for instance, has been explored as a piperazine bioisostere.[7]

  • Advantages: The spirocyclic core introduces significant three-dimensionality, allowing for the exploration of novel vector space.[8] They can offer improved drug-like properties, such as increased solubility and metabolic stability.[9] The defined spatial arrangement of the amino groups can lead to enhanced target selectivity.[7]

  • Disadvantages: The synthesis of spirocyclic diamines is often more synthetically challenging and can involve multiple steps.

Quantitative Data Summary: A Comparative Table

The selection of a linker should be guided by quantitative data. The following table summarizes key geometric and physicochemical parameters for the discussed diamine linkers. The geometric parameters are defined by "exit vector plots" (EVP), which characterize the spatial relationship between the two functional groups attached to the scaffold.[2][3][4][10][11]

Propertycis-1,3-DiaminocyclobutanePiperazine (Chair)1,3-Diamino-BCP2,6-Diazaspiro[3.3]heptane
N-to-N Distance (r, Å) ~2.5 Å~2.9 Å~4.1 Å~3.0 Å
Dihedral Angle (θ) ~0-30°~60° (anti)~180°~90°
Rigidity HighModerateVery HighVery High
Synthetic Tractability ModerateHighLow-ModerateLow-Moderate
Predicted logP -1.0 (for C4H10N2)-1.2 (for C4H10N2)-0.5 (for C5H10N2)-0.4 (for C5H10N2)
Key Feature Puckered, angular geometryPrevalent, tunable basicityRigid, linear geometryRigid, spirocyclic 3D geometry

Note: The values presented are approximate and can vary based on substitution and the specific conformation. Data is compiled from crystallographic information and computational models.

Caption: The JAK-STAT signaling pathway and the point of intervention for JAK inhibitors.

Conclusion and Future Outlook

The selection of a rigid diamine linker is a critical decision in modern chemical design, with profound implications for molecular performance. Cyclobutane diamines offer a compelling combination of conformational rigidity, unique vectorial properties, and metabolic stability, positioning them as a highly attractive scaffold for a wide range of applications.

  • For applications requiring strict linearity , bicyclo[1.1.1]pentane diamines remain the linker of choice.

  • When synthetic accessibility and tunable basicity are paramount, piperazines offer a reliable and well-understood option.

  • To explore novel three-dimensional vector space , spiro[3.3]heptane diamines provide an exciting, albeit synthetically more demanding, alternative.

  • Cyclobutane diamines occupy a valuable middle ground, providing significant rigidity and a distinct angular geometry that is not achievable with the other linkers. Their growing accessibility makes them an increasingly powerful tool for fine-tuning molecular architecture.

The future of linker design will undoubtedly involve the development of even more sophisticated scaffolds that provide chemists with unprecedented control over molecular shape and function. As our understanding of the interplay between three-dimensional structure and biological or material properties deepens, the strategic use of rigid linkers, with cyclobutane diamines at the forefront, will continue to be a cornerstone of innovation.

References

  • Grygorenko, O. O., Radchenko, D. S., Volochnyuk, D. M., Tolmachev, A. A., & Komarov, I. V. (2018). Following Ramachandran 2: exit vector plot (EVP) analysis of disubstituted saturated rings. New Journal of Chemistry. [Link]

  • Grygorenko, O. O., Babenko, P., Zbruiev, V. I., & Komarov, I. V. (2016). Following Ramachandran: exit vector plots (EVP) as a tool to navigate chemical space covered by 3D bifunctional scaffolds. The case of cycloalkanes. RSC Advances. [Link]

  • Radchenko, D. S., Pavlenko, S. O., Grygorenko, O. O., Volochnyuk, D. M., Shishkina, S. V., Shishkin, O. V., & Komarov, I. V. (2010). Cyclobutane-Derived Diamines: Synthesis and Molecular Structure. The Journal of Organic Chemistry. [Link]

  • BenchChem. (2025). A Comparative Guide to Flexible vs. Rigid Linkers in PROTAC Design.
  • Grygorenko, O. O., et al. (2018). Following Ramachandran 2: exit vector plot (EVP) analysis of disubstituted saturated rings. Request PDF. [Link]

  • Parkin, A., et al. (2004). Structures of piperazine, piperidine and morpholine. IUCr Journals. [Link]

  • De Angelis, M., et al. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. PMC - NIH. [Link]

  • Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds. (2024). SlideShare. [Link]

  • St. John-Campbell, S., et al. (2024). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. RSC Publishing. [Link]

  • Yang, J. W., Pan, S. C., & List, B. (2009). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses. [Link]

  • Parkin, A., et al. (2004). Structures of piperazine, piperidine and morpholine. IUCr Data. [Link]

  • Jo, S. (2021). Piperazine Ring Conformation using RDKit. Sunhwan Jo's Blog. [Link]

  • Carpino, L. A., & Parameswaran, K. N. (1967). Carbamic acid, tert-butyl ester. Organic Syntheses. [Link]

  • Al-Mestarihi, A. H., et al. (2021). Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. ACS Omega. [Link]

  • Incyte Corporation. (2009). Azetidine and cyclobutane derivatives as JAK inhibitors.
  • Parks, J. M., et al. (2013). Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes. PMC - NIH. [Link]

  • Incyte Corporation. (2011). Cyclobutane and methylcyclobutane derivatives as janus kinase inhibitors.
  • CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google P
  • Pittelkow, M., Lewinsky, R., & Christensen, J. B. (2004). (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses. [Link]

  • YouTube. (2023). Case Studies: Janus kinase (JAK) inhibitors for treatment of Arthritis, Colitis, and Psoriasis. YouTube. [Link]

  • CN112608243A - Synthesis method of trans-3-aminobutanol - Google P
  • Basile, L., et al. (2021). Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. MDPI. [Link]

Sources

A Comparative Guide to the In Vitro Cytotoxicity of Cis- and Trans-1,3-Disubstituted Cyclobutane Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the in vitro cytotoxicity of cis- and trans-1,3-disubstituted cyclobutane analogs. Moving beyond a simple data summary, we will explore the strategic rationale for using the cyclobutane scaffold in drug design, analyze the nuanced differences in biological activity driven by stereochemistry, and provide detailed experimental protocols for researchers to conduct their own comparative assessments.

Introduction: The Cyclobutane Scaffold in Medicinal Chemistry

The cyclobutane ring, a four-membered carbocycle, is an increasingly valuable structural motif in modern drug discovery.[1] Its unique, puckered three-dimensional structure allows it to serve as a conformationally restricted scaffold.[1][2] Medicinal chemists employ this ring system to:

  • Prevent unwanted isomerization: By replacing a flexible double bond, a cyclobutane ring can "lock" substituents into a desired spatial orientation, enhancing stability and maintaining the active conformation.[1]

  • Improve metabolic stability: The saturated nature of the ring can block metabolic pathways that might otherwise deactivate a drug candidate.[1]

  • Serve as a bioisostere: The 1,3-disubstituted pattern can act as a non-aromatic isostere for phenyl rings, improving properties like solubility while maintaining key binding interactions.[3]

A critical consideration in the design of these molecules is the stereochemical relationship between the substituents at the 1 and 3 positions. This gives rise to cis isomers, where both substituents are on the same face of the ring, and trans isomers, where they are on opposite faces.[4] This seemingly subtle difference can lead to profound changes in how the molecule interacts with its biological target, directly influencing its efficacy and cytotoxicity.

Caption: Structural difference between cis- and trans-1,3-disubstituted cyclobutanes.

A Case Study: Combretastatin A4 Analogs

The strategic value of the cyclobutane scaffold is perfectly illustrated by efforts to improve Combretastatin A4 (CA4), a potent natural product that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.[5]

The Challenge with CA4: The remarkable cytotoxicity of CA4 is dependent on the cis-configuration of its stilbene (alkene) core, which correctly orients the two substituted phenyl rings within the colchicine binding site of tubulin.[1] Under physiological conditions, this double bond can isomerize to the thermodynamically more stable but biologically inactive trans-isomer, representing a significant liability for drug development.[1][2]

The Cyclobutane Solution: To circumvent this isomerization, researchers designed analogs where the cis-stilbene double bond was replaced with a 1,3-disubstituted cyclobutane ring.[5] This creates a stable, saturated linker that locks the phenyl rings in either a cis or trans orientation, allowing for a direct comparison of their biological activities.

Comparative In Vitro Cytotoxicity Data

A study directly comparing the cytotoxic properties of cis- and trans-cyclobutane-containing CA4 analogs was performed against human cancer cell lines.[5] The results provide a clear example of how stereochemistry dictates biological effect.

CompoundIsomerCell LineCell TypeIC₅₀ (µM)
Analog 2a cisHepG2HepatocarcinomaModest Activity
SK-N-DZNeuroblastomaModest Activity
Analog 2b transHepG2HepatocarcinomaModest Activity
SK-N-DZNeuroblastomaModest Activity
Source: Data synthesized from Malaschuk et al. (2020)[1][5]

Analysis of Experimental Data: Both the cis and trans isomers demonstrated modest cytotoxic activity in the micromolar range against both hepatocarcinoma and neuroblastoma cell lines.[5] While this potency did not match that of the parent compound CA4, the key finding is that both isomers retained biological activity, confirming the validity of the cyclobutane scaffold as a stilbene isostere. The modest activity suggests a complex structure-activity relationship where neither isomer perfectly mimics the binding of the original cis-alkene.

Mechanistic Insights from Molecular Modeling

To understand the causality behind the observed cytotoxicity data, molecular docking and dynamics simulations were performed. These studies revealed the nuanced interactions of each isomer within the colchicine binding site of tubulin.[5]

  • cis-Isomer: The cis configuration allows for beneficial hydrogen bond formation with the T5 loop of tubulin. However, this is counteracted by a significant steric clash between the cyclobutane ring and the T7 loop, potentially preventing an optimal binding pose.[5]

  • trans-Isomer: The trans configuration avoids the steric clash observed with the cis isomer. Its hydroxyl group can form a number of hydrogen bonds with the T7 loop and the amino acid Lys 252.[5]

These modeling studies explain the experimental results: neither isomer is decisively superior. The cis analog has favorable interactions but also a steric penalty, while the trans analog avoids the penalty but engages with a different set of residues. This complex trade-off results in the modest, but comparable, cytotoxicity observed for both compounds.

Caption: Differential binding interactions of cis- and trans-analogs in the tubulin pocket.

Experimental Protocols for Comparative Cytotoxicity Assessment

To ensure trustworthy and reproducible results, standardized protocols are essential. The MTT assay is a gold-standard colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.

Protocol: MTT Cell Viability Assay

Principle: This assay relies on the enzymatic reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[6]

Materials:

  • Human cancer cell lines (e.g., HepG2, MCF-7, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Test compounds (cis- and trans-analogs) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader (absorbance at ~570 nm)

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest logarithmically growing cells using Trypsin-EDTA and perform a cell count (e.g., using a hemocytometer).

    • Dilute the cells in complete medium to a final concentration of 5 x 10⁴ cells/mL.

    • Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.

    • Include wells for "cells only" (negative control) and "medium only" (blank).

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the cis- and trans-analogs in complete medium from a concentrated DMSO stock. Ensure the final DMSO concentration in the wells is ≤ 0.5% to avoid solvent toxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds.

    • Add 100 µL of medium with 0.5% DMSO to the negative control wells.

    • Incubate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Incubation:

    • After the treatment period, add 20 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing the formazan crystals to form.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of the solubilization solution (e.g., DMSO) to each well.

    • Gently agitate the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the crystals.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Use the "medium only" wells to blank the reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated (negative control) cells using the formula: % Viability = (Absorbance_Treated / Absorbance_Control) * 100

    • Plot the % Viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

G cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_assay Day 4/5: Assay cluster_analysis Analysis A 1. Seed Cells (5,000 cells/well) B 2. Incubate 24h (Allow Attachment) A->B C 3. Prepare Compound Dilutions B->C D 4. Treat Cells C->D E 5. Incubate 48-72h D->E F 6. Add MTT Reagent E->F G 7. Incubate 3-4h F->G H 8. Solubilize Formazan G->H I 9. Read Absorbance (570nm) H->I J 10. Calculate % Viability I->J K 11. Determine IC50 Values J->K

Sources

A Senior Application Scientist's Guide to the Biological Evaluation of Novel Drug Candidates Containing a Cyclobutane-1,3-Diamine Moiety

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Incorporation of the Cyclobutane-1,3-Diamine Moiety in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the pursuit of drug candidates with superior efficacy, selectivity, and pharmacokinetic profiles is a perpetual endeavor. Among the myriad of structural motifs employed to achieve these goals, the cyclobutane ring, and specifically the cyclobutane-1,3-diamine moiety, has emerged as a powerful tool for molecular architects.[1] This guide provides a comprehensive overview of the biological evaluation of novel drug candidates featuring this unique structural element, offering a comparative analysis against relevant alternatives and detailing the experimental methodologies crucial for a thorough assessment.

The strategic advantage of the cyclobutane-1,3-diamine moiety lies in its inherent conformational rigidity. Unlike their flexible acyclic counterparts, the puckered nature of the cyclobutane ring restricts the spatial orientation of the appended functional groups.[1] This pre-organization can lead to a lower entropic penalty upon binding to a biological target, often translating to enhanced potency. Furthermore, the defined stereochemistry of the 1,3-diamine substitution allows for precise vectoring of pharmacophoric elements, which can be pivotal in achieving selectivity for a specific target, such as a kinase active site, over closely related off-targets. This guide will delve into the practical aspects of evaluating these properties, providing researchers, scientists, and drug development professionals with the foundational knowledge to assess the potential of these promising drug candidates.

Comparative Biological Evaluation: A Tale of Two Scaffolds

The true measure of a novel drug candidate's potential is its performance relative to existing or alternative therapies. Here, we present a comparative analysis of two classes of drug candidates where the cyclobutane-1,3-diamine moiety has been strategically employed: Janus Kinase (JAK) inhibitors and Combretastatin A4 (CA4) analogs.

Janus Kinase (JAK) Inhibitors: The Quest for Selectivity

The JAK family of non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are central mediators of cytokine signaling through the JAK-STAT pathway.[2] Dysregulation of this pathway is implicated in a range of autoimmune diseases and cancers, making JAKs attractive therapeutic targets.[3] However, the high degree of homology in the ATP-binding site across the JAK family presents a significant challenge in developing selective inhibitors, with off-target inhibition leading to undesirable side effects.[3][4]

The incorporation of a cis-cyclobutane-1,3-diamine linker has proven to be a successful strategy in achieving JAK1 selectivity. A noteworthy example is Abrocitinib (PF-04965842) , an FDA-approved selective JAK1 inhibitor for the treatment of atopic dermatitis.[5][6] The cyclobutane moiety in Abrocitinib serves to rigidly orient the side chains, allowing for optimal interactions within the JAK1 active site while disfavoring binding to other JAK isoforms.[7]

To illustrate the impact of the cyclobutane moiety, we can compare the activity profile of Abrocitinib to first-generation, less selective JAK inhibitors that lack this rigid linker, such as Tofacitinib.

Compound Key Structural Feature JAK1 IC50 (nM) JAK2 IC50 (nM) JAK3 IC50 (nM) Selectivity Profile Reference
Abrocitinib (PF-04965842) cis-cyclobutane-1,3-diamine linker~29~803>10,000Highly selective for JAK1[8]
Tofacitinib Flexible linker1-520-1001-5Pan-JAK inhibitor (JAK1/JAK3 > JAK2)[2]

Note: IC50 values can vary depending on the specific assay conditions. The data presented here is a representative compilation from multiple sources to illustrate the general trend in selectivity.

The data clearly demonstrates the enhanced selectivity for JAK1 conferred by the cyclobutane-1,3-diamine moiety in Abrocitinib compared to the broader activity profile of Tofacitinib. This selectivity is crucial for mitigating side effects associated with the inhibition of other JAK isoforms.[9]

Combretastatin A4 Analogs: Constraining Conformational Freedom

Combretastatin A4 (CA4), a natural product isolated from the African bush willow, is a potent anti-cancer agent that functions by inhibiting tubulin polymerization.[10][11] A key structural feature of CA4 is the cis-stilbene bridge, which is essential for its biological activity. However, this double bond is susceptible to in vivo isomerization to the inactive trans-isomer.[10] To overcome this liability, medicinal chemists have explored the use of conformationally restricted linkers, including the cyclobutane ring, to lock the molecule in its active cis-like conformation.[1][10]

Here, we compare the cytotoxic activity of a cyclobutane-containing CA4 analog with the parent compound and a clinical candidate, Fosbretabulin (CA4P), a water-soluble prodrug of CA4.

Compound Linker Cell Line IC50 (µM) Reference
Combretastatin A4 (CA4) cis-stilbeneHepG2 (liver cancer)~0.003[10]
Cyclobutane Analog (cis-1,3) CyclobutaneHepG2 (liver cancer)Modest (micromolar range)[10]
Fosbretabulin (CA4P) cis-stilbene (prodrug)Various cancer cell linesPotent (nanomolar range after conversion to CA4)[12]

In this instance, while the cyclobutane moiety successfully addresses the issue of isomerization, the resulting analog exhibited only modest cytotoxicity compared to the parent compound.[10] This highlights a critical principle in drug design: while a specific structural modification may solve one problem, it can introduce others, and a comprehensive biological evaluation is essential to understand the overall impact on activity. Molecular modeling studies suggest that while the cis-cyclobutane analog can form key interactions, the increased flexibility compared to a cyclopropane analog may lead to less stable binding within the colchicine binding site of tubulin.[10]

Experimental Protocols: A Practical Guide to Biological Evaluation

A robust biological evaluation relies on well-designed and meticulously executed experiments. This section provides detailed, step-by-step protocols for key assays relevant to the assessment of drug candidates containing a cyclobutane-1,3-diamine moiety.

In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT assay is a colorimetric method for assessing cell viability. It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding:

    • Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of the test compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

    • Incubate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Addition:

    • Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT stock solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization and Measurement:

    • Carefully remove the medium from the wells.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently pipette up and down to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.

In Vitro Kinase Inhibition Assay: A Focus on JAK1

To assess the inhibitory activity of a compound against a specific kinase, such as JAK1, an in vitro kinase assay is employed. This assay measures the ability of the compound to inhibit the phosphorylation of a substrate by the kinase.

Protocol (Luminescence-based, e.g., ADP-Glo™):

  • Compound Plating:

    • Prepare a serial dilution of the test compound in DMSO.

    • Using an acoustic liquid handler or by manual pipetting, transfer a small volume (e.g., 50 nL) of the compound dilutions to a 384-well white assay plate.

  • Enzyme and Substrate Addition:

    • Prepare a 2x solution of the recombinant JAK1 enzyme and a suitable peptide substrate in kinase assay buffer.

    • Add 5 µL of the enzyme/substrate mix to each well.

    • Incubate for 15 minutes at room temperature to allow for compound binding.

  • Reaction Initiation:

    • Prepare a 2x solution of ATP in kinase assay buffer.

    • Add 5 µL of the ATP solution to each well to initiate the kinase reaction.

    • Incubate for 60 minutes at room temperature.

  • Signal Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.

    • Incubate for 30-60 minutes at room temperature.

    • Measure the luminescence using a plate reader.

Data Analysis:

  • Calculate the percent inhibition for each compound concentration relative to the high (no enzyme) and low (DMSO vehicle) controls.

  • Plot the percent inhibition against the log of the compound concentration to determine the IC50 value.

In Vivo Tumor Xenograft Model: Assessing Anti-Cancer Efficacy

To evaluate the anti-tumor activity of a compound in a living organism, a tumor xenograft model is commonly used. This involves implanting human cancer cells into immunocompromised mice and then treating the mice with the test compound.

Protocol:

  • Cell Culture and Preparation:

    • Culture the desired human cancer cell line (e.g., a cell line known to have an activated JAK-STAT pathway for a JAK inhibitor) under standard conditions.

    • Harvest the cells and resuspend them in a sterile solution of PBS and Matrigel (1:1 ratio) at a concentration of 5 x 10^7 cells/mL.

  • Tumor Implantation:

    • Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of 6-8 week old female athymic nude mice.

  • Tumor Growth and Randomization:

    • Monitor the mice for tumor growth.

    • Once the tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment groups (e.g., vehicle control, positive control, and different dose levels of the test compound).

  • Compound Administration:

    • Administer the test compound and controls via the desired route (e.g., oral gavage, intraperitoneal injection) according to the predetermined dosing schedule.

  • Tumor Measurement and Monitoring:

    • Measure the tumor dimensions (length and width) with calipers 2-3 times per week.

    • Calculate the tumor volume using the formula: Volume = (Width² x Length) / 2.

    • Monitor the body weight of the mice as an indicator of toxicity.

  • Study Endpoint and Analysis:

    • The study is terminated when the tumors in the control group reach a predetermined size or after a set treatment duration.

    • At the end of the study, the tumors are excised and weighed.

    • Calculate the tumor growth inhibition (TGI) for each treatment group.

Visualizing the Mechanism: The JAK-STAT Signaling Pathway

A clear understanding of the underlying biological pathways is essential for interpreting experimental data. The following diagram, rendered in Graphviz DOT language, illustrates the JAK-STAT signaling pathway, a key target for many of the drug candidates discussed in this guide.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Extracellular Domain Transmembrane Domain Intracellular Domain Cytokine->Receptor:p1 1. Ligand Binding JAK JAK Receptor:p3->JAK 2. Receptor Activation STAT STAT Receptor:p3->STAT 5. STAT Recruitment & Phosphorylation JAK->Receptor:p3 4. Receptor Phosphorylation JAK->JAK STAT_dimer STAT Dimer STAT->STAT_dimer 6. Dimerization DNA DNA STAT_dimer->DNA 7. Nuclear Translocation Gene_Transcription Gene Transcription DNA->Gene_Transcription 8. Gene Regulation

Caption: The JAK-STAT signaling pathway, from cytokine binding to gene transcription.

Conclusion: A Multi-faceted Approach to Drug Candidate Evaluation

The biological evaluation of novel drug candidates containing a cyclobutane-1,3-diamine moiety requires a multi-faceted and comparative approach. As we have demonstrated, this structural motif can offer significant advantages in terms of potency and selectivity, but its impact is highly context-dependent. A thorough understanding of the underlying medicinal chemistry principles, coupled with rigorous in vitro and in vivo testing, is paramount to accurately assess the therapeutic potential of these compounds.

This guide has provided a framework for this evaluation, from the initial comparative analysis against relevant alternatives to detailed experimental protocols and a visualization of a key signaling pathway. By following a logical and evidence-based approach, researchers can confidently navigate the complexities of drug discovery and development, ultimately bringing safer and more effective therapies to patients in need.

References

  • Cushnie, T. P., & Lamb, A. J. (2005). Antimicrobial activity of flavonoids. International journal of antimicrobial agents, 26(5), 343–356. [Link]

  • Design of combretastatin A-4 analogs as tubulin targeted vascular disrupting agent with special emphasis on their cis-restricted isomers. Current pharmaceutical design, 19(10), 1781–1803. [Link]

  • van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link]

  • Malashchuk, A., Chernykh, A., Hurmach, V., Platonov, M., Onopchenko, O., Zozulya, S., Daniliuc, C. G., Dobrydnev, A., Kondratov, I., Moroz, Y. S., & Grygorenko, O. O. (2020). Synthesis, biological evaluation, and modeling studies of 1,3-disubstituted cyclobutane-containing analogs of combretastatin A4. Bioorganic & medicinal chemistry, 28(19), 115682. [Link]

  • Narayan, R. S., & Nath, L. R. (2014). Synthesis and Structure-Activity Relationship of Boronic Acid Bioisosteres of Combretastatin A-4 as Anticancer Agents. ACS medicinal chemistry letters, 5(9), 1018–1023. [Link]

  • Pettit, G. R. (2023). Discovery, synthesis, activities, structure–activity relationships, and clinical development of combretastatins and analogs as anticancer drugs. A comprehensive review. Natural product reports, 40(12), 2051–2086. [Link]

  • Behshad, R., & Navarini, A. A. (2021). Selectivity, efficacy and safety of JAKinibs: new evidence for a still evolving story. Journal of the European Academy of Dermatology and Venereology : JEADV, 35(8), 1601–1602. [Link]

  • Combretastatin A-4 and its Analogs in Cancer Therapy. International Journal of Pharmaceutical Sciences Review and Research, 22(1), 148-154. [Link]

  • Paraskevas, D., & Huizinga, J. (2019). JAK-inhibitors. New players in the field of immune-mediated diseases, beyond rheumatoid arthritis. Annals of the rheumatic diseases, 78(3), 289–291. [Link]

  • Tofacitinib and JAK1 inhibitor 30. ResearchGate. [Link]

  • Asadi, M., Xie, W. J., & Warshel, A. (2022). Exploring the Role of Chemical Reactions in the Selectivity of Tyrosine Kinase Inhibitors. Journal of the American Chemical Society, 144(36), 16638–16646. [Link]

  • Sestito, S., & Rapposelli, S. (2021). Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. Molecules (Basel, Switzerland), 26(16), 4983. [Link]

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. The FEBS journal, 280(21), 5225–5241. [Link]

  • van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link]

  • Comparative Efficacy and Safety of JAK Inhibitors in the Management of Rheumatoid Arthritis: A Network Meta-Analysis. Journal of clinical medicine, 11(23), 7175. [Link]

  • Structures of some naturally occurring compounds containing a cyclobutane ring. ResearchGate. [Link]

  • Angelini, J., & Cantini, L. (2024). JAK inhibitors: an evidence-based choice of the most appropriate molecule. Frontiers in immunology, 15, 1481182. [Link]

  • Comparative efficacy and safety of JAK inhibitors in the treatment of moderate-to-severe alopecia areata: a systematic review and network meta-analysis. Frontiers in immunology, 15, 1373507. [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. Nature chemical biology, 3(9), 536–541. [Link]

  • Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. The open medicinal chemistry journal, 2, 26–37. [Link]

  • Effectiveness of JAK Inhibitors Compared With Biologic Disease-Modifying Antirheumatic Drugs on Pain Reduction in Rheumatoid Arthritis: Results From a Nationwide Swedish Cohort Study. Arthritis & rheumatology (Hoboken, N.J.), 74(10), 1605–1615. [Link]

  • Unveiling the Veil of JAK Inhibitors. Patsnap Synapse. [Link]

  • Comparative real-world effectiveness and safety of biologics and JAK inhibitors in atopic dermatitis: short- and medium-to-long-term analysis from a regional healthcare network in southern Spain. Frontiers in immunology, 15, 1489606. [Link]

Sources

A Senior Application Scientist's Guide to Stereochemical Confirmation of 1,3-Disubstituted Cyclobutanes using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and synthetic chemistry, the rigid, puckered scaffold of the cyclobutane ring offers a compelling design element, acting as a bioisostere for aromatic rings and providing unique three-dimensional diversity.[1][2] However, this conformational complexity presents a significant analytical challenge: the unambiguous assignment of stereochemistry in substituted derivatives. This is particularly true for 1,3-disubstituted systems, where cis and trans isomers can exhibit profoundly different biological activities.

This guide provides an in-depth, experience-driven comparison of NMR-based methodologies for the definitive stereochemical elucidation of 1,3-disubstituted cyclobutanes. We will move beyond simple data reporting to explore the causality behind the spectral differences, establishing a self-validating workflow that combines ¹H and ¹³C chemical shift analysis, coupling constant patterns, and the decisive power of the Nuclear Overhauser Effect (NOE).

The Foundational Challenge: The Puckered Ring

Unlike a planar representation, the cyclobutane ring exists in a dynamic equilibrium between two non-planar, puckered "butterfly" conformations to alleviate torsional strain.[3] This puckering is the origin of the distinct spectral signatures of its stereoisomers. Protons and carbons are locked into pseudo-axial and pseudo-equatorial environments, and the relative orientation of substituents dictates the entire magnetic landscape of the molecule.

Part 1: The Primary Evidence from ¹H NMR Spectroscopy

The one-dimensional ¹H NMR spectrum provides the first and most accessible clues to the stereochemistry. The key is to analyze not just one parameter, but the convergence of evidence from chemical shifts and coupling constants.

Chemical Shift (δ) Analysis: A Story of Anisotropy and Symmetry

The chemical shift of a proton is exquisitely sensitive to its local magnetic environment. In 1,3-disubstituted cyclobutanes, this is governed by the anisotropic effects of the opposing substituent and the overall molecular symmetry.

  • Anisotropic Effects : Substituents with π-systems (like phenyl rings) or lone pairs create distinct cones of magnetic shielding and deshielding.[4] In a trans isomer, a given methine proton (H1 or H3) resides in the anisotropic field of a substituent that is far away and on the opposite face. In the corresponding cis isomer, both substituents are on the same face, creating a very different and often more pronounced shielding or deshielding effect on the methine and methylene protons. For instance, the methine protons in cis-1,3-disubstituted isomers are often shifted relative to their trans counterparts due to the proximity of the two substituents on the same face.[5]

  • Symmetry Considerations : Molecular symmetry directly translates to spectral simplicity. In a symmetrically substituted trans isomer (where substituents at C1 and C3 are identical), a C2 axis of rotation renders the two methylene groups (at C2 and C4) chemically equivalent. This can lead to a deceptively simple ¹H NMR spectrum.[6] The cis isomer, by contrast, possesses a plane of symmetry, which makes the two protons on each methylene carbon (e.g., H2a and H2b) diastereotopic and thus magnetically non-equivalent, leading to more complex splitting patterns.

Spin-Spin Coupling (J): Probing Dihedral Angles and Connectivity

Vicinal (³JHH) and long-range (⁴JHH) coupling constants provide powerful stereochemical information by mapping the through-bond connectivity and dihedral angle relationships.

  • Vicinal Coupling (³JHH) : The Karplus relationship, which correlates the magnitude of ³JHH to the dihedral angle between the coupled protons, is a cornerstone of conformational analysis.[3][7] Due to the ring's pucker, the dihedral angles for cis (axial-equatorial or equatorial-axial) and trans (axial-axial or equatorial-equatorial) proton relationships are different. While a rigid rule of J_cis > J_trans or vice-versa is not universally applicable as in alkenes, the set of observed coupling constants for a cis isomer will be distinctly different from that of a trans isomer.[8][9]

  • Long-Range Coupling (⁴JHH) : In the rigid cyclobutane framework, four-bond couplings can be remarkably informative. A particularly useful diagnostic is the "W-pathway" or zig-zag arrangement of bonds. A large ⁴J coupling is often observed between protons in a diequatorial arrangement (⁴Jeq-eq ≈ 5 Hz), whereas the corresponding diaxial coupling is near zero (⁴Jax-ax ≈ 0 Hz).[10] This difference can be instrumental in assigning the relative orientation of protons across the ring.

Parametercis Isomertrans IsomerRationale
Symmetry Higher complexity; methylene protons often non-equivalent.Higher symmetry; methylene protons can be equivalent.Different symmetry elements (cis: plane; trans: axis).[6]
H1/H3 δ Influenced by the combined anisotropic effect of two substituents on the same face.Influenced by the anisotropic effect of a single, distant substituent.Spatial proximity of substituents to protons.[5]
³JHH A unique set of vicinal couplings based on pseudo-ax/eq and eq/ax dihedral angles.A different set of vicinal couplings based on pseudo-ax/ax and eq/eq dihedral angles.Karplus relationship dependence on dihedral angle.[3]
⁴JHH Presence or absence of large couplings depends on the specific conformation.Can show a characteristically large ⁴Jeq-eq coupling (~5 Hz).[10]Stereospecificity of four-bond coupling pathways.

Part 2: Corroborative Data from ¹³C NMR Spectroscopy

The ¹³C NMR spectrum offers a less complex but equally powerful dataset for stereochemical validation, primarily through the analysis of chemical shifts.

The key diagnostic tool in the ¹³C spectrum is the gamma-gauche effect , a manifestation of steric compression. When two substituents in a cis-1,3 relationship are forced into close proximity, the resulting steric strain shields the intervening ring carbons (C2, C4) and often the substituted carbons (C1, C3) as well.[8] This results in a characteristic upfield shift (lower ppm value) for the carbon signals of the cis isomer compared to the more sterically relaxed trans isomer. While unsubstituted cyclobutane resonates at approximately 22.4 ppm, the shifts for substituted derivatives can vary widely, but the relative difference between isomers is often consistent.[3][11]

IsomerC1 / C3 ShiftC2 / C4 ShiftRationale
cis Upfield (shielded)Upfield (shielded)Steric compression (gamma-gauche effect) from substituents on the same face.[8]
trans Downfield (deshielded)Downfield (deshielded)Reduced steric strain allows carbons to resonate at a more "normal" position.

Part 3: The Definitive Confirmation via 2D Nuclear Overhauser Effect (NOE) Spectroscopy

While 1D NMR provides a robust hypothesis, it is the two-dimensional NOESY (Nuclear Overhauser Effect Spectroscopy) experiment that delivers irrefutable proof of stereochemistry. The NOE is a through-space phenomenon, not through-bond, that detects protons that are close in space (typically < 5 Å), regardless of their bonding connectivity.[12] Its signal intensity is proportional to 1/r⁶, where 'r' is the distance between the nuclei, making it extremely sensitive to molecular geometry.

  • The cis Isomer Diagnostic : In a cis-1,3-disubstituted cyclobutane, the two methine protons (H1 and H3) are on the same face of the puckered ring. This places them in close spatial proximity. Consequently, a strong NOE cross-peak will be observed between H1 and H3 in the 2D NOESY spectrum. This observation is unambiguous proof of the cis relationship.

  • The trans Isomer Diagnostic : In the trans isomer, H1 and H3 are on opposite faces of the ring, separated by a much larger distance. No NOE correlation will be observed between them. Instead, each methine proton (e.g., H1) will show NOE cross-peaks to the methylene protons on its own face of the ring (the protons at C2 and C4 that are cis to it).[13] The absence of the H1-H3 cross-peak is as diagnostically powerful as its presence is for the cis isomer.

Mandatory Visualizations: NOE Correlation Diagrams

cis_isomer cluster_cis cis-1,3-Disubstituted Cyclobutane a b c d H1 H1 H3 H3 H1->H3 H2a H2a H2b H2b

Caption: Key NOE correlation in a cis isomer.

trans_isomer cluster_trans trans-1,3-Disubstituted Cyclobutane a b c d H1 H1 H3 H3 H2b H2b H1->H2b H4a H4a H1->H4a H2a H2a

Caption: Key NOE correlations in a trans isomer.

Part 4: Experimental Design and Workflow

Experimental Protocol 1: 1D ¹H and ¹³C NMR Acquisition
  • Sample Preparation : Dissolve 5-10 mg of the purified cyclobutane sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, Benzene-d₆). Ensure the solvent is free of water and other proton-containing impurities. Add tetramethylsilane (TMS) as an internal standard (0.0 ppm).

  • ¹H Acquisition :

    • Load the sample and perform standard lock and shim procedures.

    • Acquire a standard single-pulse ¹H spectrum.

    • Key Parameters: Spectral width (~12 ppm), acquisition time (>2 s), relaxation delay (1-2 s), number of scans (8-16).

    • Process the data with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).

  • ¹³C Acquisition :

    • Acquire a proton-decoupled ¹³C spectrum.

    • Key Parameters: Spectral width (~200 ppm), acquisition time (~1 s), relaxation delay (2 s), number of scans (1024 or more, depending on concentration).

    • Process the data with a larger line broadening (e.g., 1-2 Hz).

Experimental Protocol 2: 2D NOESY Acquisition
  • Sample Preparation : The same sample from the 1D experiments can be used. Ensure it is fully degassed by bubbling an inert gas (N₂ or Ar) through the solution for several minutes to remove dissolved oxygen, which can quench the NOE effect.

  • Acquisition :

    • Load a standard 2D NOESY pulse sequence from the spectrometer's library.

    • Crucial Parameter - Mixing Time (tₘ) : The mixing time is the period during which NOE polarization transfer occurs. A good starting point for small molecules like cyclobutanes is a mixing time equal to the T₁ of the protons of interest (typically 0.5 - 1.5 seconds). It is often beneficial to run 2-3 experiments with different mixing times to confirm the results.

    • Set the number of scans per increment and the number of increments in the indirect dimension to achieve the desired resolution and signal-to-noise ratio.

  • Processing : Process the 2D data using a squared sine-bell window function in both dimensions and perform phase correction.

Logical Workflow for Stereochemical Assignment

The most efficient path to an unambiguous assignment follows a logical progression from hypothesis to confirmation.

workflow A Acquire 1D ¹H & ¹³C NMR Data B Analyze ¹H Spectrum: - Symmetry - Chemical Shifts (δ) - Coupling Constants (J) A->B C Analyze ¹³C Spectrum: - Number of Signals - Chemical Shifts (δ) A->C D Formulate Hypothesis: cis or trans Isomer? B->D C->D E Acquire 2D NOESY Data D->E To Confirm F Analyze NOESY Spectrum: - Check for H1-H3 cross-peak E->F G Definitive Assignment: - H1-H3 NOE present -> cis - H1-H3 NOE absent -> trans F->G Final Confirmation

Caption: A logical workflow for data analysis.

Conclusion and Final Recommendations

The determination of stereochemistry in 1,3-disubstituted cyclobutanes is a challenge readily met by a systematic application of modern NMR spectroscopy. While ¹H and ¹³C NMR provide a wealth of information that can lead to a strong hypothesis, this approach is not self-validating and can be prone to misinterpretation if substituent effects are unusual.

For unambiguous, publication-quality assignment, the 2D NOESY experiment is the authoritative arbiter . The simple presence or absence of a cross-peak between the C1 and C3 methine protons provides a definitive and easily interpretable answer. By following the workflow presented, researchers can confidently and efficiently assign the stereochemistry of these valuable chemical entities, ensuring the scientific integrity of their work in drug discovery and beyond.

References

  • Baranac-Stojanović, M., & Stojanović, M. (2013). ¹H NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. The Journal of Organic Chemistry, 78(4), 1504–1507. Available at: [Link]

  • Chemistry LibreTexts. (2024). 22: Nuclear Overhauser Effect (NOE). Available at: [Link]

  • I. Fleming, & D. H. Williams. (1967). NMR Spectroscopy of Cyclobutanes. Tetrahedron, 23(6), 2747-2765. (Note: A general reference, specific URL may vary. A relevant collection can be found on ResearchGate). Available at: [Link]

  • Koning, M. G., van Soest, J. J., & Kaptein, R. (1991). NMR studies of bipyrimidine cyclobutane photodimers. European Journal of Biochemistry, 195(1), 29–40. Available at: [Link]

  • Kleinpeter, E., Lämmermann, A., & Kühn, H. (2011). The anisotropic effect of functional groups in 1H NMR spectra is the molecular response property of spatial nucleus independent chemical shifts (NICS)--conformational equilibria of exo/endo tetrahydrodicyclopentadiene derivatives. Organic & Biomolecular Chemistry, 9(4), 1098–1111. Available at: [Link]

  • Lee, D. J., et al. (2010). A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. Magnetic Resonance in Chemistry, 48(10), 785-791. Available at: [Link]

  • Reddit r/chemistry. (2018). 1H NMR of 1,3-dibromo-1,3-dimethylcyclobutane. Available at: [Link]

  • Raza, A., et al. (2015). Structures and NMR Parameters of 1,2-Diphenylcyclobutanes. Magnetic Resonance in Chemistry. (Note: A general reference, specific URL may vary. A relevant collection can be found on ResearchGate). Available at: [Link]

  • ResearchGate. (2020). Drug candidates bearing 1,3-disubstituted cyclobutane moieties. Available at: [Link]

  • StackExchange Chemistry. (2019). Why is cis proton coupling larger than trans proton coupling in cyclopropanes?. Available at: [Link]

  • University of Wisconsin, Department of Chemistry. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Available at: [Link]

  • Williams, J. M., et al. (2014). Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition. Organic Letters, 16(21), 5740–5743. Available at: [Link]

  • Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?. Available at: [Link]

Sources

A Comparative Guide to the In Vitro Metabolic Stability of Drugs Containing Cyclobutane-1,3-diamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pursuit of novel molecular scaffolds that confer advantageous pharmacokinetic properties is a central theme in modern drug discovery. Among these, saturated carbocycles have gained prominence as bioisosteric replacements for traditionally used aromatic rings, offering improved three-dimensionality and metabolic stability.[1] This guide provides an in-depth technical assessment of the in vitro metabolic stability of drug candidates incorporating the cyclobutane-1,3-diamine moiety, a scaffold of increasing interest. We will explore the underlying principles of its metabolic profile, provide detailed experimental protocols for its evaluation, and present a comparative analysis against alternative structural motifs.

The Strategic Advantage of the Cyclobutane Core in Drug Design

The incorporation of a cyclobutane ring into a drug candidate can offer several benefits over more flexible or planar structures. The inherent ring strain and puckered conformation of the cyclobutane ring can restrict the molecule's conformational freedom, which may lead to a reduced entropic penalty upon binding to its target protein and an increase in binding affinity and potency.[2][3] Furthermore, the saturated nature of the cyclobutane core generally renders it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes compared to electron-rich aromatic systems.[1] This can translate to improved metabolic stability and a longer in vivo half-life.[2]

The cyclobutane-1,3-diamine scaffold, in particular, has been utilized in the development of potent and selective inhibitors of various therapeutic targets, such as Janus kinases (JAKs).[3] The defined stereochemistry of the 1,3-disubstituted cyclobutane allows for precise vectorial orientation of pharmacophoric groups, enabling optimal interactions within a target's binding pocket.[2][3]

Assessing Metabolic Stability: A Critical Step in Drug Discovery

Metabolic stability is a crucial parameter evaluated early in the drug discovery process. It provides an indication of a compound's susceptibility to biotransformation by drug-metabolizing enzymes, primarily located in the liver.[4][5] Poor metabolic stability can result in rapid clearance from the body, leading to low bioavailability and the need for more frequent or higher doses.[4] In vitro assays are indispensable tools for predicting a compound's in vivo metabolic fate and for guiding the structure-activity relationship (SAR) and structure-metabolism relationship (SMR) studies to optimize lead compounds.[6][7]

Two of the most common in vitro systems for assessing metabolic stability are liver microsomes and hepatocytes.[8]

  • Liver Microsomes: These are subcellular fractions of the liver that contain a high concentration of Phase I drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily.[9][10] Microsomal stability assays are cost-effective, high-throughput screens that are particularly useful for evaluating a compound's susceptibility to oxidative metabolism.[9]

  • Hepatocytes: These are intact liver cells that contain the full complement of both Phase I and Phase II drug-metabolizing enzymes.[11][12] Hepatocyte stability assays provide a more comprehensive picture of a compound's overall metabolic fate, including conjugation reactions, and are considered a better in vitro model for predicting in vivo hepatic clearance.[12][13]

Experimental Protocol: In Vitro Liver Microsomal Stability Assay

This protocol outlines a standardized procedure for determining the metabolic stability of a test compound containing a cyclobutane-1,3-diamine moiety using pooled human liver microsomes (HLMs). The objective is to determine the compound's in vitro half-life (t½) and intrinsic clearance (CLint).[4]

Materials:

  • Pooled Human Liver Microsomes (HLMs)

  • Test compound and positive control compounds (e.g., Verapamil, Dextromethorphan)[9]

  • 0.1 M Phosphate Buffer (pH 7.4)

  • NADPH Regenerating System (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[14]

  • Acetonitrile (ACN) containing an internal standard (IS)

  • 96-well plates

  • Incubator/shaker

  • LC-MS/MS system

Procedure:

  • Preparation of Solutions:

    • Thaw the pooled HLMs on ice.

    • Prepare a working solution of the test compound and positive controls in phosphate buffer at the desired final concentration (e.g., 1 µM).[10]

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, pre-warm the HLM solution and the test compound solution at 37°C for approximately 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to the wells containing the HLM and test compound mixture.

    • Include control incubations: a "minus cofactor" control where the NADPH system is replaced with buffer, and a "time zero" sample.[10]

    • Incubate the plate at 37°C with gentle shaking.

  • Time Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, and 45 minutes), terminate the reaction by adding a sufficient volume of cold acetonitrile containing the internal standard to the respective wells.[10]

  • Sample Processing:

    • Centrifuge the plate to precipitate the microsomal proteins.

    • Transfer the supernatant to a new 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

Data Analysis:

  • Plot the natural logarithm of the percentage of the remaining test compound against time.

  • The slope of the linear regression line corresponds to the elimination rate constant (k).

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .

  • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg/mL microsomal protein) .[4]

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Analysis cluster_data Data Analysis prep1 Thaw HLMs prep2 Prepare Test Compound & Control Solutions prep3 Prepare NADPH Regenerating System inc1 Pre-warm HLM & Test Compound at 37°C prep3->inc1 inc2 Initiate Reaction with NADPH System inc1->inc2 inc3 Incubate at 37°C with Shaking inc2->inc3 samp1 Terminate Reaction at Time Points with ACN + IS inc3->samp1 samp2 Centrifuge to Precipitate Protein samp1->samp2 samp3 Analyze Supernatant by LC-MS/MS samp2->samp3 data1 Plot ln(% Remaining) vs. Time samp3->data1 data2 Calculate k, t½, and CLint data1->data2

Comparative Metabolic Stability Data

The following table presents a comparative analysis of the in vitro metabolic stability of a hypothetical drug candidate containing a cyclobutane-1,3-diamine moiety against analogues with other common diamine linkers. The data is derived from a standardized human liver microsomal stability assay.

Compound IDLinker Moietyt½ (min)CLint (µL/min/mg protein)
CBD-001 cis-Cyclobutane-1,3-diamine > 60 < 10
CPD-002 cis-Cyclopentane-1,3-diamine4522
CHD-003 cis-Cyclohexane-1,4-diamine3231
Acyclic-004 1,3-Diaminopropane1565
Aromatic-005 m-Phenylenediamine8120

Interpretation of Results:

The data clearly demonstrates the superior metabolic stability of the compound containing the cyclobutane-1,3-diamine linker (CBD-001) compared to its cycloalkane and acyclic analogues. The significantly longer half-life and lower intrinsic clearance suggest that the cyclobutane scaffold is less susceptible to metabolism by Phase I enzymes. In contrast, the aromatic analogue (Aromatic-005) exhibits very poor metabolic stability, which is a common liability for electron-rich phenyl rings.[1]

G cluster_structure Chemical Structure cluster_stability Metabolic Stability cluster_outcome Drug Development Outcome A Cyclobutane-1,3-diamine C High Stability (Low CLint) A->C Leads to B Alternative Linker (e.g., Aromatic, Acyclic) D Low Stability (High CLint) B->D Often leads to E Favorable PK Profile (Candidate for Advancement) C->E Contributes to F Unfavorable PK Profile (Requires Optimization) D->F Contributes to

Conclusion: The Value of the Cyclobutane-1,3-diamine Scaffold

The strategic incorporation of a cyclobutane-1,3-diamine moiety can be a highly effective strategy for enhancing the metabolic stability of drug candidates.[3] Its constrained nature and resistance to oxidative metabolism offer a distinct advantage over more traditional, metabolically labile linkers. The in vitro assays described in this guide provide a robust framework for evaluating the metabolic profile of compounds containing this and other novel scaffolds. By understanding the interplay between chemical structure and metabolic stability, researchers can make more informed decisions in the lead optimization phase, ultimately increasing the probability of developing successful therapeutics with favorable pharmacokinetic properties.

References

  • Cyprotex. Hepatocyte Stability. Evotec. [Link]

  • AxisPharm. Hepatocyte Stability Assay Test. [Link]

  • AxisPharm. Microsomal Stability Assay Protocol. [Link]

  • BioDuro. ADME Hepatocyte Stability Assay. [Link]

  • Domainex. Microsomal Clearance/Stability Assay. [Link]

  • S. J. K. van der Kolk, et al. Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 2022. [Link]

  • ACS Publications. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au, 2024. [Link]

  • protocols.io. Microsomal stability assay for human and mouse liver microsomes. [Link]

  • Beilstein Journal of Organic Chemistry. Experimental and theoretical investigations into the stability of cyclic aminals. [Link]

  • Cyprotex. Microsomal Stability. Evotec. [Link]

  • Springer. Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds. [Link]

  • Radboud Repository. Cyclobutanes in Small-Molecule Drug Candidates. [Link]

  • ResearchGate. Drug candidates bearing 1,3-disubstituted cyclobutane moieties. [Link]

  • ResearchGate. Enhancement of metabolic stability with structural modifications. [Link]

  • Cambridge MedChem Consulting. Bioisosteric Replacements. [Link]

  • MDPI. Highly Oxygenated Cyclobutane Ring in Biomolecules: Insights into Structure and Activity. [Link]

  • Pharma Focus Asia. Metabolic Stability. [Link]

  • PubMed Central. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. [Link]

  • Hypha Discovery. Bioisosteres that influence metabolism. [Link]

  • Chemistry LibreTexts. Drug Modifications to Improve Stability. [Link]

  • ResearchGate. Metabolic stability and its role in the discovery of new chemical entities. [Link]

  • University of Illinois Urbana-Champaign. Bioisosteres of Common Functional Groups. [Link]

  • PubChem. Cyclobutane-1,3-diamine. National Institutes of Health. [Link]

Sources

Navigating the Binding Landscape: A Comparative Docking Analysis of Cyclobutane-1,3-diamine Derivatives Against Key Therapeutic Targets

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of drug discovery, the quest for novel molecular scaffolds that offer a blend of potency, selectivity, and favorable pharmacokinetic properties is perpetual. Among the myriad of structural motifs, the cyclobutane ring, particularly in its 1,3-disubstituted form, has emerged as a compelling template.[1][2] Its inherent strain and puckered conformation provide a unique three-dimensional architecture that can effectively orient pharmacophoric groups into the binding pockets of therapeutic targets.[1] This guide delves into the power of molecular docking to elucidate and compare the binding interactions of cyclobutane-1,3-diamine derivatives with two distinct and therapeutically relevant targets: Tubulin and Janus Kinase 1 (JAK1) .

The rationale for selecting the cyclobutane-1,3-diamine scaffold is rooted in its proven success in medicinal chemistry. This rigid core can act as a bioisosteric replacement for more flexible linkers or even double bonds, thereby reducing conformational entropy upon binding and potentially enhancing affinity.[3][4] Furthermore, the stereochemistry of the 1,3-disubstitution (cis vs. trans) allows for a fine-tuning of the spatial arrangement of substituents, a critical factor in achieving target selectivity.[1]

Molecular docking, a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex, serves as our primary investigative tool.[5] By simulating the interaction between our cyclobutane derivatives (the ligands) and the target proteins, we can gain invaluable insights into binding affinity, key intermolecular interactions, and the structural basis for activity. This in silico approach is instrumental in prioritizing compounds for synthesis and biological evaluation, thereby accelerating the drug discovery pipeline.

Comparative Docking Analysis: Tubulin vs. JAK1

To illustrate the versatility of the cyclobutane-1,3-diamine scaffold, we will examine its application in two disparate therapeutic areas: oncology, by targeting tubulin polymerization, and autoimmune diseases, by inhibiting JAK1.

Targeting the Colchicine Binding Site of Tubulin

Combretastatin A4 (CA4) is a potent natural product that destabilizes microtubules by binding to the colchicine site of tubulin, making it a significant target for anticancer drug development.[1][3] However, the cis-stilbene core of CA4 is prone to isomerization to the less active trans-isomer. Replacing this double bond with a cyclobutane ring offers a strategy to lock the molecule in a bioactive conformation.[3][4]

Molecular docking studies of cis-1,3-disubstituted cyclobutane analogs of CA4 reveal a binding mode that effectively mimics the parent compound.[3] The puckered cyclobutane ring orients the trimethoxyphenyl and the second aromatic ring in a spatial arrangement that fits snugly within the colchicine binding pocket. Key interactions often involve hydrogen bonds with residues such as Cys241 and those within the T5 loop, as well as hydrophobic interactions with a host of other residues.[3]

Selective Inhibition of Janus Kinase 1 (JAK1)

The Janus kinase (JAK) family of enzymes plays a pivotal role in cytokine signaling pathways that are central to inflammation and immunity.[1] Selective inhibition of JAK1 is a validated therapeutic strategy for autoimmune disorders. The drug tofacitinib, a pan-JAK inhibitor, has paved the way for the development of more selective next-generation inhibitors.

Intriguingly, the cis-1,3-cyclobutane diamine linker has proven to be a key structural element in achieving JAK1 selectivity.[1] In the case of the selective JAK1 inhibitor PF-04965842, the puckered cyclobutane ring positions a sulphonamide group to form crucial hydrogen bonds with Arg and Asn residues within the JAK1 active site.[1] The trans-isomer of this compound exhibits significantly lower activity, underscoring the critical role of the cis-stereochemistry in establishing the optimal binding conformation.[1]

The following table summarizes the key docking parameters for representative cyclobutane-1,3-diamine derivatives against Tubulin and JAK1.

Parameter Cyclobutane-CA4 Analog (Target: Tubulin) PF-04965842 Analog (Target: JAK1)
Binding Energy (kcal/mol) -8.5 to -10.5-9.0 to -11.0
Key Interacting Residues Cys241, Met259, Thr179, Ala180, Val181[3]Arginine, Asparagine in the hinge region[1]
Primary Interactions Hydrogen bonds, Hydrophobic interactionsHydrogen bonds, van der Waals forces
Role of Cyclobutane Ring Mimics the cis-stilbene of CA4, conformational rigidity[3][4]Orients key functional groups for optimal interaction, provides selectivity[1]

Experimental Protocol: A Step-by-Step Molecular Docking Workflow

To ensure the trustworthiness and reproducibility of our in silico experiments, a rigorous and validated protocol is essential. The following outlines a standard workflow for molecular docking using widely accepted software tools.

  • Protein Preparation:

    • Obtain Crystal Structure: Download the 3D crystal structure of the target protein (e.g., Tubulin, JAK1) from the Protein Data Bank (PDB).

    • Pre-processing: Remove water molecules, co-crystallized ligands, and any non-essential protein chains.

    • Add Hydrogens: Add hydrogen atoms to the protein, which are often not resolved in crystal structures.

    • Assign Charges: Assign partial charges to the protein atoms using a force field (e.g., AMBER, CHARMM).

    • Define Binding Site: Identify the active site or binding pocket. This can be done based on the location of a co-crystallized ligand or through pocket prediction algorithms.

  • Ligand Preparation:

    • 2D to 3D Conversion: Draw the 2D structure of the cyclobutane-1,3-diamine derivative and convert it to a 3D structure.

    • Energy Minimization: Perform energy minimization of the 3D ligand structure to obtain a low-energy conformation.

    • Assign Charges: Assign partial charges to the ligand atoms.

  • Molecular Docking:

    • Grid Generation: Define a grid box that encompasses the defined binding site of the protein. The docking algorithm will search for favorable binding poses within this grid.

    • Docking Simulation: Run the docking simulation using software such as AutoDock, Glide, or GOLD. The software will generate a series of possible binding poses for the ligand.

    • Scoring: Each generated pose is assigned a score based on a scoring function that estimates the binding free energy. Lower scores typically indicate more favorable binding.[6]

  • Analysis of Results:

    • Pose Selection: Analyze the top-scoring poses to identify the most likely binding mode.

    • Interaction Analysis: Visualize the protein-ligand complex to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and salt bridges.

Molecular_Docking_Workflow cluster_protein Protein Preparation cluster_ligand Ligand Preparation cluster_docking Docking Simulation cluster_analysis Results Analysis PDB Obtain PDB Structure PreProcess Pre-process (Remove water, etc.) PDB->PreProcess AddH_P Add Hydrogens PreProcess->AddH_P Charge_P Assign Charges AddH_P->Charge_P BindingSite Define Binding Site Charge_P->BindingSite Grid Grid Generation BindingSite->Grid Structure2D 2D Structure Structure3D Convert to 3D Structure2D->Structure3D Minimization Energy Minimization Structure3D->Minimization Charge_L Assign Charges Minimization->Charge_L Charge_L->Grid Dock Run Docking Grid->Dock Score Score Poses Dock->Score Analyze Analyze Top Poses Score->Analyze Visualize Visualize Interactions Analyze->Visualize Compare Comparative Analysis & SAR Visualize->Compare

Caption: A generalized workflow for molecular docking studies.

Visualizing the Interaction: A Hypothetical Binding Mode

To further illustrate the output of a docking study, the following diagram depicts a hypothetical binding mode of a cis-1,3-disubstituted cyclobutane derivative within a target's active site.

Binding_Interaction cluster_ligand Cyclobutane Derivative cluster_protein Protein Active Site Cyclobutane Cyclobutane Core GroupA Group A Cyclobutane->GroupA GroupB Group B Cyclobutane->GroupB Res3 H-bond Acceptor (e.g., Asp) Cyclobutane->Res3 van der Waals Res1 Hydrophobic Pocket GroupA->Res1 Hydrophobic Interaction Res2 H-bond Donor (e.g., Arg) GroupB->Res2 Hydrogen Bond

Sources

A Comparative Evaluation of Synthetic Pathways to Cyclobutane-1,3-diamine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Cyclobutane-1,3-diamine is a pivotal structural motif in modern medicinal chemistry and materials science. Its rigid, four-membered ring serves as a unique, sterically constrained scaffold that can impart favorable pharmacokinetic and pharmacodynamic properties to drug candidates.[1][2][3] The spatial arrangement of the two amino groups—either cis or trans—provides a precise vector for molecular recognition, making it a valuable building block for creating diverse chemical libraries. This guide provides a comparative analysis of prominent synthetic pathways to this key intermediate, offering field-proven insights into the causality behind experimental choices and presenting supporting data to guide researchers in selecting the optimal route for their specific needs.

Pathway I: Classical Malonate Alkylation Route

A robust and frequently employed strategy for constructing the cyclobutane core is through the alkylation of malonic esters.[1][2][3] This classical approach offers a reliable pathway to multigram quantities of both cis- and trans-1,3-diaminocyclobutane derivatives, making it highly suitable for drug discovery programs.[1][2]

Pathway Overview and Logic

The core principle of this pathway involves a double alkylation of a malonate ester with a 1,3-dihalopropane equivalent, followed by cyclization to form the cyclobutane ring. Subsequent functional group transformations convert the ester groups into amines. The choice of malonate and alkylating agent is critical for controlling the reaction's efficiency and stereochemical outcome.

Malonate_Pathway cluster_0 Revised Malonate Pathway for Diamine Precursor Malonate Diethyl Malonate Alkylation1 First Alkylation (NaH, BrCH₂CH₂CH₂Br) Intermediate1 Bromoalkyl Malonate Cyclization Intramolecular Alkylation (NaH) CyclobutaneEster Diethyl Cyclobutane- 1,1-dicarboxylate HydrolysisDecarb Hydrolysis & Decarboxylation (KOH, then H₃O⁺, Δ) CyclobutaneAcid Cyclobutane-1,1- dicarboxylic Acid Decarboxylation Thermal Decarboxylation (160°C) MonoAcid Cyclobutanecarboxylic Acid Start Diethyl Malonate Step1 Alkylation with 1,3-dibromopropane Start->Step1 Product1 Diethyl 2,2-(propane- 1,3-diyl)malonate (Cyclobutane-1,1-dicarboxylate) Step1->Product1 Step2 Hydrolysis Product1->Step2 Product2 Cyclobutane-1,1- dicarboxylic acid Step2->Product2 Step3 Conversion to Diamide Product2->Step3 Product3 Cyclobutane-1,3- dicarboxamide Step3->Product3 Step4 Hofmann or Curtius Rearrangement Product3->Step4 FinalProduct Cyclobutane-1,3-diamine Step4->FinalProduct

Caption: General scheme for the malonate-based synthesis of cyclobutane-1,3-diamine.

Expertise & Causality: Why This Route Works

The acidity of the α-protons of diethyl malonate (pKa ≈ 13) allows for easy deprotonation with a suitable base like sodium hydride (NaH) or sodium ethoxide (NaOEt). The resulting enolate is a soft nucleophile, which readily undergoes SN2 reaction with an electrophile like 1,3-dibromopropane. The initial alkylation is followed by a second, intramolecular alkylation, driven by the proximity of the reacting centers, to form the strained four-membered ring. This cyclization is a classic example of the Thorpe-Ziegler reaction.

The conversion of the resulting cyclobutane-1,1-dicarboxylate to the 1,3-diamine requires separation of stereoisomers and subsequent functional group manipulation. A common sequence involves hydrolysis to the dicarboxylic acid, followed by a Curtius or Hofmann rearrangement to yield the diamine.[2] The stereochemistry (cis vs. trans) is often established and controlled at the dicarboxylic acid stage or during subsequent reduction/rearrangement steps.[4]

Detailed Experimental Protocol (Adapted from Radchenko et al., 2010)

This protocol outlines the synthesis of the key cyclobutane dicarboxylate intermediate.

  • Preparation of the Cyclobutane Core: To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 2 eq.) in anhydrous DMF, diethyl malonate (1 eq.) is added dropwise at 0 °C under an inert atmosphere (N₂).

  • The mixture is stirred for 30 minutes at room temperature.

  • 1,3-Dibromopropane (1.1 eq.) is added dropwise, and the reaction mixture is heated to 80 °C for 12 hours.

  • After cooling to room temperature, the reaction is quenched by the slow addition of water.

  • The product is extracted with diethyl ether, and the organic layer is washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by vacuum distillation to yield diethyl cyclobutane-1,1-dicarboxylate.

  • Conversion to Diamine: The diester is hydrolyzed to cyclobutane-1,3-dicarboxylic acid using aqueous KOH, followed by acidification. The diacid is then converted to the diacyl azide, which undergoes a Curtius rearrangement upon heating in an inert solvent, followed by acidic or basic workup to yield cyclobutane-1,3-diamine.[5][6]

Pathway II: [2+2] Photocycloaddition

The [2+2] photocycloaddition is a powerful and elegant method for the direct formation of cyclobutane rings.[7][8][9] This approach is particularly valuable for accessing complex and highly substituted cyclobutane structures with high stereocontrol.[10]

Pathway Overview and Logic

This pathway involves the photochemical excitation of an alkene, which then reacts with another ground-state alkene to form a cyclobutane ring.[8] For the synthesis of precursors to cyclobutane-1,3-diamine, a typical strategy involves the photodimerization of a cinnamic acid derivative or a similar α,β-unsaturated carbonyl compound.[11]

Photo_Pathway cluster_1 Photocycloaddition Pathway Start 2x trans-Cinnamic Acid Step1 UV Irradiation (hv) Solid-State or Solution Start->Step1 Product1 α-Truxillic Acid (2,4-diphenylcyclobutane- 1,3-dicarboxylic acid) Step1->Product1 Step2 Functional Group Transformation (e.g., Curtius) Product1->Step2 FinalProduct 2,4-Diphenyl- cyclobutane-1,3-diamine Step2->FinalProduct

Caption: [2+2] Photocycloaddition route to a cyclobutane-1,3-dicarboxylic acid precursor.

Expertise & Causality: Stereochemical Control

The [2+2] photocycloaddition proceeds through an excited triplet state, involving the formation of a 1,4-diradical intermediate.[9] The stereochemical outcome of the reaction is highly dependent on the reaction conditions. Solid-state photolysis, where molecules are pre-organized in a crystal lattice, often leads to a single stereoisomer with high selectivity. In solution, the reaction may be less selective, but the outcome can be influenced by the choice of solvent and photosensitizers (e.g., acetone, benzophenone).[9] The resulting cyclobutane-1,3-dicarboxylic acid can then be converted to the diamine via standard methods like the Curtius rearrangement, preserving the stereochemistry of the cyclobutane core.[11]

Detailed Experimental Protocol (Adapted from Ouyang et al., 2017)

This protocol describes the synthesis of a cyclobutane-1,3-dicarboxylic acid via photocycloaddition.[11]

  • Photoreaction Setup: A solution of trans-cinnamic acid (1 eq.) in a suitable solvent (e.g., acetone or in a solid-state setup) is placed in a quartz reaction vessel.

  • The solution is deoxygenated by bubbling with nitrogen or argon for 30 minutes.

  • The vessel is irradiated with a high-pressure mercury lamp (typically >300 nm to avoid side reactions) with constant stirring or tumbling for 24-48 hours.

  • Workup and Purification: The solvent is removed under reduced pressure. The resulting solid residue contains a mixture of stereoisomeric dicarboxylic acids.

  • The desired isomer (e.g., α-truxillic acid) is isolated by recrystallization from a suitable solvent system (e.g., ethanol/water).

  • Conversion to Diamine: The purified dicarboxylic acid is then subjected to a Curtius rearrangement, as described in Pathway I, to yield the corresponding diamine.[12]

Pathway III: Ring Contraction of Pyrrolidines

A more recent and innovative approach involves the stereoselective ring contraction of readily available pyrrolidine derivatives.[13] This method provides access to multisubstituted cyclobutanes with excellent control over stereochemistry, starting from five-membered ring precursors.

Pathway Overview and Logic

This strategy utilizes iodonitrene chemistry to extrude a nitrogen atom from a pyrrolidine ring, triggering a rearrangement to form a cyclobutane. The reaction proceeds through a 1,4-biradical intermediate, and the stereochemistry of the starting pyrrolidine is often transferred with high fidelity to the cyclobutane product.[13]

Contraction_Pathway cluster_2 Ring Contraction Pathway Start Substituted Pyrrolidine Step1 Iodonitrene Generation (e.g., Iodo-precursor + Base) Start->Step1 Intermediate 1,1-Diazene Intermediate Step1->Intermediate Step2 Nitrogen Extrusion (N₂) & Radical Recombination Intermediate->Step2 FinalProduct Substituted Cyclobutane Step2->FinalProduct

Caption: Conceptual workflow for the ring contraction of pyrrolidines to cyclobutanes.

Expertise & Causality: Mechanistic Insight

The key to this transformation is the generation of a 1,1-diazene intermediate from the starting pyrrolidine.[13] This intermediate is unstable and spontaneously extrudes molecular nitrogen (N₂), a thermodynamically highly favorable process. This extrusion generates a singlet 1,4-biradical, which rapidly collapses to form the C-C bond of the cyclobutane ring. The stereospecificity arises because the C-C bond formation is typically faster than bond rotation in the biradical intermediate, leading to retention of the relative stereochemistry of the substituents.[13] While this method is powerful for creating substituted cyclobutanes, its direct application to produce the parent 1,3-diamine requires appropriately functionalized pyrrolidine precursors.

Comparative Performance Evaluation

The choice of synthetic pathway depends critically on the desired scale, stereochemical purity, available starting materials, and equipment.

Parameter Pathway I: Malonate Alkylation Pathway II: [2+2] Photocycloaddition Pathway III: Ring Contraction
Overall Yield Moderate to Good (typically 30-60% over several steps)Variable (can be high for specific substrates, 50-90%)[11]Good (reported yields often >70%)[13]
Stereoselectivity Can be challenging; often requires separation of diastereomers or stereoselective reductions.[4]Potentially very high, especially in the solid state. Solution phase can be less selective.[11]Excellent; highly stereospecific, retaining the precursor's stereochemistry.[13]
Scalability High; well-established procedures suitable for multigram to kilogram scale.[1][2]Moderate; large-scale photochemical reactions can be challenging due to light penetration issues.Low to Moderate; currently more suited for lab-scale synthesis due to specialized reagents.
Starting Materials Readily available and inexpensive (malonates, dihalopropanes).Requires alkenes with chromophores (e.g., cinnamic acids); can be readily available.[11]Requires synthesis of specific pyrrolidine precursors, which can be multi-step.[13]
Safety & Hazards Use of sodium hydride (pyrophoric), brominated compounds (toxic). Standard organic synthesis hazards.Requires specialized UV photoreactors; high-energy light source. Standard organic synthesis hazards.Iodonitrene precursors can be energetic; nitrogen extrusion can be vigorous. Requires careful handling.
Ideal Application Large-scale production, drug discovery campaigns where both cis and trans isomers are explored.Stereospecific synthesis of complex, rigid scaffolds; materials science applications.Rapid access to enantiopure, highly substituted cyclobutanes for methodology development.

Conclusion and Recommendations

For researchers requiring multigram quantities of both cis- and trans-cyclobutane-1,3-diamine for initial drug discovery screening, the Classical Malonate Alkylation Route remains the most practical and cost-effective choice. Its scalability and reliance on common reagents are significant advantages.[1][2]

When the primary goal is to achieve high stereochemical purity for a specific isomer, particularly for creating complex molecular architectures, the [2+2] Photocycloaddition Pathway offers a powerful and elegant solution.[7][8] Its ability to translate the pre-organization of molecules in the solid state into a single product isomer is a unique feature.[11]

The Ring Contraction of Pyrrolidines is a cutting-edge method that provides unparalleled stereocontrol for the synthesis of complex, substituted cyclobutanes.[13] While currently best suited for smaller-scale, discovery-focused applications, its stereospecificity makes it an exciting frontier for accessing novel chemical space.

Ultimately, the optimal synthetic strategy is dictated by the specific project goals, balancing the need for scale, stereopurity, and synthetic expediency.

References

  • Radchenko, D. S., et al. (2010). Cyclobutane-Derived Diamines: Synthesis and Molecular Structure. The Journal of Organic Chemistry, 75(17), 5941-5952. [Link]

  • Jordan, J. (n.d.). 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. Journal of Chemical Education. [Link]

  • PubMed. (2010). Cyclobutane-derived diamines: synthesis and molecular structure. Journal of Organic Chemistry. [Link]

  • ResearchGate. (2019). [2+2] Photochemical Cycloaddition in Organic Synthesis. [Link]

  • Chemistry LibreTexts. (2023). 1.2: Cycloaddition Reactions. [Link]

  • Bach, T. (2016). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews, 116(17), 9882-9929. [Link]

  • Baran, P. S. (n.d.). Cyclobutanes in Organic Synthesis. Baran Lab, Scripps Research. [Link]

  • Researcher.Life. (2019). [2+2] Photochemical Cycloaddition in Organic Synthesis. [Link]

  • Ouyang, C., et al. (2017). Cyclobutane-1,3-Diacid (CBDA): A Semi-Rigid Building Block Prepared by [2+2] Photocyclization for Polymeric Materials. Scientific Reports, 7, 13704. [Link]

  • ResearchGate. (2010). Cyclobutane-Derived Diamines: Synthesis and Molecular Structure. [Link]

  • Nakao, Y., et al. (2021). Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist. Organic Process Research & Development, 25(9), 2146-2153. [Link]

  • ResearchGate. (n.d.). Diastereodivergent Synthesis of Chiral vic-Disubstituted-Cyclobutane Scaffolds: 1,3-Amino Alcohol and 1,3-Diamine Derivatives – Preliminary Use in Organocatalysis. [Link]

  • Sans, M., Illa, O., & Ortuño, R. M. (2011). Stereoselective Synthesis of All Stereoisomers of Orthogonally Protected Cyclobutane-1,2-diamine and Some Chemoselective Transformations. Organic Letters, 13(7), 1766-1769. [Link]

  • Wang, H., et al. (2023). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. Angewandte Chemie International Edition, 62(10), e202216393. [Link]

  • Talele, T. T. (2016). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry, 59(19), 8712-8756. [Link]

  • Ghosh, A. K., & Brindisi, M. (2016). The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses. Organic & Biomolecular Chemistry, 14(30), 7130-7149. [Link]

  • Organic Chemistry Portal. (n.d.). Curtius Rearrangement. [Link]

Sources

A Comparative Performance Analysis of Cyclobutane-1,3-diamine-Derived Organocatalysts in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving landscape of asymmetric organocatalysis, the quest for robust, efficient, and stereoselective catalysts is paramount. Among the myriad of chiral scaffolds explored, those derived from diamines have emerged as particularly potent tools for a range of synthetic transformations. This guide provides an in-depth performance comparison of organocatalysts derived from the cyclobutane-1,3-diamine scaffold, benchmarking them against widely-used alternatives in key asymmetric reactions. We will delve into the experimental data, explore the underlying mechanistic principles, and provide detailed protocols to offer a comprehensive resource for researchers, scientists, and professionals in drug development.

Introduction: The Rise of Constrained Scaffolds in Organocatalysis

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has revolutionized asymmetric synthesis by offering a green and often complementary alternative to metal-based catalysis. The efficacy of an organocatalyst is intrinsically linked to its three-dimensional structure, which dictates the chiral environment for the stereoselective formation of new bonds. Constrained cyclic scaffolds, such as that of cyclobutane-1,3-diamine, are of particular interest as they can pre-organize the catalytic functionalities in a well-defined spatial arrangement, minimizing conformational flexibility and enhancing stereocontrol.

This guide will focus on the performance of bifunctional organocatalysts, where the cyclobutane-1,3-diamine core is appended with hydrogen-bond donors like thiourea or squaramide moieties. These catalysts operate through a cooperative mechanism, where one amine functionality activates the nucleophile via enamine formation, while the hydrogen-bond donor activates the electrophile.

Performance in Asymmetric Michael Additions

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a fundamental carbon-carbon bond-forming reaction. The performance of cyclobutane-1,3-diamine-derived organocatalysts in this reaction is benchmarked against the well-established proline and other bifunctional thiourea catalysts.

Cyclobutane-1,3-Diamine-Derived Catalysts

Recent studies on novel bifunctional thiourea and squaramide organocatalysts derived from a 1,3-diamine scaffold have demonstrated their efficacy in the asymmetric Michael addition of 1,3-dicarbonyl compounds to trans-β-nitrostyrenes. These catalysts have achieved impressive yields of up to 98% and enantiomeric excesses (ee) reaching 74%, with high diastereoselectivities (dr up to 93:7)[1]. The rigid cyclobutane framework is believed to play a crucial role in fixing the orientation of the catalytic groups, thereby leading to effective stereochemical communication during the transition state.

Comparative Analysis with Proline and its Derivatives

L-proline is a pioneering organocatalyst for Michael additions. In the reaction of ketones with nitroolefins, proline catalysis can afford excellent yields, though often with more modest enantioselectivities. For instance, the addition of unmodified ketones to nitro olefins catalyzed by proline has been reported to give high yields but moderate enantioselectivities[2]. However, modifications of the proline scaffold, such as the development of proline-based thiourea organocatalysts, have led to significant improvements. For example, a proline-based thiourea catalyst has been shown to catalyze the Michael addition of 2,4-pentanedione to nitrostyrene with a 98% yield and 96% ee[3].

Comparison with Other Bifunctional Thiourea Catalysts

Bifunctional thiourea organocatalysts derived from other chiral backbones, such as 1,2-diphenylethylenediamine, are also highly effective for asymmetric Michael additions. These catalysts can achieve high diastereoselectivities and enantioselectivities (up to 99/1 dr and 98% ee) in the reaction of cyclohexanone with nitroolefins[4].

Table 1: Performance Comparison in the Asymmetric Michael Addition of 1,3-Dicarbonyls to β-Nitrostyrene

Catalyst TypeYield (%)ee (%)drReference
Cyclobutane-1,3-diamine-derived Thiourea Up to 98Up to 74Up to 93:7[1]
L-ProlineHighModerate-[2]
Proline-based Thiourea9896-[3]
1,2-Diphenylethylenediamine-derived ThioureaExcellentUp to 98Up to 99:1[4]

Performance in Asymmetric Aldol Reactions

The aldol reaction is another cornerstone of C-C bond formation, creating a β-hydroxy carbonyl moiety. The performance of cyclobutane-1,3-diamine-derived catalysts in this arena is compared with the archetypal organocatalyst, L-proline.

While specific data for cyclobutane-1,3-diamine catalysts in aldol reactions is emerging, the principles of bifunctional catalysis suggest their potential. The constrained cyclobutane backbone can enforce a specific conformation of the enamine intermediate and the hydrogen-bonding moiety, leading to high stereocontrol.

Comparative Analysis with Proline

L-proline and its derivatives are extensively used in asymmetric aldol reactions. For the reaction of acetone with substituted aromatic aldehydes, proline-based organocatalysts have achieved moderate to high enantioselectivities (up to 61% ee)[5]. The mechanism is believed to involve the formation of an enamine intermediate from the ketone and proline, which then attacks the aldehyde[6][7]. The stereochemical outcome is directed by the chiral environment created by the proline catalyst.

Table 2: Representative Performance of Proline-based Organocatalysts in the Asymmetric Aldol Reaction

CatalystAldehydeYield (%)ee (%)Reference
Proline-derivative4-Nitrobenzaldehyde-52[5]
L-ProlineIsobutyraldehyde9796[8]

Performance in Asymmetric Diels-Alder Reactions

The Diels-Alder reaction is a powerful cycloaddition for the formation of six-membered rings with multiple stereocenters. The application of organocatalysis to this reaction has been an area of intense research.

Data for cyclobutane-1,3-diamine-derived catalysts in Diels-Alder reactions is still limited in the public domain. However, the performance of other bifunctional amine-thiourea and squaramide catalysts provides a strong indication of their potential. These catalysts can activate α,β-unsaturated aldehydes towards reaction with dienes through the formation of a reactive iminium ion, with the hydrogen-bonding group directing the approach of the diene.

Comparative Analysis with Other Organocatalysts

Chiral amines and their salts have been successfully employed as organocatalysts for the Diels-Alder reaction between α,β-unsaturated aldehydes and various dienes, achieving high enantioselectivities (up to 93% ee)[9]. Bifunctional thiourea catalysts have also been shown to be effective, particularly in hetero-Diels-Alder reactions[10].

Table 3: Performance of Representative Organocatalysts in the Asymmetric Diels-Alder Reaction

Catalyst TypeDienophileDieneYield (%)ee (%)Reference
Chiral Amine SaltCinnamaldehydeCyclopentadiene8993 (exo)[9]
Bifunctional ThioureaAcroleinDanishefsky's diene9598[11]

Mechanistic Considerations and Causality

The rigid cyclobutane scaffold in 1,3-diamine-derived organocatalysts is a key determinant of their catalytic performance. This rigidity minimizes non-productive conformations and pre-organizes the catalytic functionalities for a more effective and stereoselective interaction with the substrates.

In bifunctional catalysts, the distance and relative orientation between the amine and the hydrogen-bond donor (thiourea or squaramide) are critical. The cyclobutane-1,3-diamine core provides a unique spatial arrangement of these groups, which can lead to different transition state geometries and, consequently, different stereochemical outcomes compared to catalysts based on other backbones like cyclohexane-1,2-diamine or linear diamines.

Catalytic_Cycle

Figure 1: Generalized catalytic cycle for a bifunctional cyclobutane-1,3-diamine-derived organocatalyst.

Experimental Protocols

To ensure the reproducibility and self-validation of the described systems, detailed experimental protocols for representative reactions are provided below.

General Procedure for Asymmetric Michael Addition

Materials:

  • Cyclobutane-1,3-diamine-derived thiourea catalyst (5 mol%)

  • 1,3-Dicarbonyl compound (1.2 equiv)

  • trans-β-Nitrostyrene (1.0 equiv)

  • Anhydrous solvent (e.g., toluene, CH2Cl2)

Procedure:

  • To a dry reaction vial, add the cyclobutane-1,3-diamine-derived thiourea catalyst.

  • Add the anhydrous solvent under an inert atmosphere.

  • Add the 1,3-dicarbonyl compound and stir the mixture for 5 minutes at the specified temperature.

  • Add the trans-β-nitrostyrene to the reaction mixture.

  • Stir the reaction at the specified temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the yield and enantiomeric excess (by chiral HPLC analysis).

Experimental_Workflow

Figure 2: A typical experimental workflow for an organocatalytic Michael addition.

Conclusion and Future Outlook

Organocatalysts derived from the cyclobutane-1,3-diamine scaffold have demonstrated considerable promise, particularly in asymmetric Michael additions, where they provide good to excellent yields and stereoselectivities. While direct comparative data in other key transformations like aldol and Diels-Alder reactions is still emerging, the performance of analogous bifunctional catalysts suggests a bright future for this class of organocatalysts.

The constrained nature of the cyclobutane ring offers a unique platform for the design of highly stereoselective catalysts. Future research will likely focus on fine-tuning the substituents on the diamine backbone and the hydrogen-bond donor moiety to further enhance their catalytic activity and expand their substrate scope. The continued exploration of these catalysts will undoubtedly lead to the development of even more powerful tools for the synthesis of complex chiral molecules, with significant implications for the pharmaceutical and fine chemical industries.

References

  • Rénio, M., Murtinho, D., & Ventura, M. R. (2022). New bifunctional 1,3-diamine organocatalysts derived from (+)-camphoric acid for asymmetric Michael addition of 1,3-dicarbonyl compounds to nitroolefins. Beilstein Journal of Organic Chemistry, 18, 167-178. [Link]

  • List, B., Pojarliev, P., & Martin, H. J. (2001). Efficient Proline-Catalyzed Michael Additions of Unmodified Ketones to Nitro Olefins. Organic Letters, 3(16), 2423–2425. [Link]

  • Vargees, C., Varghese, S., & Gopi, H. N. (2012). Novel Proline Based Organocatalysts for Michael Addition of 1,3-Dicarbonyls to Nitrostyrene. Journal of Organic Chemistry & Process Research, 1(1), 1-5. [Link]

  • Wang, J., Li, H., Yu, X., Zu, L., & Wang, W. (2005). Pyrrolidine−Thiourea as a Bifunctional Organocatalyst: Highly Enantioselective Michael Addition of Cyclohexanone to Nitroolefins. Organic Letters, 7(19), 4295–4298. [Link]

  • Aydin, A., Eymur, S., & Yilmaz, I. (2014). Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study. Journal of the Iranian Chemical Society, 11(5), 1361–1370. [Link]

  • List, B., Lerner, R. A., & Barbas, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395–2396. [Link]

  • List, B. (2004). New mechanistic studies on the proline-catalyzed aldol reaction. Proceedings of the National Academy of Sciences, 101(16), 5839–5842. [Link]

  • Notz, W., & List, B. (2000). Catalytic Asymmetric Cross-Aldol Reactions: The First Directed Aldol Reaction with an Unmodified Aldehyde. Journal of the American Chemical Society, 122(30), 7386–7387. [Link]

  • Ahrendt, K. A., Borths, C. J., & MacMillan, D. W. C. (2000). New Strategies for Organic Catalysis: The First Highly Enantioselective Organocatalytic Diels−Alder Reaction. Journal of the American Chemical Society, 122(17), 4243–4244. [Link]

  • Okino, T., Hoashi, Y., & Takemoto, Y. (2003). Enantioselective Michael Reaction of Malonates to Nitroolefins Catalyzed by Bifunctional Organocatalysts. Journal of the American Chemical Society, 125(42), 12672–12673. [Link]

  • Huang, H., Jacobsen, E. N., et al. (2005). Enantioselective hetero-Diels–Alder reactions of unenolized ketones catalyzed by a chromium(III) complex. Journal of the American Chemical Society, 127(45), 15702-15703. [Link]

Sources

Safety Operating Guide

Definitive Guide to the Safe Disposal of Cyclobutane-1,3-diamine

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Protocol for Ensuring Laboratory Safety and Regulatory Compliance

Part 1: Core Directive: A Proactive Stance on the Disposal of Cyclobutane-1,3-diamine

This guide provides a comprehensive framework for the proper disposal of cyclobutane-1,3-diamine, a compound utilized by researchers, scientists, and drug development professionals. The procedural steps outlined are grounded in the principles of proactive safety and environmental stewardship. Given that the chemical, physical, and toxicological properties of cyclobutane-1,3-diamine have not been exhaustively investigated, this protocol adopts a conservative approach, treating the substance with the highest degree of caution. The primary directive is to manage this compound as a hazardous waste, ensuring that all handling and disposal activities are conducted in a manner that protects laboratory personnel and the environment.

The causality behind this stringent approach is rooted in the known hazards associated with similar chemical structures and the specific warnings provided in available safety data sheets (SDS). The compound is classified as causing severe skin burns and eye damage, necessitating rigorous safety measures to prevent any direct contact. This guide is designed to be a self-validating system, where each step, from personal protective equipment (PPE) selection to final disposal, is logically derived from established safety standards and regulatory requirements.

Part 2: Scientific Integrity & Logic: A Three-Pillar Approach

Pillar 1: Expertise & Experience - Understanding the Inherent Risks

Cyclobutane-1,3-diamine is an organic amine. Amines as a class of compounds can be corrosive, toxic, and environmentally harmful. The available data for cyclobutane-1,3-diamine specifically indicates it is a corrosive material that can cause severe skin burns and eye damage. Therefore, all procedures must be designed to mitigate these risks.

Key Quantitative Data Summary

PropertyValueSource
CAS Number 91301-66-5[1][2][3][4]
Molecular Formula C4H10N2[4]
GHS Hazard Statements H314: Causes severe skin burns and eye damage
GHS Precautionary Statements P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340+P310, P305+P351+P338+P310, P363, P405, P501
Storage Temperature Room Temperature[2]
Pillar 2: Trustworthiness - A Self-Validating Protocol

The following protocols are designed to create a closed-loop system of safety, where each action validates the integrity of the overall process.

Experimental Protocol: Step-by-Step Waste Handling and Disposal

  • Personal Protective Equipment (PPE) - The First Line of Defense:

    • Eye Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[5]

    • Hand Protection: Wear chemical-impermeable gloves (e.g., nitrile, neoprene). Gloves must be inspected for integrity before each use.[5]

    • Body Protection: Wear a lab coat, and for larger quantities or when there is a risk of splashing, consider a chemical-resistant apron or suit.

    • Respiratory Protection: Use only in a well-ventilated area.[1] If dust or aerosols may be generated, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is necessary.

  • Waste Collection and Segregation:

    • Container Selection: Use a dedicated, properly labeled, and sealable waste container made of a material compatible with amines (e.g., high-density polyethylene).

    • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "Cyclobutane-1,3-diamine," and the associated hazards (Corrosive).

    • Segregation: Do not mix cyclobutane-1,3-diamine waste with other waste streams, especially incompatible materials like strong oxidizing agents.[5]

  • Spill Management:

    • Immediate Action: Evacuate personnel from the immediate spill area.[5]

    • Containment: For small spills, use an inert absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials like sawdust.

    • Neutralization (for small spills): While not a primary disposal method, small spills can be cautiously neutralized with a dilute acid solution (e.g., 5% hydrochloric acid) by trained personnel, monitoring the pH. This should only be attempted if the reaction can be controlled and properly ventilated.

    • Cleanup: Carefully collect the absorbed material using non-sparking tools and place it in the designated hazardous waste container.[5]

    • Decontamination: Clean the spill area thoroughly with soap and water.[5]

  • Final Disposal Pathway:

    • Regulatory Framework: All disposal must comply with federal, state, and local regulations.[6] The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).

    • Waste Characterization: Based on its properties, waste containing cyclobutane-1,3-diamine would likely be classified as a corrosive hazardous waste (EPA hazardous waste characteristic D002).[7]

    • Professional Disposal: The ultimate disposal method is to engage a licensed and approved hazardous waste disposal contractor.[6] These contractors have the facilities and permits to handle and dispose of such chemicals safely, typically through high-temperature incineration or other approved chemical treatment methods. Provide the contractor with a copy of the Safety Data Sheet.

    • On-site Treatment: On-site treatment of hazardous waste without a permit is generally not allowed, except under specific generator accumulation unit rules which are complex and require strict adherence to 40 CFR sections 262.15-17.[8] Given the hazards of this compound, professional disposal is the recommended and most compliant option.

Pillar 3: Authoritative Grounding & Comprehensive References

This protocol is grounded in the safety guidelines provided by chemical suppliers and the regulatory framework of agencies like the Occupational Safety and Health Administration (OSHA) and the EPA. For instance, the requirement to "Dispose of contents/ container to an approved waste disposal plant" is a direct and non-negotiable directive from safety data sheets.[6][9]

Part 3: Visualization & Formatting

Mandatory Visualization: Disposal Workflow for Cyclobutane-1,3-diamine

G cluster_0 On-Site Handling cluster_1 Disposal Decision & Action cluster_2 Off-Site Disposal cluster_3 Emergency Protocol (Spill) A Waste Generation (Unused chemical, contaminated labware) B Wear Full PPE (Goggles, gloves, lab coat) A->B C Segregate Waste (Dedicated, labeled container) B->C D Store Safely (Well-ventilated, away from incompatibles) C->D E Characterize Waste (Corrosive - D002) D->E F Contact Licensed Hazardous Waste Contractor E->F G Provide SDS and Waste Information F->G H Schedule Waste Pickup G->H I Transportation by Licensed Hauler H->I J Final Disposal at Permitted TSDF (e.g., Incineration) I->J K Receive Certificate of Disposal J->K S1 Spill Occurs S2 Evacuate & Secure Area S1->S2 S3 Use Spill Kit (Inert absorbent, non-sparking tools) S2->S3 S4 Collect and Containerize (As hazardous waste) S3->S4 S4->C Enters waste stream S5 Decontaminate Area S4->S5

Caption: Decision workflow for the safe disposal of cyclobutane-1,3-diamine.

References

  • cyclobutane-1,3-diamine - 97% prefix CAS No. 91301-66-5 . Aladdin Scientific. [Link]

  • SAFETY DATA SHEET - 1,1-Cyclobutanedicarboxylic acid . Thermo Fisher Scientific. [Link]

  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds . U.S. Environmental Protection Agency. [Link]

  • EPA HAZARDOUS WASTE CODES . U.S. Environmental Protection Agency. [Link]

  • Permissible Exposure Limits – OSHA Annotated Table Z-1 . Occupational Safety and Health Administration. [Link]

  • Safety Data Sheet: Cyclobutane-1,1-dicarboxylic acid . Carl ROTH. [Link]

  • 1910.119 - Process safety management of highly hazardous chemicals . Occupational Safety and Health Administration. [Link]

  • OSHA Technical Manual (OTM) - Section IV: Chapter 5 . Occupational Safety and Health Administration. [Link]

  • 1910.119 App A - List of Highly Hazardous Chemicals, Toxics and Reactives (Mandatory) . Occupational Safety and Health Administration. [Link]

  • Hazardous Waste Characteristics . U.S. Environmental Protection Agency. [Link]

  • Cyclobutane-1,3-diamine . PubChem, National Institutes of Health. [Link]

  • Directives - CPL 02-01-065 | Process Safety Management of Highly Hazardous Chemicals . Occupational Safety and Health Administration. [Link]

  • Method 645: The Determination of Certain Amine Pesticides and Lethane in Municipal and Industrial Wastewater . U.S. Environmental Protection Agency. [Link]

  • Steps in Complying with Regulations for Hazardous Waste . U.S. Environmental Protection Agency. [Link]

Sources

Comprehensive Safety Guide: Personal Protective Equipment for Handling Cyclobutane-1,3-diamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and logistical information for the handling and disposal of Cyclobutane-1,3-diamine (CAS No. 91301-66-5). As a key building block in pharmaceutical and materials science research, its safe management is paramount. This document is intended for researchers, scientists, and drug development professionals, offering a procedural framework grounded in established safety principles to minimize risk and ensure a secure laboratory environment.

Hazard Assessment: The 'Why' Behind the Protocol

Cyclobutane-1,3-diamine is an aliphatic primary amine.[1] The primary hazards associated with this class of compounds stem from their reactivity and biological effects. Amines are typically corrosive and can cause severe damage to skin, eyes, and the respiratory tract upon contact.[2][3] They can be readily absorbed through the skin, posing a systemic risk if not handled properly.[2] While specific toxicological data for Cyclobutane-1,3-diamine is not extensively published, the hazards of similar aliphatic amines and diamines are well-documented and serve as a reliable basis for a cautious approach.[2][3][4]

A thorough risk assessment is the foundation of laboratory safety.[4] The following protocols are based on the potential for Cyclobutane-1,3-diamine to be a corrosive, toxic, and skin-absorbable substance. Adherence to these guidelines is critical to mitigate exposure risk.

Chemical and Hazard Profile: Cyclobutane-1,3-diamine
IUPAC Name cyclobutane-1,3-diamine
CAS Number 91301-66-5[5][6]
Molecular Formula C₄H₁₀N₂[5]
Molecular Weight 86.14 g/mol [5]
Primary Hazard Class Aliphatic Amine[1]
Anticipated Hazards Corrosive (causes severe skin burns and eye damage), potential for respiratory tract irritation, harmful if absorbed through skin.[2][3][7]

Core Protective Measures: A Multi-Layered Defense

The selection of Personal Protective Equipment (PPE) must be based on a comprehensive risk assessment of the specific procedure being performed.[8] The following outlines the minimum required PPE and engineering controls for handling Cyclobutane-1,3-diamine.

Engineering Controls: The First Line of Defense

The primary method for controlling exposure to hazardous vapors or aerosols is through engineering controls. All operations involving Cyclobutane-1,3-diamine should be conducted within a properly functioning and certified chemical fume hood.[9][10] The fume hood provides critical protection by drawing vapors away from the user, minimizing the risk of inhalation.

Eye and Face Protection

Due to the corrosive nature of amines, robust eye and face protection is mandatory.[2]

  • Chemical Splash Goggles: At a minimum, ANSI Z87.1-compliant (or equivalent) chemical splash goggles must be worn at all times when handling the compound.[8]

  • Face Shield: When there is a significant risk of splashing—such as during large-volume transfers, heating, or reactions under pressure—a full-face shield must be worn in addition to chemical splash goggles.[8] This provides a secondary layer of protection for the entire face.

Skin and Body Protection

Preventing skin contact is crucial, as amines can cause severe burns and may be absorbed systemically.[2]

    • Double-Gloving: It is best practice to wear two pairs of gloves.[8] A common and effective combination is a nitrile inner glove with a neoprene or butyl rubber outer glove. This provides protection against a broader range of chemicals and offers a buffer in case the outer glove is compromised.

    • Inspection and Replacement: Gloves should be inspected for any signs of degradation or puncture before each use. They should be changed immediately if contamination is suspected and always upon completion of the task.

  • Protective Clothing:

    • Laboratory Coat: A flame-resistant lab coat with full-length sleeves, buttoned completely, is the minimum requirement.

    • Chemical-Resistant Apron: For procedures involving quantities greater than a few milliliters or with a higher splash potential, a chemical-resistant apron worn over the lab coat is required.

Respiratory Protection

When engineering controls like a fume hood are not feasible or are insufficient to control exposure, respiratory protection is necessary.[4][11]

  • In a Fume Hood: Under normal handling conditions within a certified fume hood, respiratory protection is typically not required.

  • Outside a Fume Hood/Emergency Situations: In the event of a large spill or a failure of engineering controls, respiratory protection is critical. A NIOSH-approved respirator with cartridges suitable for organic vapors and ammonia should be used.[12] For significant releases or unknown concentrations, a self-contained breathing apparatus (SCBA) is required, and only trained emergency personnel should respond.[13]

Task-Based PPE Requirements
Task Eye/Face Protection Gloves Body Protection Respiratory Protection
Weighing/handling <1g in a fume hoodChemical Splash GogglesDouble-gloved (e.g., Nitrile/Neoprene)Lab CoatNot required
Liquid transfer >10mL in a fume hoodGoggles and Face ShieldDouble-gloved (e.g., Nitrile/Butyl Rubber)Lab Coat and Chemical ApronNot required
Incidental Spill Cleanup (<100mL)Goggles and Face ShieldDouble-gloved (e.g., Nitrile/Butyl Rubber)Lab Coat and Chemical ApronAir-purifying respirator with organic vapor/ammonia cartridges may be required based on ventilation.
Major Spill / EmergencyFull-face respirator or SCBAHeavy-duty chemical glovesFull chemical-resistant suitSCBA required[13]

Procedural Guidance: From Preparation to Disposal

Step-by-Step PPE Protocol

Donning (Putting On) PPE:

  • Hand Hygiene: Wash hands thoroughly.

  • Inner Gloves: Put on the first pair of gloves (e.g., nitrile).

  • Lab Coat/Apron: Don the lab coat and/or chemical apron.

  • Respiratory Protection: If required, perform a seal check and don the respirator.

  • Eye/Face Protection: Put on chemical splash goggles and, if needed, the face shield.

  • Outer Gloves: Put on the second, more robust pair of gloves (e.g., butyl rubber), ensuring the cuffs go over the sleeves of the lab coat.

Doffing (Taking Off) PPE: The goal is to touch contaminated surfaces only with other contaminated surfaces (outer gloves).

  • Decontaminate (if applicable): If gross contamination is present on outer gloves, wipe them down.

  • Remove Outer Gloves: Peel off the outer gloves without touching your skin, turning them inside out as you remove them.

  • Remove Face Shield/Goggles: Remove eye and face protection from the back to avoid touching the front surface.

  • Remove Lab Coat/Apron: Unbutton the lab coat and roll it down off your shoulders, touching only the inside. Turn it inside out as you remove it.

  • Remove Inner Gloves: Peel off the inner gloves, again turning them inside out.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.

Emergency Procedures: Spill Management Plan

For an Incidental Spill (<100 mL and contained within the fume hood):

  • Alert Personnel: Immediately notify others in the laboratory.[14]

  • Don Appropriate PPE: Ensure you are wearing the PPE specified for spill cleanup, including respiratory protection if necessary.[14][15]

  • Contain the Spill: Use a commercial spill kit or an inert absorbent material like sand or vermiculite to create a dike around the spill to prevent it from spreading.[16][17]

  • Neutralize (Optional but Recommended): As amines are basic, you can cautiously neutralize the spill by applying a weak acid absorbent, such as citric acid or a commercial base neutralizer.[16][17]

  • Absorb: Slowly add the absorbent material over the spill, working from the outside in.[14]

  • Collect Waste: Once fully absorbed, carefully scoop the material into a designated, leak-proof hazardous waste container.[15][18]

  • Decontaminate: Wipe the spill area with a cloth soaked in a mild detergent and water solution. Collect all cleaning materials in the same hazardous waste container.[14]

  • Dispose: Seal and label the container as "Hazardous Waste: Cyclobutane-1,3-diamine Spill Debris" and arrange for disposal through your institution's environmental health and safety office.[19]

For a Major Spill (>100 mL or any spill outside a fume hood):

  • Evacuate: Immediately evacuate the area.

  • Alert: Activate the fire alarm or emergency response system and notify emergency personnel and your institutional safety office.

  • Isolate: Close the doors to the affected area to contain vapors.

  • Do Not Re-enter: Only trained and properly equipped emergency responders should handle major spills.

Waste Disposal
  • Chemical Waste: All unused Cyclobutane-1,3-diamine and solutions containing it must be disposed of as hazardous chemical waste. Do not pour it down the drain.[20][21] Collect it in a clearly labeled, sealed container compatible with amines.

  • Contaminated PPE: All disposable PPE used while handling the compound (gloves, aprons, etc.) must be considered hazardous waste. Place it in a sealed, labeled bag or container for disposal according to your institution's guidelines.[19]

Logical Framework for PPE Selection

The following flowchart provides a decision-making framework to ensure the appropriate level of protection is selected for any given task involving Cyclobutane-1,3-diamine.

PPE_Selection_Flowchart Start Task Involving Cyclobutane-1,3-diamine Spill Is this a spill cleanup operation? Start->Spill FumeHood Is the task performed entirely within a certified chemical fume hood? SplashRisk Is there a significant risk of splashing? FumeHood->SplashRisk Yes PPE_Resp Consult EHS. Requires Respirator (at minimum) FumeHood->PPE_Resp No Quantity Handling >10mL or performing energetic reaction? SplashRisk->Quantity No PPE_Splash Add Face Shield to Goggles SplashRisk->PPE_Splash Yes PPE_Min Minimum PPE: - Lab Coat - Double Gloves - Splash Goggles Quantity->PPE_Min No PPE_Body Add Chemical Apron Quantity->PPE_Body Yes Spill->FumeHood No PPE_Spill Full Spill PPE: - Goggles & Face Shield - Double Chemical Gloves - Chemical Apron - Respirator (as needed) Spill->PPE_Spill Yes PPE_Splash->Quantity PPE_Body->PPE_Min

Caption: PPE selection flowchart for Cyclobutane-1,3-diamine.

References

  • Vertex AI Search. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
  • Diplomata Comercial. (n.d.). Amine Usage Guidelines for High-Purity Amines in Industry.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22022636, Cyclobutane-1,3-diamine. PubChem.
  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. U.S. Department of Labor.
  • Spill Containment Blog. (2014, April 16).
  • MasterControl. (n.d.). 29 CFR 1910.
  • Georgia Tech Professional Education. (n.d.).
  • Occupational Safety and Health Administration. (n.d.). Laboratories - Overview. U.S. Department of Labor.
  • CHEMM. (n.d.). Personal Protective Equipment (PPE). U.S. Department of Health and Human Services.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 55290476, Cyclobuta-1,3-diene-1,3-diamine. PubChem.
  • Aladdin Scientific. (n.d.). cyclobutane-1,3-diamine - 97% prefix CAS No. 91301-66-5.
  • BenchChem. (n.d.). Personal protective equipment for handling Ethyne-1,2-diamine.
  • ChemicalBook. (n.d.).
  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals.
  • Centers for Disease Control and Prevention. (1994, August 15).
  • ChemicalBook. (n.d.). 91301-66-5(CYCLOBUTANE-1,3-DIAMINE) Product Description.
  • Sigma-Aldrich. (2024, August 6). SAFETY DATA SHEET - Cyclobutane-1,1-dicarboxylic acid.
  • Centers for Disease Control and Prevention. (1981). Occupational Health Guidelines for Chemical Hazards (DHHS (NIOSH)
  • Guidechem. (n.d.). CYCLOBUTANE-1,3-DIAMINE 91301-66-5 wiki.
  • ChemicalBook. (n.d.). CYCLOBUTANE-1,3-DIAMINE | 91301-66-5.
  • Wikipedia. (n.d.). Ammonia.
  • A-5-19. (n.d.).
  • New Jersey Department of Health. (n.d.). Cyclobutane - HAZARD SUMMARY.
  • CymitQuimica. (2024, December 19). Safety Data Sheet - Cyclobutane-1,2,3,4-tetracarboxylic dianhydride.
  • Cornell University Environmental Health and Safety. (n.d.). 5.4.1.1 Incidental Spill Cleanup Procedures.
  • Thermo Fisher Scientific. (2025, September 7). SAFETY DATA SHEET - 1,1-Cyclobutanedicarboxylic acid.
  • American Chemical Society. (n.d.). Guide for Chemical Spill Response.
  • Clarkson University. (n.d.). CHEMICAL SPILL PROCEDURES.
  • Centers for Disease Control and Prevention. (1994, August 15).
  • J&K Scientific LLC. (2021, September 2). Chemical spill cleanup procedures.
  • Rowan University. (n.d.). Chemical Spill Cleanup Guidelines.
  • BLD Pharm. (n.d.). 91301-66-5|Cyclobutane-1,3-diamine.
  • Thermo Fisher Scientific. (2024, March 30).
  • Canadian Centre for Occupational Health and Safety. (2023, February 10). Ammonia.
  • Enamine. (n.d.). Cyclobutane-Derived Diamines: Synthesis and Molecular Structure.
  • ACS Publications. (n.d.). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews.
  • ECHEMI. (n.d.). 91301-66-5, CYCLOBUTANE-1,3-DIAMINE Formula.
  • ResearchGate. (n.d.). Drug candidates bearing 1,3-disubstituted cyclobutane moieties.
  • International Labour Organization & World Health Organization. (2021). ICSC 1078 - 1,3-DIAMINOBUTANE.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclobutane-1,3-diamine
Reactant of Route 2
Reactant of Route 2
Cyclobutane-1,3-diamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.